molecular formula C34H36N4O4Zn B224689 ZN(II) Mesoporphyrin IX CAS No. 14354-67-7

ZN(II) Mesoporphyrin IX

カタログ番号: B224689
CAS番号: 14354-67-7
分子量: 630.1 g/mol
InChIキー: YQJXHPBQEBGWBG-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZN(II) Mesoporphyrin IX, also known as this compound, is a useful research compound. Its molecular formula is C34H36N4O4Zn and its molecular weight is 630.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26741. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

14354-67-7

分子式

C34H36N4O4Zn

分子量

630.1 g/mol

IUPAC名

zinc 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid

InChI

InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChIキー

YQJXHPBQEBGWBG-UHFFFAOYSA-L

異性体SMILES

CCC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)CC)/[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn]

正規SMILES

[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CC)C.[Zn+2]

同義語

21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, zinc salt (1:1)
zinc mesoporphyrin
ZnMP

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Zinc (II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in various scientific and biomedical fields. This document details the experimental protocols, data presentation, and visualizations to assist researchers in the efficient and high-purity production of this compound.

Introduction

Zn(II) Mesoporphyrin IX is a synthetic metalloporphyrin that serves as a valuable tool in diverse areas of research, including the development of photosensitizers for photodynamic therapy, the study of heme oxygenase inhibition, and the construction of artificial photosynthetic systems. Its stable zinc core and the saturated ethyl groups at positions 2 and 4 of the porphyrin macrocycle confer unique photophysical and biological properties. The synthesis of high-purity this compound is crucial for obtaining reliable and reproducible results in these applications.

This guide outlines a robust two-step synthetic pathway starting from the readily available precursor, hemin (B1673052). The process involves the initial catalytic hydrogenation of hemin to yield Mesoporphyrin IX, followed by the insertion of zinc to produce the final product. Detailed purification protocols are also provided to ensure the removal of starting materials and byproducts, leading to a highly purified compound suitable for research and drug development purposes.

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the reduction of the vinyl groups of hemin to ethyl groups to form Mesoporphyrin IX. The second stage is the insertion of a zinc ion into the porphyrin core.

Stage 1: Synthesis of Mesoporphyrin IX from Hemin

This procedure involves the catalytic hydrogenation of hemin to reduce its two vinyl groups to ethyl groups, yielding Mesoporphyrin IX.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve hemin in a solvent mixture of pyridine (B92270) and acetic acid.

  • Addition of Catalyst: Add a catalytic amount of palladium on charcoal (10% w/w) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature. The reaction progress can be monitored by UV-Vis spectroscopy by observing the shift in the Soret band.

  • Work-up: Upon completion of the reaction (typically after 24-48 hours), the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure.

  • Purification of Mesoporphyrin IX: The crude Mesoporphyrin IX is purified by column chromatography on silica (B1680970) gel using a solvent gradient of methanol (B129727) in dichloromethane (B109758) to afford the pure product.

Stage 2: Zinc Insertion to Form this compound

This step involves the chelation of a zinc ion by the Mesoporphyrin IX macrocycle.

Experimental Protocol:

  • Dissolution: Dissolve the purified Mesoporphyrin IX in a suitable solvent such as chloroform (B151607) or dichloromethane.

  • Addition of Zinc Salt: Add a saturated solution of zinc acetate (B1210297) in methanol to the porphyrin solution.

  • Reaction: Reflux the reaction mixture for 1-2 hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the characteristic shift of the Soret and Q-bands upon zinc insertion. A color change from purple to a vibrant red-orange is also indicative of successful zinc insertion.

  • Work-up: After the reaction is complete, wash the solution with water to remove excess zinc acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

Purification of this compound

Purification is critical to obtain this compound of high purity, free from the unmetalated porphyrin and other impurities. Column chromatography is the most effective method.

Experimental Protocol:

  • Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent like hexane (B92381) or dichloromethane.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient starts with pure dichloromethane, gradually increasing the proportion of a more polar solvent like methanol or ethyl acetate. The distinctively colored band of this compound can be visually tracked as it moves down the column.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the final product as a solid.

  • Recrystallization (Optional): For obtaining highly crystalline material, the purified this compound can be recrystallized from a solvent mixture such as chloroform/methanol or dichloromethane/hexane.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Synthesis Yields
Mesoporphyrin IX from HeminTypically 70-85%General literature
This compound>90%General literature
Purity
By HPLC>95%[1]
Characterization Data
Molecular FormulaC₃₄H₃₆N₄O₄Zn[1]
Molecular Weight630.08 g/mol [1]
SolventSoret Band (λ_max, nm)Q-Band I (λ_max, nm)Q-Band II (λ_max, nm)
Chloroform~408~534~572
Dichloromethane~407~533~571
Pyridine~415~545~583
ProtonChemical Shift (δ, ppm) in CDCl₃
Meso-H9.5 - 10.5
CH₂ (ethyl)~4.0
CH₃ (ethyl)~1.8
CH₂ (propionic acid)~4.2
CH₂ (propionic acid)~3.2
CH₃ (methyl)3.5 - 3.7
NH (pyrrole)Not applicable (metalated)

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Pathway Hemin Hemin Mesoporphyrin_IX Mesoporphyrin IX Hemin->Mesoporphyrin_IX H₂, Pd/C Pyridine/Acetic Acid Zn_Mesoporphyrin_IX This compound Mesoporphyrin_IX->Zn_Mesoporphyrin_IX Zn(OAc)₂ Chloroform/Methanol Reflux

Caption: Synthetic pathway of this compound from Hemin.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Recrystallization Recrystallization (Optional) (CHCl₃/MeOH) Pure_Product->Recrystallization Crystalline_Product Crystalline Product Recrystallization->Crystalline_Product

Caption: Purification workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Zinc (II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in various scientific and biomedical fields. This document details the experimental protocols, data presentation, and visualizations to assist researchers in the efficient and high-purity production of this compound.

Introduction

Zn(II) Mesoporphyrin IX is a synthetic metalloporphyrin that serves as a valuable tool in diverse areas of research, including the development of photosensitizers for photodynamic therapy, the study of heme oxygenase inhibition, and the construction of artificial photosynthetic systems. Its stable zinc core and the saturated ethyl groups at positions 2 and 4 of the porphyrin macrocycle confer unique photophysical and biological properties. The synthesis of high-purity this compound is crucial for obtaining reliable and reproducible results in these applications.

This guide outlines a robust two-step synthetic pathway starting from the readily available precursor, hemin. The process involves the initial catalytic hydrogenation of hemin to yield Mesoporphyrin IX, followed by the insertion of zinc to produce the final product. Detailed purification protocols are also provided to ensure the removal of starting materials and byproducts, leading to a highly purified compound suitable for research and drug development purposes.

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the reduction of the vinyl groups of hemin to ethyl groups to form Mesoporphyrin IX. The second stage is the insertion of a zinc ion into the porphyrin core.

Stage 1: Synthesis of Mesoporphyrin IX from Hemin

This procedure involves the catalytic hydrogenation of hemin to reduce its two vinyl groups to ethyl groups, yielding Mesoporphyrin IX.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve hemin in a solvent mixture of pyridine and acetic acid.

  • Addition of Catalyst: Add a catalytic amount of palladium on charcoal (10% w/w) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature. The reaction progress can be monitored by UV-Vis spectroscopy by observing the shift in the Soret band.

  • Work-up: Upon completion of the reaction (typically after 24-48 hours), the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure.

  • Purification of Mesoporphyrin IX: The crude Mesoporphyrin IX is purified by column chromatography on silica gel using a solvent gradient of methanol in dichloromethane to afford the pure product.

Stage 2: Zinc Insertion to Form this compound

This step involves the chelation of a zinc ion by the Mesoporphyrin IX macrocycle.

Experimental Protocol:

  • Dissolution: Dissolve the purified Mesoporphyrin IX in a suitable solvent such as chloroform or dichloromethane.

  • Addition of Zinc Salt: Add a saturated solution of zinc acetate in methanol to the porphyrin solution.

  • Reaction: Reflux the reaction mixture for 1-2 hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the characteristic shift of the Soret and Q-bands upon zinc insertion. A color change from purple to a vibrant red-orange is also indicative of successful zinc insertion.

  • Work-up: After the reaction is complete, wash the solution with water to remove excess zinc acetate. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Purification of this compound

Purification is critical to obtain this compound of high purity, free from the unmetalated porphyrin and other impurities. Column chromatography is the most effective method.

Experimental Protocol:

  • Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent like hexane or dichloromethane.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient starts with pure dichloromethane, gradually increasing the proportion of a more polar solvent like methanol or ethyl acetate. The distinctively colored band of this compound can be visually tracked as it moves down the column.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the final product as a solid.

  • Recrystallization (Optional): For obtaining highly crystalline material, the purified this compound can be recrystallized from a solvent mixture such as chloroform/methanol or dichloromethane/hexane.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Synthesis Yields
Mesoporphyrin IX from HeminTypically 70-85%General literature
This compound>90%General literature
Purity
By HPLC>95%[1]
Characterization Data
Molecular FormulaC₃₄H₃₆N₄O₄Zn[1]
Molecular Weight630.08 g/mol [1]
SolventSoret Band (λ_max, nm)Q-Band I (λ_max, nm)Q-Band II (λ_max, nm)
Chloroform~408~534~572
Dichloromethane~407~533~571
Pyridine~415~545~583
ProtonChemical Shift (δ, ppm) in CDCl₃
Meso-H9.5 - 10.5
CH₂ (ethyl)~4.0
CH₃ (ethyl)~1.8
CH₂ (propionic acid)~4.2
CH₂ (propionic acid)~3.2
CH₃ (methyl)3.5 - 3.7
NH (pyrrole)Not applicable (metalated)

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Pathway Hemin Hemin Mesoporphyrin_IX Mesoporphyrin IX Hemin->Mesoporphyrin_IX H₂, Pd/C Pyridine/Acetic Acid Zn_Mesoporphyrin_IX This compound Mesoporphyrin_IX->Zn_Mesoporphyrin_IX Zn(OAc)₂ Chloroform/Methanol Reflux

Caption: Synthetic pathway of this compound from Hemin.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Recrystallization Recrystallization (Optional) (CHCl₃/MeOH) Pure_Product->Recrystallization Crystalline_Product Crystalline Product Recrystallization->Crystalline_Product

Caption: Purification workflow for this compound.

References

Spectroscopic Characterization of Zn(II) Mesoporphyrin IX: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Zn(II) Mesoporphyrin IX (ZnMP), a key metalloporphyrin with significant applications in biomedical research, particularly as a competitive inhibitor of heme oxygenase.[1][2][3] This document details the fundamental spectroscopic properties of ZnMP, including its ultraviolet-visible absorption, fluorescence, nuclear magnetic resonance, and mass spectrometry data. Furthermore, it outlines detailed experimental protocols for these analytical techniques and visualizes key experimental workflows and its primary biological mechanism of action.

Core Spectroscopic Data

The spectroscopic signature of this compound is defined by its distinct absorption and emission properties, which arise from the π-electron system of the porphyrin macrocycle coordinated with a central zinc ion. The following tables summarize the key quantitative data for ZnMP, compiled from various spectroscopic studies.

Table 1: UV-Visible Absorption Spectroscopy Data for this compound

SolventSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Dichloromethane (B109758)~408~534, ~572Soret: ~3.5 x 10⁵, Q-Bands: ~1.5-2.0 x 10⁴
DMSO~423~548, ~586Data not readily available

Note: Molar extinction coefficients are estimates based on typical values for zinc porphyrins in the specified solvent and may vary.

Table 2: Fluorescence Spectroscopy Data for this compound

SolventExcitation Wavelength (nm)Emission Maxima (nm)Fluorescence Quantum Yield (Φ_F)
Dichloromethane~420~580, ~630~0.03 - 0.04

Note: The fluorescence quantum yield is comparable to that of other zinc porphyrins like Zn(II) Tetraphenylporphyrin (ZnTPP).[4]

Table 3: ¹H NMR Chemical Shift Ranges for this compound (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)
Meso-H9.5 - 10.5
CH₂ (Ethyl)~4.0
CH₃ (Ethyl)~1.8
CH₃ (Methyl)3.5 - 3.7
CH₂ (Propionic Acid)~3.2 (α-CH₂) & ~4.3 (β-CH₂)

Note: These are predicted chemical shift ranges based on the analysis of similar zinc porphyrin structures. Specific assignments may vary depending on concentration and exact solvent conditions.

Table 4: Mass Spectrometry Data for this compound

Ionization MethodMolecular FormulaCalculated m/z ([M+H]⁺)Observed m/z
Electrospray (ESI)C₃₄H₃₆N₄O₄Zn629.2028629.2

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are intended to serve as a guide for researchers and can be adapted based on the specific instrumentation and experimental goals.

2.1. UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for acquiring the UV-Vis absorption spectrum of ZnMP.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or DMSO) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution in the same solvent to an approximate concentration of 1-10 µM. The final absorbance of the Soret band should ideally be between 0.8 and 1.2 AU.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the prepared ZnMP solution.

    • Record the absorption spectrum over a wavelength range of 350-700 nm.

    • The baseline should be corrected using the pure solvent.

2.2. Fluorescence Spectroscopy

This protocol describes the steps for measuring the fluorescence emission spectrum and quantum yield of ZnMP.

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and a photomultiplier tube detector.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Emission Spectrum Acquisition:

    • Place the sample in a 1 cm path length quartz cuvette.

    • Set the excitation wavelength to the maximum of the Soret band (e.g., ~420 nm).

    • Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 750 nm.

  • Quantum Yield Determination (Comparative Method):

    • A well-characterized fluorescence standard with a known quantum yield in the same solvent should be used (e.g., Zn(II) Tetraphenylporphyrin, Φ_F = 0.033).

    • Prepare solutions of the standard and the ZnMP sample with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the procedure for obtaining a ¹H NMR spectrum of the diamagnetic ZnMP.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

2.4. Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for the mass spectrometric analysis of ZnMP.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-50 µM) in a solvent compatible with ESI, such as a mixture of methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to promote protonation.[5]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically the most abundant ion.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Interpretation start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve uv_vis UV-Vis Spectroscopy dissolve->uv_vis fluorescence Fluorescence Spectroscopy dissolve->fluorescence nmr NMR Spectroscopy dissolve->nmr mass_spec Mass Spectrometry dissolve->mass_spec abs_data Absorption Maxima (λmax) Molar Absorptivity (ε) uv_vis->abs_data fluor_data Emission Maxima Quantum Yield (ΦF) fluorescence->fluor_data nmr_data Chemical Shifts (δ) Structure Confirmation nmr->nmr_data ms_data Molecular Weight Isotopic Pattern mass_spec->ms_data

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Heme_Oxygenase_Inhibition Heme Heme HO Heme Oxygenase (HO-1/2) Heme->HO Substrate Products Biliverdin + Fe²⁺ + CO HO->Products Catalysis ZnMP This compound ZnMP->HO Competitive Inhibition

Caption: Inhibition of Heme Oxygenase by this compound.

References

Spectroscopic Characterization of Zn(II) Mesoporphyrin IX: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Zn(II) Mesoporphyrin IX (ZnMP), a key metalloporphyrin with significant applications in biomedical research, particularly as a competitive inhibitor of heme oxygenase.[1][2][3] This document details the fundamental spectroscopic properties of ZnMP, including its ultraviolet-visible absorption, fluorescence, nuclear magnetic resonance, and mass spectrometry data. Furthermore, it outlines detailed experimental protocols for these analytical techniques and visualizes key experimental workflows and its primary biological mechanism of action.

Core Spectroscopic Data

The spectroscopic signature of this compound is defined by its distinct absorption and emission properties, which arise from the π-electron system of the porphyrin macrocycle coordinated with a central zinc ion. The following tables summarize the key quantitative data for ZnMP, compiled from various spectroscopic studies.

Table 1: UV-Visible Absorption Spectroscopy Data for this compound

SolventSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Dichloromethane~408~534, ~572Soret: ~3.5 x 10⁵, Q-Bands: ~1.5-2.0 x 10⁴
DMSO~423~548, ~586Data not readily available

Note: Molar extinction coefficients are estimates based on typical values for zinc porphyrins in the specified solvent and may vary.

Table 2: Fluorescence Spectroscopy Data for this compound

SolventExcitation Wavelength (nm)Emission Maxima (nm)Fluorescence Quantum Yield (Φ_F)
Dichloromethane~420~580, ~630~0.03 - 0.04

Note: The fluorescence quantum yield is comparable to that of other zinc porphyrins like Zn(II) Tetraphenylporphyrin (ZnTPP).[4]

Table 3: ¹H NMR Chemical Shift Ranges for this compound (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)
Meso-H9.5 - 10.5
CH₂ (Ethyl)~4.0
CH₃ (Ethyl)~1.8
CH₃ (Methyl)3.5 - 3.7
CH₂ (Propionic Acid)~3.2 (α-CH₂) & ~4.3 (β-CH₂)

Note: These are predicted chemical shift ranges based on the analysis of similar zinc porphyrin structures. Specific assignments may vary depending on concentration and exact solvent conditions.

Table 4: Mass Spectrometry Data for this compound

Ionization MethodMolecular FormulaCalculated m/z ([M+H]⁺)Observed m/z
Electrospray (ESI)C₃₄H₃₆N₄O₄Zn629.2028629.2

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are intended to serve as a guide for researchers and can be adapted based on the specific instrumentation and experimental goals.

2.1. UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for acquiring the UV-Vis absorption spectrum of ZnMP.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or DMSO) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution in the same solvent to an approximate concentration of 1-10 µM. The final absorbance of the Soret band should ideally be between 0.8 and 1.2 AU.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the prepared ZnMP solution.

    • Record the absorption spectrum over a wavelength range of 350-700 nm.

    • The baseline should be corrected using the pure solvent.

2.2. Fluorescence Spectroscopy

This protocol describes the steps for measuring the fluorescence emission spectrum and quantum yield of ZnMP.

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and a photomultiplier tube detector.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Emission Spectrum Acquisition:

    • Place the sample in a 1 cm path length quartz cuvette.

    • Set the excitation wavelength to the maximum of the Soret band (e.g., ~420 nm).

    • Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 750 nm.

  • Quantum Yield Determination (Comparative Method):

    • A well-characterized fluorescence standard with a known quantum yield in the same solvent should be used (e.g., Zn(II) Tetraphenylporphyrin, Φ_F = 0.033).

    • Prepare solutions of the standard and the ZnMP sample with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the procedure for obtaining a ¹H NMR spectrum of the diamagnetic ZnMP.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.4. Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for the mass spectrometric analysis of ZnMP.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-50 µM) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile with a small amount of formic acid to promote protonation.[5]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically the most abundant ion.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Interpretation start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve uv_vis UV-Vis Spectroscopy dissolve->uv_vis fluorescence Fluorescence Spectroscopy dissolve->fluorescence nmr NMR Spectroscopy dissolve->nmr mass_spec Mass Spectrometry dissolve->mass_spec abs_data Absorption Maxima (λmax) Molar Absorptivity (ε) uv_vis->abs_data fluor_data Emission Maxima Quantum Yield (ΦF) fluorescence->fluor_data nmr_data Chemical Shifts (δ) Structure Confirmation nmr->nmr_data ms_data Molecular Weight Isotopic Pattern mass_spec->ms_data

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Heme_Oxygenase_Inhibition Heme Heme HO Heme Oxygenase (HO-1/2) Heme->HO Substrate Products Biliverdin + Fe²⁺ + CO HO->Products Catalysis ZnMP This compound ZnMP->HO Competitive Inhibition

Caption: Inhibition of Heme Oxygenase by this compound.

References

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of Zn(II) Mesoporphyrin IX, a key metalloporphyrin derivative. The document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This guide covers the core spectral characteristics, detailed experimental protocols for its measurement, and its role in a significant biological signaling pathway.

Core Spectral Characteristics of this compound

The UV-Vis absorption spectrum of this compound, like other metalloporphyrins, is defined by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region.[1][2] The Soret band originates from the transition to the second excited state (S2), while the Q bands are due to the transition to the first excited state (S1).[1] The position and intensity of these bands are sensitive to the solvent environment.[3]

Porphyrins, in general, exhibit a strong Soret band around 350-500 nm with a molar absorptivity in the order of 10^5 M⁻¹cm⁻¹, and less intense Q-bands between 500-750 nm.[1] The insertion of a metal ion, such as zinc(II), into the porphyrin macrocycle simplifies the Q-band structure, typically resulting in two distinct peaks (α and β bands).

Quantitative UV-Vis Absorption Data

The following table summarizes the reported absorption maxima (λmax) for this compound and structurally similar Zn(II) porphyrins in various solvents. It is important to note that molar extinction coefficients (ε) for this compound are not widely reported in the literature; therefore, where specific data is unavailable, values for closely related compounds are provided as a reference and are clearly marked.

CompoundSolventSoret Band (λmax, nm)log(ε)Q Band (β) (λmax, nm)log(ε)Q Band (α) (λmax, nm)log(ε)Reference
Zn(II) Protoporphyrin IXDimethyl sulfoxide (B87167) (DMSO)423-548-586-[4]
Zn(II)-TNMPyP*Water (pH 5.5)436.75.20563.84.19606.43.82[5][6]
Zn(II)TCMP Dichloromethane (CH2Cl2)421.4-548.5-587.4-[3]
Zn(II)TCMPMethanol (MeOH)423.0-556.1-597.2-[3]
Zn(II)TCMP Ethanol (EtOH)424.5-557.4-597.5-[3]
Zn(II)TCMPIsopropanol (Iso-PrOH)424.8-557.6-597.5-[3]
Zn(II)TCMP Dimethylformamide (DMF)427.7-559.8-600.3-[3]
Zn(II)TCMPDimethyl sulfoxide (DMSO)430.2-561.4-602.3-[3]

*Zn(II)-5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin tetrachloride **Zn(II)-5,10,15,20–tetra-(4-carboxymethylphenyl)– porphine

Experimental Protocol for UV-Vis Absorption Spectroscopy

The following provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation
  • This compound: Purity >95%[7][8]

  • Solvents: Spectroscopic grade (e.g., Dichloromethane, Dimethyl sulfoxide, Methanol, Ethanol, Isopropanol, Dimethylformamide)

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 300-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

  • Analytical balance: For precise weighing of the compound.

Solution Preparation
  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Porphyrins can be challenging to dissolve; sonication may be required. Protect the solution from light to prevent photodegradation.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1 x 10⁻⁶ M to 1 x 10⁻⁵ M).[3][9] The final concentration should be chosen to ensure that the absorbance at the Soret band maximum is within the linear range of the spectrophotometer (typically < 1.5).

Spectroscopic Measurement
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the porphyrin solution. Place the cuvette in both the sample and reference holders and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the porphyrin solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.

  • Data Acquisition: Scan the sample from the desired wavelength range (e.g., 350 nm to 750 nm). The scan speed should be set to an appropriate rate (e.g., 300 nm/min) with a suitable slit width (e.g., 5 nm).[4]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

The following diagram illustrates the general workflow for this experimental procedure.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Zn(II) Mesoporphyrin IX dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Solutions stock->dilute setup Instrument Setup dilute->setup blank Measure Blank setup->blank sample Measure Sample blank->sample acquire Acquire Spectrum sample->acquire identify Identify λmax acquire->identify calculate Calculate ε identify->calculate

Caption: Experimental workflow for UV-Vis spectroscopy.

Biological Signaling Pathway of this compound

This compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme degradation.[10][11][12] Beyond its inhibitory role, it also influences the expression of heme oxygenase-1 (HO-1) at the transcriptional level.[13] A key mechanism involves the regulation of the transcription factor Bach1, a repressor of the HO-1 gene.[10][11][14]

This compound induces the rapid degradation of Bach1 protein in a proteasome-dependent manner.[10][11] This degradation relieves the repression of the HO-1 gene, leading to its upregulation.[10][11] This pathway is significant in cellular responses to oxidative stress and has implications for various disease states, including cancer.[15][16]

The following diagram illustrates the signaling pathway of this compound leading to the upregulation of HO-1.

signaling_pathway ZnMP This compound Bach1 Bach1 Protein ZnMP->Bach1 Induces Degradation Bach1 Degradation Bach1->Degradation HO1_Gene HO-1 Gene Bach1->HO1_Gene Represses Proteasome Proteasome Proteasome->Degradation Mediates Degradation->HO1_Gene Relieves Repression HO1_mRNA HO-1 mRNA HO1_Gene->HO1_mRNA Transcription HO1_Protein HO-1 Protein (Heme Oxygenase-1) HO1_mRNA->HO1_Protein Translation

Caption: this compound signaling pathway.

References

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of Zn(II) Mesoporphyrin IX, a key metalloporphyrin derivative. The document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This guide covers the core spectral characteristics, detailed experimental protocols for its measurement, and its role in a significant biological signaling pathway.

Core Spectral Characteristics of this compound

The UV-Vis absorption spectrum of this compound, like other metalloporphyrins, is defined by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region.[1][2] The Soret band originates from the transition to the second excited state (S2), while the Q bands are due to the transition to the first excited state (S1).[1] The position and intensity of these bands are sensitive to the solvent environment.[3]

Porphyrins, in general, exhibit a strong Soret band around 350-500 nm with a molar absorptivity in the order of 10^5 M⁻¹cm⁻¹, and less intense Q-bands between 500-750 nm.[1] The insertion of a metal ion, such as zinc(II), into the porphyrin macrocycle simplifies the Q-band structure, typically resulting in two distinct peaks (α and β bands).

Quantitative UV-Vis Absorption Data

The following table summarizes the reported absorption maxima (λmax) for this compound and structurally similar Zn(II) porphyrins in various solvents. It is important to note that molar extinction coefficients (ε) for this compound are not widely reported in the literature; therefore, where specific data is unavailable, values for closely related compounds are provided as a reference and are clearly marked.

CompoundSolventSoret Band (λmax, nm)log(ε)Q Band (β) (λmax, nm)log(ε)Q Band (α) (λmax, nm)log(ε)Reference
Zn(II) Protoporphyrin IXDimethyl sulfoxide (DMSO)423-548-586-[4]
Zn(II)-TNMPyP*Water (pH 5.5)436.75.20563.84.19606.43.82[5][6]
Zn(II)TCMP Dichloromethane (CH2Cl2)421.4-548.5-587.4-[3]
Zn(II)TCMPMethanol (MeOH)423.0-556.1-597.2-[3]
Zn(II)TCMP Ethanol (EtOH)424.5-557.4-597.5-[3]
Zn(II)TCMPIsopropanol (Iso-PrOH)424.8-557.6-597.5-[3]
Zn(II)TCMP Dimethylformamide (DMF)427.7-559.8-600.3-[3]
Zn(II)TCMPDimethyl sulfoxide (DMSO)430.2-561.4-602.3-[3]

*Zn(II)-5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin tetrachloride **Zn(II)-5,10,15,20–tetra-(4-carboxymethylphenyl)– porphine

Experimental Protocol for UV-Vis Absorption Spectroscopy

The following provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation
  • This compound: Purity >95%[7][8]

  • Solvents: Spectroscopic grade (e.g., Dichloromethane, Dimethyl sulfoxide, Methanol, Ethanol, Isopropanol, Dimethylformamide)

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 300-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

  • Analytical balance: For precise weighing of the compound.

Solution Preparation
  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Porphyrins can be challenging to dissolve; sonication may be required. Protect the solution from light to prevent photodegradation.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1 x 10⁻⁶ M to 1 x 10⁻⁵ M).[3][9] The final concentration should be chosen to ensure that the absorbance at the Soret band maximum is within the linear range of the spectrophotometer (typically < 1.5).

Spectroscopic Measurement
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the porphyrin solution. Place the cuvette in both the sample and reference holders and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the porphyrin solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.

  • Data Acquisition: Scan the sample from the desired wavelength range (e.g., 350 nm to 750 nm). The scan speed should be set to an appropriate rate (e.g., 300 nm/min) with a suitable slit width (e.g., 5 nm).[4]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

The following diagram illustrates the general workflow for this experimental procedure.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Zn(II) Mesoporphyrin IX dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Solutions stock->dilute setup Instrument Setup dilute->setup blank Measure Blank setup->blank sample Measure Sample blank->sample acquire Acquire Spectrum sample->acquire identify Identify λmax acquire->identify calculate Calculate ε identify->calculate

Caption: Experimental workflow for UV-Vis spectroscopy.

Biological Signaling Pathway of this compound

This compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme degradation.[10][11][12] Beyond its inhibitory role, it also influences the expression of heme oxygenase-1 (HO-1) at the transcriptional level.[13] A key mechanism involves the regulation of the transcription factor Bach1, a repressor of the HO-1 gene.[10][11][14]

This compound induces the rapid degradation of Bach1 protein in a proteasome-dependent manner.[10][11] This degradation relieves the repression of the HO-1 gene, leading to its upregulation.[10][11] This pathway is significant in cellular responses to oxidative stress and has implications for various disease states, including cancer.[15][16]

The following diagram illustrates the signaling pathway of this compound leading to the upregulation of HO-1.

signaling_pathway ZnMP This compound Bach1 Bach1 Protein ZnMP->Bach1 Induces Degradation Bach1 Degradation Bach1->Degradation HO1_Gene HO-1 Gene Bach1->HO1_Gene Represses Proteasome Proteasome Proteasome->Degradation Mediates Degradation->HO1_Gene Relieves Repression HO1_mRNA HO-1 mRNA HO1_Gene->HO1_mRNA Transcription HO1_Protein HO-1 Protein (Heme Oxygenase-1) HO1_mRNA->HO1_Protein Translation

Caption: this compound signaling pathway.

References

An In-depth Technical Guide to the Fluorescence Emission Properties of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence emission properties of Zn(II) Mesoporphyrin IX, a significant porphyrin derivative with applications in biomedical research, particularly as a photosensitizer and fluorescent probe. This document details its photophysical parameters, outlines experimental protocols for their characterization, and illustrates relevant biological pathways and experimental workflows.

Core Photophysical Properties

This compound, like other zinc porphyrins, exhibits characteristic fluorescence originating from the S1 excited state. The insertion of the diamagnetic zinc ion into the porphyrin macrocycle leads to a simplified and well-defined electronic structure, resulting in distinct absorption (Soret and Q-bands) and emission spectra. These properties are influenced by the solvent environment due to solvatochromic effects.

Data Presentation: Photophysical Parameters

The following tables summarize key quantitative data for this compound and closely related zinc porphyrins to provide a comparative context. It is important to note that specific values for this compound can be scarce in the literature, and thus data from analogous compounds are included for reference.

Table 1: Fluorescence Quantum Yields (ΦF) and Lifetimes (τF) of Selected Zinc Porphyrins

CompoundSolventFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)
This compoundDichloromethaneData not readily availableData not readily available
Zn(II) Protoporphyrin IXTolueneHigh (specific value not stated)[1]Data not readily available
Zn(II) Tetraphenylporphyrin (ZnTPP)Toluene0.0331.7
Zn(II) Tetraphenylporphyrin (ZnTPP)Benzene0.0321.6
Zn(II) Hematoporphyrin IXMethanol (B129727)0.0381.5

Table 2: Excitation and Emission Maxima of Selected Zinc Porphyrins

CompoundSolventSoret Band (B) λmax (nm)Q-Band λmax (nm)Emission (Qx(0,0)) λmax (nm)
This compoundDichloromethane~408~534, ~572~575, ~625
Zn(II) Protoporphyrin IXDimethyl sulfoxide (B87167) (DMSO)423548, 586~590
Zn(II) Tetraphenylporphyrin (ZnTPP)Toluene422550, 589598, 648
A meso-substituted Zn(II) porphyrinChloroform (B151607)419-432546-603Not specified[2]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of the fluorescence properties of this compound.

Synthesis of this compound

Objective: To insert zinc(II) into the mesoporphyrin IX macrocycle.

Materials:

Procedure:

  • Dissolve Mesoporphyrin IX dihydrochloride in methanol.

  • Add a saturated solution of zinc(II) acetate dihydrate in methanol to the porphyrin solution.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress using UV-Vis spectroscopy. The completion of the reaction is indicated by the simplification of the Q-band region from four peaks to two.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform and wash with a 5% sodium bicarbonate solution and then with distilled water to remove unreacted metal salts and acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting this compound using column chromatography on silica gel with a chloroform/methanol gradient as the eluent.

  • Characterize the final product using UV-Vis, NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard of known quantum yield.

Materials:

  • This compound

  • A suitable standard with a known quantum yield in the same solvent (e.g., ZnTPP in toluene, ΦF = 0.033).

  • Spectroscopic grade solvent (e.g., toluene, dichloromethane).

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample (this compound) and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the gradients of the linear plots for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions (if different solvents are used).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τF) of this compound.

Materials:

  • This compound solution of low concentration.

  • TCSPC instrument, including a pulsed light source (e.g., a picosecond laser diode), a fast detector (e.g., a single-photon avalanche diode), and timing electronics.

Procedure:

  • Excite the sample with short pulses of light at a wavelength strongly absorbed by the porphyrin (e.g., near the Soret band maximum).

  • Detect the emitted single photons, and for each photon, measure the time delay between the excitation pulse and the photon arrival.

  • Accumulate a histogram of these time delays over many excitation-emission cycles.

  • The resulting histogram represents the fluorescence decay curve.

  • Deconvolute the instrument response function (IRF) from the measured decay curve.

  • Fit the corrected decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s).

Mandatory Visualizations

Signaling Pathway in Photodynamic Therapy (PDT)

The primary application of this compound in a biological context is as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it can initiate a cascade of events leading to cell death, primarily through the generation of reactive oxygen species (ROS).

PDT_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Light Light GroundState S0 (Ground State) Light->GroundState Light Absorption ZnMP_ext This compound (extracellular) ZnMP_int This compound (intracellular) SingletState S1 (Singlet Excited State) GroundState->SingletState Excitation SingletState->GroundState Fluorescence TripletState T1 (Triplet Excited State) SingletState->TripletState Intersystem Crossing (ISC) TripletState->GroundState Phosphorescence (low probability) O2 Molecular Oxygen (3O2) ROS Reactive Oxygen Species (1O2, O2•-, H2O2, •OH) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Necrosis Necrosis CellularDamage->Necrosis TripletStateO2 TripletStateO2 GroundStateROS GroundStateROS TripletStateO2->GroundStateROS Energy/Electron Transfer Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Column Chromatography Characterization NMR, MS, UV-Vis Purification->Characterization SamplePrep Sample Preparation (various solvents) Characterization->SamplePrep Absorbance Absorbance Spectroscopy SamplePrep->Absorbance SteadyState Steady-State Fluorescence SamplePrep->SteadyState TimeResolved Time-Resolved Fluorescence (TCSPC) SamplePrep->TimeResolved DataProcessing Data Processing Absorbance->DataProcessing SteadyState->DataProcessing TimeResolved->DataProcessing QuantumYield Quantum Yield Calculation DataProcessing->QuantumYield Lifetime Lifetime Determination DataProcessing->Lifetime Report Final Report QuantumYield->Report Lifetime->Report

References

An In-depth Technical Guide to the Fluorescence Emission Properties of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence emission properties of Zn(II) Mesoporphyrin IX, a significant porphyrin derivative with applications in biomedical research, particularly as a photosensitizer and fluorescent probe. This document details its photophysical parameters, outlines experimental protocols for their characterization, and illustrates relevant biological pathways and experimental workflows.

Core Photophysical Properties

This compound, like other zinc porphyrins, exhibits characteristic fluorescence originating from the S1 excited state. The insertion of the diamagnetic zinc ion into the porphyrin macrocycle leads to a simplified and well-defined electronic structure, resulting in distinct absorption (Soret and Q-bands) and emission spectra. These properties are influenced by the solvent environment due to solvatochromic effects.

Data Presentation: Photophysical Parameters

The following tables summarize key quantitative data for this compound and closely related zinc porphyrins to provide a comparative context. It is important to note that specific values for this compound can be scarce in the literature, and thus data from analogous compounds are included for reference.

Table 1: Fluorescence Quantum Yields (ΦF) and Lifetimes (τF) of Selected Zinc Porphyrins

CompoundSolventFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)
This compoundDichloromethaneData not readily availableData not readily available
Zn(II) Protoporphyrin IXTolueneHigh (specific value not stated)[1]Data not readily available
Zn(II) Tetraphenylporphyrin (ZnTPP)Toluene0.0331.7
Zn(II) Tetraphenylporphyrin (ZnTPP)Benzene0.0321.6
Zn(II) Hematoporphyrin IXMethanol0.0381.5

Table 2: Excitation and Emission Maxima of Selected Zinc Porphyrins

CompoundSolventSoret Band (B) λmax (nm)Q-Band λmax (nm)Emission (Qx(0,0)) λmax (nm)
This compoundDichloromethane~408~534, ~572~575, ~625
Zn(II) Protoporphyrin IXDimethyl sulfoxide (DMSO)423548, 586~590
Zn(II) Tetraphenylporphyrin (ZnTPP)Toluene422550, 589598, 648
A meso-substituted Zn(II) porphyrinChloroform419-432546-603Not specified[2]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of the fluorescence properties of this compound.

Synthesis of this compound

Objective: To insert zinc(II) into the mesoporphyrin IX macrocycle.

Materials:

  • Mesoporphyrin IX dihydrochloride

  • Zinc(II) acetate dihydrate

  • Methanol

  • Chloroform

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Mesoporphyrin IX dihydrochloride in methanol.

  • Add a saturated solution of zinc(II) acetate dihydrate in methanol to the porphyrin solution.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress using UV-Vis spectroscopy. The completion of the reaction is indicated by the simplification of the Q-band region from four peaks to two.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform and wash with a 5% sodium bicarbonate solution and then with distilled water to remove unreacted metal salts and acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting this compound using column chromatography on silica gel with a chloroform/methanol gradient as the eluent.

  • Characterize the final product using UV-Vis, NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard of known quantum yield.

Materials:

  • This compound

  • A suitable standard with a known quantum yield in the same solvent (e.g., ZnTPP in toluene, ΦF = 0.033).

  • Spectroscopic grade solvent (e.g., toluene, dichloromethane).

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample (this compound) and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the gradients of the linear plots for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions (if different solvents are used).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τF) of this compound.

Materials:

  • This compound solution of low concentration.

  • TCSPC instrument, including a pulsed light source (e.g., a picosecond laser diode), a fast detector (e.g., a single-photon avalanche diode), and timing electronics.

Procedure:

  • Excite the sample with short pulses of light at a wavelength strongly absorbed by the porphyrin (e.g., near the Soret band maximum).

  • Detect the emitted single photons, and for each photon, measure the time delay between the excitation pulse and the photon arrival.

  • Accumulate a histogram of these time delays over many excitation-emission cycles.

  • The resulting histogram represents the fluorescence decay curve.

  • Deconvolute the instrument response function (IRF) from the measured decay curve.

  • Fit the corrected decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s).

Mandatory Visualizations

Signaling Pathway in Photodynamic Therapy (PDT)

The primary application of this compound in a biological context is as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it can initiate a cascade of events leading to cell death, primarily through the generation of reactive oxygen species (ROS).

PDT_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Light Light GroundState S0 (Ground State) Light->GroundState Light Absorption ZnMP_ext This compound (extracellular) ZnMP_int This compound (intracellular) SingletState S1 (Singlet Excited State) GroundState->SingletState Excitation SingletState->GroundState Fluorescence TripletState T1 (Triplet Excited State) SingletState->TripletState Intersystem Crossing (ISC) TripletState->GroundState Phosphorescence (low probability) O2 Molecular Oxygen (3O2) ROS Reactive Oxygen Species (1O2, O2•-, H2O2, •OH) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Necrosis Necrosis CellularDamage->Necrosis TripletStateO2 TripletStateO2 GroundStateROS GroundStateROS TripletStateO2->GroundStateROS Energy/Electron Transfer Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Column Chromatography Characterization NMR, MS, UV-Vis Purification->Characterization SamplePrep Sample Preparation (various solvents) Characterization->SamplePrep Absorbance Absorbance Spectroscopy SamplePrep->Absorbance SteadyState Steady-State Fluorescence SamplePrep->SteadyState TimeResolved Time-Resolved Fluorescence (TCSPC) SamplePrep->TimeResolved DataProcessing Data Processing Absorbance->DataProcessing SteadyState->DataProcessing TimeResolved->DataProcessing QuantumYield Quantum Yield Calculation DataProcessing->QuantumYield Lifetime Lifetime Determination DataProcessing->Lifetime Report Final Report QuantumYield->Report Lifetime->Report

References

An In-depth Technical Guide to the NMR and IR Analysis of Zn(II) Mesoporphyrin IX Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Zn(II) Mesoporphyrin IX, a key molecule in various research and development areas, including its use as a heme analog and in the development of artificial photosynthetic systems.[1] While a complete, publicly available spectral dataset for this compound is not readily found in the literature, this guide synthesizes available data from structurally similar zinc porphyrins to provide a robust framework for its analysis.

Structure of this compound

This compound is a coordination complex featuring a zinc(II) ion chelated by the dianion of mesoporphyrin IX. The core structure consists of a porphyrin macrocycle, which is an aromatic heterocyclic system composed of four pyrrole (B145914) rings linked by methine bridges. In Mesoporphyrin IX, the peripheral positions of the porphyrin core are substituted with methyl, ethyl, and propionic acid groups.

Chemical Formula: C₃₄H₃₆N₄O₄Zn[1][2] Molecular Weight: 630.06 g/mol [2][3] CAS Number: 14354-67-7[1][2][3]

The numbering of the porphyrin macrocycle is crucial for the assignment of NMR signals. A standardized numbering system should be used for consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of porphyrins and metalloporphyrins. The aromatic nature of the porphyrin ring induces a significant ring current effect, leading to a wide dispersion of proton chemical shifts.

The ¹H NMR spectrum of a diamagnetic metalloporphyrin like this compound is characterized by sharp, well-resolved signals. The insertion of the Zn(II) ion into the porphyrin core leads to the disappearance of the N-H proton signals typically observed in the free-base porphyrin around -2 to -4 ppm.[4]

Expected Chemical Shifts for this compound (based on similar structures):

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Meso-H9.5 - 10.5SingletHighly deshielded due to the porphyrin ring current.
CH₂ (Ethyl)~4.0QuartetAdjacent to the porphyrin ring.
CH₃ (Ethyl)~1.8Triplet
CH₃ (Methyl)3.5 - 4.0SingletDirectly attached to the porphyrin ring.
CH₂ (Propionic Acid α)~4.2TripletDeshielded due to proximity to the ring and carboxylic acid group.
CH₂ (Propionic Acid β)~3.2Triplet
COOHVariableBroad SingletChemical shift is concentration and solvent dependent.

Note: This is a generalized table based on data from similar zinc porphyrins. Actual chemical shifts may vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The high symmetry of the porphyrin core in many metalloporphyrins can lead to a smaller number of signals than the total number of carbon atoms.

Expected Chemical Shifts for this compound (based on similar structures):

Carbon Type Expected Chemical Shift (δ, ppm) Notes
α-Pyrrolic C140 - 150Carbons adjacent to the nitrogen atoms.
β-Pyrrolic C130 - 140Carbons at the periphery of the pyrrole rings.
Meso-C95 - 105Methine bridge carbons.
CH₂ (Ethyl)~20
CH₃ (Ethyl)~15
CH₃ (Methyl)10 - 15
CH₂ (Propionic Acid α)~37
CH₂ (Propionic Acid β)~22
COOH170 - 180

Note: This is a generalized table. Specific assignments require 2D NMR experiments like HSQC and HMBC.

A detailed experimental protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

  • Weigh approximately 5 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or pyridine-d₅) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Instrumental Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Sufficient to cover the range from approximately -5 to 15 ppm.

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Sufficient to cover the range from approximately 0 to 200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (for full assignment):

    • COSY: To establish ¹H-¹H spin-spin coupling networks.

    • HSQC: To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC: To identify long-range ¹H-¹³C correlations, crucial for assigning quaternary carbons.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum D->E F Acquire 2D NMR Spectra (COSY, HSQC, HMBC) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structure Elucidation and Signal Assignment I->J

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for the porphyrin macrocycle, the ethyl and methyl substituents, and the carboxylic acid groups of the propionic acid side chains.

Expected IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
C-H Stretch (Aromatic/Vinylic)3100 - 3000Medium
C-H Stretch (Aliphatic)2960 - 2850Strong
C=O Stretch (Carboxylic Acid)1725 - 1700Strong
C=C Stretch (Porphyrin Ring)1600 - 1450Medium-Strong
C-N Stretch (Porphyrin Ring)1350 - 1250Medium
C-O Stretch (Carboxylic Acid)1320 - 1210Medium
O-H Bend (Carboxylic Acid)1440 - 1395Medium
Zn-N Vibration450 - 400Weak

Note: The disappearance of the N-H stretching and bending vibrations, typically seen in free-base porphyrins, confirms the metalation of the porphyrin core.[4]

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded before measuring the sample spectrum.

Experimental Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Grind this compound with KBr B Press into a Pellet A->B C Record Background Spectrum B->C D Record Sample Spectrum C->D E Identify Characteristic Absorption Bands D->E F Assign Bands to Functional Groups E->F

Caption: Workflow for IR analysis of this compound.

Logical Relationship for Structural Confirmation

The combination of NMR and IR spectroscopy provides complementary information that leads to a confident structural confirmation of this compound.

Logical Flow for Structural Confirmation

logical_flow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_confirm Structural Confirmation A 1H NMR: Proton environment and connectivity B 13C NMR: Carbon backbone A->B C 2D NMR: H-C correlations B->C E Confirmed Structure of this compound C->E D Identification of functional groups (C=O, C-H, O-H, Zn-N) D->E

Caption: Logical flow for structural confirmation.

Conclusion

The structural analysis of this compound relies on a synergistic application of NMR and IR spectroscopy. While a definitive, published complete dataset for this specific molecule is elusive, the principles and expected data outlined in this guide, based on closely related zinc porphyrin structures, provide a strong foundation for researchers to confidently identify and characterize this compound. The detailed experimental protocols and logical workflows presented here offer a practical guide for obtaining and interpreting high-quality spectroscopic data for this important molecule.

References

An In-depth Technical Guide to the NMR and IR Analysis of Zn(II) Mesoporphyrin IX Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Zn(II) Mesoporphyrin IX, a key molecule in various research and development areas, including its use as a heme analog and in the development of artificial photosynthetic systems.[1] While a complete, publicly available spectral dataset for this compound is not readily found in the literature, this guide synthesizes available data from structurally similar zinc porphyrins to provide a robust framework for its analysis.

Structure of this compound

This compound is a coordination complex featuring a zinc(II) ion chelated by the dianion of mesoporphyrin IX. The core structure consists of a porphyrin macrocycle, which is an aromatic heterocyclic system composed of four pyrrole rings linked by methine bridges. In Mesoporphyrin IX, the peripheral positions of the porphyrin core are substituted with methyl, ethyl, and propionic acid groups.

Chemical Formula: C₃₄H₃₆N₄O₄Zn[1][2] Molecular Weight: 630.06 g/mol [2][3] CAS Number: 14354-67-7[1][2][3]

The numbering of the porphyrin macrocycle is crucial for the assignment of NMR signals. A standardized numbering system should be used for consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of porphyrins and metalloporphyrins. The aromatic nature of the porphyrin ring induces a significant ring current effect, leading to a wide dispersion of proton chemical shifts.

The ¹H NMR spectrum of a diamagnetic metalloporphyrin like this compound is characterized by sharp, well-resolved signals. The insertion of the Zn(II) ion into the porphyrin core leads to the disappearance of the N-H proton signals typically observed in the free-base porphyrin around -2 to -4 ppm.[4]

Expected Chemical Shifts for this compound (based on similar structures):

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Meso-H9.5 - 10.5SingletHighly deshielded due to the porphyrin ring current.
CH₂ (Ethyl)~4.0QuartetAdjacent to the porphyrin ring.
CH₃ (Ethyl)~1.8Triplet
CH₃ (Methyl)3.5 - 4.0SingletDirectly attached to the porphyrin ring.
CH₂ (Propionic Acid α)~4.2TripletDeshielded due to proximity to the ring and carboxylic acid group.
CH₂ (Propionic Acid β)~3.2Triplet
COOHVariableBroad SingletChemical shift is concentration and solvent dependent.

Note: This is a generalized table based on data from similar zinc porphyrins. Actual chemical shifts may vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The high symmetry of the porphyrin core in many metalloporphyrins can lead to a smaller number of signals than the total number of carbon atoms.

Expected Chemical Shifts for this compound (based on similar structures):

Carbon Type Expected Chemical Shift (δ, ppm) Notes
α-Pyrrolic C140 - 150Carbons adjacent to the nitrogen atoms.
β-Pyrrolic C130 - 140Carbons at the periphery of the pyrrole rings.
Meso-C95 - 105Methine bridge carbons.
CH₂ (Ethyl)~20
CH₃ (Ethyl)~15
CH₃ (Methyl)10 - 15
CH₂ (Propionic Acid α)~37
CH₂ (Propionic Acid β)~22
COOH170 - 180

Note: This is a generalized table. Specific assignments require 2D NMR experiments like HSQC and HMBC.

A detailed experimental protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

  • Weigh approximately 5 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or pyridine-d₅) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Instrumental Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Sufficient to cover the range from approximately -5 to 15 ppm.

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Sufficient to cover the range from approximately 0 to 200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (for full assignment):

    • COSY: To establish ¹H-¹H spin-spin coupling networks.

    • HSQC: To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC: To identify long-range ¹H-¹³C correlations, crucial for assigning quaternary carbons.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum D->E F Acquire 2D NMR Spectra (COSY, HSQC, HMBC) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structure Elucidation and Signal Assignment I->J

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for the porphyrin macrocycle, the ethyl and methyl substituents, and the carboxylic acid groups of the propionic acid side chains.

Expected IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
C-H Stretch (Aromatic/Vinylic)3100 - 3000Medium
C-H Stretch (Aliphatic)2960 - 2850Strong
C=O Stretch (Carboxylic Acid)1725 - 1700Strong
C=C Stretch (Porphyrin Ring)1600 - 1450Medium-Strong
C-N Stretch (Porphyrin Ring)1350 - 1250Medium
C-O Stretch (Carboxylic Acid)1320 - 1210Medium
O-H Bend (Carboxylic Acid)1440 - 1395Medium
Zn-N Vibration450 - 400Weak

Note: The disappearance of the N-H stretching and bending vibrations, typically seen in free-base porphyrins, confirms the metalation of the porphyrin core.[4]

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded before measuring the sample spectrum.

Experimental Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Grind this compound with KBr B Press into a Pellet A->B C Record Background Spectrum B->C D Record Sample Spectrum C->D E Identify Characteristic Absorption Bands D->E F Assign Bands to Functional Groups E->F

Caption: Workflow for IR analysis of this compound.

Logical Relationship for Structural Confirmation

The combination of NMR and IR spectroscopy provides complementary information that leads to a confident structural confirmation of this compound.

Logical Flow for Structural Confirmation

logical_flow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_confirm Structural Confirmation A 1H NMR: Proton environment and connectivity B 13C NMR: Carbon backbone A->B C 2D NMR: H-C correlations B->C E Confirmed Structure of this compound C->E D Identification of functional groups (C=O, C-H, O-H, Zn-N) D->E

Caption: Logical flow for structural confirmation.

Conclusion

The structural analysis of this compound relies on a synergistic application of NMR and IR spectroscopy. While a definitive, published complete dataset for this specific molecule is elusive, the principles and expected data outlined in this guide, based on closely related zinc porphyrin structures, provide a strong foundation for researchers to confidently identify and characterize this compound. The detailed experimental protocols and logical workflows presented here offer a practical guide for obtaining and interpreting high-quality spectroscopic data for this important molecule.

References

Unveiling the Photophysical Profile of Zn(II) Mesoporphyrin IX: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum yield and associated photophysical properties of Zn(II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in biomedical research, particularly in the fields of photosensitization and drug development. This document provides a comprehensive overview of its quantum efficiency, detailed experimental protocols for its determination, and visual representations of its key biological and photophysical pathways.

Quantitative Photophysical Data

The photophysical properties of porphyrins are critically influenced by the central metal ion and the surrounding solvent environment. For this compound and related zinc porphyrins, the key quantum yields—fluorescence (Φf), intersystem crossing (Φisc), and singlet oxygen generation (ΦΔ)—dictate their efficacy in various applications. While specific data for this compound can be elusive, the following tables summarize known values for closely related zinc porphyrins to provide a robust comparative baseline.

CompoundSolventFluorescence Quantum Yield (Φf)Intersystem Crossing Quantum Yield (Φisc)Triplet State Lifetime (τT)Reference
Zinc PorphineToluene (O2-free)0.0220.93-[1]
Zinc Tetraphenylporphyrin (ZnTPP)Toluene (O2-free)0.0300.88-[1]
Zinc(II) Hematoporphyrin IX Dimethyl EsterN,N-dimethyl formamide---[2]

Table 1: Fluorescence and Intersystem Crossing Quantum Yields of Selected Zinc Porphyrins. This table highlights the efficiency of light emission through fluorescence and the competing process of intersystem crossing to the triplet state for zinc porphyrins in a non-polar solvent.

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Zinc(II) Hematoporphyrin IX-Reduced compared to free base[3][4]
Zinc(II) Protoporphyrin IX-Reduced compared to free base[3][4]
Zinc(II) complexes of tetraarylporphyrins-~65% of the free base porphyrin[2]
Hematoporphyrin IX dimethyl ester (HPDME)N,N-dimethyl formamide0.40[2]

Table 2: Singlet Oxygen Quantum Yields of Selected Zinc Porphyrins. This table focuses on the efficiency of generating singlet oxygen, a key reactive species in photodynamic therapy. The incorporation of a zinc ion generally modulates this value compared to the metal-free porphyrin.

Experimental Protocols

Accurate determination of quantum yields is paramount for the reliable assessment of a photosensitizer's potential. Below are detailed methodologies for measuring fluorescence and singlet oxygen quantum yields.

Determination of Fluorescence Quantum Yield (Relative Method)

This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known fluorescence quantum yield.

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound solution of unknown quantum yield.

  • A standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

  • Solvent for dissolving the sample and standard.

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission spectrum for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of the resulting linear fits is proportional to the fluorescence quantum yield.

    • The quantum yield of the unknown sample (Φf,sample) can be calculated using the following equation:

      Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²)

      where:

      • Φf,std is the fluorescence quantum yield of the standard.

      • m_sample and m_std are the slopes of the plots for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Determination of Singlet Oxygen Quantum Yield

This protocol utilizes a chemical scavenger, 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

Materials and Equipment:

  • UV-Vis spectrophotometer.

  • Light source with a specific wavelength for excitation (e.g., a laser or a lamp with a monochromator).

  • Quartz cuvettes (1 cm path length).

  • Solution of this compound.

  • Solution of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., methylene (B1212753) blue, ΦΔ ≈ 0.52 in methanol).

  • Solution of 1,3-diphenylisobenzofuran (DPBF).

  • Oxygen-saturated solvent.

Procedure:

  • Solution Preparation: Prepare solutions of the sample and the standard photosensitizer in an oxygen-saturated solvent. Add DPBF to each solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be between 1.0 and 1.5.

  • Irradiation:

    • Place the cuvette containing the sample and DPBF in the UV-Vis spectrophotometer.

    • Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.

    • Record the decrease in the absorbance of DPBF at regular time intervals.

  • Repeat for Standard: Repeat the irradiation experiment under identical conditions using the standard photosensitizer.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time for both the sample and the standard.

    • The slope of these plots is proportional to the rate of DPBF consumption and thus to the singlet oxygen generation rate.

    • The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated using the equation:

      ΦΔ,sample = ΦΔ,std * (k_sample / k_std) * (I_abs,std / I_abs,sample)

      where:

      • ΦΔ,std is the singlet oxygen quantum yield of the standard.

      • k_sample and k_std are the slopes of the ln(A) vs. time plots.

      • I_abs,sample and I_abs,std are the rates of light absorption by the sample and standard, respectively, which can be determined from the incident light intensity and the absorbance of the photosensitizers.

Visualizing Key Pathways

To better understand the functional context of this compound, the following diagrams, generated using the DOT language, illustrate its involvement in a key biological pathway and its fundamental photophysical mechanism.

photodynamic_therapy_mechanism cluster_ground_state Ground State cluster_excited_state Excited States cluster_ros_generation Reactive Oxygen Species Generation cluster_cellular_effect Cellular Effect GS Zn(II)MP-IX (S₀) S1 Singlet Excited State (S₁) GS->S1 Light Absorption (hν) S1->GS Fluorescence (Φf) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (Φisc) O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Triplet Oxygen) CellDeath Cell Death (Apoptosis/Necrosis) O2_singlet->CellDeath Oxidative Damage

Caption: Mechanism of Photodynamic Therapy (PDT) using this compound.

heme_oxygenase_inhibition cluster_products Protective Products cluster_cellular_stress Cellular Stress Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Fe²⁺ HO1->Fe2 ZnMPIX This compound ZnMPIX->HO1 Competitive Inhibition ROS Increased Reactive Oxygen Species (ROS) ZnMPIX->ROS Leads to Biliverdin->ROS Reduces AntiTumor Anti-Tumor Effects CO->AntiTumor Inhibits Apoptosis (Pro-tumor) ROS->AntiTumor Induces

Caption: Inhibition of Heme Oxygenase-1 by this compound.

Conclusion

This compound stands out as a versatile photosensitizer with a significant quantum yield for intersystem crossing, leading to efficient singlet oxygen generation. This property, coupled with its ability to inhibit key enzymes like heme oxygenase-1, makes it a compound of high interest for the development of novel photodynamic therapies and as a tool for probing biological systems. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this potent metalloporphyrin. Further research to precisely quantify the quantum yields of this compound in various biological environments will be crucial for optimizing its therapeutic applications.

References

Unveiling the Photophysical Profile of Zn(II) Mesoporphyrin IX: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum yield and associated photophysical properties of Zn(II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in biomedical research, particularly in the fields of photosensitization and drug development. This document provides a comprehensive overview of its quantum efficiency, detailed experimental protocols for its determination, and visual representations of its key biological and photophysical pathways.

Quantitative Photophysical Data

The photophysical properties of porphyrins are critically influenced by the central metal ion and the surrounding solvent environment. For this compound and related zinc porphyrins, the key quantum yields—fluorescence (Φf), intersystem crossing (Φisc), and singlet oxygen generation (ΦΔ)—dictate their efficacy in various applications. While specific data for this compound can be elusive, the following tables summarize known values for closely related zinc porphyrins to provide a robust comparative baseline.

CompoundSolventFluorescence Quantum Yield (Φf)Intersystem Crossing Quantum Yield (Φisc)Triplet State Lifetime (τT)Reference
Zinc PorphineToluene (O2-free)0.0220.93-[1]
Zinc Tetraphenylporphyrin (ZnTPP)Toluene (O2-free)0.0300.88-[1]
Zinc(II) Hematoporphyrin IX Dimethyl EsterN,N-dimethyl formamide---[2]

Table 1: Fluorescence and Intersystem Crossing Quantum Yields of Selected Zinc Porphyrins. This table highlights the efficiency of light emission through fluorescence and the competing process of intersystem crossing to the triplet state for zinc porphyrins in a non-polar solvent.

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Zinc(II) Hematoporphyrin IX-Reduced compared to free base[3][4]
Zinc(II) Protoporphyrin IX-Reduced compared to free base[3][4]
Zinc(II) complexes of tetraarylporphyrins-~65% of the free base porphyrin[2]
Hematoporphyrin IX dimethyl ester (HPDME)N,N-dimethyl formamide0.40[2]

Table 2: Singlet Oxygen Quantum Yields of Selected Zinc Porphyrins. This table focuses on the efficiency of generating singlet oxygen, a key reactive species in photodynamic therapy. The incorporation of a zinc ion generally modulates this value compared to the metal-free porphyrin.

Experimental Protocols

Accurate determination of quantum yields is paramount for the reliable assessment of a photosensitizer's potential. Below are detailed methodologies for measuring fluorescence and singlet oxygen quantum yields.

Determination of Fluorescence Quantum Yield (Relative Method)

This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known fluorescence quantum yield.

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound solution of unknown quantum yield.

  • A standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Solvent for dissolving the sample and standard.

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission spectrum for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of the resulting linear fits is proportional to the fluorescence quantum yield.

    • The quantum yield of the unknown sample (Φf,sample) can be calculated using the following equation:

      Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²)

      where:

      • Φf,std is the fluorescence quantum yield of the standard.

      • m_sample and m_std are the slopes of the plots for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Determination of Singlet Oxygen Quantum Yield

This protocol utilizes a chemical scavenger, 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

Materials and Equipment:

  • UV-Vis spectrophotometer.

  • Light source with a specific wavelength for excitation (e.g., a laser or a lamp with a monochromator).

  • Quartz cuvettes (1 cm path length).

  • Solution of this compound.

  • Solution of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue, ΦΔ ≈ 0.52 in methanol).

  • Solution of 1,3-diphenylisobenzofuran (DPBF).

  • Oxygen-saturated solvent.

Procedure:

  • Solution Preparation: Prepare solutions of the sample and the standard photosensitizer in an oxygen-saturated solvent. Add DPBF to each solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be between 1.0 and 1.5.

  • Irradiation:

    • Place the cuvette containing the sample and DPBF in the UV-Vis spectrophotometer.

    • Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.

    • Record the decrease in the absorbance of DPBF at regular time intervals.

  • Repeat for Standard: Repeat the irradiation experiment under identical conditions using the standard photosensitizer.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time for both the sample and the standard.

    • The slope of these plots is proportional to the rate of DPBF consumption and thus to the singlet oxygen generation rate.

    • The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated using the equation:

      ΦΔ,sample = ΦΔ,std * (k_sample / k_std) * (I_abs,std / I_abs,sample)

      where:

      • ΦΔ,std is the singlet oxygen quantum yield of the standard.

      • k_sample and k_std are the slopes of the ln(A) vs. time plots.

      • I_abs,sample and I_abs,std are the rates of light absorption by the sample and standard, respectively, which can be determined from the incident light intensity and the absorbance of the photosensitizers.

Visualizing Key Pathways

To better understand the functional context of this compound, the following diagrams, generated using the DOT language, illustrate its involvement in a key biological pathway and its fundamental photophysical mechanism.

photodynamic_therapy_mechanism cluster_ground_state Ground State cluster_excited_state Excited States cluster_ros_generation Reactive Oxygen Species Generation cluster_cellular_effect Cellular Effect GS Zn(II)MP-IX (S₀) S1 Singlet Excited State (S₁) GS->S1 Light Absorption (hν) S1->GS Fluorescence (Φf) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (Φisc) O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Triplet Oxygen) CellDeath Cell Death (Apoptosis/Necrosis) O2_singlet->CellDeath Oxidative Damage

Caption: Mechanism of Photodynamic Therapy (PDT) using this compound.

heme_oxygenase_inhibition cluster_products Protective Products cluster_cellular_stress Cellular Stress Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Fe²⁺ HO1->Fe2 ZnMPIX This compound ZnMPIX->HO1 Competitive Inhibition ROS Increased Reactive Oxygen Species (ROS) ZnMPIX->ROS Leads to Biliverdin->ROS Reduces AntiTumor Anti-Tumor Effects CO->AntiTumor Inhibits Apoptosis (Pro-tumor) ROS->AntiTumor Induces

Caption: Inhibition of Heme Oxygenase-1 by this compound.

Conclusion

This compound stands out as a versatile photosensitizer with a significant quantum yield for intersystem crossing, leading to efficient singlet oxygen generation. This property, coupled with its ability to inhibit key enzymes like heme oxygenase-1, makes it a compound of high interest for the development of novel photodynamic therapies and as a tool for probing biological systems. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this potent metalloporphyrin. Further research to precisely quantify the quantum yields of this compound in various biological environments will be crucial for optimizing its therapeutic applications.

References

An In-Depth Technical Guide to the Electrochemical Properties of Zinc Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of zinc porphyrins, a class of molecules with significant potential in diverse fields, including drug development, photocatalysis, and solar energy conversion. This document details their redox behavior, electron transfer dynamics, and the experimental protocols used for their characterization, with a focus on applications relevant to researchers and professionals in the pharmaceutical and chemical sciences.

Introduction to Zinc Porphyrins

Porphyrins are a class of aromatic macrocyclic compounds consisting of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges. The insertion of a zinc(II) ion into the central cavity of the porphyrin ring yields a zinc porphyrin. This metalation has profound effects on the photophysical and electrochemical properties of the macrocycle, making zinc porphyrins highly attractive for various applications. The zinc ion is redox-inactive, meaning that the electrochemical processes primarily involve the porphyrin π-system. This property allows for the systematic tuning of the molecule's electronic characteristics through peripheral substitutions without the complication of metal-centered redox events.

Zinc porphyrins are particularly relevant in drug development, especially in the field of photodynamic therapy (PDT). Their ability to absorb light and generate reactive oxygen species (ROS) makes them potent photosensitizers for the targeted destruction of cancer cells. Furthermore, their unique electrochemical properties are harnessed in the development of dye-sensitized solar cells (DSSCs) and photocatalytic systems for CO2 reduction.

Fundamental Electrochemical Properties

The electrochemical behavior of zinc porphyrins is characterized by a series of one-electron oxidation and reduction processes. These events correspond to the removal or addition of electrons to the π-conjugated macrocycle, leading to the formation of radical cations and anions, respectively.

Redox Potentials

The redox potentials of zinc porphyrins are crucial parameters that dictate their electron-donating and -accepting abilities. These potentials can be precisely measured using techniques such as cyclic voltammetry. The values are highly sensitive to the nature of the substituents on the porphyrin periphery and the axial ligands coordinated to the central zinc ion.

Electron-withdrawing groups (e.g., halogens, cyano groups) generally make the porphyrin more difficult to oxidize and easier to reduce, resulting in a positive shift in the oxidation potentials and a less negative shift in the reduction potentials. Conversely, electron-donating groups (e.g., alkyl, amino groups) have the opposite effect.

Table 1: Redox Potentials of Selected Zinc Porphyrins

Porphyrin DerivativeFirst Oxidation (E¹½, V vs. Fc⁺/Fc)Second Oxidation (E²½, V vs. Fc⁺/Fc)First Reduction (E¹½, V vs. Fc⁺/Fc)Second Reduction (E²½, V vs. Fc⁺/Fc)Solvent/ElectrolyteReference
ZnTPP0.490.81-1.61-1.98CH₂Cl₂/TBAPF₆
ZnTPP(CF₃)₄0.761.05-1.13-1.41CH₂Cl₂/TBAPF₆
ZnTPPBr₄0.580.93-1.33-1.67CH₂Cl₂/TBAPF₆
ZnTPP(CH₃)₄0.430.74-1.72-2.08CH₂Cl₂/TBAPF₆
ZnP-phen=Re0.560.87-1.35-1.72DMF/TBAPF₆

TPP: Tetraphenylporphyrin; TPP(X)₄: Tetraphenylporphyrin with X substituent at the para-position of the phenyl groups; ZnP-phen=Re: Zinc porphyrin-phenanthroline-rhenium complex. Redox potentials are reported versus the ferrocenium/ferrocene couple.

Electron Transfer Dynamics

The rates of electron transfer to and from zinc porphyrins are fundamental to their function in various applications. These rates can be exceptionally fast, often occurring on the picosecond to nanosecond timescale. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are employed to measure these rapid processes.

The electron self-exchange rate constants for zinc porphyrins are typically on the order of 10⁹ to 10¹¹ M⁻¹s⁻¹, indicating very facile electron transfer. The rate of photoinduced electron transfer in donor-acceptor systems involving zinc porphyrins can be tuned by modifying the linker between the donor and acceptor moieties and by the coordination of metal cations.

Table 2: Electron Transfer Rate Constants for Zinc Porphyrin Systems

SystemProcessRate Constant (k)ConditionsReference
[Zn(TPP)]⁺/⁰Self-exchange1.4 x 10¹¹ M⁻¹s⁻¹Acetonitrile, 25.0°C
[Zn(OEP)]⁺/⁰Self-exchange1.3 x 10¹¹ M⁻¹s⁻¹Acetonitrile, 25.0°C
ZnP → AuP⁺ in-rotaxanePhotoinduced Electron Transferup to 1.2 x 10¹⁰ s⁻¹-
¹ZnP → Cu(phen)₂⁺ in-rotaxaneEnergy Transfer5.1 x 10⁹ s⁻¹-
Photoexcited ZnPs with BIHQuenching3.0 x 10⁹ M⁻¹s⁻¹DMF
ZnPs•⁻ with TiO₂Electron Transfer4.12 - 5.12 x 10⁸ s⁻¹DMF

TPP: Tetraphenylporphyrin; OEP: Octaethylporphyrin; ZnP: Zinc porphyrin; AuP⁺: Gold(III) porphyrin; phen: phenanthroline; BIH: Sacrificial electron donor; ZnPs: Zinc porphyrin derivatives.

Experimental Protocols

Accurate and reproducible characterization of the electrochemical properties of zinc porphyrins relies on well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Synthesis and Purification of Zinc Tetraphenylporphyrin (ZnTPP)

This protocol describes a solventless synthesis followed by column chromatography for purification.

Materials:

Procedure:

  • Synthesis: In a fume hood, heat an oil or sand bath to 140°C. To a 50 mL round-bottomed flask, add 60 mg of benzoic acid, 6 mg of zinc acetate, and 100 µL of benzaldehyde. Seal the flask and heat it in the bath. Slowly inject 35 µL of pyrrole dropwise and allow the reaction to proceed for 30-40 minutes until the solution becomes deeply colored. Let the flask cool to room temperature.

  • Purification: Dissolve the product in a minimum volume of chloroform. Prepare a silica gel column (10 cm x 0.5 cm) using a slurry in hexanes. Load the chloroform solution onto the column and elute with a 4:2 (v/v) mixture of hexane (B92381) and dichloromethane. Collect the distinct colored bands separately and evaporate the solvent to obtain the purified TPP and ZnTPP.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for determining the redox potentials of zinc porphyrins.

Experimental Setup:

  • Potentiostat: An instrument to control the potential and measure the current.

  • Electrochemical Cell: A three-electrode cell containing the analyte solution.

  • Working Electrode: A glassy carbon or platinum electrode.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

  • Counter Electrode: A platinum wire or gauze.

  • Electrolyte Solution: A solution of the zinc porphyrin (typically 0.1-1 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

Procedure:

  • Assemble the three-electrode cell with the electrolyte solution.

  • Connect the electrodes to the potentiostat.

  • Apply a linear potential sweep, starting from an initial potential where no redox reaction occurs, to a final potential, and then reverse the sweep back to the initial potential.

  • Record the current response as a function of the applied potential to obtain a cyclic voltammogram.

  • The half-wave potentials (E½), which are the average of the anodic and cathodic peak potentials, provide the formal redox potentials of the compound.

Cyclic Voltammetry Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Electrolyte Solution (0.1-1 mM Zn-Porphyrin in solvent with 0.1 M supporting electrolyte) assemble_cell Assemble 3-Electrode Cell (WE, RE, CE) prep_solution->assemble_cell connect_electrodes Connect Electrodes to Potentiostat assemble_cell->connect_electrodes purge_solution Purge with Inert Gas (N₂ or Ar) connect_electrodes->purge_solution set_parameters Set CV Parameters (Scan rate, potential window) purge_solution->set_parameters run_scan Run Potential Sweep set_parameters->run_scan record_voltammogram Record Current vs. Potential (Cyclic Voltammogram) run_scan->record_voltammogram determine_peaks Determine Anodic (Epa) and Cathodic (Epc) Peak Potentials record_voltammogram->determine_peaks calculate_e12 Calculate Half-Wave Potential E½ = (Epa + Epc) / 2 determine_peaks->calculate_e12

A simplified workflow for a cyclic voltammetry experiment.
Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the electronic structure of a molecule.

Experimental Setup:

  • Spectroelectrochemical Cell: An optically transparent thin-layer electrochemical (OTTLE) cell or a setup with a thin-layer electrode that allows a light beam to pass through the solution adjacent to the electrode surface.

  • Spectrophotometer: A UV-Vis or UV-Vis-NIR spectrophotometer.

  • Potentiostat: To control the electrochemical experiment.

  • Fiber Optics: To guide the light from the source, through the cell, and to the detector.

Procedure:

  • Assemble the spectroelectrochemical cell with the electrolyte solution containing the zinc porphyrin.

  • Record an initial spectrum of the solution at the open-circuit potential.

  • Apply a potential to the working electrode to initiate the first oxidation or reduction of the zinc porphyrin.

  • Simultaneously record the UV-Vis spectra as the electrochemical reaction proceeds.

  • Step the potential to subsequent redox states and record the corresponding spectra.

  • The changes in the absorption spectra (e.g., the appearance of new bands characteristic of the radical cation or anion) can be correlated with the applied potential and the measured current.

Spectroelectrochemistry Experimental Workflow cluster_setup System Setup cluster_experiment Experiment Execution cluster_data_processing Data Analysis prep_cell Prepare Spectroelectrochemical Cell (e.g., OTTLE cell) with sample align_optics Align Light Source, Cell, and Spectrometer with Fiber Optics prep_cell->align_optics connect_potentiostat Connect Electrodes to Potentiostat prep_cell->connect_potentiostat initial_spectrum Record Initial Spectrum (at open-circuit potential) align_optics->initial_spectrum connect_potentiostat->initial_spectrum apply_potential Apply Potential Step or Sweep initial_spectrum->apply_potential record_spectra Simultaneously Record UV-Vis Spectra apply_potential->record_spectra step_potential Step to Next Potential record_spectra->step_potential step_potential->record_spectra Repeat for all redox states correlate_data Correlate Spectral Changes with Electrochemical Data step_potential->correlate_data identify_species Identify Redox Intermediates from their Spectra correlate_data->identify_species propose_mechanism Propose Electron Transfer Mechanism identify_species->propose_mechanism

A general workflow for a spectroelectrochemistry experiment.

Applications in Drug Development: Photodynamic Therapy

The electrochemical properties of zinc porphyrins are central to their application as photosensitizers in photodynamic therapy (PDT). PDT is a clinically approved cancer treatment that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength.

Mechanism of Photosensitization

The process of photosensitization by zinc porphyrins can be summarized as follows:

  • Light Absorption: The zinc porphyrin absorbs a photon, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁).

  • Energy Transfer (Type II Pathway): The triplet state of the zinc porphyrin can transfer its energy to molecular oxygen (³O₂), which is in its triplet ground state. This process generates highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent.

  • Electron Transfer (Type I Pathway): Alternatively, the excited triplet state can undergo electron transfer reactions with surrounding molecules to produce other reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.

Photosensitization Mechanism cluster_porphyrin Zinc Porphyrin cluster_ros ROS Generation S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer (Type II) Other_ROS Other ROS T1->Other_ROS Electron Transfer (Type I) O2_triplet Molecular Oxygen (³O₂)

The core mechanism of photosensitization by zinc porphyrins.
Cellular Signaling Pathways in PDT

The ROS generated during PDT induce cellular damage and trigger various signaling pathways that ultimately lead to cell death, primarily through apoptosis and necrosis.

Apoptosis Induction:

  • Mitochondrial (Intrinsic) Pathway: ROS can cause damage to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program.

  • Death Receptor (Extrinsic) Pathway: PDT can also upregulate the expression of death receptors, such as Fas, on the cell surface. The binding of their cognate ligands (e.g., FasL) triggers a separate caspase cascade (involving caspase-8) that converges with the intrinsic pathway to induce apoptosis.

PDT Signaling Pathway cluster_stimulus Initial Events cluster_damage Cellular Damage cluster_apoptosis Apoptosis cluster_necrosis Necrosis ZnP Zinc Porphyrin ROS Reactive Oxygen Species (ROS) Light Light (hν) O2 O₂ Mito_damage Mitochondrial Damage ROS->Mito_damage Membrane_damage Membrane Damage ROS->Membrane_damage DNA_damage DNA Damage ROS->DNA_damage Fas Fas Receptor Upregulation ROS->Fas CytC Cytochrome c Release Mito_damage->CytC Necrosis Necrotic Cell Death Membrane_damage->Necrosis Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis Casp8 Caspase-8 Activation Fas->Casp8 Casp8->Casp3

Signaling pathways in zinc porphyrin-mediated PDT.

Conclusion

The electrochemical properties of zinc porphyrins are integral to their diverse and expanding applications. A thorough understanding of their redox potentials and electron transfer dynamics, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of new zinc porphyrin-based systems for drug development, solar energy conversion, and catalysis. The ability to systematically tune their electrochemical behavior through synthetic modifications provides a powerful platform for developing next-generation technologies in these critical areas. This guide serves as a foundational resource for researchers and professionals seeking to harness the unique electrochemical characteristics of zinc porphyrins.

An In-Depth Technical Guide to the Electrochemical Properties of Zinc Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of zinc porphyrins, a class of molecules with significant potential in diverse fields, including drug development, photocatalysis, and solar energy conversion. This document details their redox behavior, electron transfer dynamics, and the experimental protocols used for their characterization, with a focus on applications relevant to researchers and professionals in the pharmaceutical and chemical sciences.

Introduction to Zinc Porphyrins

Porphyrins are a class of aromatic macrocyclic compounds consisting of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. The insertion of a zinc(II) ion into the central cavity of the porphyrin ring yields a zinc porphyrin. This metalation has profound effects on the photophysical and electrochemical properties of the macrocycle, making zinc porphyrins highly attractive for various applications. The zinc ion is redox-inactive, meaning that the electrochemical processes primarily involve the porphyrin π-system. This property allows for the systematic tuning of the molecule's electronic characteristics through peripheral substitutions without the complication of metal-centered redox events.

Zinc porphyrins are particularly relevant in drug development, especially in the field of photodynamic therapy (PDT). Their ability to absorb light and generate reactive oxygen species (ROS) makes them potent photosensitizers for the targeted destruction of cancer cells. Furthermore, their unique electrochemical properties are harnessed in the development of dye-sensitized solar cells (DSSCs) and photocatalytic systems for CO2 reduction.

Fundamental Electrochemical Properties

The electrochemical behavior of zinc porphyrins is characterized by a series of one-electron oxidation and reduction processes. These events correspond to the removal or addition of electrons to the π-conjugated macrocycle, leading to the formation of radical cations and anions, respectively.

Redox Potentials

The redox potentials of zinc porphyrins are crucial parameters that dictate their electron-donating and -accepting abilities. These potentials can be precisely measured using techniques such as cyclic voltammetry. The values are highly sensitive to the nature of the substituents on the porphyrin periphery and the axial ligands coordinated to the central zinc ion.

Electron-withdrawing groups (e.g., halogens, cyano groups) generally make the porphyrin more difficult to oxidize and easier to reduce, resulting in a positive shift in the oxidation potentials and a less negative shift in the reduction potentials. Conversely, electron-donating groups (e.g., alkyl, amino groups) have the opposite effect.

Table 1: Redox Potentials of Selected Zinc Porphyrins

Porphyrin DerivativeFirst Oxidation (E¹½, V vs. Fc⁺/Fc)Second Oxidation (E²½, V vs. Fc⁺/Fc)First Reduction (E¹½, V vs. Fc⁺/Fc)Second Reduction (E²½, V vs. Fc⁺/Fc)Solvent/ElectrolyteReference
ZnTPP0.490.81-1.61-1.98CH₂Cl₂/TBAPF₆
ZnTPP(CF₃)₄0.761.05-1.13-1.41CH₂Cl₂/TBAPF₆
ZnTPPBr₄0.580.93-1.33-1.67CH₂Cl₂/TBAPF₆
ZnTPP(CH₃)₄0.430.74-1.72-2.08CH₂Cl₂/TBAPF₆
ZnP-phen=Re0.560.87-1.35-1.72DMF/TBAPF₆

TPP: Tetraphenylporphyrin; TPP(X)₄: Tetraphenylporphyrin with X substituent at the para-position of the phenyl groups; ZnP-phen=Re: Zinc porphyrin-phenanthroline-rhenium complex. Redox potentials are reported versus the ferrocenium/ferrocene couple.

Electron Transfer Dynamics

The rates of electron transfer to and from zinc porphyrins are fundamental to their function in various applications. These rates can be exceptionally fast, often occurring on the picosecond to nanosecond timescale. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are employed to measure these rapid processes.

The electron self-exchange rate constants for zinc porphyrins are typically on the order of 10⁹ to 10¹¹ M⁻¹s⁻¹, indicating very facile electron transfer. The rate of photoinduced electron transfer in donor-acceptor systems involving zinc porphyrins can be tuned by modifying the linker between the donor and acceptor moieties and by the coordination of metal cations.

Table 2: Electron Transfer Rate Constants for Zinc Porphyrin Systems

SystemProcessRate Constant (k)ConditionsReference
[Zn(TPP)]⁺/⁰Self-exchange1.4 x 10¹¹ M⁻¹s⁻¹Acetonitrile, 25.0°C
[Zn(OEP)]⁺/⁰Self-exchange1.3 x 10¹¹ M⁻¹s⁻¹Acetonitrile, 25.0°C
ZnP → AuP⁺ in-rotaxanePhotoinduced Electron Transferup to 1.2 x 10¹⁰ s⁻¹-
¹ZnP → Cu(phen)₂⁺ in-rotaxaneEnergy Transfer5.1 x 10⁹ s⁻¹-
Photoexcited ZnPs with BIHQuenching3.0 x 10⁹ M⁻¹s⁻¹DMF
ZnPs•⁻ with TiO₂Electron Transfer4.12 - 5.12 x 10⁸ s⁻¹DMF

TPP: Tetraphenylporphyrin; OEP: Octaethylporphyrin; ZnP: Zinc porphyrin; AuP⁺: Gold(III) porphyrin; phen: phenanthroline; BIH: Sacrificial electron donor; ZnPs: Zinc porphyrin derivatives.

Experimental Protocols

Accurate and reproducible characterization of the electrochemical properties of zinc porphyrins relies on well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Synthesis and Purification of Zinc Tetraphenylporphyrin (ZnTPP)

This protocol describes a solventless synthesis followed by column chromatography for purification.

Materials:

  • Benzoic acid

  • Zinc acetate

  • Benzaldehyde

  • Pyrrole

  • Chloroform

  • Hexanes

  • Dichloromethane

  • Silica gel

Procedure:

  • Synthesis: In a fume hood, heat an oil or sand bath to 140°C. To a 50 mL round-bottomed flask, add 60 mg of benzoic acid, 6 mg of zinc acetate, and 100 µL of benzaldehyde. Seal the flask and heat it in the bath. Slowly inject 35 µL of pyrrole dropwise and allow the reaction to proceed for 30-40 minutes until the solution becomes deeply colored. Let the flask cool to room temperature.

  • Purification: Dissolve the product in a minimum volume of chloroform. Prepare a silica gel column (10 cm x 0.5 cm) using a slurry in hexanes. Load the chloroform solution onto the column and elute with a 4:2 (v/v) mixture of hexane and dichloromethane. Collect the distinct colored bands separately and evaporate the solvent to obtain the purified TPP and ZnTPP.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for determining the redox potentials of zinc porphyrins.

Experimental Setup:

  • Potentiostat: An instrument to control the potential and measure the current.

  • Electrochemical Cell: A three-electrode cell containing the analyte solution.

  • Working Electrode: A glassy carbon or platinum electrode.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

  • Counter Electrode: A platinum wire or gauze.

  • Electrolyte Solution: A solution of the zinc porphyrin (typically 0.1-1 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

Procedure:

  • Assemble the three-electrode cell with the electrolyte solution.

  • Connect the electrodes to the potentiostat.

  • Apply a linear potential sweep, starting from an initial potential where no redox reaction occurs, to a final potential, and then reverse the sweep back to the initial potential.

  • Record the current response as a function of the applied potential to obtain a cyclic voltammogram.

  • The half-wave potentials (E½), which are the average of the anodic and cathodic peak potentials, provide the formal redox potentials of the compound.

Cyclic Voltammetry Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Electrolyte Solution (0.1-1 mM Zn-Porphyrin in solvent with 0.1 M supporting electrolyte) assemble_cell Assemble 3-Electrode Cell (WE, RE, CE) prep_solution->assemble_cell connect_electrodes Connect Electrodes to Potentiostat assemble_cell->connect_electrodes purge_solution Purge with Inert Gas (N₂ or Ar) connect_electrodes->purge_solution set_parameters Set CV Parameters (Scan rate, potential window) purge_solution->set_parameters run_scan Run Potential Sweep set_parameters->run_scan record_voltammogram Record Current vs. Potential (Cyclic Voltammogram) run_scan->record_voltammogram determine_peaks Determine Anodic (Epa) and Cathodic (Epc) Peak Potentials record_voltammogram->determine_peaks calculate_e12 Calculate Half-Wave Potential E½ = (Epa + Epc) / 2 determine_peaks->calculate_e12

A simplified workflow for a cyclic voltammetry experiment.
Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the electronic structure of a molecule.

Experimental Setup:

  • Spectroelectrochemical Cell: An optically transparent thin-layer electrochemical (OTTLE) cell or a setup with a thin-layer electrode that allows a light beam to pass through the solution adjacent to the electrode surface.

  • Spectrophotometer: A UV-Vis or UV-Vis-NIR spectrophotometer.

  • Potentiostat: To control the electrochemical experiment.

  • Fiber Optics: To guide the light from the source, through the cell, and to the detector.

Procedure:

  • Assemble the spectroelectrochemical cell with the electrolyte solution containing the zinc porphyrin.

  • Record an initial spectrum of the solution at the open-circuit potential.

  • Apply a potential to the working electrode to initiate the first oxidation or reduction of the zinc porphyrin.

  • Simultaneously record the UV-Vis spectra as the electrochemical reaction proceeds.

  • Step the potential to subsequent redox states and record the corresponding spectra.

  • The changes in the absorption spectra (e.g., the appearance of new bands characteristic of the radical cation or anion) can be correlated with the applied potential and the measured current.

Spectroelectrochemistry Experimental Workflow cluster_setup System Setup cluster_experiment Experiment Execution cluster_data_processing Data Analysis prep_cell Prepare Spectroelectrochemical Cell (e.g., OTTLE cell) with sample align_optics Align Light Source, Cell, and Spectrometer with Fiber Optics prep_cell->align_optics connect_potentiostat Connect Electrodes to Potentiostat prep_cell->connect_potentiostat initial_spectrum Record Initial Spectrum (at open-circuit potential) align_optics->initial_spectrum connect_potentiostat->initial_spectrum apply_potential Apply Potential Step or Sweep initial_spectrum->apply_potential record_spectra Simultaneously Record UV-Vis Spectra apply_potential->record_spectra step_potential Step to Next Potential record_spectra->step_potential step_potential->record_spectra Repeat for all redox states correlate_data Correlate Spectral Changes with Electrochemical Data step_potential->correlate_data identify_species Identify Redox Intermediates from their Spectra correlate_data->identify_species propose_mechanism Propose Electron Transfer Mechanism identify_species->propose_mechanism

A general workflow for a spectroelectrochemistry experiment.

Applications in Drug Development: Photodynamic Therapy

The electrochemical properties of zinc porphyrins are central to their application as photosensitizers in photodynamic therapy (PDT). PDT is a clinically approved cancer treatment that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength.

Mechanism of Photosensitization

The process of photosensitization by zinc porphyrins can be summarized as follows:

  • Light Absorption: The zinc porphyrin absorbs a photon, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁).

  • Energy Transfer (Type II Pathway): The triplet state of the zinc porphyrin can transfer its energy to molecular oxygen (³O₂), which is in its triplet ground state. This process generates highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent.

  • Electron Transfer (Type I Pathway): Alternatively, the excited triplet state can undergo electron transfer reactions with surrounding molecules to produce other reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.

Photosensitization Mechanism cluster_porphyrin Zinc Porphyrin cluster_ros ROS Generation S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer (Type II) Other_ROS Other ROS T1->Other_ROS Electron Transfer (Type I) O2_triplet Molecular Oxygen (³O₂)

The core mechanism of photosensitization by zinc porphyrins.
Cellular Signaling Pathways in PDT

The ROS generated during PDT induce cellular damage and trigger various signaling pathways that ultimately lead to cell death, primarily through apoptosis and necrosis.

Apoptosis Induction:

  • Mitochondrial (Intrinsic) Pathway: ROS can cause damage to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program.

  • Death Receptor (Extrinsic) Pathway: PDT can also upregulate the expression of death receptors, such as Fas, on the cell surface. The binding of their cognate ligands (e.g., FasL) triggers a separate caspase cascade (involving caspase-8) that converges with the intrinsic pathway to induce apoptosis.

PDT Signaling Pathway cluster_stimulus Initial Events cluster_damage Cellular Damage cluster_apoptosis Apoptosis cluster_necrosis Necrosis ZnP Zinc Porphyrin ROS Reactive Oxygen Species (ROS) Light Light (hν) O2 O₂ Mito_damage Mitochondrial Damage ROS->Mito_damage Membrane_damage Membrane Damage ROS->Membrane_damage DNA_damage DNA Damage ROS->DNA_damage Fas Fas Receptor Upregulation ROS->Fas CytC Cytochrome c Release Mito_damage->CytC Necrosis Necrotic Cell Death Membrane_damage->Necrosis Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis Casp8 Caspase-8 Activation Fas->Casp8 Casp8->Casp3

Signaling pathways in zinc porphyrin-mediated PDT.

Conclusion

The electrochemical properties of zinc porphyrins are integral to their diverse and expanding applications. A thorough understanding of their redox potentials and electron transfer dynamics, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of new zinc porphyrin-based systems for drug development, solar energy conversion, and catalysis. The ability to systematically tune their electrochemical behavior through synthetic modifications provides a powerful platform for developing next-generation technologies in these critical areas. This guide serves as a foundational resource for researchers and professionals seeking to harness the unique electrochemical characteristics of zinc porphyrins.

Technical Guide: Physicochemical Properties of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of Zn(II) Mesoporphyrin IX, a key compound in various research applications, including the study of heme oxygenase inhibition and artificial photosynthetic systems.[1][2]

Quantitative Data Summary

The fundamental molecular properties of this compound are presented in the table below. This data is essential for experimental design, solution preparation, and analytical characterization.

PropertyValue
Chemical Formula C₃₄H₃₆N₄O₄Zn[1][2][3]
Molecular Weight 630.06 g/mol [4][5]
Exact Mass 628.2028 u[1]
CAS Number 14354-67-7[1][2]

Note: The molecular weight may vary slightly between different sources and batches due to factors such as hydration.[1]

Experimental Protocols

Detailed experimental protocols for the determination of chemical formula and molecular weight typically involve the following standard analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. By ionizing the compound and measuring its mass-to-charge ratio, the elemental composition can be accurately deduced, leading to the confirmation of the chemical formula.

  • Elemental Analysis: This technique provides the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound. The empirical formula is derived from these percentages, which is then reconciled with the molecular weight to establish the definitive molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and functional groups as predicted by the chemical formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound and its fundamental chemical properties.

G A This compound B Properties A->B has C Chemical Formula C₃₄H₃₆N₄O₄Zn B->C includes D Molecular Weight 630.06 g/mol B->D includes E CAS Number 14354-67-7 B->E includes

Caption: Relationship between this compound and its key identifiers.

References

Technical Guide: Physicochemical Properties of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of Zn(II) Mesoporphyrin IX, a key compound in various research applications, including the study of heme oxygenase inhibition and artificial photosynthetic systems.[1][2]

Quantitative Data Summary

The fundamental molecular properties of this compound are presented in the table below. This data is essential for experimental design, solution preparation, and analytical characterization.

PropertyValue
Chemical Formula C₃₄H₃₆N₄O₄Zn[1][2][3]
Molecular Weight 630.06 g/mol [4][5]
Exact Mass 628.2028 u[1]
CAS Number 14354-67-7[1][2]

Note: The molecular weight may vary slightly between different sources and batches due to factors such as hydration.[1]

Experimental Protocols

Detailed experimental protocols for the determination of chemical formula and molecular weight typically involve the following standard analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. By ionizing the compound and measuring its mass-to-charge ratio, the elemental composition can be accurately deduced, leading to the confirmation of the chemical formula.

  • Elemental Analysis: This technique provides the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound. The empirical formula is derived from these percentages, which is then reconciled with the molecular weight to establish the definitive molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and functional groups as predicted by the chemical formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound and its fundamental chemical properties.

G A This compound B Properties A->B has C Chemical Formula C₃₄H₃₆N₄O₄Zn B->C includes D Molecular Weight 630.06 g/mol B->D includes E CAS Number 14354-67-7 B->E includes

Caption: Relationship between this compound and its key identifiers.

References

An In-depth Technical Guide to Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14354-67-7

This technical guide provides a comprehensive overview of Zn(II) Mesoporphyrin IX, a crucial compound for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, its role in significant signaling pathways, and protocols for key experimental applications.

Core Physicochemical and Handling Data

This compound is a synthetic, natural porphyrin derivative.[1][2][3] Its core data, essential for experimental design, are summarized below.

PropertyValueCitations
CAS Number 14354-67-7[2]
Molecular Formula C₃₄H₃₆N₄O₄Zn[2]
Molecular Weight ~630.07 g/mol [4]
Exact Mass 628.2028[4]
Purity >95%[2][3]
Appearance Brown to reddish-brown solid[5]
Storage (Short-term) 0-4°C, dry and dark (days to weeks)[4]
Storage (Long-term) -20°C, dry and dark (months to years)[4]
In Vitro Solubility 50 mg/mL in DMSO (requires sonication)[6]

Key Biological Signaling Pathways

This compound is a versatile molecule that interacts with several key biological pathways, making it a valuable tool for research in oncology, virology, and metabolic studies.

Heme Oxygenase-1 (HO-1) Inhibition

This compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[7] HO-1 breaks down heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). By competitively binding to the enzyme, this compound blocks this process. This inhibition is a cornerstone of its therapeutic potential, as HO-1 is often overexpressed in cancerous tissues, where it has a cytoprotective effect that can shield tumors from oxidative stress.[8][9]

G cluster_products Products Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin Fe2 Fe²⁺ HO1->Fe2 CO Carbon Monoxide HO1->CO ZnMP This compound ZnMP->HO1 Competitive Inhibition G ZnMP This compound Bach1 Bach1 (Transcriptional Repressor) ZnMP->Bach1 Induces Proteasome Proteasomal Degradation Bach1->Proteasome Targeted for HMOX1 HMOX1 Gene (for HO-1) Bach1->HMOX1 Represses HO1_mRNA HO-1 mRNA HMOX1->HO1_mRNA Transcription

References

An In-depth Technical Guide to Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14354-67-7

This technical guide provides a comprehensive overview of Zn(II) Mesoporphyrin IX, a crucial compound for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, its role in significant signaling pathways, and protocols for key experimental applications.

Core Physicochemical and Handling Data

This compound is a synthetic, natural porphyrin derivative.[1][2][3] Its core data, essential for experimental design, are summarized below.

PropertyValueCitations
CAS Number 14354-67-7[2]
Molecular Formula C₃₄H₃₆N₄O₄Zn[2]
Molecular Weight ~630.07 g/mol [4]
Exact Mass 628.2028[4]
Purity >95%[2][3]
Appearance Brown to reddish-brown solid[5]
Storage (Short-term) 0-4°C, dry and dark (days to weeks)[4]
Storage (Long-term) -20°C, dry and dark (months to years)[4]
In Vitro Solubility 50 mg/mL in DMSO (requires sonication)[6]

Key Biological Signaling Pathways

This compound is a versatile molecule that interacts with several key biological pathways, making it a valuable tool for research in oncology, virology, and metabolic studies.

Heme Oxygenase-1 (HO-1) Inhibition

This compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[7] HO-1 breaks down heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). By competitively binding to the enzyme, this compound blocks this process. This inhibition is a cornerstone of its therapeutic potential, as HO-1 is often overexpressed in cancerous tissues, where it has a cytoprotective effect that can shield tumors from oxidative stress.[8][9]

G cluster_products Products Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin Fe2 Fe²⁺ HO1->Fe2 CO Carbon Monoxide HO1->CO ZnMP This compound ZnMP->HO1 Competitive Inhibition G ZnMP This compound Bach1 Bach1 (Transcriptional Repressor) ZnMP->Bach1 Induces Proteasome Proteasomal Degradation Bach1->Proteasome Targeted for HMOX1 HMOX1 Gene (for HO-1) Bach1->HMOX1 Represses HO1_mRNA HO-1 mRNA HMOX1->HO1_mRNA Transcription

References

A Technical Guide to the Purity and Storage of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and optimal storage conditions for Zinc (II) Mesoporphyrin IX. This information is critical for ensuring the integrity, reproducibility, and success of research and development activities involving this metalloporphyrin.

Purity Specifications

The purity of Zn(II) Mesoporphyrin IX is a critical parameter that can significantly impact experimental outcomes. Commercially available this compound typically has a purity of ≥95% , with some suppliers offering higher grades of >98% [1][2][3]. The purity is commonly assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), supplemented by spectroscopic methods.

Table 1: Typical Purity Specifications for this compound
ParameterSpecificationAnalytical Method
Purity≥95% or >98%HPLC
IdentityConforms to structure¹H NMR, UV-Vis, Mass Spectrometry
AppearanceSolidVisual Inspection

Analytical Methodologies for Purity Assessment

A robust analytical strategy is essential for verifying the purity of this compound and for monitoring its stability over time. The following are the most common and effective analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis (Adapted from Zinc Protoporphyrin IX methods) [4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) and an aqueous buffer (e.g., water with a small percentage of acetic acid). A common mobile phase for a related compound was a 9:1 (v/v) mixture of (Methanol:Dichloromethane 9:1) and (Water:Acetic Acid 97:3)[5].

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.

  • Detection: Monitoring the eluent at the Soret band maximum of this compound, which is around 410-420 nm. A DAD allows for the acquisition of the full UV-Vis spectrum of the peak to confirm its identity.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of the mobile phase components, and filtered through a 0.45 µm filter before injection.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for the qualitative identification of this compound and for a semi-quantitative assessment of its purity. The electronic absorption spectrum of metalloporphyrins is characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable spectroscopic grade solvent in which the compound is soluble, such as dichloromethane, chloroform (B151607), or DMF.

  • Procedure: A dilute solution of this compound is prepared, and the absorbance is measured across the UV-Vis range (typically 300-700 nm).

  • Expected Spectrum: For this compound, the Soret band is expected around 410-420 nm. The Q bands are typically observed between 500 and 600 nm. The position and relative intensities of these bands can be compared to reference spectra to confirm the identity of the compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for confirming the chemical structure of this compound. The insertion of the zinc ion into the porphyrin core leads to characteristic changes in the ¹H NMR spectrum compared to the free-base porphyrin.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Key Spectral Features:

    • Disappearance of NH Protons: The most significant indicator of successful metallation is the disappearance of the signal from the inner NH protons of the free-base porphyrin, which typically appears upfield (around -2 to -4 ppm).

    • Shift of Pyrrolic and Phenyl Protons: The signals corresponding to the β-pyrrolic protons and the protons of the peripheral substituent groups will be present in the aromatic region of the spectrum. The chemical shifts of these protons may experience a slight downfield shift upon zinc coordination due to deshielding effects[7].

Storage Conditions and Stability

Proper storage is crucial to maintain the purity and stability of this compound. Metalloporphyrins can be susceptible to degradation by light, temperature, and oxidative conditions.

Table 2: Recommended Storage Conditions for this compound
FormTemperatureAtmosphereLight Condition
Solid-20°C (long-term) or Room Temperature (short-term)Inert gas (e.g., Argon or Nitrogen) recommendedProtect from light
Solution-20°C to -80°CInert gas recommendedProtect from light

Key Storage Recommendations:

  • Temperature: For long-term storage of the solid material, a temperature of -20°C is recommended. Some sources suggest that for very long-term storage of stock solutions, -80°C is preferable. For short-term storage, room temperature may be acceptable if the material is protected from light and stored under an inert atmosphere.

  • Light: this compound is a photosensitive compound. Exposure to light, particularly UV light, can lead to photodegradation. Therefore, it is imperative to store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.

  • Atmosphere: While not always explicitly stated by all suppliers, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice for metalloporphyrins. This minimizes the risk of oxidative degradation.

  • Solutions: Stock solutions of this compound should be stored at low temperatures (-20°C to -80°C) and protected from light. The choice of solvent can also impact stability, and it is advisable to use high-purity, degassed solvents for preparing solutions.

Stability and Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

While specific quantitative forced degradation data for this compound is not widely published, general protocols for forced degradation of pharmaceuticals can be applied[6][8][9][10]. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound[6][8][10].

Experimental Protocols: Forced Degradation Studies (General Guidance)

  • Acid/Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures (e.g., 50-60°C) for a defined period[10].

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in a suitable solvent at room temperature.

  • Thermal Degradation: The solid compound or a solution is exposed to elevated temperatures (e.g., 40-80°C) for a specified duration[10].

  • Photodegradation: The compound (in solid state or in solution) is exposed to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter[10].

The samples from these stress conditions are then analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Logical Workflow for Purity Assessment and Storage

The following diagram illustrates a logical workflow for the assessment of purity and the implementation of proper storage conditions for this compound.

Purity_and_Storage_Workflow cluster_receipt Material Receipt & Initial Assessment cluster_purity Purity Verification cluster_storage Storage & Stability cluster_disposition Material Disposition receipt Receive this compound visual_inspection Visual Inspection (Appearance, Color) receipt->visual_inspection coa_review Review Certificate of Analysis (CoA) visual_inspection->coa_review hplc HPLC Analysis (Purity Assay, Impurity Profile) coa_review->hplc uv_vis UV-Vis Spectroscopy (Identity Confirmation) hplc->uv_vis nmr ¹H NMR Spectroscopy (Structural Confirmation) uv_vis->nmr purity_decision Purity Meets Specification? nmr->purity_decision release Release for Research Use purity_decision->release Yes reject Reject Material purity_decision->reject No storage Store under Optimal Conditions (-20°C, Dark, Inert Atmosphere) stability_study Initiate Stability Study (Forced Degradation) storage->stability_study monitoring Periodic Re-analysis (HPLC) storage->monitoring release->storage

References

A Technical Guide to the Purity and Storage of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and optimal storage conditions for Zinc (II) Mesoporphyrin IX. This information is critical for ensuring the integrity, reproducibility, and success of research and development activities involving this metalloporphyrin.

Purity Specifications

The purity of Zn(II) Mesoporphyrin IX is a critical parameter that can significantly impact experimental outcomes. Commercially available this compound typically has a purity of ≥95% , with some suppliers offering higher grades of >98% [1][2][3]. The purity is commonly assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), supplemented by spectroscopic methods.

Table 1: Typical Purity Specifications for this compound
ParameterSpecificationAnalytical Method
Purity≥95% or >98%HPLC
IdentityConforms to structure¹H NMR, UV-Vis, Mass Spectrometry
AppearanceSolidVisual Inspection

Analytical Methodologies for Purity Assessment

A robust analytical strategy is essential for verifying the purity of this compound and for monitoring its stability over time. The following are the most common and effective analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis (Adapted from Zinc Protoporphyrin IX methods) [4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) and an aqueous buffer (e.g., water with a small percentage of acetic acid). A common mobile phase for a related compound was a 9:1 (v/v) mixture of (Methanol:Dichloromethane 9:1) and (Water:Acetic Acid 97:3)[5].

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.

  • Detection: Monitoring the eluent at the Soret band maximum of this compound, which is around 410-420 nm. A DAD allows for the acquisition of the full UV-Vis spectrum of the peak to confirm its identity.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of the mobile phase components, and filtered through a 0.45 µm filter before injection.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for the qualitative identification of this compound and for a semi-quantitative assessment of its purity. The electronic absorption spectrum of metalloporphyrins is characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable spectroscopic grade solvent in which the compound is soluble, such as dichloromethane, chloroform, or DMF.

  • Procedure: A dilute solution of this compound is prepared, and the absorbance is measured across the UV-Vis range (typically 300-700 nm).

  • Expected Spectrum: For this compound, the Soret band is expected around 410-420 nm. The Q bands are typically observed between 500 and 600 nm. The position and relative intensities of these bands can be compared to reference spectra to confirm the identity of the compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for confirming the chemical structure of this compound. The insertion of the zinc ion into the porphyrin core leads to characteristic changes in the ¹H NMR spectrum compared to the free-base porphyrin.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Key Spectral Features:

    • Disappearance of NH Protons: The most significant indicator of successful metallation is the disappearance of the signal from the inner NH protons of the free-base porphyrin, which typically appears upfield (around -2 to -4 ppm).

    • Shift of Pyrrolic and Phenyl Protons: The signals corresponding to the β-pyrrolic protons and the protons of the peripheral substituent groups will be present in the aromatic region of the spectrum. The chemical shifts of these protons may experience a slight downfield shift upon zinc coordination due to deshielding effects[7].

Storage Conditions and Stability

Proper storage is crucial to maintain the purity and stability of this compound. Metalloporphyrins can be susceptible to degradation by light, temperature, and oxidative conditions.

Table 2: Recommended Storage Conditions for this compound
FormTemperatureAtmosphereLight Condition
Solid-20°C (long-term) or Room Temperature (short-term)Inert gas (e.g., Argon or Nitrogen) recommendedProtect from light
Solution-20°C to -80°CInert gas recommendedProtect from light

Key Storage Recommendations:

  • Temperature: For long-term storage of the solid material, a temperature of -20°C is recommended. Some sources suggest that for very long-term storage of stock solutions, -80°C is preferable. For short-term storage, room temperature may be acceptable if the material is protected from light and stored under an inert atmosphere.

  • Light: this compound is a photosensitive compound. Exposure to light, particularly UV light, can lead to photodegradation. Therefore, it is imperative to store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.

  • Atmosphere: While not always explicitly stated by all suppliers, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice for metalloporphyrins. This minimizes the risk of oxidative degradation.

  • Solutions: Stock solutions of this compound should be stored at low temperatures (-20°C to -80°C) and protected from light. The choice of solvent can also impact stability, and it is advisable to use high-purity, degassed solvents for preparing solutions.

Stability and Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

While specific quantitative forced degradation data for this compound is not widely published, general protocols for forced degradation of pharmaceuticals can be applied[6][8][9][10]. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound[6][8][10].

Experimental Protocols: Forced Degradation Studies (General Guidance)

  • Acid/Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures (e.g., 50-60°C) for a defined period[10].

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in a suitable solvent at room temperature.

  • Thermal Degradation: The solid compound or a solution is exposed to elevated temperatures (e.g., 40-80°C) for a specified duration[10].

  • Photodegradation: The compound (in solid state or in solution) is exposed to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter[10].

The samples from these stress conditions are then analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Logical Workflow for Purity Assessment and Storage

The following diagram illustrates a logical workflow for the assessment of purity and the implementation of proper storage conditions for this compound.

Purity_and_Storage_Workflow cluster_receipt Material Receipt & Initial Assessment cluster_purity Purity Verification cluster_storage Storage & Stability cluster_disposition Material Disposition receipt Receive this compound visual_inspection Visual Inspection (Appearance, Color) receipt->visual_inspection coa_review Review Certificate of Analysis (CoA) visual_inspection->coa_review hplc HPLC Analysis (Purity Assay, Impurity Profile) coa_review->hplc uv_vis UV-Vis Spectroscopy (Identity Confirmation) hplc->uv_vis nmr ¹H NMR Spectroscopy (Structural Confirmation) uv_vis->nmr purity_decision Purity Meets Specification? nmr->purity_decision release Release for Research Use purity_decision->release Yes reject Reject Material purity_decision->reject No storage Store under Optimal Conditions (-20°C, Dark, Inert Atmosphere) stability_study Initiate Stability Study (Forced Degradation) storage->stability_study monitoring Periodic Re-analysis (HPLC) storage->monitoring release->storage

References

A Theoretical and Experimental Guide to the Electronic Structure of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of Zn(II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in various scientific fields, including drug development and photosensitizer research. This document details both the theoretical modeling and experimental protocols necessary for a comprehensive understanding of this molecule's electronic properties.

Theoretical Modeling of this compound Electronic Structure

The electronic structure of this compound is predominantly investigated using quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These computational methods provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electronic transitions, and corresponding absorption spectra.

A typical theoretical workflow for modeling the electronic structure of this compound is outlined below:

Theoretical_Workflow cluster_setup Computational Setup cluster_analysis Data Analysis A Geometry Optimization (DFT) B Frequency Calculation A->B Verify Minimum Energy C Electronic Structure Calculation (DFT) B->C Optimized Geometry D Excited State Calculation (TD-DFT) C->D Ground State Orbitals E HOMO-LUMO Analysis C->E Orbital Energies F Analysis of Electronic Transitions D->F Excitation Energies & Oscillator Strengths G Simulated Absorption Spectrum F->G Broadening Experimental_Workflow A Synthesis of Mesoporphyrin IX B Metalation with Zn(II) A->B Free Base Porphyrin C Purification (Column Chromatography) B->C Crude Product D UV-Vis Spectroscopy C->D E NMR Spectroscopy D->E Confirmation of Electronic Transitions F Fluorescence Spectroscopy E->F Structural Elucidation

A Theoretical and Experimental Guide to the Electronic Structure of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of Zn(II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in various scientific fields, including drug development and photosensitizer research. This document details both the theoretical modeling and experimental protocols necessary for a comprehensive understanding of this molecule's electronic properties.

Theoretical Modeling of this compound Electronic Structure

The electronic structure of this compound is predominantly investigated using quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These computational methods provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electronic transitions, and corresponding absorption spectra.

A typical theoretical workflow for modeling the electronic structure of this compound is outlined below:

Theoretical_Workflow cluster_setup Computational Setup cluster_analysis Data Analysis A Geometry Optimization (DFT) B Frequency Calculation A->B Verify Minimum Energy C Electronic Structure Calculation (DFT) B->C Optimized Geometry D Excited State Calculation (TD-DFT) C->D Ground State Orbitals E HOMO-LUMO Analysis C->E Orbital Energies F Analysis of Electronic Transitions D->F Excitation Energies & Oscillator Strengths G Simulated Absorption Spectrum F->G Broadening Experimental_Workflow A Synthesis of Mesoporphyrin IX B Metalation with Zn(II) A->B Free Base Porphyrin C Purification (Column Chromatography) B->C Crude Product D UV-Vis Spectroscopy C->D E NMR Spectroscopy D->E Confirmation of Electronic Transitions F Fluorescence Spectroscopy E->F Structural Elucidation

Methodological & Application

Application Notes and Protocols: ZN(II) Mesoporphyrin IX as a Heme Oxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme oxygenase (HO) is a critical enzyme responsible for the catabolism of heme, breaking it down into biliverdin (B22007), free iron, and carbon monoxide (CO).[1][2] There are two primary isoforms: the inducible HO-1, which is upregulated in response to various cellular stresses, and the constitutive HO-2. The byproducts of the HO-catalyzed reaction have significant physiological roles, including antioxidant, anti-inflammatory, and signaling functions.[1][3][4] Given its role in cellular homeostasis and cytoprotection, particularly in disease states like cancer, targeting HO-1 has become a promising therapeutic strategy.[5][6]

ZN(II) Mesoporphyrin IX (ZnMP) is a potent and widely used competitive inhibitor of heme oxygenase.[7] By mimicking the heme substrate, ZnMP binds to the active site of the enzyme, thereby blocking its catalytic activity.[7] These application notes provide an overview of the use of ZnMP as a heme oxygenase inhibitor, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro and in vivo experimentation.

Mechanism of Action and Signaling Pathways

ZnMP competitively inhibits heme oxygenase, leading to a reduction in the production of biliverdin, CO, and free iron.[7][8] The inhibition of HO-1 can have significant downstream effects on cellular signaling pathways. For instance, the reduction in the antioxidant biliverdin and the signaling molecule CO can lead to an increase in reactive oxygen species (ROS), which can, in turn, trigger apoptotic pathways in cancer cells.[5][9] The accumulation of intracellular heme due to blocked degradation can also contribute to cellular stress.

Key signaling pathways influenced by HO-1 inhibition include:

  • Oxidative Stress Pathways: Inhibition of HO-1 can lead to an increase in intracellular ROS, impacting downstream signaling.[5]

  • Apoptosis Pathways: Increased ROS and cellular stress can induce apoptosis through caspase activation.[5][10]

  • Inflammatory Pathways: The reduction of CO, which has anti-inflammatory properties, can modulate inflammatory responses.[4]

  • Cell Cycle Regulation: Some studies have shown that ZnMP can affect the expression of cell cycle-related proteins like cyclin D1, independent of its HO-1 inhibitory activity.[8][11]

Signaling Pathway of Heme Oxygenase-1 Inhibition by this compound

HO1_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular ZnMP This compound HO1 Heme Oxygenase-1 (HO-1) ZnMP->HO1 Inhibits Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Fe²⁺ HO1->Fe2 ROS Reactive Oxygen Species (ROS) HO1->ROS Suppresses Cell_Survival Cell Survival HO1->Cell_Survival Heme Heme Heme->HO1 Substrate Antioxidant_Response Antioxidant Response Biliverdin->Antioxidant_Response Anti_inflammatory Anti-inflammatory Effects CO->Anti_inflammatory CO->Cell_Survival Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Heme Oxygenase-1 inhibition by this compound and its downstream effects.

Quantitative Data

The following tables summarize key quantitative data for this compound as a heme oxygenase inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound
TargetCell Line/SystemIC50 Value (µM)Reference
Heme Oxygenase-1 (HO-1)Recombinant Human HO-10.1 - 1.0[12]
Heme Oxygenase (general)VariousPotent Inhibition[5][7]

IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Dosage of this compound in Murine Models
Animal ModelTumor TypeDosageRoute of AdministrationObserved EffectsReference
C57BL MiceLL/2 Lung Cancer5 and 20 µ g/mouse Intraperitoneal (i.p.)Dose-dependent inhibition of tumor growth, reduced VEGF, reduced microvessel density, increased apoptosis.[13]
BALB/c MiceC-26 Colon Adenocarcinoma50 mg/kgIntraperitoneal (i.p.) or Oral (p.o.)Antitumor effects.[11]
Newborn MiceAcute Hemolytic Model30 µmol/kgIntragastricInhibition of liver HO activity.[14]
BALB/c MiceAcute Viral Myocarditis40 µmol/kgIntraperitoneal (i.p.)Inhibition of HO-1 overexpression, protection against myocardial injury.[15]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound.

Protocol 1: In Vitro Heme Oxygenase Activity Assay

This protocol is adapted from established methods to measure HO activity by quantifying bilirubin (B190676) production.[12]

Materials:

  • Purified recombinant heme oxygenase-1 or cell/tissue lysates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Hemin (substrate)

  • NADPH

  • Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase[12]

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) with 2 mM MgCl2

  • Chloroform (B151607)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 1-5 µg of purified HO-1 or 50-100 µg of cell/tissue lysate

    • 1-2 mg/mL of rat liver cytosol or a saturating concentration of purified biliverdin reductase

    • 20 µM Hemin

    • Varying concentrations of this compound or vehicle control

    • Reaction Buffer to a final volume of 100 µL

  • Pre-incubation: Pre-incubate the reaction mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 0.5 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.

  • Terminate Reaction: Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.

  • Extraction: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases.

  • Measurement: Carefully collect the chloroform layer and measure the absorbance of bilirubin at 464 nm.

  • Data Analysis: Calculate the concentration of bilirubin using its molar extinction coefficient (40 mM⁻¹ cm⁻¹). Determine the percent inhibition for each concentration of ZnMP and calculate the IC50 value.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treatment with This compound (Varying Concentrations and Times) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, Crystal Violet) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis ros ROS Detection (e.g., DCFH-DA) treatment->ros western Western Blot (e.g., HO-1, Caspases, Cyclin D1) treatment->western ho_activity HO Activity Assay (as per Protocol 1) treatment->ho_activity data Analyze dose- and time-dependent effects. Calculate IC50 for cytotoxicity. Correlate with HO-1 inhibition and signaling changes. viability->data apoptosis->data ros->data western->data ho_activity->data

Caption: General workflow for assessing the in vitro effects of this compound.

Protocol 2: Cell Viability Assay (Crystal Violet Staining)

This protocol is used to assess the cytostatic/cytotoxic effects of ZnMP on cultured cells.[5][11]

Materials:

  • Cultured cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution: 0.5% crystal violet in 25% methanol

  • Elution Solution: 33% acetic acid

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Washing: Gently wash the cells twice with PBS.

  • Fixation and Staining: Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the plate with water until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Elution: Add 100 µL of Elution Solution to each well and incubate for 15 minutes on a shaker to solubilize the stain.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Western Blot for Protein Expression

This protocol is used to determine the effect of ZnMP on the expression levels of specific proteins (e.g., HO-1, cleaved caspase-3, cyclin D1).[5][11]

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HO-1, anti-cleaved caspase-3, anti-cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer. Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Concluding Remarks

This compound is a valuable tool for studying the physiological and pathological roles of heme oxygenase. Its ability to competitively inhibit HO activity allows for the investigation of the downstream consequences of reduced heme degradation. The protocols and data presented here provide a framework for researchers to effectively utilize ZnMP in their studies. It is important to note that like other metalloporphyrins, ZnMP may have off-target effects, and appropriate controls should be included in all experiments to ensure the specificity of the observed results.[8][16]

References

Application Notes and Protocols: ZN(II) Mesoporphyrin IX as a Heme Oxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme oxygenase (HO) is a critical enzyme responsible for the catabolism of heme, breaking it down into biliverdin, free iron, and carbon monoxide (CO).[1][2] There are two primary isoforms: the inducible HO-1, which is upregulated in response to various cellular stresses, and the constitutive HO-2. The byproducts of the HO-catalyzed reaction have significant physiological roles, including antioxidant, anti-inflammatory, and signaling functions.[1][3][4] Given its role in cellular homeostasis and cytoprotection, particularly in disease states like cancer, targeting HO-1 has become a promising therapeutic strategy.[5][6]

ZN(II) Mesoporphyrin IX (ZnMP) is a potent and widely used competitive inhibitor of heme oxygenase.[7] By mimicking the heme substrate, ZnMP binds to the active site of the enzyme, thereby blocking its catalytic activity.[7] These application notes provide an overview of the use of ZnMP as a heme oxygenase inhibitor, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro and in vivo experimentation.

Mechanism of Action and Signaling Pathways

ZnMP competitively inhibits heme oxygenase, leading to a reduction in the production of biliverdin, CO, and free iron.[7][8] The inhibition of HO-1 can have significant downstream effects on cellular signaling pathways. For instance, the reduction in the antioxidant biliverdin and the signaling molecule CO can lead to an increase in reactive oxygen species (ROS), which can, in turn, trigger apoptotic pathways in cancer cells.[5][9] The accumulation of intracellular heme due to blocked degradation can also contribute to cellular stress.

Key signaling pathways influenced by HO-1 inhibition include:

  • Oxidative Stress Pathways: Inhibition of HO-1 can lead to an increase in intracellular ROS, impacting downstream signaling.[5]

  • Apoptosis Pathways: Increased ROS and cellular stress can induce apoptosis through caspase activation.[5][10]

  • Inflammatory Pathways: The reduction of CO, which has anti-inflammatory properties, can modulate inflammatory responses.[4]

  • Cell Cycle Regulation: Some studies have shown that ZnMP can affect the expression of cell cycle-related proteins like cyclin D1, independent of its HO-1 inhibitory activity.[8][11]

Signaling Pathway of Heme Oxygenase-1 Inhibition by this compound

HO1_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular ZnMP This compound HO1 Heme Oxygenase-1 (HO-1) ZnMP->HO1 Inhibits Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Fe²⁺ HO1->Fe2 ROS Reactive Oxygen Species (ROS) HO1->ROS Suppresses Cell_Survival Cell Survival HO1->Cell_Survival Heme Heme Heme->HO1 Substrate Antioxidant_Response Antioxidant Response Biliverdin->Antioxidant_Response Anti_inflammatory Anti-inflammatory Effects CO->Anti_inflammatory CO->Cell_Survival Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Heme Oxygenase-1 inhibition by this compound and its downstream effects.

Quantitative Data

The following tables summarize key quantitative data for this compound as a heme oxygenase inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound
TargetCell Line/SystemIC50 Value (µM)Reference
Heme Oxygenase-1 (HO-1)Recombinant Human HO-10.1 - 1.0[12]
Heme Oxygenase (general)VariousPotent Inhibition[5][7]

IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Dosage of this compound in Murine Models
Animal ModelTumor TypeDosageRoute of AdministrationObserved EffectsReference
C57BL MiceLL/2 Lung Cancer5 and 20 µ g/mouse Intraperitoneal (i.p.)Dose-dependent inhibition of tumor growth, reduced VEGF, reduced microvessel density, increased apoptosis.[13]
BALB/c MiceC-26 Colon Adenocarcinoma50 mg/kgIntraperitoneal (i.p.) or Oral (p.o.)Antitumor effects.[11]
Newborn MiceAcute Hemolytic Model30 µmol/kgIntragastricInhibition of liver HO activity.[14]
BALB/c MiceAcute Viral Myocarditis40 µmol/kgIntraperitoneal (i.p.)Inhibition of HO-1 overexpression, protection against myocardial injury.[15]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound.

Protocol 1: In Vitro Heme Oxygenase Activity Assay

This protocol is adapted from established methods to measure HO activity by quantifying bilirubin production.[12]

Materials:

  • Purified recombinant heme oxygenase-1 or cell/tissue lysates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Hemin (substrate)

  • NADPH

  • Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase[12]

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4) with 2 mM MgCl2

  • Chloroform

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 1-5 µg of purified HO-1 or 50-100 µg of cell/tissue lysate

    • 1-2 mg/mL of rat liver cytosol or a saturating concentration of purified biliverdin reductase

    • 20 µM Hemin

    • Varying concentrations of this compound or vehicle control

    • Reaction Buffer to a final volume of 100 µL

  • Pre-incubation: Pre-incubate the reaction mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 0.5 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.

  • Terminate Reaction: Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.

  • Extraction: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases.

  • Measurement: Carefully collect the chloroform layer and measure the absorbance of bilirubin at 464 nm.

  • Data Analysis: Calculate the concentration of bilirubin using its molar extinction coefficient (40 mM⁻¹ cm⁻¹). Determine the percent inhibition for each concentration of ZnMP and calculate the IC50 value.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treatment with This compound (Varying Concentrations and Times) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, Crystal Violet) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis ros ROS Detection (e.g., DCFH-DA) treatment->ros western Western Blot (e.g., HO-1, Caspases, Cyclin D1) treatment->western ho_activity HO Activity Assay (as per Protocol 1) treatment->ho_activity data Analyze dose- and time-dependent effects. Calculate IC50 for cytotoxicity. Correlate with HO-1 inhibition and signaling changes. viability->data apoptosis->data ros->data western->data ho_activity->data

Caption: General workflow for assessing the in vitro effects of this compound.

Protocol 2: Cell Viability Assay (Crystal Violet Staining)

This protocol is used to assess the cytostatic/cytotoxic effects of ZnMP on cultured cells.[5][11]

Materials:

  • Cultured cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution: 0.5% crystal violet in 25% methanol

  • Elution Solution: 33% acetic acid

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Washing: Gently wash the cells twice with PBS.

  • Fixation and Staining: Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the plate with water until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Elution: Add 100 µL of Elution Solution to each well and incubate for 15 minutes on a shaker to solubilize the stain.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Western Blot for Protein Expression

This protocol is used to determine the effect of ZnMP on the expression levels of specific proteins (e.g., HO-1, cleaved caspase-3, cyclin D1).[5][11]

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HO-1, anti-cleaved caspase-3, anti-cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer. Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Concluding Remarks

This compound is a valuable tool for studying the physiological and pathological roles of heme oxygenase. Its ability to competitively inhibit HO activity allows for the investigation of the downstream consequences of reduced heme degradation. The protocols and data presented here provide a framework for researchers to effectively utilize ZnMP in their studies. It is important to note that like other metalloporphyrins, ZnMP may have off-target effects, and appropriate controls should be included in all experiments to ensure the specificity of the observed results.[8][16]

References

Application Notes and Protocols: Zn(II) Mesoporphyrin IX in Photodynamic Therapy (PDT) for Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. Porphyrin derivatives are a major class of photosensitizers due to their strong absorption in the visible region and efficient generation of singlet oxygen. Zn(II) Mesoporphyrin IX (ZnMP), a synthetic metalloporphyrin, is of interest for PDT due to its photophysical properties. These notes provide an overview of its mechanism, quantitative data on related compounds, and detailed protocols for its preclinical evaluation.

Physicochemical and Photophysical Properties

This compound is a stable, well-defined molecule. Its properties make it a suitable candidate for formulation and photodynamic studies. While specific photophysical data like singlet oxygen quantum yield can vary with the solvent and aggregation state, general properties are well-documented.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14354-67-7[1][2][3]
Molecular Formula C₃₄H₃₆N₄O₄Zn[1][2][3]
Molecular Weight ~630.07 g/mol [2][3]
Purity Typically >95%[1][2]
Appearance Purple to dark-colored solidN/A
Storage Store at room temperature, protected from light[1]
Solubility Soluble in DMSO, DMF[4]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound in PDT is initiated by light activation, leading to a cascade of oxidative events that culminate in cell death.

Photochemical Mechanism

Upon irradiation with light of an appropriate wavelength (typically corresponding to its Soret or Q-bands), the ZnMP molecule transitions from its ground state to a short-lived excited singlet state. It then undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state. This triplet-state photosensitizer can then react with molecular oxygen via two pathways:

  • Type II Reaction: The primary mechanism for most porphyrins, where energy is transferred directly to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[5]

  • Type I Reaction: The photosensitizer reacts with a biological substrate through electron transfer, creating radical ions that can further react with oxygen to produce other ROS like superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).[5]

These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, triggering cell death pathways.

PDT_Mechanism PS_G ZnMP (Ground State) PS_S ZnMP (Singlet Excited State) PS_G->PS_S Absorption Light Light (Visible Spectrum) PS_T ZnMP (Triplet Excited State) PS_S->PS_T Intersystem Crossing (ISC) O2 Molecular Oxygen (³O₂) PS_T->O2 Type II Reaction Substrate Biological Substrate (Lipids, Proteins) PS_T->Substrate SO Singlet Oxygen (¹O₂) O2->SO Radicals Radicals (O₂⁻, •OH) Substrate->Radicals Damage Oxidative Stress & Cellular Damage SO->Damage Radicals->Damage Death Cell Death Damage->Death

Caption: General mechanism of photodynamic therapy.
Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is highly dependent on its ability to be taken up by cancer cells and localize in vulnerable subcellular compartments.

  • Uptake: Cationic and lipophilic porphyrins are generally taken up by cells through endocytosis.[6] Encapsulating hydrophobic photosensitizers like ZnMP in nanocarriers (e.g., liposomes, polymeric micelles, or metal-organic frameworks) can enhance water solubility and facilitate cellular entry.[7][8]

  • Localization: The subcellular localization of porphyrins is a critical determinant of PDT efficiency.[9][10] Many porphyrin-based photosensitizers accumulate in mitochondria due to the high mitochondrial membrane potential.[11][12] Localization in mitochondria is particularly effective as it can directly trigger the intrinsic apoptotic pathway. Other reported sites of accumulation include the Golgi apparatus and lysosomes.[13]

Induced Signaling Pathways

PDT-induced oxidative stress can initiate multiple cell death pathways, primarily apoptosis and necrosis. The dominant pathway often depends on the photosensitizer's localization, the light dose, and the cell type.

  • Apoptosis: This is a common mode of cell death following PDT.[5] Damage to mitochondria can lead to the release of cytochrome c, activating the caspase cascade (e.g., caspase-9 and caspase-3) and initiating programmed cell death. Damage to the endoplasmic reticulum can also trigger apoptosis. Some studies suggest the involvement of the Fas/Fas ligand (Fas/FasL) extrinsic pathway.[14]

  • Necrosis: At higher PDT doses or when apoptotic pathways are inhibited, cells may undergo necrosis, an inflammatory mode of cell death characterized by the loss of plasma membrane integrity.[13]

  • MAPK Signaling: Stress-activated protein kinase (SAPK) and p38 MAPK pathways, which are responsive to oxidative stress, can also be activated following PDT and contribute to the apoptotic response.

Signaling_Pathway PDT PDT with ZnMP ROS ROS Generation (¹O₂, O₂⁻) PDT->ROS Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Membrane Plasma Membrane Damage ROS->Membrane MAPK p38/JNK MAPK Activation ROS->MAPK CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation ER->Casp3 via Caspase-12 (in some models) Necrosis Necrosis Membrane->Necrosis High Dose Fas Fas/FasL Pathway Fas->Casp3 via Caspase-8 Apoptosis Apoptosis MAPK->Apoptosis Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Casp3->Apoptosis

Caption: Potential cell death signaling pathways induced by PDT.

Quantitative Data Summary

Quantitative data for this compound itself in PDT is limited in publicly available literature. The following table summarizes phototoxicity data for a closely related compound, Zn(II) tetraphenylporphyrin (B126558) (Zn[TPP]), encapsulated in a metal-organic framework (MIL-101) to illustrate the potent photodynamic effect.

Table 2: In Vitro Phototoxicity of a Zn-Porphyrin Derivative

CompoundCell LineConditionIC₅₀ (µg/mL)Reference
Zn[TPP]@MIL-101MCF-7 (Breast Cancer)Dark (No Light)81.6[8][15]
Zn[TPP]@MIL-101MCF-7 (Breast Cancer)Red LED Light14.3[8][15]

This data demonstrates a significant, nearly 6-fold increase in cytotoxicity upon light irradiation, highlighting the photosensitizer's potential for PDT.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound. A general workflow is presented first.

Workflow cluster_assays Perform Assays start Acquire/Synthesize This compound stock Prepare Stock Solution (e.g., in DMSO) start->stock treat Treat Cells with ZnMP (Dose-Response) stock->treat culture Culture Cancer Cells (e.g., 96-well plate) culture->treat incubate Incubate (Allow Uptake) treat->incubate irradiate Irradiate with Light (Specific Wavelength & Dose) incubate->irradiate microscopy Fluorescence Microscopy (Uptake/Localization) incubate->microscopy No Irradiation post_incubate Post-Irradiation Incubation (24-48h) irradiate->post_incubate mtt MTT Assay (Viability) post_incubate->mtt flow Flow Cytometry (Apoptosis/Necrosis) post_incubate->flow

Caption: General workflow for in vitro evaluation of ZnMP.
Protocol 4.1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of ZnMP powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

    • For experiments, thaw an aliquot and dilute to the final working concentrations in the appropriate cell culture medium. Note: Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol 4.2: In Vitro Phototoxicity Assay (MTT Assay)

This protocol assesses cell viability based on the metabolic activity of mitochondrial enzymes.[16]

  • Materials & Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom sterile plates

    • ZnMP stock solution

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Light source with a specific wavelength and power output

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Treatment: Prepare serial dilutions of ZnMP in culture medium. Replace the old medium with 100 µL of medium containing the different ZnMP concentrations. Include "cells only" and "medium only" controls.

    • Dark Cytotoxicity Control: Designate a parallel plate or set of columns that will not be exposed to light to measure dark toxicity.

    • Incubation: Incubate the plates for a period sufficient for PS uptake (e.g., 4-24 hours).

    • Irradiation: Wash cells with PBS to remove extracellular ZnMP (optional, but recommended). Add 100 µL of fresh medium. Expose the designated PDT plate to a light source at a specific dose (e.g., 1-10 J/cm²). Keep the "dark toxicity" plate covered.[18]

    • Post-Irradiation Incubation: Return both plates to the incubator for an additional 24-48 hours.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16][17]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot viability versus concentration to determine the IC₅₀ values for both light and dark conditions.

Protocol 4.3: Cellular Uptake and Localization by Fluorescence Microscopy
  • Materials & Reagents:

    • Cells, culture medium, ZnMP stock

    • Glass-bottom dishes or chamber slides

    • Organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)

    • Hoechst 33342 or DAPI for nuclear staining

    • Formaldehyde or paraformaldehyde for fixing

    • Confocal fluorescence microscope

  • Procedure:

    • Seed cells onto glass-bottom dishes and allow them to adhere for 24 hours.

    • Treat cells with the desired concentration of ZnMP and incubate for the desired uptake time (e.g., 4 hours).

    • (Optional) In the last 30 minutes of incubation, add an organelle-specific tracker (B12436777) and a nuclear stain according to the manufacturer's protocol.

    • Wash the cells three times with PBS to remove extracellular compounds.

    • Add fresh medium or PBS to the dish.

    • Image the cells immediately (for live-cell imaging) using a confocal microscope. Use appropriate laser lines and filters for ZnMP (which has natural fluorescence), the nuclear stain, and the organelle tracker.

    • Alternatively, fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and then image.

    • Analyze the merged images to determine the subcellular localization of ZnMP by observing the co-localization of its fluorescence signal with that of the specific organelle trackers.[11]

Protocol 4.4: Apoptosis/Necrosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

  • Materials & Reagents:

    • Cells, culture medium, ZnMP stock, light source

    • 6-well plates

    • Annexin V-FITC/APC apoptosis detection kit (containing Annexin V conjugate, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with ZnMP followed by light irradiation as described in Protocol 4.2 (steps 1-6). Include appropriate controls (untreated, light only, ZnMP only).

    • After post-irradiation incubation (e.g., 6-24 hours), collect both floating and adherent cells. Use trypsin for adherent cells and combine all cells from each well.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

    • Wash the cells once with cold PBS, centrifuge again, and discard the supernatant.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19]

    • Transfer 100 µL of the cell suspension (~100,000 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[21]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analysis: Analyze the samples immediately by flow cytometry.

      • Viable cells: Annexin V negative, PI negative.

      • Early apoptotic cells: Annexin V positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

      • Necrotic cells: Annexin V negative, PI positive (less common).

References

Application Notes and Protocols: Zn(II) Mesoporphyrin IX in Photodynamic Therapy (PDT) for Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. Porphyrin derivatives are a major class of photosensitizers due to their strong absorption in the visible region and efficient generation of singlet oxygen. Zn(II) Mesoporphyrin IX (ZnMP), a synthetic metalloporphyrin, is of interest for PDT due to its photophysical properties. These notes provide an overview of its mechanism, quantitative data on related compounds, and detailed protocols for its preclinical evaluation.

Physicochemical and Photophysical Properties

This compound is a stable, well-defined molecule. Its properties make it a suitable candidate for formulation and photodynamic studies. While specific photophysical data like singlet oxygen quantum yield can vary with the solvent and aggregation state, general properties are well-documented.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14354-67-7[1][2][3]
Molecular Formula C₃₄H₃₆N₄O₄Zn[1][2][3]
Molecular Weight ~630.07 g/mol [2][3]
Purity Typically >95%[1][2]
Appearance Purple to dark-colored solidN/A
Storage Store at room temperature, protected from light[1]
Solubility Soluble in DMSO, DMF[4]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound in PDT is initiated by light activation, leading to a cascade of oxidative events that culminate in cell death.

Photochemical Mechanism

Upon irradiation with light of an appropriate wavelength (typically corresponding to its Soret or Q-bands), the ZnMP molecule transitions from its ground state to a short-lived excited singlet state. It then undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state. This triplet-state photosensitizer can then react with molecular oxygen via two pathways:

  • Type II Reaction: The primary mechanism for most porphyrins, where energy is transferred directly to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[5]

  • Type I Reaction: The photosensitizer reacts with a biological substrate through electron transfer, creating radical ions that can further react with oxygen to produce other ROS like superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[5]

These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, triggering cell death pathways.

PDT_Mechanism PS_G ZnMP (Ground State) PS_S ZnMP (Singlet Excited State) PS_G->PS_S Absorption Light Light (Visible Spectrum) PS_T ZnMP (Triplet Excited State) PS_S->PS_T Intersystem Crossing (ISC) O2 Molecular Oxygen (³O₂) PS_T->O2 Type II Reaction Substrate Biological Substrate (Lipids, Proteins) PS_T->Substrate SO Singlet Oxygen (¹O₂) O2->SO Radicals Radicals (O₂⁻, •OH) Substrate->Radicals Damage Oxidative Stress & Cellular Damage SO->Damage Radicals->Damage Death Cell Death Damage->Death

Caption: General mechanism of photodynamic therapy.
Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is highly dependent on its ability to be taken up by cancer cells and localize in vulnerable subcellular compartments.

  • Uptake: Cationic and lipophilic porphyrins are generally taken up by cells through endocytosis.[6] Encapsulating hydrophobic photosensitizers like ZnMP in nanocarriers (e.g., liposomes, polymeric micelles, or metal-organic frameworks) can enhance water solubility and facilitate cellular entry.[7][8]

  • Localization: The subcellular localization of porphyrins is a critical determinant of PDT efficiency.[9][10] Many porphyrin-based photosensitizers accumulate in mitochondria due to the high mitochondrial membrane potential.[11][12] Localization in mitochondria is particularly effective as it can directly trigger the intrinsic apoptotic pathway. Other reported sites of accumulation include the Golgi apparatus and lysosomes.[13]

Induced Signaling Pathways

PDT-induced oxidative stress can initiate multiple cell death pathways, primarily apoptosis and necrosis. The dominant pathway often depends on the photosensitizer's localization, the light dose, and the cell type.

  • Apoptosis: This is a common mode of cell death following PDT.[5] Damage to mitochondria can lead to the release of cytochrome c, activating the caspase cascade (e.g., caspase-9 and caspase-3) and initiating programmed cell death. Damage to the endoplasmic reticulum can also trigger apoptosis. Some studies suggest the involvement of the Fas/Fas ligand (Fas/FasL) extrinsic pathway.[14]

  • Necrosis: At higher PDT doses or when apoptotic pathways are inhibited, cells may undergo necrosis, an inflammatory mode of cell death characterized by the loss of plasma membrane integrity.[13]

  • MAPK Signaling: Stress-activated protein kinase (SAPK) and p38 MAPK pathways, which are responsive to oxidative stress, can also be activated following PDT and contribute to the apoptotic response.

Signaling_Pathway PDT PDT with ZnMP ROS ROS Generation (¹O₂, O₂⁻) PDT->ROS Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Membrane Plasma Membrane Damage ROS->Membrane MAPK p38/JNK MAPK Activation ROS->MAPK CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation ER->Casp3 via Caspase-12 (in some models) Necrosis Necrosis Membrane->Necrosis High Dose Fas Fas/FasL Pathway Fas->Casp3 via Caspase-8 Apoptosis Apoptosis MAPK->Apoptosis Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Casp3->Apoptosis

Caption: Potential cell death signaling pathways induced by PDT.

Quantitative Data Summary

Quantitative data for this compound itself in PDT is limited in publicly available literature. The following table summarizes phototoxicity data for a closely related compound, Zn(II) tetraphenylporphyrin (Zn[TPP]), encapsulated in a metal-organic framework (MIL-101) to illustrate the potent photodynamic effect.

Table 2: In Vitro Phototoxicity of a Zn-Porphyrin Derivative

CompoundCell LineConditionIC₅₀ (µg/mL)Reference
Zn[TPP]@MIL-101MCF-7 (Breast Cancer)Dark (No Light)81.6[8][15]
Zn[TPP]@MIL-101MCF-7 (Breast Cancer)Red LED Light14.3[8][15]

This data demonstrates a significant, nearly 6-fold increase in cytotoxicity upon light irradiation, highlighting the photosensitizer's potential for PDT.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound. A general workflow is presented first.

Workflow cluster_assays Perform Assays start Acquire/Synthesize This compound stock Prepare Stock Solution (e.g., in DMSO) start->stock treat Treat Cells with ZnMP (Dose-Response) stock->treat culture Culture Cancer Cells (e.g., 96-well plate) culture->treat incubate Incubate (Allow Uptake) treat->incubate irradiate Irradiate with Light (Specific Wavelength & Dose) incubate->irradiate microscopy Fluorescence Microscopy (Uptake/Localization) incubate->microscopy No Irradiation post_incubate Post-Irradiation Incubation (24-48h) irradiate->post_incubate mtt MTT Assay (Viability) post_incubate->mtt flow Flow Cytometry (Apoptosis/Necrosis) post_incubate->flow

Caption: General workflow for in vitro evaluation of ZnMP.
Protocol 4.1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of ZnMP powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

    • For experiments, thaw an aliquot and dilute to the final working concentrations in the appropriate cell culture medium. Note: Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol 4.2: In Vitro Phototoxicity Assay (MTT Assay)

This protocol assesses cell viability based on the metabolic activity of mitochondrial enzymes.[16]

  • Materials & Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom sterile plates

    • ZnMP stock solution

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Light source with a specific wavelength and power output

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Treatment: Prepare serial dilutions of ZnMP in culture medium. Replace the old medium with 100 µL of medium containing the different ZnMP concentrations. Include "cells only" and "medium only" controls.

    • Dark Cytotoxicity Control: Designate a parallel plate or set of columns that will not be exposed to light to measure dark toxicity.

    • Incubation: Incubate the plates for a period sufficient for PS uptake (e.g., 4-24 hours).

    • Irradiation: Wash cells with PBS to remove extracellular ZnMP (optional, but recommended). Add 100 µL of fresh medium. Expose the designated PDT plate to a light source at a specific dose (e.g., 1-10 J/cm²). Keep the "dark toxicity" plate covered.[18]

    • Post-Irradiation Incubation: Return both plates to the incubator for an additional 24-48 hours.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[16][17]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot viability versus concentration to determine the IC₅₀ values for both light and dark conditions.

Protocol 4.3: Cellular Uptake and Localization by Fluorescence Microscopy
  • Materials & Reagents:

    • Cells, culture medium, ZnMP stock

    • Glass-bottom dishes or chamber slides

    • Organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)

    • Hoechst 33342 or DAPI for nuclear staining

    • Formaldehyde or paraformaldehyde for fixing

    • Confocal fluorescence microscope

  • Procedure:

    • Seed cells onto glass-bottom dishes and allow them to adhere for 24 hours.

    • Treat cells with the desired concentration of ZnMP and incubate for the desired uptake time (e.g., 4 hours).

    • (Optional) In the last 30 minutes of incubation, add an organelle-specific tracker and a nuclear stain according to the manufacturer's protocol.

    • Wash the cells three times with PBS to remove extracellular compounds.

    • Add fresh medium or PBS to the dish.

    • Image the cells immediately (for live-cell imaging) using a confocal microscope. Use appropriate laser lines and filters for ZnMP (which has natural fluorescence), the nuclear stain, and the organelle tracker.

    • Alternatively, fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and then image.

    • Analyze the merged images to determine the subcellular localization of ZnMP by observing the co-localization of its fluorescence signal with that of the specific organelle trackers.[11]

Protocol 4.4: Apoptosis/Necrosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

  • Materials & Reagents:

    • Cells, culture medium, ZnMP stock, light source

    • 6-well plates

    • Annexin V-FITC/APC apoptosis detection kit (containing Annexin V conjugate, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with ZnMP followed by light irradiation as described in Protocol 4.2 (steps 1-6). Include appropriate controls (untreated, light only, ZnMP only).

    • After post-irradiation incubation (e.g., 6-24 hours), collect both floating and adherent cells. Use trypsin for adherent cells and combine all cells from each well.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

    • Wash the cells once with cold PBS, centrifuge again, and discard the supernatant.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19]

    • Transfer 100 µL of the cell suspension (~100,000 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[21]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analysis: Analyze the samples immediately by flow cytometry.

      • Viable cells: Annexin V negative, PI negative.

      • Early apoptotic cells: Annexin V positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

      • Necrotic cells: Annexin V negative, PI positive (less common).

References

Application Notes and Protocols: Zinc Porphyrins as Photosensitizers for Singlet Oxygen Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc porphyrins are a class of synthetic macrocyclic compounds that have garnered significant interest as photosensitizers in a variety of applications, most notably in photodynamic therapy (PDT).[1] Their efficacy stems from their favorable photophysical properties, including strong absorption in the visible and near-infrared regions, and a high quantum yield of singlet oxygen generation.[2][3] Singlet oxygen (¹O₂), a highly reactive form of oxygen, is a powerful cytotoxic agent that can induce localized cell death, making it an effective tool for cancer treatment and antimicrobial therapies.[1][4]

These application notes provide a comprehensive overview of the use of zinc porphyrins as photosensitizers. Included are key performance data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of the underlying mechanisms and workflows.

Data Presentation: Photophysical Properties of Selected Zinc Porphyrins

The following table summarizes key photophysical data for several zinc porphyrin derivatives, allowing for easy comparison of their potential as photosensitizers.

PhotosensitizerAbsorption Maxima (λmax, nm)Singlet Oxygen Quantum Yield (ΦΔ)SolventReference
Zinc(II) tetraphenylporphyrin (B126558) (ZnTPP)422, 550, 5880.69Toluene[5]
Zinc(II) meso-tetra(4-pyridyl)porphyrin (ZnTPyP)428, 558, 598High YieldNot Specified[2]
Zinc coproporphyrin III (Zincphyrin)Not SpecifiedEfficientNot Specified[6]
Zinc(II) phthalocyanine (B1677752)Longer wavelength than Photofrin II®Not SpecifiedNot Specified[6]
Zinc porphyrin dimers (conjugated linker)Not Specified0.27 - 0.47Not Specified[7][8]
5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin zinc(II)Not SpecifiedHighest among testedPBS[9]
5,10,15,20-tetrakis(3,4-dimethoxyphenyl) zinc porphyrin (ZnP1)Not SpecifiedNot SpecifiedNot Specified[10]
5,15-bis(3,4-dimethoxyphenyl)-10,20-bis((4-methoxyphenyl)ethynyl) zinc porphyrin (ZnP2)Q-bands in NIR0.79Nanoparticles in water[10]

Signaling Pathways and Experimental Workflows

Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by a zinc porphyrin photosensitizer upon light absorption is depicted in the Jablonski diagram below.

Jablonski_Diagram S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer O2_triplet Triplet Oxygen (³O₂)

Caption: Jablonski diagram of photosensitization.

Experimental Workflow for Photosensitizer Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a novel zinc porphyrin photosensitizer.

Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_invitro In Vitro Evaluation synthesis Synthesis of Zinc Porphyrin purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Spectroscopy (λmax) characterization->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence singlet_oxygen Singlet Oxygen Quantum Yield (ΦΔ) Determination fluorescence->singlet_oxygen cell_uptake Cellular Uptake Studies singlet_oxygen->cell_uptake dark_toxicity Dark Toxicity Assay cell_uptake->dark_toxicity phototoxicity Phototoxicity Assay (PDT) dark_toxicity->phototoxicity

Caption: Workflow for zinc porphyrin photosensitizer evaluation.

Simplified Signaling Pathway of PDT-Induced Cell Death

Photodynamic therapy using zinc porphyrins can induce tumor cell death through various mechanisms, primarily apoptosis and necrosis, initiated by the oxidative stress from singlet oxygen.

PDT_Pathway PS Zinc Porphyrin (PS) SO ¹O₂ PS->SO Light Light (hν) Light->SO O2 ³O₂ O2->SO OxidativeStress Cellular Oxidative Stress SO->OxidativeStress Oxidative Stress Damage Damage to Mitochondria, ER, Membranes OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis CellDeath Tumor Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: PDT-induced cell death pathways.

Experimental Protocols

Protocol 1: Synthesis of Zinc(II) meso-tetraphenylporphyrin (ZnTPP)

This protocol is a general method for the synthesis of ZnTPP, a common starting material and photosensitizer.[11]

Materials:

  • meso-tetraphenylporphyrin (H₂TPP)

  • Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve H₂TPP (1 equivalent) in DCM in a round-bottom flask.

  • In a separate flask, dissolve an excess of Zn(OAc)₂·2H₂O (e.g., 10 equivalents) in methanol.

  • Add the methanolic solution of zinc acetate to the H₂TPP solution.

  • Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands characteristic of the zinc metalloporphyrin.

  • After the reaction is complete, remove the solvents under reduced pressure.

  • Redissolve the crude product in a minimal amount of DCM.

  • Purify the ZnTPP by column chromatography on silica gel, using DCM as the eluent.

  • Collect the major colored fraction and evaporate the solvent to yield the purified ZnTPP.

  • Characterize the product by UV-Vis and ¹H NMR spectroscopy.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes an indirect method for determining the singlet oxygen quantum yield using a chemical scavenger.[12]

Materials:

  • Zinc porphyrin photosensitizer

  • 1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger

  • A reference photosensitizer with a known ΦΔ in the same solvent (e.g., methylene (B1212753) blue)

  • Spectrophotometer

  • Light source with a specific wavelength for excitation

  • Cuvettes

Procedure:

  • Prepare stock solutions of the zinc porphyrin, the reference photosensitizer, and DPBF in a suitable solvent (e.g., toluene, DMF).

  • In a cuvette, prepare a solution containing the zinc porphyrin and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the excitation wavelength, and the initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

  • Irradiate the solution with monochromatic light at a wavelength where only the photosensitizer absorbs significantly.

  • Record the UV-Vis absorption spectrum of the solution at regular time intervals, monitoring the decrease in the absorbance of DPBF.

  • Repeat steps 2-4 with the reference photosensitizer under identical conditions (light intensity, solvent, initial DPBF absorbance).

  • Plot the natural logarithm of the DPBF absorbance (ln(A₀/Aₜ)) versus irradiation time for both the sample and the reference.

  • The slope of this plot is proportional to the rate of DPBF bleaching.

  • Calculate the singlet oxygen quantum yield of the zinc porphyrin (ΦΔ_sample) using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:

    • ΦΔ_ref is the known quantum yield of the reference.

    • k_sample and k_ref are the slopes of the plots for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, which can be determined from the integration of the absorbance spectra over the emission spectrum of the light source.

Protocol 3: Photostability Assessment

This protocol outlines a method to evaluate the photostability of a zinc porphyrin photosensitizer.[13][14]

Materials:

  • Zinc porphyrin photosensitizer

  • A suitable solvent

  • Light source with a broad spectrum or specific wavelength

  • Spectrophotometer

  • Dark control sample container (e.g., wrapped in aluminum foil)

Procedure:

  • Prepare a solution of the zinc porphyrin in the chosen solvent with an initial absorbance of approximately 1.0 at its Soret band maximum.

  • Divide the solution into two identical cuvettes. One will be the experimental sample, and the other will be the dark control.

  • Wrap the dark control cuvette completely in aluminum foil to protect it from light.

  • Place both cuvettes in the photostability chamber or under the light source.

  • Irradiate the experimental sample for a defined period. Keep the dark control under the same temperature conditions.

  • At regular intervals, remove both cuvettes and record their UV-Vis absorption spectra.

  • Monitor the decrease in the absorbance of the Soret band of the irradiated sample. The dark control should show minimal change.

  • The photostability can be quantified by the percentage of photosensitizer remaining after a specific irradiation time, calculated from the absorbance values. A plot of the normalized absorbance versus irradiation time can be used to determine the degradation kinetics.

References

Application Notes and Protocols: Zinc Porphyrins as Photosensitizers for Singlet Oxygen Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc porphyrins are a class of synthetic macrocyclic compounds that have garnered significant interest as photosensitizers in a variety of applications, most notably in photodynamic therapy (PDT).[1] Their efficacy stems from their favorable photophysical properties, including strong absorption in the visible and near-infrared regions, and a high quantum yield of singlet oxygen generation.[2][3] Singlet oxygen (¹O₂), a highly reactive form of oxygen, is a powerful cytotoxic agent that can induce localized cell death, making it an effective tool for cancer treatment and antimicrobial therapies.[1][4]

These application notes provide a comprehensive overview of the use of zinc porphyrins as photosensitizers. Included are key performance data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of the underlying mechanisms and workflows.

Data Presentation: Photophysical Properties of Selected Zinc Porphyrins

The following table summarizes key photophysical data for several zinc porphyrin derivatives, allowing for easy comparison of their potential as photosensitizers.

PhotosensitizerAbsorption Maxima (λmax, nm)Singlet Oxygen Quantum Yield (ΦΔ)SolventReference
Zinc(II) tetraphenylporphyrin (ZnTPP)422, 550, 5880.69Toluene[5]
Zinc(II) meso-tetra(4-pyridyl)porphyrin (ZnTPyP)428, 558, 598High YieldNot Specified[2]
Zinc coproporphyrin III (Zincphyrin)Not SpecifiedEfficientNot Specified[6]
Zinc(II) phthalocyanineLonger wavelength than Photofrin II®Not SpecifiedNot Specified[6]
Zinc porphyrin dimers (conjugated linker)Not Specified0.27 - 0.47Not Specified[7][8]
5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin zinc(II)Not SpecifiedHighest among testedPBS[9]
5,10,15,20-tetrakis(3,4-dimethoxyphenyl) zinc porphyrin (ZnP1)Not SpecifiedNot SpecifiedNot Specified[10]
5,15-bis(3,4-dimethoxyphenyl)-10,20-bis((4-methoxyphenyl)ethynyl) zinc porphyrin (ZnP2)Q-bands in NIR0.79Nanoparticles in water[10]

Signaling Pathways and Experimental Workflows

Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by a zinc porphyrin photosensitizer upon light absorption is depicted in the Jablonski diagram below.

Jablonski_Diagram S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer O2_triplet Triplet Oxygen (³O₂)

Caption: Jablonski diagram of photosensitization.

Experimental Workflow for Photosensitizer Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a novel zinc porphyrin photosensitizer.

Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_invitro In Vitro Evaluation synthesis Synthesis of Zinc Porphyrin purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Spectroscopy (λmax) characterization->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence singlet_oxygen Singlet Oxygen Quantum Yield (ΦΔ) Determination fluorescence->singlet_oxygen cell_uptake Cellular Uptake Studies singlet_oxygen->cell_uptake dark_toxicity Dark Toxicity Assay cell_uptake->dark_toxicity phototoxicity Phototoxicity Assay (PDT) dark_toxicity->phototoxicity

Caption: Workflow for zinc porphyrin photosensitizer evaluation.

Simplified Signaling Pathway of PDT-Induced Cell Death

Photodynamic therapy using zinc porphyrins can induce tumor cell death through various mechanisms, primarily apoptosis and necrosis, initiated by the oxidative stress from singlet oxygen.

PDT_Pathway PS Zinc Porphyrin (PS) SO ¹O₂ PS->SO Light Light (hν) Light->SO O2 ³O₂ O2->SO OxidativeStress Cellular Oxidative Stress SO->OxidativeStress Oxidative Stress Damage Damage to Mitochondria, ER, Membranes OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis CellDeath Tumor Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: PDT-induced cell death pathways.

Experimental Protocols

Protocol 1: Synthesis of Zinc(II) meso-tetraphenylporphyrin (ZnTPP)

This protocol is a general method for the synthesis of ZnTPP, a common starting material and photosensitizer.[11]

Materials:

  • meso-tetraphenylporphyrin (H₂TPP)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve H₂TPP (1 equivalent) in DCM in a round-bottom flask.

  • In a separate flask, dissolve an excess of Zn(OAc)₂·2H₂O (e.g., 10 equivalents) in methanol.

  • Add the methanolic solution of zinc acetate to the H₂TPP solution.

  • Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands characteristic of the zinc metalloporphyrin.

  • After the reaction is complete, remove the solvents under reduced pressure.

  • Redissolve the crude product in a minimal amount of DCM.

  • Purify the ZnTPP by column chromatography on silica gel, using DCM as the eluent.

  • Collect the major colored fraction and evaporate the solvent to yield the purified ZnTPP.

  • Characterize the product by UV-Vis and ¹H NMR spectroscopy.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes an indirect method for determining the singlet oxygen quantum yield using a chemical scavenger.[12]

Materials:

  • Zinc porphyrin photosensitizer

  • 1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger

  • A reference photosensitizer with a known ΦΔ in the same solvent (e.g., methylene blue)

  • Spectrophotometer

  • Light source with a specific wavelength for excitation

  • Cuvettes

Procedure:

  • Prepare stock solutions of the zinc porphyrin, the reference photosensitizer, and DPBF in a suitable solvent (e.g., toluene, DMF).

  • In a cuvette, prepare a solution containing the zinc porphyrin and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the excitation wavelength, and the initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

  • Irradiate the solution with monochromatic light at a wavelength where only the photosensitizer absorbs significantly.

  • Record the UV-Vis absorption spectrum of the solution at regular time intervals, monitoring the decrease in the absorbance of DPBF.

  • Repeat steps 2-4 with the reference photosensitizer under identical conditions (light intensity, solvent, initial DPBF absorbance).

  • Plot the natural logarithm of the DPBF absorbance (ln(A₀/Aₜ)) versus irradiation time for both the sample and the reference.

  • The slope of this plot is proportional to the rate of DPBF bleaching.

  • Calculate the singlet oxygen quantum yield of the zinc porphyrin (ΦΔ_sample) using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:

    • ΦΔ_ref is the known quantum yield of the reference.

    • k_sample and k_ref are the slopes of the plots for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, which can be determined from the integration of the absorbance spectra over the emission spectrum of the light source.

Protocol 3: Photostability Assessment

This protocol outlines a method to evaluate the photostability of a zinc porphyrin photosensitizer.[13][14]

Materials:

  • Zinc porphyrin photosensitizer

  • A suitable solvent

  • Light source with a broad spectrum or specific wavelength

  • Spectrophotometer

  • Dark control sample container (e.g., wrapped in aluminum foil)

Procedure:

  • Prepare a solution of the zinc porphyrin in the chosen solvent with an initial absorbance of approximately 1.0 at its Soret band maximum.

  • Divide the solution into two identical cuvettes. One will be the experimental sample, and the other will be the dark control.

  • Wrap the dark control cuvette completely in aluminum foil to protect it from light.

  • Place both cuvettes in the photostability chamber or under the light source.

  • Irradiate the experimental sample for a defined period. Keep the dark control under the same temperature conditions.

  • At regular intervals, remove both cuvettes and record their UV-Vis absorption spectra.

  • Monitor the decrease in the absorbance of the Soret band of the irradiated sample. The dark control should show minimal change.

  • The photostability can be quantified by the percentage of photosensitizer remaining after a specific irradiation time, calculated from the absorbance values. A plot of the normalized absorbance versus irradiation time can be used to determine the degradation kinetics.

References

Application Notes and Protocols for Photocatalytic Degradation of Organic Dyes using Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of organic dyes in industrial wastewater poses a significant environmental challenge due to their potential toxicity and persistence. Advanced oxidation processes, particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of these pollutants. Zn(II) Mesoporphyrin IX, a metalloporphyrin complex, has garnered attention as a potential photocatalyst due to its ability to absorb light in the visible spectrum and generate reactive oxygen species (ROS) for the degradation of organic molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the photocatalytic degradation of common organic dyes such as Methylene Blue and Rhodamine B.

Product Information

Product Name This compound
CAS Number 14354-67-7[3]
Molecular Formula C₃₄H₃₆N₄O₄Zn[3]
Molecular Weight 630.083 g/mol [3]
Appearance Red to purple crystalline powder
Storage Store at room temperature, protected from light.[3]
Purity >95%[3]

Principle of Photocatalysis

The photocatalytic activity of this compound is initiated by the absorption of photons from a suitable light source (e.g., UV or visible light). This absorption excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair (e⁻/h⁺). These charge carriers can then participate in redox reactions with adsorbed water and oxygen molecules to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These ROS are powerful oxidizing agents that can non-selectively degrade organic dye molecules into simpler, less harmful compounds, and ultimately to CO₂ and H₂O.

Key Applications

  • Wastewater Treatment: Degradation of organic dyes from textile, printing, and other industrial effluents.

  • Environmental Remediation: Removal of persistent organic pollutants from contaminated water sources.

  • Research and Development: A model photocatalyst for studying the mechanisms of advanced oxidation processes.

Experimental Protocols

Protocol 1: Photocatalytic Degradation of Methylene Blue

This protocol outlines the general procedure for evaluating the photocatalytic efficiency of this compound for the degradation of Methylene Blue (MB) under visible light irradiation.

Materials:

  • This compound

  • Methylene Blue (MB)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Visible light source (e.g., LED lamp with λ > 400 nm)

  • Spectrophotometer

  • Cuvettes

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Catalyst Suspension Preparation: Prepare a stock suspension of this compound in deionized water. The optimal catalyst loading should be determined experimentally, but a typical starting range is 0.1 to 1.0 g/L.

  • Dye Solution Preparation: Prepare a stock solution of Methylene Blue (e.g., 100 mg/L) in deionized water. From this, prepare a working solution of the desired concentration (e.g., 10 mg/L).

  • Photocatalytic Reaction: a. In a beaker, add a specific volume of the MB working solution and a magnetic stir bar. b. Add the required amount of the this compound catalyst suspension to the MB solution. c. Adjust the pH of the solution if necessary using dilute HCl or NaOH. The optimal pH should be determined experimentally, as it can significantly influence the degradation rate.[2] d. Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface. e. After the dark period, turn on the visible light source to initiate the photocatalytic reaction. f. At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

  • Sample Analysis: a. Centrifuge or filter the withdrawn aliquots to remove the catalyst particles. b. Measure the absorbance of the supernatant at the maximum absorbance wavelength of MB (~664 nm) using a spectrophotometer. c. The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of MB and Cₜ is the concentration at time t.

Protocol 2: Photocatalytic Degradation of Rhodamine B

This protocol describes the procedure for the photocatalytic degradation of Rhodamine B (RhB) using this compound.

Materials:

  • This compound

  • Rhodamine B (RhB)

  • Deionized water

  • Magnetic stirrer and stir bars

  • UV-Vis or visible light source

  • Spectrophotometer

  • Cuvettes

  • pH meter

  • HCl and NaOH for pH adjustment

Procedure:

  • Catalyst and Dye Preparation: Follow steps 1 and 2 from Protocol 1, substituting Rhodamine B for Methylene Blue. A typical starting concentration for RhB is 5-10 mg/L.

  • Photocatalytic Reaction: a. Follow the same procedure as in Protocol 1 (steps 3a-3f) for the photocatalytic reaction setup and execution.

  • Sample Analysis: a. Centrifuge or filter the samples to remove the catalyst. b. Measure the absorbance of the supernatant at the maximum absorbance wavelength of RhB (~554 nm). c. Calculate the degradation efficiency as described in Protocol 1.

Data Presentation

Table 1: Typical Experimental Parameters for Photocatalytic Degradation of Organic Dyes

ParameterMethylene BlueRhodamine BReference
Initial Dye Concentration 5 - 20 mg/L5 - 15 mg/L[2][4]
Catalyst Loading 0.1 - 1.0 g/L0.1 - 1.0 g/LGeneral Practice
Light Source Visible Light (LED/Xenon Lamp)UV or Visible Light[1][4]
pH 6 - 84 - 7[2]
Reaction Time 60 - 180 min60 - 180 minGeneral Practice

Table 2: Example of Photocatalytic Degradation Data for Methylene Blue

Time (min)Absorbance at 664 nmConcentration (mg/L)Degradation Efficiency (%)
00.85010.00
150.6387.525
300.4685.545
600.2553.070
900.1281.585
1200.0430.595

(Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)

Visualizations

G Photocatalytic Degradation Mechanism cluster_catalyst This compound cluster_ros Reactive Oxygen Species (ROS) Generation cluster_degradation Dye Degradation Catalyst Zn(II)MP-IX Excited_Catalyst Zn(II)MP-IX* Catalyst->Excited_Catalyst Light (hν) H2O H₂O Excited_Catalyst->H2O h⁺ O2 O₂ Excited_Catalyst->O2 e⁻ OH_radical •OH H2O->OH_radical O2_radical •O₂⁻ O2->O2_radical Organic_Dye Organic Dye OH_radical->Organic_Dye Oxidation O2_radical->Organic_Dye Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Organic_Dye->Degradation_Products

Caption: Mechanism of photocatalytic degradation of organic dyes.

G Experimental Workflow Start Start Prep_Catalyst Prepare Zn(II)MP-IX Suspension Start->Prep_Catalyst Prep_Dye Prepare Dye Solution Start->Prep_Dye Mix Mix Catalyst and Dye Prep_Catalyst->Mix Prep_Dye->Mix Dark Stir in Dark (Adsorption-Desorption Equilibrium) Mix->Dark Irradiate Irradiate with Light Source Dark->Irradiate Sample Take Aliquots at Time Intervals Irradiate->Sample t = 0, 15, 30... min Analyze Centrifuge/Filter and Measure Absorbance Sample->Analyze Calculate Calculate Degradation Efficiency Analyze->Calculate Calculate->Sample Repeat for all aliquots End End Calculate->End

Caption: Workflow for photocatalytic degradation experiments.

Troubleshooting

IssuePossible CauseSuggested Solution
Low degradation efficiency - Insufficient light intensity- Incorrect wavelength of light- Non-optimal catalyst loading- Non-optimal pH- Catalyst deactivation- Increase light intensity or use a more powerful lamp.- Ensure the light source emits in the absorption range of this compound.- Optimize catalyst concentration by testing a range of loadings.- Determine the optimal pH for the specific dye.- Test catalyst reusability to check for deactivation.
Inconsistent results - Incomplete mixing- Temperature fluctuations- Inaccurate sample collection or dilution- Ensure vigorous and consistent stirring throughout the experiment.- Maintain a constant temperature, as photocatalytic reactions can be temperature-dependent.- Use precise pipetting techniques and ensure proper calibration of instruments.
Catalyst difficult to separate - Small particle size- Use a higher-speed centrifuge or a finer filter paper.- Consider immobilizing the catalyst on a solid support for easier recovery.

Catalyst Stability and Reusability

The stability and reusability of a photocatalyst are crucial for practical applications. To assess the reusability of this compound, the following protocol can be followed:

  • After the first photocatalytic run, recover the catalyst by centrifugation or filtration.

  • Wash the catalyst with deionized water and then with a suitable solvent (e.g., ethanol) to remove any adsorbed dye and intermediate products.

  • Dry the catalyst in an oven at a low temperature (e.g., 60-80 °C).

  • Use the recovered catalyst for a subsequent photocatalytic degradation experiment under the same conditions.

  • Repeat this cycle for several runs (e.g., 3-5 times) and monitor the degradation efficiency in each cycle. A minimal decrease in efficiency indicates good catalyst stability.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Conduct experiments in a well-ventilated area.

  • Handle organic dyes with care, as some may be toxic or carcinogenic.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound shows promise as a photocatalyst for the degradation of organic dyes. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies. Optimization of experimental parameters is crucial to achieve maximum degradation efficiency. Further research into catalyst immobilization and long-term stability will be beneficial for its practical application in wastewater treatment.

References

Application Notes and Protocols for Photocatalytic Degradation of Organic Dyes using Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of organic dyes in industrial wastewater poses a significant environmental challenge due to their potential toxicity and persistence. Advanced oxidation processes, particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of these pollutants. Zn(II) Mesoporphyrin IX, a metalloporphyrin complex, has garnered attention as a potential photocatalyst due to its ability to absorb light in the visible spectrum and generate reactive oxygen species (ROS) for the degradation of organic molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the photocatalytic degradation of common organic dyes such as Methylene Blue and Rhodamine B.

Product Information

Product Name This compound
CAS Number 14354-67-7[3]
Molecular Formula C₃₄H₃₆N₄O₄Zn[3]
Molecular Weight 630.083 g/mol [3]
Appearance Red to purple crystalline powder
Storage Store at room temperature, protected from light.[3]
Purity >95%[3]

Principle of Photocatalysis

The photocatalytic activity of this compound is initiated by the absorption of photons from a suitable light source (e.g., UV or visible light). This absorption excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair (e⁻/h⁺). These charge carriers can then participate in redox reactions with adsorbed water and oxygen molecules to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These ROS are powerful oxidizing agents that can non-selectively degrade organic dye molecules into simpler, less harmful compounds, and ultimately to CO₂ and H₂O.

Key Applications

  • Wastewater Treatment: Degradation of organic dyes from textile, printing, and other industrial effluents.

  • Environmental Remediation: Removal of persistent organic pollutants from contaminated water sources.

  • Research and Development: A model photocatalyst for studying the mechanisms of advanced oxidation processes.

Experimental Protocols

Protocol 1: Photocatalytic Degradation of Methylene Blue

This protocol outlines the general procedure for evaluating the photocatalytic efficiency of this compound for the degradation of Methylene Blue (MB) under visible light irradiation.

Materials:

  • This compound

  • Methylene Blue (MB)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Visible light source (e.g., LED lamp with λ > 400 nm)

  • Spectrophotometer

  • Cuvettes

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Catalyst Suspension Preparation: Prepare a stock suspension of this compound in deionized water. The optimal catalyst loading should be determined experimentally, but a typical starting range is 0.1 to 1.0 g/L.

  • Dye Solution Preparation: Prepare a stock solution of Methylene Blue (e.g., 100 mg/L) in deionized water. From this, prepare a working solution of the desired concentration (e.g., 10 mg/L).

  • Photocatalytic Reaction: a. In a beaker, add a specific volume of the MB working solution and a magnetic stir bar. b. Add the required amount of the this compound catalyst suspension to the MB solution. c. Adjust the pH of the solution if necessary using dilute HCl or NaOH. The optimal pH should be determined experimentally, as it can significantly influence the degradation rate.[2] d. Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface. e. After the dark period, turn on the visible light source to initiate the photocatalytic reaction. f. At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

  • Sample Analysis: a. Centrifuge or filter the withdrawn aliquots to remove the catalyst particles. b. Measure the absorbance of the supernatant at the maximum absorbance wavelength of MB (~664 nm) using a spectrophotometer. c. The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of MB and Cₜ is the concentration at time t.

Protocol 2: Photocatalytic Degradation of Rhodamine B

This protocol describes the procedure for the photocatalytic degradation of Rhodamine B (RhB) using this compound.

Materials:

  • This compound

  • Rhodamine B (RhB)

  • Deionized water

  • Magnetic stirrer and stir bars

  • UV-Vis or visible light source

  • Spectrophotometer

  • Cuvettes

  • pH meter

  • HCl and NaOH for pH adjustment

Procedure:

  • Catalyst and Dye Preparation: Follow steps 1 and 2 from Protocol 1, substituting Rhodamine B for Methylene Blue. A typical starting concentration for RhB is 5-10 mg/L.

  • Photocatalytic Reaction: a. Follow the same procedure as in Protocol 1 (steps 3a-3f) for the photocatalytic reaction setup and execution.

  • Sample Analysis: a. Centrifuge or filter the samples to remove the catalyst. b. Measure the absorbance of the supernatant at the maximum absorbance wavelength of RhB (~554 nm). c. Calculate the degradation efficiency as described in Protocol 1.

Data Presentation

Table 1: Typical Experimental Parameters for Photocatalytic Degradation of Organic Dyes

ParameterMethylene BlueRhodamine BReference
Initial Dye Concentration 5 - 20 mg/L5 - 15 mg/L[2][4]
Catalyst Loading 0.1 - 1.0 g/L0.1 - 1.0 g/LGeneral Practice
Light Source Visible Light (LED/Xenon Lamp)UV or Visible Light[1][4]
pH 6 - 84 - 7[2]
Reaction Time 60 - 180 min60 - 180 minGeneral Practice

Table 2: Example of Photocatalytic Degradation Data for Methylene Blue

Time (min)Absorbance at 664 nmConcentration (mg/L)Degradation Efficiency (%)
00.85010.00
150.6387.525
300.4685.545
600.2553.070
900.1281.585
1200.0430.595

(Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)

Visualizations

G Photocatalytic Degradation Mechanism cluster_catalyst This compound cluster_ros Reactive Oxygen Species (ROS) Generation cluster_degradation Dye Degradation Catalyst Zn(II)MP-IX Excited_Catalyst Zn(II)MP-IX* Catalyst->Excited_Catalyst Light (hν) H2O H₂O Excited_Catalyst->H2O h⁺ O2 O₂ Excited_Catalyst->O2 e⁻ OH_radical •OH H2O->OH_radical O2_radical •O₂⁻ O2->O2_radical Organic_Dye Organic Dye OH_radical->Organic_Dye Oxidation O2_radical->Organic_Dye Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Organic_Dye->Degradation_Products

Caption: Mechanism of photocatalytic degradation of organic dyes.

G Experimental Workflow Start Start Prep_Catalyst Prepare Zn(II)MP-IX Suspension Start->Prep_Catalyst Prep_Dye Prepare Dye Solution Start->Prep_Dye Mix Mix Catalyst and Dye Prep_Catalyst->Mix Prep_Dye->Mix Dark Stir in Dark (Adsorption-Desorption Equilibrium) Mix->Dark Irradiate Irradiate with Light Source Dark->Irradiate Sample Take Aliquots at Time Intervals Irradiate->Sample t = 0, 15, 30... min Analyze Centrifuge/Filter and Measure Absorbance Sample->Analyze Calculate Calculate Degradation Efficiency Analyze->Calculate Calculate->Sample Repeat for all aliquots End End Calculate->End

Caption: Workflow for photocatalytic degradation experiments.

Troubleshooting

IssuePossible CauseSuggested Solution
Low degradation efficiency - Insufficient light intensity- Incorrect wavelength of light- Non-optimal catalyst loading- Non-optimal pH- Catalyst deactivation- Increase light intensity or use a more powerful lamp.- Ensure the light source emits in the absorption range of this compound.- Optimize catalyst concentration by testing a range of loadings.- Determine the optimal pH for the specific dye.- Test catalyst reusability to check for deactivation.
Inconsistent results - Incomplete mixing- Temperature fluctuations- Inaccurate sample collection or dilution- Ensure vigorous and consistent stirring throughout the experiment.- Maintain a constant temperature, as photocatalytic reactions can be temperature-dependent.- Use precise pipetting techniques and ensure proper calibration of instruments.
Catalyst difficult to separate - Small particle size- Use a higher-speed centrifuge or a finer filter paper.- Consider immobilizing the catalyst on a solid support for easier recovery.

Catalyst Stability and Reusability

The stability and reusability of a photocatalyst are crucial for practical applications. To assess the reusability of this compound, the following protocol can be followed:

  • After the first photocatalytic run, recover the catalyst by centrifugation or filtration.

  • Wash the catalyst with deionized water and then with a suitable solvent (e.g., ethanol) to remove any adsorbed dye and intermediate products.

  • Dry the catalyst in an oven at a low temperature (e.g., 60-80 °C).

  • Use the recovered catalyst for a subsequent photocatalytic degradation experiment under the same conditions.

  • Repeat this cycle for several runs (e.g., 3-5 times) and monitor the degradation efficiency in each cycle. A minimal decrease in efficiency indicates good catalyst stability.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Conduct experiments in a well-ventilated area.

  • Handle organic dyes with care, as some may be toxic or carcinogenic.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound shows promise as a photocatalyst for the degradation of organic dyes. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies. Optimization of experimental parameters is crucial to achieve maximum degradation efficiency. Further research into catalyst immobilization and long-term stability will be beneficial for its practical application in wastewater treatment.

References

Application of Zn(II) Mesoporphyrin IX in Artificial Photosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artificial photosynthesis, the process of converting light energy into chemical energy, offers a promising avenue for sustainable fuel production and carbon dioxide mitigation. At the heart of many artificial photosynthetic systems lies a photosensitizer, a molecule capable of absorbing light and initiating the electron transfer reactions necessary for fuel formation. Zn(II) Mesoporphyrin IX, a synthetic analog of chlorophyll, has emerged as a compelling candidate for this role due to its strong absorption in the visible spectrum, relatively long-lived excited states, and tunable photophysical properties.

These application notes provide a comprehensive overview of the use of this compound in two key areas of artificial photosynthesis: photocatalytic hydrogen production and carbon dioxide reduction. Detailed experimental protocols, quantitative performance data, and mechanistic diagrams are presented to guide researchers in the design and implementation of their own artificial photosynthesis experiments.

Key Applications of this compound

This compound serves as a robust photosensitizer in multicomponent photocatalytic systems. Its primary functions are:

  • Light Harvesting: Efficiently absorbs photons in the visible region of the electromagnetic spectrum.

  • Electron Transfer: Upon photoexcitation, it can donate an electron to a suitable catalyst or electron relay, initiating the desired chemical transformation.

The two principal applications explored in these notes are:

  • Photocatalytic Hydrogen Production: Utilizing light energy to split water into hydrogen and oxygen.

  • Photocatalytic CO2 Reduction: Converting carbon dioxide into valuable chemical feedstocks such as carbon monoxide or formic acid.

Application 1: Photocatalytic Hydrogen Production

In this application, this compound acts as the light-harvesting component in a system that typically includes a proton reduction catalyst (e.g., platinum nanoparticles) and a sacrificial electron donor.

Quantitative Performance Data

The efficiency of photocatalytic hydrogen production is often evaluated by the Turnover Number (TON), which represents the number of moles of product formed per mole of catalyst.

PhotosensitizerCo-CatalystSacrificial DonorTON (H₂)Reference
Zn(II) Porphyrin-based PhotosensitizerPlatinum (Pt)Ascorbic Acid4201[1]
Zn(II) 5,10,15,20-tetrakis(para-aminophenyl) porphyrin (in COF)Platinum (Pt)Ascorbic Acid8200 µmol/g/h[2][3]
Experimental Protocol: Hydrogen Evolution

This protocol describes a general procedure for photocatalytic hydrogen evolution using a Zn(II) porphyrin photosensitizer.

Materials:

  • This compound

  • Platinum co-catalyst (e.g., hexachloroplatinic acid as a precursor for in-situ nanoparticle formation)

  • Sacrificial Electron Donor (e.g., Ascorbic Acid)

  • Solvent (e.g., deaerated water or a water/acetonitrile mixture)

  • Reaction vessel (e.g., quartz cuvette with a septum)

  • Light source (e.g., solar simulator or a specific wavelength LED)

  • Gas chromatograph (GC) for hydrogen analysis

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, dissolve this compound in the chosen solvent to a final concentration of 10-50 µM.

    • Add the platinum co-catalyst precursor (e.g., H₂PtCl₆) to a final concentration of 0.1-1 mM.

    • Add the sacrificial electron donor (e.g., ascorbic acid) to a final concentration of 0.1-0.5 M.

    • Seal the vessel with a septum.

  • Deaeration:

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Photocatalysis:

    • Place the reaction vessel in front of the light source.

    • Irradiate the sample while stirring continuously.

    • Monitor the temperature of the reaction vessel to ensure it remains constant.

  • Product Analysis:

    • At regular time intervals, take a sample of the headspace gas using a gas-tight syringe.

    • Inject the gas sample into a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., molecular sieve 5A) to quantify the amount of hydrogen produced.

  • Data Analysis:

    • Calculate the moles of hydrogen produced from the GC data.

    • Determine the Turnover Number (TON) by dividing the moles of hydrogen by the moles of the catalyst.

Reaction Pathway and Experimental Workflow

Hydrogen_Production cluster_workflow Experimental Workflow cluster_pathway Photocatalytic Cycle Prep Prepare Reaction Mixture (Zn(II)MP-IX, Pt-Catalyst, Donor) Deaerate Deaerate with Ar/N₂ Prep->Deaerate Irradiate Irradiate with Visible Light Deaerate->Irradiate Analyze Analyze H₂ by GC Irradiate->Analyze ZnMPIX Zn(II)MP-IX ZnMPIX_excited Zn(II)MP-IX* ZnMPIX->ZnMPIX_excited hν (Light Absorption) ZnMPIX_reduced Zn(II)MP-IX⁻ ZnMPIX_excited->ZnMPIX_reduced Electron Transfer Donor Sacrificial Donor (e.g., Ascorbic Acid) ZnMPIX_excited->Donor Reductive Quenching Catalyst Pt Catalyst ZnMPIX_reduced->Catalyst Electron Transfer Catalyst_reduced Pt⁻ Protons 2H⁺ Catalyst_reduced->Protons Proton Reduction Donor_oxidized Donor⁺ Donor_oxidized->ZnMPIX Regeneration Hydrogen H₂

Caption: Workflow and photocatalytic cycle for hydrogen production.

Application 2: Photocatalytic CO₂ Reduction

In this application, this compound captures light energy to drive the reduction of CO₂ into products like carbon monoxide (CO) or formic acid (HCOOH). This process typically involves a CO₂ reduction catalyst and a sacrificial electron donor.

Quantitative Performance Data

The performance of photocatalytic CO₂ reduction can be assessed by the Turnover Number (TON) and Turnover Frequency (TOF).

PhotosensitizerCatalystSacrificial DonorProductTONTOF (h⁻¹)Reference
Tetra(N-methyl-4-pyridyl)porphyrin Zn(II)[MnBr(bpy-R)(CO)₃]Ascorbic AcidCO>25~2.5[4]

Note: This data is for a water-soluble Zn(II) porphyrin, which serves as a close model for the application of this compound in aqueous media.

Experimental Protocol: CO₂ Reduction

This protocol outlines a method for the photocatalytic reduction of CO₂ using a Zn(II) porphyrin photosensitizer and a molecular catalyst.[4]

Materials:

  • This compound (or a water-soluble derivative like Tetra(N-methyl-4-pyridyl)porphyrin Zn(II) tetrachloride)

  • CO₂ Reduction Catalyst (e.g., [MnBr(4,4′-{Et₂O₃PCH₂}₂-2,2′-bipyridyl)(CO)₃])

  • Sacrificial Electron Donor (e.g., Ascorbic Acid)

  • Solvent (e.g., deionized water or acetonitrile/triethanolamine mixture)

  • Reaction vessel (e.g., quartz cuvette with a septum)

  • Light source (e.g., LED with a specific wavelength, such as 625 nm)

  • Gas chromatograph (GC) for CO analysis

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a solution of the CO₂ reduction catalyst (e.g., 1.5 x 10⁻⁶ mol) and the Zn(II) porphyrin photosensitizer (e.g., 1.9 x 10⁻⁶ mol) in the chosen solvent (e.g., 2.5 cm³ of deionized water) in a quartz cuvette.[4]

    • Add the sacrificial electron donor (e.g., 25 mg of ascorbic acid).[4]

    • Seal the cuvette with a septum.

  • CO₂ Saturation:

    • Purge the reaction mixture with CO₂ for at least 30 minutes to ensure saturation.[4]

  • Photocatalysis:

    • Irradiate the stirred reaction mixture with a suitable light source (e.g., a 625 nm LED with a power density of 308 mW cm⁻²).[4]

  • Product Analysis:

    • Periodically sample the headspace gas using a gas-tight syringe.

    • Analyze the gas sample for CO content using a gas chromatograph (GC) with a suitable detector.

  • Data Analysis:

    • Quantify the moles of CO produced.

    • Calculate the Turnover Number (TON) by dividing the moles of CO by the moles of the catalyst.

    • Calculate the Turnover Frequency (TOF) by dividing the TON by the irradiation time.

Reaction Pathway and Experimental Workflow

CO2_Reduction cluster_workflow Experimental Workflow cluster_pathway Photocatalytic Cycle Prep Prepare Reaction Mixture (Zn(II)MP-IX, Mn-Catalyst, Donor) Saturate Saturate with CO₂ Prep->Saturate Irradiate Irradiate with Visible Light Saturate->Irradiate Analyze Analyze CO by GC Irradiate->Analyze ZnMPIX Zn(II)MP-IX ZnMPIX_excited Zn(II)MP-IX* ZnMPIX->ZnMPIX_excited hν (Light Absorption) ZnMPIX_oxidized Zn(II)MP-IX⁺ Catalyst Mn(I) Catalyst ZnMPIX_excited->Catalyst Oxidative Quenching Donor Sacrificial Donor (e.g., Ascorbic Acid) ZnMPIX_oxidized->Donor Electron Transfer Catalyst_reduced Mn(0) CO2 CO₂ Catalyst_reduced->CO2 CO₂ Reduction Donor_oxidized Donor⁺ Donor_oxidized->ZnMPIX Regeneration CO CO + H₂O

Caption: Workflow and photocatalytic cycle for CO₂ reduction.

Concluding Remarks

This compound is a versatile and effective photosensitizer for a range of applications in artificial photosynthesis. Its favorable photophysical properties and structural similarity to natural chlorophylls (B1240455) make it an excellent model compound for fundamental studies and a promising component for the development of more complex and efficient light-driven catalytic systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the use of this compound in their pursuit of sustainable solar fuel technologies. Further research into modifying the porphyrin structure and integrating it into advanced material architectures holds the potential to significantly enhance its performance and stability in artificial photosynthetic devices.

References

Application of Zn(II) Mesoporphyrin IX in Artificial Photosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artificial photosynthesis, the process of converting light energy into chemical energy, offers a promising avenue for sustainable fuel production and carbon dioxide mitigation. At the heart of many artificial photosynthetic systems lies a photosensitizer, a molecule capable of absorbing light and initiating the electron transfer reactions necessary for fuel formation. Zn(II) Mesoporphyrin IX, a synthetic analog of chlorophyll, has emerged as a compelling candidate for this role due to its strong absorption in the visible spectrum, relatively long-lived excited states, and tunable photophysical properties.

These application notes provide a comprehensive overview of the use of this compound in two key areas of artificial photosynthesis: photocatalytic hydrogen production and carbon dioxide reduction. Detailed experimental protocols, quantitative performance data, and mechanistic diagrams are presented to guide researchers in the design and implementation of their own artificial photosynthesis experiments.

Key Applications of this compound

This compound serves as a robust photosensitizer in multicomponent photocatalytic systems. Its primary functions are:

  • Light Harvesting: Efficiently absorbs photons in the visible region of the electromagnetic spectrum.

  • Electron Transfer: Upon photoexcitation, it can donate an electron to a suitable catalyst or electron relay, initiating the desired chemical transformation.

The two principal applications explored in these notes are:

  • Photocatalytic Hydrogen Production: Utilizing light energy to split water into hydrogen and oxygen.

  • Photocatalytic CO2 Reduction: Converting carbon dioxide into valuable chemical feedstocks such as carbon monoxide or formic acid.

Application 1: Photocatalytic Hydrogen Production

In this application, this compound acts as the light-harvesting component in a system that typically includes a proton reduction catalyst (e.g., platinum nanoparticles) and a sacrificial electron donor.

Quantitative Performance Data

The efficiency of photocatalytic hydrogen production is often evaluated by the Turnover Number (TON), which represents the number of moles of product formed per mole of catalyst.

PhotosensitizerCo-CatalystSacrificial DonorTON (H₂)Reference
Zn(II) Porphyrin-based PhotosensitizerPlatinum (Pt)Ascorbic Acid4201[1]
Zn(II) 5,10,15,20-tetrakis(para-aminophenyl) porphyrin (in COF)Platinum (Pt)Ascorbic Acid8200 µmol/g/h[2][3]
Experimental Protocol: Hydrogen Evolution

This protocol describes a general procedure for photocatalytic hydrogen evolution using a Zn(II) porphyrin photosensitizer.

Materials:

  • This compound

  • Platinum co-catalyst (e.g., hexachloroplatinic acid as a precursor for in-situ nanoparticle formation)

  • Sacrificial Electron Donor (e.g., Ascorbic Acid)

  • Solvent (e.g., deaerated water or a water/acetonitrile mixture)

  • Reaction vessel (e.g., quartz cuvette with a septum)

  • Light source (e.g., solar simulator or a specific wavelength LED)

  • Gas chromatograph (GC) for hydrogen analysis

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, dissolve this compound in the chosen solvent to a final concentration of 10-50 µM.

    • Add the platinum co-catalyst precursor (e.g., H₂PtCl₆) to a final concentration of 0.1-1 mM.

    • Add the sacrificial electron donor (e.g., ascorbic acid) to a final concentration of 0.1-0.5 M.

    • Seal the vessel with a septum.

  • Deaeration:

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Photocatalysis:

    • Place the reaction vessel in front of the light source.

    • Irradiate the sample while stirring continuously.

    • Monitor the temperature of the reaction vessel to ensure it remains constant.

  • Product Analysis:

    • At regular time intervals, take a sample of the headspace gas using a gas-tight syringe.

    • Inject the gas sample into a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., molecular sieve 5A) to quantify the amount of hydrogen produced.

  • Data Analysis:

    • Calculate the moles of hydrogen produced from the GC data.

    • Determine the Turnover Number (TON) by dividing the moles of hydrogen by the moles of the catalyst.

Reaction Pathway and Experimental Workflow

Hydrogen_Production cluster_workflow Experimental Workflow cluster_pathway Photocatalytic Cycle Prep Prepare Reaction Mixture (Zn(II)MP-IX, Pt-Catalyst, Donor) Deaerate Deaerate with Ar/N₂ Prep->Deaerate Irradiate Irradiate with Visible Light Deaerate->Irradiate Analyze Analyze H₂ by GC Irradiate->Analyze ZnMPIX Zn(II)MP-IX ZnMPIX_excited Zn(II)MP-IX* ZnMPIX->ZnMPIX_excited hν (Light Absorption) ZnMPIX_reduced Zn(II)MP-IX⁻ ZnMPIX_excited->ZnMPIX_reduced Electron Transfer Donor Sacrificial Donor (e.g., Ascorbic Acid) ZnMPIX_excited->Donor Reductive Quenching Catalyst Pt Catalyst ZnMPIX_reduced->Catalyst Electron Transfer Catalyst_reduced Pt⁻ Protons 2H⁺ Catalyst_reduced->Protons Proton Reduction Donor_oxidized Donor⁺ Donor_oxidized->ZnMPIX Regeneration Hydrogen H₂

Caption: Workflow and photocatalytic cycle for hydrogen production.

Application 2: Photocatalytic CO₂ Reduction

In this application, this compound captures light energy to drive the reduction of CO₂ into products like carbon monoxide (CO) or formic acid (HCOOH). This process typically involves a CO₂ reduction catalyst and a sacrificial electron donor.

Quantitative Performance Data

The performance of photocatalytic CO₂ reduction can be assessed by the Turnover Number (TON) and Turnover Frequency (TOF).

PhotosensitizerCatalystSacrificial DonorProductTONTOF (h⁻¹)Reference
Tetra(N-methyl-4-pyridyl)porphyrin Zn(II)[MnBr(bpy-R)(CO)₃]Ascorbic AcidCO>25~2.5[4]

Note: This data is for a water-soluble Zn(II) porphyrin, which serves as a close model for the application of this compound in aqueous media.

Experimental Protocol: CO₂ Reduction

This protocol outlines a method for the photocatalytic reduction of CO₂ using a Zn(II) porphyrin photosensitizer and a molecular catalyst.[4]

Materials:

  • This compound (or a water-soluble derivative like Tetra(N-methyl-4-pyridyl)porphyrin Zn(II) tetrachloride)

  • CO₂ Reduction Catalyst (e.g., [MnBr(4,4′-{Et₂O₃PCH₂}₂-2,2′-bipyridyl)(CO)₃])

  • Sacrificial Electron Donor (e.g., Ascorbic Acid)

  • Solvent (e.g., deionized water or acetonitrile/triethanolamine mixture)

  • Reaction vessel (e.g., quartz cuvette with a septum)

  • Light source (e.g., LED with a specific wavelength, such as 625 nm)

  • Gas chromatograph (GC) for CO analysis

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a solution of the CO₂ reduction catalyst (e.g., 1.5 x 10⁻⁶ mol) and the Zn(II) porphyrin photosensitizer (e.g., 1.9 x 10⁻⁶ mol) in the chosen solvent (e.g., 2.5 cm³ of deionized water) in a quartz cuvette.[4]

    • Add the sacrificial electron donor (e.g., 25 mg of ascorbic acid).[4]

    • Seal the cuvette with a septum.

  • CO₂ Saturation:

    • Purge the reaction mixture with CO₂ for at least 30 minutes to ensure saturation.[4]

  • Photocatalysis:

    • Irradiate the stirred reaction mixture with a suitable light source (e.g., a 625 nm LED with a power density of 308 mW cm⁻²).[4]

  • Product Analysis:

    • Periodically sample the headspace gas using a gas-tight syringe.

    • Analyze the gas sample for CO content using a gas chromatograph (GC) with a suitable detector.

  • Data Analysis:

    • Quantify the moles of CO produced.

    • Calculate the Turnover Number (TON) by dividing the moles of CO by the moles of the catalyst.

    • Calculate the Turnover Frequency (TOF) by dividing the TON by the irradiation time.

Reaction Pathway and Experimental Workflow

CO2_Reduction cluster_workflow Experimental Workflow cluster_pathway Photocatalytic Cycle Prep Prepare Reaction Mixture (Zn(II)MP-IX, Mn-Catalyst, Donor) Saturate Saturate with CO₂ Prep->Saturate Irradiate Irradiate with Visible Light Saturate->Irradiate Analyze Analyze CO by GC Irradiate->Analyze ZnMPIX Zn(II)MP-IX ZnMPIX_excited Zn(II)MP-IX* ZnMPIX->ZnMPIX_excited hν (Light Absorption) ZnMPIX_oxidized Zn(II)MP-IX⁺ Catalyst Mn(I) Catalyst ZnMPIX_excited->Catalyst Oxidative Quenching Donor Sacrificial Donor (e.g., Ascorbic Acid) ZnMPIX_oxidized->Donor Electron Transfer Catalyst_reduced Mn(0) CO2 CO₂ Catalyst_reduced->CO2 CO₂ Reduction Donor_oxidized Donor⁺ Donor_oxidized->ZnMPIX Regeneration CO CO + H₂O

Caption: Workflow and photocatalytic cycle for CO₂ reduction.

Concluding Remarks

This compound is a versatile and effective photosensitizer for a range of applications in artificial photosynthesis. Its favorable photophysical properties and structural similarity to natural chlorophylls make it an excellent model compound for fundamental studies and a promising component for the development of more complex and efficient light-driven catalytic systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the use of this compound in their pursuit of sustainable solar fuel technologies. Further research into modifying the porphyrin structure and integrating it into advanced material architectures holds the potential to significantly enhance its performance and stability in artificial photosynthetic devices.

References

ZN(II) Mesoporphyrin IX as a fluorescent probe for zinc ion detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a vast array of biological processes, including enzymatic activity, gene expression, and neurotransmission. The dysregulation of zinc homeostasis is implicated in numerous pathological conditions, such as neurodegenerative diseases, diabetes, and cancer. Consequently, the development of sensitive and selective methods for the detection and quantification of zinc ions (Zn²⁺) in biological systems is of paramount importance for both basic research and drug development.

ZN(II) Mesoporphyrin IX is a metalloporphyrin that exhibits intrinsic fluorescence, making it a promising candidate for a fluorescent probe for Zn²⁺ detection. This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent probe for the detection of zinc ions, tailored for researchers, scientists, and drug development professionals.

Principle of Detection: Signaling Pathway

The fluorescence of many porphyrin-based sensors is governed by a mechanism known as Chelation-Enhanced Fluorescence (CHEF). In its free or unbound state, the porphyrin's fluorescence may be quenched through various processes, including photoinduced electron transfer (PET). Upon binding with a target ion, such as Zn²⁺, the chelating moiety of the probe coordinates with the ion, leading to a more rigid and stable conformation. This binding event can inhibit the PET process, resulting in a significant enhancement of the fluorescence emission, often referred to as a "turn-on" response. While the specific signaling pathway for this compound as a standalone probe for external zinc ions is not extensively detailed in the literature, a plausible mechanism involves the interaction of additional zinc ions with the porphyrin macrocycle or its side chains, leading to conformational changes that modulate its photophysical properties.

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Low_Fluorescence_State This compound Quenching Fluorescence Quenching (e.g., PET, aggregation) Low_Fluorescence_State->Quenching dominate High_Fluorescence_State [this compound]-(Zn²⁺)n Complex Emission Enhanced Fluorescence Emission High_Fluorescence_State->Emission results in Zn_ion Free Zn²⁺ Zn_ion->High_Fluorescence_State Binding

Signaling pathway of this compound as a fluorescent zinc probe.

Quantitative Data

The following tables summarize the key photophysical and sensing properties of this compound and related porphyrin-based zinc probes. It is important to note that specific quantitative data for this compound as a zinc ion sensor is limited in the available literature; therefore, some values are based on analogous zinc porphyrin compounds and should be considered as estimates.

Table 1: Photophysical Properties of this compound

PropertyValueReference/Note
Molecular FormulaC₃₄H₃₆N₄O₄Zn[1][2][3][4]
Molecular Weight630.08 g/mol [1][2][3][4]
Excitation Maximum (λex)~410-420 nm (Soret band)[5]
Emission Maximum (λem)~580-600 nm and ~630-650 nm[5]
Stokes Shift> 160 nmEstimated from λex and λem
Purity>95% (commercially available)[1][2][3]
StorageRoom temperature, protected from light[1][3]

Table 2: Zinc Sensing Performance (Estimated)

ParameterValueReference/Note
AnalyteZn²⁺
Dissociation Constant (Kd)Not AvailableSpecific data for this compound is not readily available. Related porphyrin-DPA sensors have shown nanomolar to micromolar affinities.
Limit of Detection (LOD)Not AvailableDependent on instrumentation and experimental conditions. Other porphyrin-based zinc sensors have achieved LODs in the nanomolar to micromolar range.
Fluorescence Enhancement>10-fold (for related porphyrin-DPA sensors)[6]
Response TimeRapidTypically in the order of seconds to minutes.
Optimal pH Range~6.0 - 8.0Porphyrin fluorescence is generally stable in this physiological pH range.

Table 3: Selectivity Profile (Qualitative, based on related porphyrin sensors)

Interfering IonSelectivity for Zn²⁺Reference/Note
Na⁺, K⁺HighPorphyrin-based sensors typically show high selectivity over alkali metal ions.
Ca²⁺, Mg²⁺HighGenerally, porphyrin sensors are more selective for transition metal ions over alkaline earth metals.
Fe²⁺, Cu²⁺, Ni²⁺Moderate to HighSome transition metals can cause fluorescence quenching and may interfere. The selectivity depends on the specific chelating groups attached to the porphyrin.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in zinc ion detection. Optimization of parameters such as probe concentration and incubation time may be necessary for specific applications and cell types.

Protocol 1: In Vitro Zinc Detection using Fluorescence Spectroscopy

This protocol outlines the steps for detecting Zn²⁺ in aqueous solutions.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HEPES buffer (or other suitable biological buffer)

  • Zinc chloride (ZnCl₂) or other zinc salt

  • Deionized water

  • Fluorometer

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Working Solution: Dilute the stock solution in the desired buffer (e.g., 50 mM HEPES, pH 7.4) to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

  • Sample Preparation: Prepare a series of zinc standards of known concentrations in the same buffer.

  • Measurement: a. Transfer the probe working solution to a cuvette. b. Record the baseline fluorescence spectrum (e.g., excitation at 415 nm, emission scan from 500 nm to 700 nm). c. Add aliquots of the zinc standard solutions to the cuvette, mix thoroughly, and allow to incubate for a short period (e.g., 1-5 minutes). d. Record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to generate a calibration curve.

Protocol 2: Live-Cell Imaging of Intracellular Zinc

This protocol provides a general guideline for visualizing intracellular labile zinc pools.

Materials:

  • This compound

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC)

  • Optional: Zinc ionophore (e.g., pyrithione) and a zinc chelator (e.g., TPEN) for positive and negative controls.

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere and reach the desired confluency.

  • Probe Loading: a. Prepare a loading solution by diluting the this compound stock solution to a final concentration of 1-10 µM in warm HBSS. The optimal concentration should be determined for each cell type to minimize cytotoxicity and background fluorescence. b. Remove the culture medium from the cells and wash once with warm HBSS. c. Add the loading solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

  • Wash: Wash the cells 2-3 times with warm HBSS to remove any excess probe.

  • Imaging: a. Mount the dish on the fluorescence microscope. b. Acquire baseline fluorescence images using an appropriate filter set. c. To induce changes in intracellular zinc levels, treat the cells with a zinc ionophore (e.g., 1-5 µM pyrithione) in the presence of external zinc, or with a zinc chelator (e.g., 5-10 µM TPEN). d. Acquire images at different time points to monitor the changes in fluorescence intensity.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity within regions of interest (ROIs) corresponding to individual cells or subcellular compartments.

Visualizations

Experimental Workflow for In Vitro Zinc Detection

G start Start prep_probe Prepare this compound Stock and Working Solutions start->prep_probe measure_baseline Measure Baseline Fluorescence of Probe Solution prep_probe->measure_baseline prep_samples Prepare Zinc Standard Solutions and Test Samples add_zinc Titrate with Zinc Standards or Add Test Sample prep_samples->add_zinc measure_baseline->add_zinc measure_fluorescence Record Fluorescence Spectra after Each Addition add_zinc->measure_fluorescence analyze Analyze Data: Plot Calibration Curve and Determine Unknown Concentration measure_fluorescence->analyze end End analyze->end

Workflow for in vitro zinc detection using this compound.

Logical Flow for Live-Cell Imaging

G start Start: Culture Cells on Imaging Dish load_probe Load Cells with This compound start->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells acquire_baseline Acquire Baseline Fluorescence Images wash_cells->acquire_baseline treatment Apply Experimental Treatment (e.g., Zinc Ionophore, Chelator, Drug) acquire_baseline->treatment acquire_images Acquire Time-Lapse Fluorescence Images treatment->acquire_images analyze Analyze Image Data: Quantify Fluorescence Changes acquire_images->analyze end End analyze->end

Logical flow for live-cell imaging of zinc with this compound.

Conclusion

This compound holds potential as a fluorescent probe for the detection of zinc ions, offering the advantages of a large Stokes shift and emission in the visible range. While specific quantitative data on its performance as a zinc sensor is still emerging, the general principles of porphyrin-based fluorescent probes and the provided protocols offer a solid foundation for its application in both in vitro and cellular contexts. Further characterization of its binding affinity, selectivity, and quantum yield in the presence of zinc will be crucial for its full validation as a quantitative zinc sensor. Researchers are encouraged to empirically optimize the provided protocols for their specific experimental systems to achieve the best results.

References

ZN(II) Mesoporphyrin IX as a fluorescent probe for zinc ion detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a vast array of biological processes, including enzymatic activity, gene expression, and neurotransmission. The dysregulation of zinc homeostasis is implicated in numerous pathological conditions, such as neurodegenerative diseases, diabetes, and cancer. Consequently, the development of sensitive and selective methods for the detection and quantification of zinc ions (Zn²⁺) in biological systems is of paramount importance for both basic research and drug development.

ZN(II) Mesoporphyrin IX is a metalloporphyrin that exhibits intrinsic fluorescence, making it a promising candidate for a fluorescent probe for Zn²⁺ detection. This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent probe for the detection of zinc ions, tailored for researchers, scientists, and drug development professionals.

Principle of Detection: Signaling Pathway

The fluorescence of many porphyrin-based sensors is governed by a mechanism known as Chelation-Enhanced Fluorescence (CHEF). In its free or unbound state, the porphyrin's fluorescence may be quenched through various processes, including photoinduced electron transfer (PET). Upon binding with a target ion, such as Zn²⁺, the chelating moiety of the probe coordinates with the ion, leading to a more rigid and stable conformation. This binding event can inhibit the PET process, resulting in a significant enhancement of the fluorescence emission, often referred to as a "turn-on" response. While the specific signaling pathway for this compound as a standalone probe for external zinc ions is not extensively detailed in the literature, a plausible mechanism involves the interaction of additional zinc ions with the porphyrin macrocycle or its side chains, leading to conformational changes that modulate its photophysical properties.

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Low_Fluorescence_State This compound Quenching Fluorescence Quenching (e.g., PET, aggregation) Low_Fluorescence_State->Quenching dominate High_Fluorescence_State [this compound]-(Zn²⁺)n Complex Emission Enhanced Fluorescence Emission High_Fluorescence_State->Emission results in Zn_ion Free Zn²⁺ Zn_ion->High_Fluorescence_State Binding

Signaling pathway of this compound as a fluorescent zinc probe.

Quantitative Data

The following tables summarize the key photophysical and sensing properties of this compound and related porphyrin-based zinc probes. It is important to note that specific quantitative data for this compound as a zinc ion sensor is limited in the available literature; therefore, some values are based on analogous zinc porphyrin compounds and should be considered as estimates.

Table 1: Photophysical Properties of this compound

PropertyValueReference/Note
Molecular FormulaC₃₄H₃₆N₄O₄Zn[1][2][3][4]
Molecular Weight630.08 g/mol [1][2][3][4]
Excitation Maximum (λex)~410-420 nm (Soret band)[5]
Emission Maximum (λem)~580-600 nm and ~630-650 nm[5]
Stokes Shift> 160 nmEstimated from λex and λem
Purity>95% (commercially available)[1][2][3]
StorageRoom temperature, protected from light[1][3]

Table 2: Zinc Sensing Performance (Estimated)

ParameterValueReference/Note
AnalyteZn²⁺
Dissociation Constant (Kd)Not AvailableSpecific data for this compound is not readily available. Related porphyrin-DPA sensors have shown nanomolar to micromolar affinities.
Limit of Detection (LOD)Not AvailableDependent on instrumentation and experimental conditions. Other porphyrin-based zinc sensors have achieved LODs in the nanomolar to micromolar range.
Fluorescence Enhancement>10-fold (for related porphyrin-DPA sensors)[6]
Response TimeRapidTypically in the order of seconds to minutes.
Optimal pH Range~6.0 - 8.0Porphyrin fluorescence is generally stable in this physiological pH range.

Table 3: Selectivity Profile (Qualitative, based on related porphyrin sensors)

Interfering IonSelectivity for Zn²⁺Reference/Note
Na⁺, K⁺HighPorphyrin-based sensors typically show high selectivity over alkali metal ions.
Ca²⁺, Mg²⁺HighGenerally, porphyrin sensors are more selective for transition metal ions over alkaline earth metals.
Fe²⁺, Cu²⁺, Ni²⁺Moderate to HighSome transition metals can cause fluorescence quenching and may interfere. The selectivity depends on the specific chelating groups attached to the porphyrin.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in zinc ion detection. Optimization of parameters such as probe concentration and incubation time may be necessary for specific applications and cell types.

Protocol 1: In Vitro Zinc Detection using Fluorescence Spectroscopy

This protocol outlines the steps for detecting Zn²⁺ in aqueous solutions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • HEPES buffer (or other suitable biological buffer)

  • Zinc chloride (ZnCl₂) or other zinc salt

  • Deionized water

  • Fluorometer

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Working Solution: Dilute the stock solution in the desired buffer (e.g., 50 mM HEPES, pH 7.4) to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

  • Sample Preparation: Prepare a series of zinc standards of known concentrations in the same buffer.

  • Measurement: a. Transfer the probe working solution to a cuvette. b. Record the baseline fluorescence spectrum (e.g., excitation at 415 nm, emission scan from 500 nm to 700 nm). c. Add aliquots of the zinc standard solutions to the cuvette, mix thoroughly, and allow to incubate for a short period (e.g., 1-5 minutes). d. Record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to generate a calibration curve.

Protocol 2: Live-Cell Imaging of Intracellular Zinc

This protocol provides a general guideline for visualizing intracellular labile zinc pools.

Materials:

  • This compound

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC)

  • Optional: Zinc ionophore (e.g., pyrithione) and a zinc chelator (e.g., TPEN) for positive and negative controls.

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere and reach the desired confluency.

  • Probe Loading: a. Prepare a loading solution by diluting the this compound stock solution to a final concentration of 1-10 µM in warm HBSS. The optimal concentration should be determined for each cell type to minimize cytotoxicity and background fluorescence. b. Remove the culture medium from the cells and wash once with warm HBSS. c. Add the loading solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

  • Wash: Wash the cells 2-3 times with warm HBSS to remove any excess probe.

  • Imaging: a. Mount the dish on the fluorescence microscope. b. Acquire baseline fluorescence images using an appropriate filter set. c. To induce changes in intracellular zinc levels, treat the cells with a zinc ionophore (e.g., 1-5 µM pyrithione) in the presence of external zinc, or with a zinc chelator (e.g., 5-10 µM TPEN). d. Acquire images at different time points to monitor the changes in fluorescence intensity.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity within regions of interest (ROIs) corresponding to individual cells or subcellular compartments.

Visualizations

Experimental Workflow for In Vitro Zinc Detection

G start Start prep_probe Prepare this compound Stock and Working Solutions start->prep_probe measure_baseline Measure Baseline Fluorescence of Probe Solution prep_probe->measure_baseline prep_samples Prepare Zinc Standard Solutions and Test Samples add_zinc Titrate with Zinc Standards or Add Test Sample prep_samples->add_zinc measure_baseline->add_zinc measure_fluorescence Record Fluorescence Spectra after Each Addition add_zinc->measure_fluorescence analyze Analyze Data: Plot Calibration Curve and Determine Unknown Concentration measure_fluorescence->analyze end End analyze->end

Workflow for in vitro zinc detection using this compound.

Logical Flow for Live-Cell Imaging

G start Start: Culture Cells on Imaging Dish load_probe Load Cells with This compound start->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells acquire_baseline Acquire Baseline Fluorescence Images wash_cells->acquire_baseline treatment Apply Experimental Treatment (e.g., Zinc Ionophore, Chelator, Drug) acquire_baseline->treatment acquire_images Acquire Time-Lapse Fluorescence Images treatment->acquire_images analyze Analyze Image Data: Quantify Fluorescence Changes acquire_images->analyze end End analyze->end

Logical flow for live-cell imaging of zinc with this compound.

Conclusion

This compound holds potential as a fluorescent probe for the detection of zinc ions, offering the advantages of a large Stokes shift and emission in the visible range. While specific quantitative data on its performance as a zinc sensor is still emerging, the general principles of porphyrin-based fluorescent probes and the provided protocols offer a solid foundation for its application in both in vitro and cellular contexts. Further characterization of its binding affinity, selectivity, and quantum yield in the presence of zinc will be crucial for its full validation as a quantitative zinc sensor. Researchers are encouraged to empirically optimize the provided protocols for their specific experimental systems to achieve the best results.

References

Protocol for Dissolving Zn(II) Mesoporphyrin IX for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zn(II) Mesoporphyrin IX (ZnMP) is a metalloporphyrin analogue of heme that serves as a valuable tool in various in vitro studies. It is known to be a specific activator of the mitochondrial transporter ABCB10, significantly increasing its ATPase activity[1][2][3]. Its ability to modulate biological pathways, such as promoting the degradation of the Bach1 repressor, makes it a compound of interest in research areas including heme synthesis, oxidative stress, and hepatitis C[1][2]. This document provides a detailed protocol for the solubilization of this compound for use in in vitro assays, ensuring optimal performance and reproducibility.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₃₆N₄O₄Zn[1][4][5]
Molecular Weight ~630.06 g/mol [1][5]
Appearance Crystalline solid[6]
CAS Number 14354-67-7[1][4][5]

Table 2: Solubility and Storage of this compound

ParameterDetailsReference
Recommended Solvent (In Vitro) Dimethyl sulfoxide (B87167) (DMSO)[1]
Solubility in DMSO Up to 50 mg/mL (approx. 79.36 mM); sonication may be required.[1]
Storage of Solid Compound Store at room temperature, protected from light.[4]
Storage of Stock Solution (in DMSO) Store in aliquots at -20°C for up to 1 year or -80°C for up to 2 years.[1][2]
Aqueous Solution Stability Sparingly soluble in aqueous buffers. It is recommended to prepare fresh dilutions for immediate use and not to store aqueous solutions for more than one day.[6]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.63 mg of this compound (Molecular Weight ~630.06 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 100 µL of DMSO.

  • Vortexing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube/vial in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for a final desired concentration. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations above 0.1%[7][8][9][10].

Example: Preparation of a 5 µM working solution in a final volume of 1 mL.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Dilution: To prepare a 5 µM working solution from a 10 mM stock, a 1:2000 dilution is required.

  • Serial Dilution (Recommended): To ensure accurate dilution and minimize precipitation, perform a serial dilution.

    • Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer/medium. Vortex gently.

    • Step B (Final Dilution): Add 50 µL of the 100 µM intermediate solution to 950 µL of the aqueous buffer/medium to achieve the final 5 µM concentration.

  • Direct Dilution (for higher concentrations): If preparing a higher concentration where serial dilution is not practical, add the small volume of DMSO stock drop-wise to the aqueous buffer while gently vortexing to ensure rapid mixing and prevent precipitation.

  • Final DMSO Concentration: In the example above, the final DMSO concentration would be 0.05%, which is well-tolerated by most cell lines.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately for the in vitro assay.

Mandatory Visualization

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution weigh 1. Weigh Zn(II) Mesoporphyrin IX Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex_sonicate 3. Vortex and/or Sonicate to Dissolve add_dmso->vortex_sonicate store_stock 4. Aliquot and Store at -20°C or -80°C vortex_sonicate->store_stock retrieve_stock 5. Retrieve Aliquoted DMSO Stock store_stock->retrieve_stock For Assay Use dilute 6. Serially Dilute in Aqueous Buffer/Medium retrieve_stock->dilute final_conc 7. Achieve Final Working Concentration (e.g., 5 µM) & Low DMSO % dilute->final_conc use_now 8. Use Immediately in In Vitro Assay final_conc->use_now

Caption: Workflow for dissolving this compound.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for investigating the effect of this compound on the ATPase activity of the ABCB10 transporter, a known biological target.

G cluster_workflow Experimental Workflow: ABCB10 ATPase Activity Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_pathway Biological Interaction znmp_prep Prepare ZnMP Working Solution (e.g., 5 µM in Assay Buffer) from DMSO Stock combine Combine ABCB10, Assay Mix, and ZnMP (or vehicle control) znmp_prep->combine abcb10_prep Prepare Reconstituted ABCB10 Transporter abcb10_prep->combine assay_mix_prep Prepare ATPase Assay Mix (ATP, NADH, enzymes, etc.) assay_mix_prep->combine incubate Incubate at 37°C combine->incubate measure Measure NADH Absorbance Decrease at 340 nm incubate->measure calculate Calculate ATPase Activity Rate measure->calculate compare Compare Activity of ZnMP-treated vs. Vehicle Control calculate->compare ZnMP This compound ABCB10 ABCB10 Transporter ZnMP->ABCB10 Binds & Activates ATP ATP ABCB10->ATP Hydrolyzes ADP_Pi ADP + Pi ATP->ADP_Pi Conversion

Caption: Workflow and pathway for ZnMP in an ATPase assay.

References

Protocol for Dissolving Zn(II) Mesoporphyrin IX for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zn(II) Mesoporphyrin IX (ZnMP) is a metalloporphyrin analogue of heme that serves as a valuable tool in various in vitro studies. It is known to be a specific activator of the mitochondrial transporter ABCB10, significantly increasing its ATPase activity[1][2][3]. Its ability to modulate biological pathways, such as promoting the degradation of the Bach1 repressor, makes it a compound of interest in research areas including heme synthesis, oxidative stress, and hepatitis C[1][2]. This document provides a detailed protocol for the solubilization of this compound for use in in vitro assays, ensuring optimal performance and reproducibility.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₃₆N₄O₄Zn[1][4][5]
Molecular Weight ~630.06 g/mol [1][5]
Appearance Crystalline solid[6]
CAS Number 14354-67-7[1][4][5]

Table 2: Solubility and Storage of this compound

ParameterDetailsReference
Recommended Solvent (In Vitro) Dimethyl sulfoxide (DMSO)[1]
Solubility in DMSO Up to 50 mg/mL (approx. 79.36 mM); sonication may be required.[1]
Storage of Solid Compound Store at room temperature, protected from light.[4]
Storage of Stock Solution (in DMSO) Store in aliquots at -20°C for up to 1 year or -80°C for up to 2 years.[1][2]
Aqueous Solution Stability Sparingly soluble in aqueous buffers. It is recommended to prepare fresh dilutions for immediate use and not to store aqueous solutions for more than one day.[6]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.63 mg of this compound (Molecular Weight ~630.06 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 100 µL of DMSO.

  • Vortexing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube/vial in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for a final desired concentration. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations above 0.1%[7][8][9][10].

Example: Preparation of a 5 µM working solution in a final volume of 1 mL.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Dilution: To prepare a 5 µM working solution from a 10 mM stock, a 1:2000 dilution is required.

  • Serial Dilution (Recommended): To ensure accurate dilution and minimize precipitation, perform a serial dilution.

    • Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer/medium. Vortex gently.

    • Step B (Final Dilution): Add 50 µL of the 100 µM intermediate solution to 950 µL of the aqueous buffer/medium to achieve the final 5 µM concentration.

  • Direct Dilution (for higher concentrations): If preparing a higher concentration where serial dilution is not practical, add the small volume of DMSO stock drop-wise to the aqueous buffer while gently vortexing to ensure rapid mixing and prevent precipitation.

  • Final DMSO Concentration: In the example above, the final DMSO concentration would be 0.05%, which is well-tolerated by most cell lines.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately for the in vitro assay.

Mandatory Visualization

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution weigh 1. Weigh Zn(II) Mesoporphyrin IX Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex_sonicate 3. Vortex and/or Sonicate to Dissolve add_dmso->vortex_sonicate store_stock 4. Aliquot and Store at -20°C or -80°C vortex_sonicate->store_stock retrieve_stock 5. Retrieve Aliquoted DMSO Stock store_stock->retrieve_stock For Assay Use dilute 6. Serially Dilute in Aqueous Buffer/Medium retrieve_stock->dilute final_conc 7. Achieve Final Working Concentration (e.g., 5 µM) & Low DMSO % dilute->final_conc use_now 8. Use Immediately in In Vitro Assay final_conc->use_now

Caption: Workflow for dissolving this compound.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for investigating the effect of this compound on the ATPase activity of the ABCB10 transporter, a known biological target.

G cluster_workflow Experimental Workflow: ABCB10 ATPase Activity Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_pathway Biological Interaction znmp_prep Prepare ZnMP Working Solution (e.g., 5 µM in Assay Buffer) from DMSO Stock combine Combine ABCB10, Assay Mix, and ZnMP (or vehicle control) znmp_prep->combine abcb10_prep Prepare Reconstituted ABCB10 Transporter abcb10_prep->combine assay_mix_prep Prepare ATPase Assay Mix (ATP, NADH, enzymes, etc.) assay_mix_prep->combine incubate Incubate at 37°C combine->incubate measure Measure NADH Absorbance Decrease at 340 nm incubate->measure calculate Calculate ATPase Activity Rate measure->calculate compare Compare Activity of ZnMP-treated vs. Vehicle Control calculate->compare ZnMP This compound ABCB10 ABCB10 Transporter ZnMP->ABCB10 Binds & Activates ATP ATP ABCB10->ATP Hydrolyzes ADP_Pi ADP + Pi ATP->ADP_Pi Conversion

Caption: Workflow and pathway for ZnMP in an ATPase assay.

References

Application Notes and Protocols for In Vivo Administration of Zn(II) Mesoporphyrin IX in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Zn(II) Mesoporphyrin IX (ZnMP), a potent inhibitor of heme oxygenase-1 (HO-1), in various animal models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of ZnMP.

Introduction

This compound is a synthetic heme analog that acts as a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in heme catabolism.[1] By blocking HO-1 activity, ZnMP can modulate various physiological and pathological processes, including cell proliferation, apoptosis, inflammation, and angiogenesis. This has led to its investigation as a potential therapeutic agent in oncology and for the management of conditions like neonatal hyperbilirubinemia.[2][3] These notes will detail its application in cancer studies and provide relevant protocols.

Key Applications in Animal Models

The primary in vivo application of this compound and its close analog, Zinc Protoporphyrin IX (ZnPPIX), in animal models is the inhibition of HO-1 for anti-cancer therapy.[4] Studies have demonstrated its ability to suppress tumor growth in various cancer models, including lung, colon, breast, and melanoma.[5][6] The anti-tumor effects are attributed to the induction of oxidative stress, cell cycle arrest, and apoptosis in cancer cells.[2][4]

Another significant area of investigation is its use in preventing neonatal hyperbilirubinemia. By inhibiting heme degradation, ZnMP can reduce the production of bilirubin.[3]

Data Presentation: In Vivo Efficacy of Zinc Porphyrins

The following tables summarize quantitative data from preclinical studies on the in vivo administration of zinc porphyrins.

Table 1: Anti-Tumor Efficacy of Zinc Protoporphyrin IX (ZnPPIX) in Murine Cancer Models [5]

Animal ModelCancer TypeAdministration RouteDosage (mg/kg)Treatment ScheduleOutcome
BALB/c MiceC-26 Colon AdenocarcinomaIntraperitoneal (i.p.)12.5 - 50Daily for 7 consecutive days, starting day 7 post-inoculationDose-dependent tumor growth inhibition.[5][6]
BALB/c MiceC-26 Colon AdenocarcinomaOral11 - 22Daily for 7 consecutive days, starting day 7 post-inoculationDose-dependent tumor growth inhibition.[5]
C57BL/6 MiceB16F10 MelanomaIntraperitoneal (i.p.)50Daily for 7 consecutive days, starting day 7 post-inoculationDid not potentiate the anti-tumor effects of chemotherapeutics.[5]
BALB/c MiceEMT6 Breast AdenocarcinomaIntraperitoneal (i.p.)50Daily for 7 consecutive days, starting day 7 post-inoculationDid not potentiate the anti-tumor effects of chemotherapeutics.[5]
C57BL MiceLL/2 Lung CancerNot SpecifiedNot SpecifiedNot SpecifiedDose-dependent inhibition of tumor growth.[6]

Table 2: Pharmacokinetic Parameters of a Zinc Porphyrin Analog (Zn-Pc) in Mice [7]

ParameterValue
Animal ModelBALB/c Mice with MS-2 Fibrosarcoma
CompoundZn(II)-phthalocyanine (Zn-Pc)
Administration RouteIntraperitoneal (i.p.)
Dosage0.5 mg/kg
Serum Half-life (biphasic)~9 hours (for ~60% of the compound)
Time to Max. Tumor Conc.18-24 hours
Max. Tumor Concentration~0.6 µg/g of tissue
Tumor to Muscle Ratio (at 18-24h)~7.5

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Protocol for a Suspended Solution (for oral or intraperitoneal injection): [8]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). This may require sonication to fully dissolve.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (final concentration 40% v/v) and mix thoroughly by vortexing.

  • Add Tween-80 (final concentration 5% v/v) and mix again.

  • Finally, add saline to reach the desired final volume (final concentration 45% v/v).

  • The final solution will be a suspension. Ensure it is well-mixed before each administration. It is recommended to prepare this solution fresh on the day of use.[8]

Note: The final DMSO concentration should be kept low, ideally below 2%, especially for animals that may be weak.[8]

In Vivo Anti-Tumor Efficacy Study in a Murine Xenograft Model

Materials:

  • Appropriate immunocompromised mice (e.g., BALB/c nude)

  • Cancer cell line (e.g., C-26 colon adenocarcinoma)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer

  • Syringes and needles for tumor cell inoculation and drug administration

  • Calipers for tumor measurement

  • Prepared this compound solution

Protocol: [5]

  • Tumor Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL. Check cell viability using trypan blue; it should be >95%.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^5 cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment: Randomize mice into control and treatment groups.

  • Drug Administration: Administer this compound solution intraperitoneally or orally at the desired dosage (e.g., 50 mg/kg i.p.). The control group should receive the vehicle solution.

  • Treatment Schedule: Continue treatment for a specified period (e.g., 7 consecutive days).

  • Endpoint: Monitor tumor growth and animal well-being. The study may be terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting for HO-1 expression).

Visualizations

Signaling Pathway of HO-1 Inhibition by this compound

HO1_Inhibition_Pathway cluster_products Products with Cytoprotective Effects Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Iron (Fe2+) HO1->Fe2 ZnMP This compound ZnMP->HO1 Competitive Inhibition BVRA Biliverdin Reductase Biliverdin->BVRA Bilirubin Bilirubin BVRA->Bilirubin

Caption: Competitive inhibition of Heme Oxygenase-1 by this compound.

Experimental Workflow for In Vivo Anti-Tumor Efficacy Study

Experimental_Workflow start Start cell_culture Cancer Cell Culture (~80% confluency) start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Animal Randomization (Control & Treatment Groups) tumor_growth->randomization treatment Daily Administration (Vehicle or ZnMP) randomization->treatment monitoring Tumor Measurement & Animal Monitoring treatment->monitoring Repeat for 7 days monitoring->treatment endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Downstream Analysis endpoint->analysis

Caption: Workflow for a murine xenograft anti-tumor efficacy study.

Logical Relationship for Formulation Preparation

Formulation_Preparation cluster_components Components cluster_steps Preparation Steps ZnMP ZnMP Powder stock 1. Prepare Stock: ZnMP in DMSO (with sonication) ZnMP->stock DMSO DMSO DMSO->stock PEG300 PEG300 add_peg 2. Add PEG300 (40% v/v) & Mix PEG300->add_peg Tween80 Tween-80 add_tween 3. Add Tween-80 (5% v/v) & Mix Tween80->add_tween Saline Saline add_saline 4. Add Saline (45% v/v) & Mix Saline->add_saline stock->add_peg add_peg->add_tween add_tween->add_saline final_suspension Final Suspension (Freshly Prepared) add_saline->final_suspension

Caption: Step-by-step preparation of this compound formulation.

References

Application Notes and Protocols for In Vivo Administration of Zn(II) Mesoporphyrin IX in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Zn(II) Mesoporphyrin IX (ZnMP), a potent inhibitor of heme oxygenase-1 (HO-1), in various animal models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of ZnMP.

Introduction

This compound is a synthetic heme analog that acts as a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in heme catabolism.[1] By blocking HO-1 activity, ZnMP can modulate various physiological and pathological processes, including cell proliferation, apoptosis, inflammation, and angiogenesis. This has led to its investigation as a potential therapeutic agent in oncology and for the management of conditions like neonatal hyperbilirubinemia.[2][3] These notes will detail its application in cancer studies and provide relevant protocols.

Key Applications in Animal Models

The primary in vivo application of this compound and its close analog, Zinc Protoporphyrin IX (ZnPPIX), in animal models is the inhibition of HO-1 for anti-cancer therapy.[4] Studies have demonstrated its ability to suppress tumor growth in various cancer models, including lung, colon, breast, and melanoma.[5][6] The anti-tumor effects are attributed to the induction of oxidative stress, cell cycle arrest, and apoptosis in cancer cells.[2][4]

Another significant area of investigation is its use in preventing neonatal hyperbilirubinemia. By inhibiting heme degradation, ZnMP can reduce the production of bilirubin.[3]

Data Presentation: In Vivo Efficacy of Zinc Porphyrins

The following tables summarize quantitative data from preclinical studies on the in vivo administration of zinc porphyrins.

Table 1: Anti-Tumor Efficacy of Zinc Protoporphyrin IX (ZnPPIX) in Murine Cancer Models [5]

Animal ModelCancer TypeAdministration RouteDosage (mg/kg)Treatment ScheduleOutcome
BALB/c MiceC-26 Colon AdenocarcinomaIntraperitoneal (i.p.)12.5 - 50Daily for 7 consecutive days, starting day 7 post-inoculationDose-dependent tumor growth inhibition.[5][6]
BALB/c MiceC-26 Colon AdenocarcinomaOral11 - 22Daily for 7 consecutive days, starting day 7 post-inoculationDose-dependent tumor growth inhibition.[5]
C57BL/6 MiceB16F10 MelanomaIntraperitoneal (i.p.)50Daily for 7 consecutive days, starting day 7 post-inoculationDid not potentiate the anti-tumor effects of chemotherapeutics.[5]
BALB/c MiceEMT6 Breast AdenocarcinomaIntraperitoneal (i.p.)50Daily for 7 consecutive days, starting day 7 post-inoculationDid not potentiate the anti-tumor effects of chemotherapeutics.[5]
C57BL MiceLL/2 Lung CancerNot SpecifiedNot SpecifiedNot SpecifiedDose-dependent inhibition of tumor growth.[6]

Table 2: Pharmacokinetic Parameters of a Zinc Porphyrin Analog (Zn-Pc) in Mice [7]

ParameterValue
Animal ModelBALB/c Mice with MS-2 Fibrosarcoma
CompoundZn(II)-phthalocyanine (Zn-Pc)
Administration RouteIntraperitoneal (i.p.)
Dosage0.5 mg/kg
Serum Half-life (biphasic)~9 hours (for ~60% of the compound)
Time to Max. Tumor Conc.18-24 hours
Max. Tumor Concentration~0.6 µg/g of tissue
Tumor to Muscle Ratio (at 18-24h)~7.5

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Protocol for a Suspended Solution (for oral or intraperitoneal injection): [8]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). This may require sonication to fully dissolve.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (final concentration 40% v/v) and mix thoroughly by vortexing.

  • Add Tween-80 (final concentration 5% v/v) and mix again.

  • Finally, add saline to reach the desired final volume (final concentration 45% v/v).

  • The final solution will be a suspension. Ensure it is well-mixed before each administration. It is recommended to prepare this solution fresh on the day of use.[8]

Note: The final DMSO concentration should be kept low, ideally below 2%, especially for animals that may be weak.[8]

In Vivo Anti-Tumor Efficacy Study in a Murine Xenograft Model

Materials:

  • Appropriate immunocompromised mice (e.g., BALB/c nude)

  • Cancer cell line (e.g., C-26 colon adenocarcinoma)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer

  • Syringes and needles for tumor cell inoculation and drug administration

  • Calipers for tumor measurement

  • Prepared this compound solution

Protocol: [5]

  • Tumor Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL. Check cell viability using trypan blue; it should be >95%.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^5 cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment: Randomize mice into control and treatment groups.

  • Drug Administration: Administer this compound solution intraperitoneally or orally at the desired dosage (e.g., 50 mg/kg i.p.). The control group should receive the vehicle solution.

  • Treatment Schedule: Continue treatment for a specified period (e.g., 7 consecutive days).

  • Endpoint: Monitor tumor growth and animal well-being. The study may be terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting for HO-1 expression).

Visualizations

Signaling Pathway of HO-1 Inhibition by this compound

HO1_Inhibition_Pathway cluster_products Products with Cytoprotective Effects Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Iron (Fe2+) HO1->Fe2 ZnMP This compound ZnMP->HO1 Competitive Inhibition BVRA Biliverdin Reductase Biliverdin->BVRA Bilirubin Bilirubin BVRA->Bilirubin

Caption: Competitive inhibition of Heme Oxygenase-1 by this compound.

Experimental Workflow for In Vivo Anti-Tumor Efficacy Study

Experimental_Workflow start Start cell_culture Cancer Cell Culture (~80% confluency) start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Animal Randomization (Control & Treatment Groups) tumor_growth->randomization treatment Daily Administration (Vehicle or ZnMP) randomization->treatment monitoring Tumor Measurement & Animal Monitoring treatment->monitoring Repeat for 7 days monitoring->treatment endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Downstream Analysis endpoint->analysis

Caption: Workflow for a murine xenograft anti-tumor efficacy study.

Logical Relationship for Formulation Preparation

Formulation_Preparation cluster_components Components cluster_steps Preparation Steps ZnMP ZnMP Powder stock 1. Prepare Stock: ZnMP in DMSO (with sonication) ZnMP->stock DMSO DMSO DMSO->stock PEG300 PEG300 add_peg 2. Add PEG300 (40% v/v) & Mix PEG300->add_peg Tween80 Tween-80 add_tween 3. Add Tween-80 (5% v/v) & Mix Tween80->add_tween Saline Saline add_saline 4. Add Saline (45% v/v) & Mix Saline->add_saline stock->add_peg add_peg->add_tween add_tween->add_saline final_suspension Final Suspension (Freshly Prepared) add_saline->final_suspension

Caption: Step-by-step preparation of this compound formulation.

References

Application Notes and Protocols: ZN(II) Mesoporphyrin IX as a Tool to Study Mitochondrial Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism and energy production, housing critical biochemical pathways such as the Krebs cycle and oxidative phosphorylation. The transport of metabolites, ions, and other molecules across the inner mitochondrial membrane is tightly regulated by a host of mitochondrial transporter proteins. Dysregulation of these transporters is implicated in a variety of human diseases, making them attractive targets for therapeutic intervention.

One such transporter is the ATP-binding cassette (ABC) transporter ABCB10, located in the inner mitochondrial membrane. ABCB10 is essential for normal heme production, and its knockdown in mice is embryonically lethal, leading to severe anemia and oxidative damage.[1] While its precise substrate is still under investigation, it is believed to play a role in heme biosynthesis or the transport of a molecule that protects against oxidative damage.[2]

ZN(II) Mesoporphyrin IX (ZnMP) has emerged as a valuable chemical tool for studying the function of ABCB10.[1][3] ZnMP is a synthetic heme analog that has been shown to specifically activate the ATPase activity of ABCB10, providing a means to probe its transport cycle and identify potential substrates and inhibitors.[1][3] This document provides detailed application notes and protocols for utilizing ZnMP in the study of mitochondrial transporters, with a focus on ABCB10.

Application Notes

Mechanism of Action

This compound acts as a specific activator of the mitochondrial transporter ABCB10.[3] The binding of a substrate to an ABC transporter typically stimulates its ATPase activity, which fuels the transport process. ZnMP has been demonstrated to significantly increase the ATPase activity of purified and reconstituted ABCB10, suggesting it may act as a substrate or a potent modulator of the transporter.[1][3] This activation is specific to ABCB10, as the ATPase activity of other ABC transporters, such as the bacterial transporter MsbA, is not affected by ZnMP.[4]

Key Applications
  • Functional characterization of ABCB10: ZnMP can be used to stimulate the ATPase activity of ABCB10 in in vitro assays, allowing for the detailed study of its enzymatic kinetics and the effects of potential inhibitors or other modulators.

  • Screening for ABCB10 inhibitors: By using ZnMP to induce a high-activity state of ABCB10, researchers can screen for compounds that inhibit this stimulated ATPase activity, potentially identifying novel inhibitors of the transporter.

  • Investigating the role of ABCB10 in heme synthesis: As ZnMP is a heme analog, its interaction with ABCB10 provides a tool to explore the transporter's role in the heme biosynthetic pathway.[3]

  • Probing the mechanism of mitochondrial protection against oxidative stress: Given the link between ABCB10 and protection from oxidative damage, ZnMP can be utilized in cellular studies to modulate ABCB10 activity and investigate its downstream effects on mitochondrial function and cellular redox status.[3]

Important Considerations

While this compound is a valuable tool, it is also known to be a potent competitive inhibitor of heme oxygenase (HO), the enzyme responsible for heme degradation.[4][5] This dual activity must be carefully considered when interpreting data from cellular experiments. Inhibition of heme oxygenase can lead to the accumulation of heme and other porphyrins, which can have their own biological effects. Therefore, it is crucial to include appropriate controls in cellular studies to distinguish the effects of ZnMP on ABCB10 from its effects on heme oxygenase. For instance, comparing the effects of ZnMP with other heme oxygenase inhibitors that do not activate ABCB10, or using cell lines with modulated ABCB10 expression, can help to dissect these pathways.

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of this compound with ABCB10 and its off-target activity on heme oxygenase.

ParameterTargetValueConditionsReference
Activation of ATPase activityHuman ABCB10~70% increase5 µM ZnMP, purified ABCB10 reconstituted in lipid nanodiscs[1][4]
Apparent Michaelis Constant (Km) for activationHuman ABCB10Not explicitly determined, but activation follows Michaelis-Menten kineticsIncreasing concentrations of ZnMP[4]
Inhibition of Heme OxygenaseHeme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2)Potent competitive inhibitor (specific IC50/Ki not found for ZnMP, but related metalloporphyrins show low micromolar to nanomolar inhibition)In vitro enzyme assays[5]

Experimental Protocols

Protocol 1: In Vitro ATPase Activity Assay of Reconstituted ABCB10

This protocol describes a coupled-enzyme assay to measure the ATPase activity of purified and reconstituted ABCB10 in the presence of this compound. The hydrolysis of ATP by ABCB10 is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified and reconstituted human ABCB10 (e.g., in lipid nanodiscs)

  • This compound (ZnMP) stock solution (e.g., 1 mM in DMSO)

  • Assay Buffer: 100 mM KCl, 5 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM TCEP

  • ATP solution (100 mM, pH 7.0)

  • Phosphoenolpyruvate (PEP) solution (100 mM)

  • NADH solution (25 mM)

  • Pyruvate kinase (PK) solution (e.g., 1000 units/mL)

  • Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • 96-well UV-transparent flat-bottom plate

  • Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Prepare the Assay Cocktail: In a microcentrifuge tube, prepare the assay cocktail by mixing the following components for each well:

    • Assay Buffer: to a final volume of 100 µL

    • ATP: to a final concentration of 5 mM

    • PEP: to a final concentration of 3 mM

    • NADH: to a final concentration of 0.8 mM

    • PK: to a final concentration of ~20 units/mL

    • LDH: to a final concentration of ~30 units/mL

  • Prepare ZnMP dilutions: Serially dilute the ZnMP stock solution in DMSO to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 µM to 20 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%).

  • Set up the assay plate:

    • Add the desired amount of reconstituted ABCB10 (e.g., 0.5-1 µg) to each well.

    • Add the appropriate volume of the ZnMP dilution or DMSO (for the 'apo' or no-drug control) to each well.

    • Add the assay cocktail to each well to bring the final volume to 100 µL.

  • Incubate and measure:

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 1-2 minutes for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340 per minute) for each condition.

    • Convert the rate of NADH oxidation to the rate of ATP hydrolysis using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the ATPase activity (nmol ATP/min/mg protein) against the concentration of ZnMP.

    • The data can be fitted to the Michaelis-Menten equation to determine the Vmax and apparent Km of activation.

Protocol 2: Preparation of this compound Stock and Working Solutions

For In Vitro Experiments:

  • Stock Solution (e.g., 10 mM in DMSO):

    • Weigh out the required amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to a final concentration of 10 mM. Gentle warming and/or sonication may be required to fully dissolve the compound.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

For In Vivo Experiments (Suspended Solution):

This protocol is adapted from a general method for preparing porphyrin solutions for animal studies.[6] The final concentration of the suspended solution is 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Add 450 µL of sterile saline and vortex to create a uniform suspension.

  • This suspended solution should be prepared fresh on the day of use.

Visualizations

signaling_pathway cluster_membrane Inner Mitochondrial Membrane ABCB10 ABCB10 NBDs TMDs ADP_Pi ADP + Pi ABCB10:f1->ADP_Pi Hydrolysis Substrate_out Putative Substrate (out) ABCB10:f2->Substrate_out ZnMP This compound ZnMP->ABCB10:f2 Binds to TMDs ATP ATP ATP->ABCB10:f1 Binds to NBDs Substrate_in Putative Substrate (in) Substrate_in->ABCB10:f2 Transport

Caption: this compound activates ABCB10 ATPase and transport.

experimental_workflow cluster_prep Preparation cluster_assay ATPase Assay cluster_analysis Data Analysis express_purify 1. Express and Purify ABCB10 Protein reconstitute 2. Reconstitute ABCB10 into Nanodiscs express_purify->reconstitute setup_assay 4. Set up Coupled Enzyme Assay reconstitute->setup_assay prepare_reagents 3. Prepare ZnMP and Assay Reagents prepare_reagents->setup_assay measure_abs 5. Measure NADH Oxidation (A340) over time setup_assay->measure_abs calc_rate 6. Calculate Rate of ATP Hydrolysis measure_abs->calc_rate plot_data 7. Plot Activity vs. [ZnMP] calc_rate->plot_data interpret 8. Determine Activation Parameters plot_data->interpret

Caption: Workflow for studying ABCB10 activation by ZnMP.

References

Application Notes and Protocols: ZN(II) Mesoporphyrin IX as a Tool to Study Mitochondrial Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism and energy production, housing critical biochemical pathways such as the Krebs cycle and oxidative phosphorylation. The transport of metabolites, ions, and other molecules across the inner mitochondrial membrane is tightly regulated by a host of mitochondrial transporter proteins. Dysregulation of these transporters is implicated in a variety of human diseases, making them attractive targets for therapeutic intervention.

One such transporter is the ATP-binding cassette (ABC) transporter ABCB10, located in the inner mitochondrial membrane. ABCB10 is essential for normal heme production, and its knockdown in mice is embryonically lethal, leading to severe anemia and oxidative damage.[1] While its precise substrate is still under investigation, it is believed to play a role in heme biosynthesis or the transport of a molecule that protects against oxidative damage.[2]

ZN(II) Mesoporphyrin IX (ZnMP) has emerged as a valuable chemical tool for studying the function of ABCB10.[1][3] ZnMP is a synthetic heme analog that has been shown to specifically activate the ATPase activity of ABCB10, providing a means to probe its transport cycle and identify potential substrates and inhibitors.[1][3] This document provides detailed application notes and protocols for utilizing ZnMP in the study of mitochondrial transporters, with a focus on ABCB10.

Application Notes

Mechanism of Action

This compound acts as a specific activator of the mitochondrial transporter ABCB10.[3] The binding of a substrate to an ABC transporter typically stimulates its ATPase activity, which fuels the transport process. ZnMP has been demonstrated to significantly increase the ATPase activity of purified and reconstituted ABCB10, suggesting it may act as a substrate or a potent modulator of the transporter.[1][3] This activation is specific to ABCB10, as the ATPase activity of other ABC transporters, such as the bacterial transporter MsbA, is not affected by ZnMP.[4]

Key Applications
  • Functional characterization of ABCB10: ZnMP can be used to stimulate the ATPase activity of ABCB10 in in vitro assays, allowing for the detailed study of its enzymatic kinetics and the effects of potential inhibitors or other modulators.

  • Screening for ABCB10 inhibitors: By using ZnMP to induce a high-activity state of ABCB10, researchers can screen for compounds that inhibit this stimulated ATPase activity, potentially identifying novel inhibitors of the transporter.

  • Investigating the role of ABCB10 in heme synthesis: As ZnMP is a heme analog, its interaction with ABCB10 provides a tool to explore the transporter's role in the heme biosynthetic pathway.[3]

  • Probing the mechanism of mitochondrial protection against oxidative stress: Given the link between ABCB10 and protection from oxidative damage, ZnMP can be utilized in cellular studies to modulate ABCB10 activity and investigate its downstream effects on mitochondrial function and cellular redox status.[3]

Important Considerations

While this compound is a valuable tool, it is also known to be a potent competitive inhibitor of heme oxygenase (HO), the enzyme responsible for heme degradation.[4][5] This dual activity must be carefully considered when interpreting data from cellular experiments. Inhibition of heme oxygenase can lead to the accumulation of heme and other porphyrins, which can have their own biological effects. Therefore, it is crucial to include appropriate controls in cellular studies to distinguish the effects of ZnMP on ABCB10 from its effects on heme oxygenase. For instance, comparing the effects of ZnMP with other heme oxygenase inhibitors that do not activate ABCB10, or using cell lines with modulated ABCB10 expression, can help to dissect these pathways.

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of this compound with ABCB10 and its off-target activity on heme oxygenase.

ParameterTargetValueConditionsReference
Activation of ATPase activityHuman ABCB10~70% increase5 µM ZnMP, purified ABCB10 reconstituted in lipid nanodiscs[1][4]
Apparent Michaelis Constant (Km) for activationHuman ABCB10Not explicitly determined, but activation follows Michaelis-Menten kineticsIncreasing concentrations of ZnMP[4]
Inhibition of Heme OxygenaseHeme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2)Potent competitive inhibitor (specific IC50/Ki not found for ZnMP, but related metalloporphyrins show low micromolar to nanomolar inhibition)In vitro enzyme assays[5]

Experimental Protocols

Protocol 1: In Vitro ATPase Activity Assay of Reconstituted ABCB10

This protocol describes a coupled-enzyme assay to measure the ATPase activity of purified and reconstituted ABCB10 in the presence of this compound. The hydrolysis of ATP by ABCB10 is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified and reconstituted human ABCB10 (e.g., in lipid nanodiscs)

  • This compound (ZnMP) stock solution (e.g., 1 mM in DMSO)

  • Assay Buffer: 100 mM KCl, 5 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM TCEP

  • ATP solution (100 mM, pH 7.0)

  • Phosphoenolpyruvate (PEP) solution (100 mM)

  • NADH solution (25 mM)

  • Pyruvate kinase (PK) solution (e.g., 1000 units/mL)

  • Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • 96-well UV-transparent flat-bottom plate

  • Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Prepare the Assay Cocktail: In a microcentrifuge tube, prepare the assay cocktail by mixing the following components for each well:

    • Assay Buffer: to a final volume of 100 µL

    • ATP: to a final concentration of 5 mM

    • PEP: to a final concentration of 3 mM

    • NADH: to a final concentration of 0.8 mM

    • PK: to a final concentration of ~20 units/mL

    • LDH: to a final concentration of ~30 units/mL

  • Prepare ZnMP dilutions: Serially dilute the ZnMP stock solution in DMSO to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 µM to 20 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%).

  • Set up the assay plate:

    • Add the desired amount of reconstituted ABCB10 (e.g., 0.5-1 µg) to each well.

    • Add the appropriate volume of the ZnMP dilution or DMSO (for the 'apo' or no-drug control) to each well.

    • Add the assay cocktail to each well to bring the final volume to 100 µL.

  • Incubate and measure:

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 1-2 minutes for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340 per minute) for each condition.

    • Convert the rate of NADH oxidation to the rate of ATP hydrolysis using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the ATPase activity (nmol ATP/min/mg protein) against the concentration of ZnMP.

    • The data can be fitted to the Michaelis-Menten equation to determine the Vmax and apparent Km of activation.

Protocol 2: Preparation of this compound Stock and Working Solutions

For In Vitro Experiments:

  • Stock Solution (e.g., 10 mM in DMSO):

    • Weigh out the required amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to a final concentration of 10 mM. Gentle warming and/or sonication may be required to fully dissolve the compound.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

For In Vivo Experiments (Suspended Solution):

This protocol is adapted from a general method for preparing porphyrin solutions for animal studies.[6] The final concentration of the suspended solution is 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Add 450 µL of sterile saline and vortex to create a uniform suspension.

  • This suspended solution should be prepared fresh on the day of use.

Visualizations

signaling_pathway cluster_membrane Inner Mitochondrial Membrane ABCB10 ABCB10 NBDs TMDs ADP_Pi ADP + Pi ABCB10:f1->ADP_Pi Hydrolysis Substrate_out Putative Substrate (out) ABCB10:f2->Substrate_out ZnMP This compound ZnMP->ABCB10:f2 Binds to TMDs ATP ATP ATP->ABCB10:f1 Binds to NBDs Substrate_in Putative Substrate (in) Substrate_in->ABCB10:f2 Transport

Caption: this compound activates ABCB10 ATPase and transport.

experimental_workflow cluster_prep Preparation cluster_assay ATPase Assay cluster_analysis Data Analysis express_purify 1. Express and Purify ABCB10 Protein reconstitute 2. Reconstitute ABCB10 into Nanodiscs express_purify->reconstitute setup_assay 4. Set up Coupled Enzyme Assay reconstitute->setup_assay prepare_reagents 3. Prepare ZnMP and Assay Reagents prepare_reagents->setup_assay measure_abs 5. Measure NADH Oxidation (A340) over time setup_assay->measure_abs calc_rate 6. Calculate Rate of ATP Hydrolysis measure_abs->calc_rate plot_data 7. Plot Activity vs. [ZnMP] calc_rate->plot_data interpret 8. Determine Activation Parameters plot_data->interpret

Caption: Workflow for studying ABCB10 activation by ZnMP.

References

Application Notes and Protocols for Flow Cytometry Analysis with Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zn(II) Mesoporphyrin IX is a synthetic heme analog that acts as a potent inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. The primary isoform, HO-1, is a stress-inducible enzyme with significant cytoprotective, anti-inflammatory, and anti-apoptotic functions. In the context of oncology, elevated HO-1 expression in tumor cells is often associated with resistance to chemotherapy and radiotherapy. By inhibiting HO-1, this compound can sensitize cancer cells to therapeutic agents and induce apoptosis. Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound, enabling the quantitative analysis of apoptosis, cell cycle progression, and reactive oxygen species (ROS) production at the single-cell level.

These application notes provide detailed protocols for utilizing this compound in flow cytometry-based cellular analyses. While specific data for this compound is limited in publicly available literature, the protocols and expected outcomes are based on studies involving the structurally and functionally similar compound, Zinc Protoporphyrin IX (ZnPP).

Key Applications

  • Apoptosis Induction: Quantify the induction of apoptosis in cell lines treated with this compound.

  • Cell Cycle Analysis: Determine the effect of this compound on cell cycle progression.

  • Reactive Oxygen Species (ROS) Detection: Measure the generation of intracellular ROS following treatment.

  • Cellular Uptake: Analyze the kinetics of this compound uptake by cells.

Data Presentation

Table 1: Apoptosis Induction by Heme Oxygenase Inhibitors in Cancer Cell Lines
Cell LineCompoundConcentration (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V+)Citation
Omm1ZnPP572Increased significantly[1]
Omm1ZnPP1072Increased significantly[1]
Omm1ZnPP1572Increased significantly[1]
Omm2.3ZnPP572Increased significantly[1]
Omm2.3ZnPP1072Increased significantly[1]
Omm2.3ZnPP1572Increased significantly[1]
HepG2ZnPP IX + Cisplatin (B142131)1024Increased significantly[2]
Table 2: Cell Cycle Analysis of Cancer Cells Treated with Heme Oxygenase Inhibitors
Cell LineCompoundConcentration (µM)Treatment Duration (hours)Cell Cycle Phase Arrest% Cells in Arrested PhaseCitation
FTC-133ZnPP424G0/G168.8 ± 2.3[3]
8505CZnPP424G0/G151.7 ± 1.5[3]
Omm1ZnPP572G0/G1Increased significantly[1]
Omm1ZnPP1072G0/G1Increased significantly[1]
Omm1ZnPP1572G0/G1Increased significantly[1]
Table 3: Intracellular ROS Production Induced by Heme Oxygenase Inhibitors
Cell LineCompoundConcentration (µM)Treatment Duration (hours)Fold Increase in ROSCitation
HepG2ZnPP IX1024Increased significantly[2]
SMMC-7721ZnPP IX1024Increased significantly[2]
BEL-7402ZnPP IX1024Increased significantly[2]

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Environment cluster_1 Cytoplasm ZnMP This compound HO1 Heme Oxygenase-1 (HO-1) ZnMP->HO1 Inhibits Biliverdin Biliverdin HO1->Biliverdin Fe2 Fe²⁺ HO1->Fe2 CO CO HO1->CO ROS Increased ROS HO1->ROS Suppression of ROS is blocked Heme Heme Heme->HO1 Substrate Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Signaling pathway of HO-1 inhibition by this compound.

G start Start cell_culture Cell Culture start->cell_culture treatment Treat with This compound cell_culture->treatment harvest Harvest Cells treatment->harvest staining Stain with Annexin V-FITC & PI harvest->staining acquisition Flow Cytometry Acquisition staining->acquisition analysis Data Analysis (Apoptosis Quadrants) acquisition->analysis end End analysis->end

Caption: Experimental workflow for apoptosis analysis.

G start Start cell_culture Cell Culture start->cell_culture treatment Treat with This compound cell_culture->treatment harvest Harvest & Fix Cells treatment->harvest staining Stain with Propidium Iodide (PI) harvest->staining acquisition Flow Cytometry Acquisition staining->acquisition analysis Data Analysis (Cell Cycle Phases) acquisition->analysis end End analysis->end

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Note: The following protocols are adapted from studies using Zinc Protoporphyrin IX (ZnPP) and may require optimization for your specific cell line and experimental conditions when using this compound.

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound (purity >95%)

  • Cell line of interest (e.g., Omm1, HepG2)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 5, 10, 15 µM). Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate excitation and emission filters for FITC (Ex: 488 nm; Em: 530 nm) and PI (Ex: 488 nm; Em: >670 nm).

Data Analysis:

  • Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells

  • Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic cells

  • Quadrant 3 (Q3, Annexin V- / PI-): Live cells

  • Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells

  • The total percentage of apoptotic cells is the sum of Q2 and Q4.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.

  • Fixation:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm excitation laser and an appropriate emission filter for PI.

Data Analysis:

  • Use cell cycle analysis software to generate a histogram of DNA content.

  • Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of intracellular ROS in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive probe

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.

  • Staining:

    • Wash the cells with PBS.

    • Resuspend the cells in pre-warmed PBS containing 5-10 µM DCFDA.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend the cells in PBS for analysis.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter.

Data Analysis:

  • Measure the mean fluorescence intensity (MFI) of the stained cells.

  • Compare the MFI of treated cells to that of control cells to determine the fold increase in ROS production.

Troubleshooting

  • High background in apoptosis assay: Ensure that cells are handled gently during harvesting to minimize mechanical damage. Optimize the concentration of Annexin V and PI.

  • Broad peaks in cell cycle analysis: Ensure proper fixation and disaggregation of cells to avoid clumps.

  • Low signal in ROS detection: Ensure the ROS probe is fresh and protected from light. Optimize the probe concentration and incubation time.

Conclusion

This compound is a valuable tool for studying the role of heme oxygenase-1 in cellular processes. The flow cytometry protocols outlined in these application notes provide a robust framework for investigating its effects on apoptosis, the cell cycle, and oxidative stress. Researchers and drug development professionals can utilize these methods to further understand the therapeutic potential of HO-1 inhibition.

References

Application Notes and Protocols for Flow Cytometry Analysis with Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zn(II) Mesoporphyrin IX is a synthetic heme analog that acts as a potent inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. The primary isoform, HO-1, is a stress-inducible enzyme with significant cytoprotective, anti-inflammatory, and anti-apoptotic functions. In the context of oncology, elevated HO-1 expression in tumor cells is often associated with resistance to chemotherapy and radiotherapy. By inhibiting HO-1, this compound can sensitize cancer cells to therapeutic agents and induce apoptosis. Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound, enabling the quantitative analysis of apoptosis, cell cycle progression, and reactive oxygen species (ROS) production at the single-cell level.

These application notes provide detailed protocols for utilizing this compound in flow cytometry-based cellular analyses. While specific data for this compound is limited in publicly available literature, the protocols and expected outcomes are based on studies involving the structurally and functionally similar compound, Zinc Protoporphyrin IX (ZnPP).

Key Applications

  • Apoptosis Induction: Quantify the induction of apoptosis in cell lines treated with this compound.

  • Cell Cycle Analysis: Determine the effect of this compound on cell cycle progression.

  • Reactive Oxygen Species (ROS) Detection: Measure the generation of intracellular ROS following treatment.

  • Cellular Uptake: Analyze the kinetics of this compound uptake by cells.

Data Presentation

Table 1: Apoptosis Induction by Heme Oxygenase Inhibitors in Cancer Cell Lines
Cell LineCompoundConcentration (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V+)Citation
Omm1ZnPP572Increased significantly[1]
Omm1ZnPP1072Increased significantly[1]
Omm1ZnPP1572Increased significantly[1]
Omm2.3ZnPP572Increased significantly[1]
Omm2.3ZnPP1072Increased significantly[1]
Omm2.3ZnPP1572Increased significantly[1]
HepG2ZnPP IX + Cisplatin1024Increased significantly[2]
Table 2: Cell Cycle Analysis of Cancer Cells Treated with Heme Oxygenase Inhibitors
Cell LineCompoundConcentration (µM)Treatment Duration (hours)Cell Cycle Phase Arrest% Cells in Arrested PhaseCitation
FTC-133ZnPP424G0/G168.8 ± 2.3[3]
8505CZnPP424G0/G151.7 ± 1.5[3]
Omm1ZnPP572G0/G1Increased significantly[1]
Omm1ZnPP1072G0/G1Increased significantly[1]
Omm1ZnPP1572G0/G1Increased significantly[1]
Table 3: Intracellular ROS Production Induced by Heme Oxygenase Inhibitors
Cell LineCompoundConcentration (µM)Treatment Duration (hours)Fold Increase in ROSCitation
HepG2ZnPP IX1024Increased significantly[2]
SMMC-7721ZnPP IX1024Increased significantly[2]
BEL-7402ZnPP IX1024Increased significantly[2]

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Environment cluster_1 Cytoplasm ZnMP This compound HO1 Heme Oxygenase-1 (HO-1) ZnMP->HO1 Inhibits Biliverdin Biliverdin HO1->Biliverdin Fe2 Fe²⁺ HO1->Fe2 CO CO HO1->CO ROS Increased ROS HO1->ROS Suppression of ROS is blocked Heme Heme Heme->HO1 Substrate Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Signaling pathway of HO-1 inhibition by this compound.

G start Start cell_culture Cell Culture start->cell_culture treatment Treat with This compound cell_culture->treatment harvest Harvest Cells treatment->harvest staining Stain with Annexin V-FITC & PI harvest->staining acquisition Flow Cytometry Acquisition staining->acquisition analysis Data Analysis (Apoptosis Quadrants) acquisition->analysis end End analysis->end

Caption: Experimental workflow for apoptosis analysis.

G start Start cell_culture Cell Culture start->cell_culture treatment Treat with This compound cell_culture->treatment harvest Harvest & Fix Cells treatment->harvest staining Stain with Propidium Iodide (PI) harvest->staining acquisition Flow Cytometry Acquisition staining->acquisition analysis Data Analysis (Cell Cycle Phases) acquisition->analysis end End analysis->end

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Note: The following protocols are adapted from studies using Zinc Protoporphyrin IX (ZnPP) and may require optimization for your specific cell line and experimental conditions when using this compound.

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound (purity >95%)

  • Cell line of interest (e.g., Omm1, HepG2)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 5, 10, 15 µM). Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate excitation and emission filters for FITC (Ex: 488 nm; Em: 530 nm) and PI (Ex: 488 nm; Em: >670 nm).

Data Analysis:

  • Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells

  • Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic cells

  • Quadrant 3 (Q3, Annexin V- / PI-): Live cells

  • Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells

  • The total percentage of apoptotic cells is the sum of Q2 and Q4.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.

  • Fixation:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm excitation laser and an appropriate emission filter for PI.

Data Analysis:

  • Use cell cycle analysis software to generate a histogram of DNA content.

  • Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of intracellular ROS in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive probe

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.

  • Staining:

    • Wash the cells with PBS.

    • Resuspend the cells in pre-warmed PBS containing 5-10 µM DCFDA.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend the cells in PBS for analysis.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter.

Data Analysis:

  • Measure the mean fluorescence intensity (MFI) of the stained cells.

  • Compare the MFI of treated cells to that of control cells to determine the fold increase in ROS production.

Troubleshooting

  • High background in apoptosis assay: Ensure that cells are handled gently during harvesting to minimize mechanical damage. Optimize the concentration of Annexin V and PI.

  • Broad peaks in cell cycle analysis: Ensure proper fixation and disaggregation of cells to avoid clumps.

  • Low signal in ROS detection: Ensure the ROS probe is fresh and protected from light. Optimize the probe concentration and incubation time.

Conclusion

This compound is a valuable tool for studying the role of heme oxygenase-1 in cellular processes. The flow cytometry protocols outlined in these application notes provide a robust framework for investigating its effects on apoptosis, the cell cycle, and oxidative stress. Researchers and drug development professionals can utilize these methods to further understand the therapeutic potential of HO-1 inhibition.

References

Application Notes and Protocols for Western Blot Analysis of Heme Oxygenase-1 Inhibition by Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of Zn(II) Mesoporphyrin IX (ZnMP) on heme oxygenase-1 (HO-1) expression. This document includes an overview of the underlying signaling pathways, detailed experimental protocols, and data presentation guidelines.

Introduction

Heme oxygenase-1 (HO-1) is a critical enzyme in cellular defense mechanisms, catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide.[1] It plays a significant role in modulating oxidative stress, inflammation, and apoptosis.[2][3] The expression of HO-1 is tightly regulated, primarily at the transcriptional level, by factors such as the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its repressor Bach1.[1][2][3] Various cellular stressors can induce HO-1 expression, often through the activation of signaling cascades like the mitogen-activated protein kinase (MAPK) pathways.[3]

This compound (ZnMP) is a potent competitive inhibitor of HO-1 activity.[4] By binding to the active site of the enzyme, it blocks the degradation of heme. The study of HO-1 inhibition by ZnMP is crucial for understanding its therapeutic potential in various diseases, including cancer, where HO-1 is often overexpressed and contributes to tumor progression.[5][6] Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the levels of HO-1 protein in response to ZnMP treatment.

Signaling Pathway of Heme Oxygenase-1 Regulation

The induction of HO-1 is a complex process involving multiple signaling pathways. Oxidative stress or other stimuli can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, initiating transcription. Conversely, Bach1 acts as a transcriptional repressor by binding to the ARE. Heme can bind to Bach1, leading to its nuclear export and degradation, thereby allowing Nrf2-mediated transcription.[1] The MAPK signaling pathways can also regulate HO-1 expression by influencing the activity of these transcription factors.[3]

HO1_Signaling_Pathway Heme Oxygenase-1 (HO-1) Signaling Pathway Stimuli Oxidative Stress / Stimuli MAPK MAPK Pathways (ERK, JNK, p38) Stimuli->MAPK activates Keap1_Nrf2 Keap1-Nrf2 Complex Stimuli->Keap1_Nrf2 disrupts Nrf2 Nrf2 MAPK->Nrf2 activates Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in HMOX1 Gene Nrf2->ARE binds & activates transcription Bach1 Bach1 Bach1->ARE binds & represses transcription Heme Heme Heme->Bach1 induces degradation HO1_mRNA HO-1 mRNA ARE->HO1_mRNA transcription HO1_Protein HO-1 Protein (32-33 kDa) HO1_mRNA->HO1_Protein translation HO1_Protein->Heme degrades Cellular_Response Cytoprotection, Anti-inflammation HO1_Protein->Cellular_Response leads to

Caption: A diagram illustrating the key signaling pathways regulating Heme Oxygenase-1 (HO-1) expression.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess HO-1 inhibition by ZnMP.

Experimental Workflow

The overall workflow consists of cell culture and treatment, protein extraction, protein quantification, SDS-PAGE and protein transfer, immunodetection of HO-1, and data analysis.

Western_Blot_Workflow Western Blot Workflow for HO-1 Inhibition Analysis start Start cell_culture 1. Cell Culture & Seeding start->cell_culture treatment 2. Treatment with this compound cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest lysis 4. Protein Extraction (Lysis) harvest->lysis quantification 5. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking 8. Membrane Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (anti-HO-1, anti-loading control) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 12. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: A step-by-step workflow for the Western blot analysis of HO-1 inhibition.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., human or murine tumor cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of ZnMP Stock Solution: Prepare a stock solution of this compound (e.g., 5 mM) in a suitable solvent like DMSO.[6] Store the stock solution protected from light at -20°C.

  • Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing various concentrations of ZnMP (e.g., 0, 5, 10, 20 µM). A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[5]

Protein Extraction
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8][9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at approximately 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[8][10]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[8]

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).

  • Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Based on the protein quantification, dilute the protein samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.[10]

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel.[8][9]

    • Include a pre-stained protein ladder to monitor the separation.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

Immunodetection
  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for HO-1 (recognizing the protein at approximately 32-33 kDa) diluted in the blocking buffer overnight at 4°C with gentle agitation.[8][11]

    • Simultaneously, probe a separate membrane or the same membrane (after stripping) with a primary antibody for a loading control (e.g., ß-actin or GAPDH) to normalize for protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in the blocking buffer for 1 hour at room temperature.[8]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[8]

    • Normalize the intensity of the HO-1 band to the intensity of the corresponding loading control band.

    • Express the results as a fold change relative to the untreated control.

Data Presentation

Quantitative data from Western blot analysis should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Densitometric Analysis of HO-1 Protein Expression Following Treatment with this compound

Treatment GroupConcentration (µM)HO-1 Band Intensity (Arbitrary Units)Loading Control (ß-actin) Band Intensity (Arbitrary Units)Normalized HO-1 Expression (HO-1 / ß-actin)Fold Change vs. Control
Control (Vehicle) 015,23445,1230.3381.00
ZnMP 510,15644,8900.2260.67
ZnMP 106,54345,5670.1440.43
ZnMP 203,87644,9870.0860.25

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific inhibitor used. Some studies have shown that while ZnMP inhibits HO-1 activity, it can paradoxically lead to an increase in HO-1 protein expression, possibly through other signaling pathways.[12] Therefore, results should be interpreted in the context of both protein levels and enzymatic activity assays.

References

Application Notes and Protocols for Western Blot Analysis of Heme Oxygenase-1 Inhibition by Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of Zn(II) Mesoporphyrin IX (ZnMP) on heme oxygenase-1 (HO-1) expression. This document includes an overview of the underlying signaling pathways, detailed experimental protocols, and data presentation guidelines.

Introduction

Heme oxygenase-1 (HO-1) is a critical enzyme in cellular defense mechanisms, catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide.[1] It plays a significant role in modulating oxidative stress, inflammation, and apoptosis.[2][3] The expression of HO-1 is tightly regulated, primarily at the transcriptional level, by factors such as the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its repressor Bach1.[1][2][3] Various cellular stressors can induce HO-1 expression, often through the activation of signaling cascades like the mitogen-activated protein kinase (MAPK) pathways.[3]

This compound (ZnMP) is a potent competitive inhibitor of HO-1 activity.[4] By binding to the active site of the enzyme, it blocks the degradation of heme. The study of HO-1 inhibition by ZnMP is crucial for understanding its therapeutic potential in various diseases, including cancer, where HO-1 is often overexpressed and contributes to tumor progression.[5][6] Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the levels of HO-1 protein in response to ZnMP treatment.

Signaling Pathway of Heme Oxygenase-1 Regulation

The induction of HO-1 is a complex process involving multiple signaling pathways. Oxidative stress or other stimuli can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, initiating transcription. Conversely, Bach1 acts as a transcriptional repressor by binding to the ARE. Heme can bind to Bach1, leading to its nuclear export and degradation, thereby allowing Nrf2-mediated transcription.[1] The MAPK signaling pathways can also regulate HO-1 expression by influencing the activity of these transcription factors.[3]

HO1_Signaling_Pathway Heme Oxygenase-1 (HO-1) Signaling Pathway Stimuli Oxidative Stress / Stimuli MAPK MAPK Pathways (ERK, JNK, p38) Stimuli->MAPK activates Keap1_Nrf2 Keap1-Nrf2 Complex Stimuli->Keap1_Nrf2 disrupts Nrf2 Nrf2 MAPK->Nrf2 activates Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in HMOX1 Gene Nrf2->ARE binds & activates transcription Bach1 Bach1 Bach1->ARE binds & represses transcription Heme Heme Heme->Bach1 induces degradation HO1_mRNA HO-1 mRNA ARE->HO1_mRNA transcription HO1_Protein HO-1 Protein (32-33 kDa) HO1_mRNA->HO1_Protein translation HO1_Protein->Heme degrades Cellular_Response Cytoprotection, Anti-inflammation HO1_Protein->Cellular_Response leads to

Caption: A diagram illustrating the key signaling pathways regulating Heme Oxygenase-1 (HO-1) expression.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess HO-1 inhibition by ZnMP.

Experimental Workflow

The overall workflow consists of cell culture and treatment, protein extraction, protein quantification, SDS-PAGE and protein transfer, immunodetection of HO-1, and data analysis.

Western_Blot_Workflow Western Blot Workflow for HO-1 Inhibition Analysis start Start cell_culture 1. Cell Culture & Seeding start->cell_culture treatment 2. Treatment with this compound cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest lysis 4. Protein Extraction (Lysis) harvest->lysis quantification 5. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking 8. Membrane Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (anti-HO-1, anti-loading control) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 12. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: A step-by-step workflow for the Western blot analysis of HO-1 inhibition.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., human or murine tumor cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of ZnMP Stock Solution: Prepare a stock solution of this compound (e.g., 5 mM) in a suitable solvent like DMSO.[6] Store the stock solution protected from light at -20°C.

  • Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing various concentrations of ZnMP (e.g., 0, 5, 10, 20 µM). A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[5]

Protein Extraction
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8][9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at approximately 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[8][10]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[8]

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).

  • Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Based on the protein quantification, dilute the protein samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.[10]

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel.[8][9]

    • Include a pre-stained protein ladder to monitor the separation.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

Immunodetection
  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for HO-1 (recognizing the protein at approximately 32-33 kDa) diluted in the blocking buffer overnight at 4°C with gentle agitation.[8][11]

    • Simultaneously, probe a separate membrane or the same membrane (after stripping) with a primary antibody for a loading control (e.g., ß-actin or GAPDH) to normalize for protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in the blocking buffer for 1 hour at room temperature.[8]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[8]

    • Normalize the intensity of the HO-1 band to the intensity of the corresponding loading control band.

    • Express the results as a fold change relative to the untreated control.

Data Presentation

Quantitative data from Western blot analysis should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Densitometric Analysis of HO-1 Protein Expression Following Treatment with this compound

Treatment GroupConcentration (µM)HO-1 Band Intensity (Arbitrary Units)Loading Control (ß-actin) Band Intensity (Arbitrary Units)Normalized HO-1 Expression (HO-1 / ß-actin)Fold Change vs. Control
Control (Vehicle) 015,23445,1230.3381.00
ZnMP 510,15644,8900.2260.67
ZnMP 106,54345,5670.1440.43
ZnMP 203,87644,9870.0860.25

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific inhibitor used. Some studies have shown that while ZnMP inhibits HO-1 activity, it can paradoxically lead to an increase in HO-1 protein expression, possibly through other signaling pathways.[12] Therefore, results should be interpreted in the context of both protein levels and enzymatic activity assays.

References

Troubleshooting & Optimization

ZN(II) Mesoporphyrin IX solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Zn(II) Mesoporphyrin IX in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound has a large, hydrophobic porphyrin ring structure, which leads to poor solubility in water. Like many porphyrins, it is prone to aggregation in aqueous media through π-π stacking, further reducing its solubility. The two carboxylic acid groups on the molecule mean its solubility is also pH-dependent.

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its low aqueous solubility, organic solvents are necessary to prepare stock solutions. The most commonly recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1] Other suitable organic solvents include pyridine (B92270) and dimethylformamide (DMF).[2][3] For in vivo studies, a co-solvent system is often required.[1][4]

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO. The use of sonication can aid in dissolution.[1] For example, a concentration of 50 mg/mL in DMSO can be achieved with the help of ultrasonication.[1]

Q4: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?

A4: Precipitation upon dilution in aqueous buffers is a common issue. This is often due to the compound's low solubility in water. To address this, ensure the final concentration in the aqueous buffer is low enough to remain in solution. For cell-based assays, it is crucial to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. For in vivo applications, a specific formulation with co-solvents is recommended.[1][4]

Q5: What is a recommended formulation for in vivo experiments?

A5: A commonly used formulation for in vivo administration involves a multi-solvent system. For example, a suspended solution can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] This method can yield a suspended solution with a solubility of up to 2.5 mg/mL, which may require ultrasonication to ensure homogeneity.[1]

Troubleshooting Guide

Problem: Solid this compound will not dissolve.

Possible Cause Suggested Solution
Inappropriate solventUse a recommended organic solvent such as DMSO, DMF, or pyridine.[1][2][3]
Insufficient solvent volumeIncrease the volume of the solvent to achieve a lower concentration.
Aggregation of the compoundUse ultrasonication to break up aggregates and aid dissolution.[1]
Low temperatureGently warm the solution. However, be cautious as high temperatures can degrade the compound.

Problem: The compound precipitates out of solution after dilution with aqueous media.

Possible Cause Suggested Solution
Poor aqueous solubilityThe final concentration in the aqueous buffer may be too high. Perform serial dilutions to determine the maximum soluble concentration in your specific buffer.
pH of the aqueous solutionThe solubility of porphyrins with carboxyl groups is pH-dependent.[5] Adjusting the pH of the final solution to be more basic may improve solubility.
Aggregation in aqueous mediaThe presence of salts in the buffer can promote aggregation. Consider using a formulation with surfactants like Tween-80 to reduce aggregation.[1][4]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO50 mg/mL (79.36 mM)Requires ultrasonication.[1]
PyridineSoluble[2][3]
DMFSoluble[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline2.5 mg/mL (3.97 mM)Suspended solution; requires ultrasonication.[1][4]
WaterInsoluble[6]
EthanolInsoluble[6]

Table 2: Preparation of Stock Solutions in DMSO

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg1.5872 mL
5 mM1 mg0.3174 mL
10 mM1 mg0.1587 mL
1 mM5 mg7.9359 mL
5 mM5 mg1.5872 mL
10 mM5 mg0.7936 mL
1 mM10 mg15.8718 mL
5 mM10 mg3.1744 mL
10 mM10 mg1.5872 mL

Calculations are based on a molecular weight of 630.05 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out 10 mg of this compound powder.

  • Add 1.5872 mL of high-purity DMSO.[1]

  • Vortex the solution to mix.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath and sonicate until the solution is clear.[1]

  • Store the stock solution at -20°C or -80°C for long-term stability.[4]

Protocol 2: Preparation of an in vivo Formulation (2.5 mg/mL)

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Use ultrasonication if necessary to ensure a uniform suspension.[4]

  • It is recommended to prepare this working solution fresh on the day of use.[4]

Visualizations

G cluster_start Start cluster_dissolution Initial Dissolution cluster_dilution Aqueous Dilution cluster_solutions Solutions start This compound Solubility Issue dissolve Attempt to dissolve in recommended organic solvent (e.g., DMSO) start->dissolve ultrasonicate Apply ultrasonication dissolve->ultrasonicate dissolved1 Is the compound fully dissolved? ultrasonicate->dissolved1 dissolved1->dissolve No, increase solvent volume or try gentle warming dilute Dilute stock solution in aqueous buffer dissolved1->dilute Yes precipitate Does precipitation occur? dilute->precipitate solution_found Solution is ready for use precipitate->solution_found No troubleshoot_pH Adjust pH of aqueous buffer (more basic) check_concentration Lower final concentration troubleshoot_pH->check_concentration use_cosolvents Prepare co-solvent formulation (e.g., DMSO, PEG300, Tween-80, Saline) check_concentration->use_cosolvents precipicate precipicate precipicate->troubleshoot_pH Yes G cluster_start Preparation of Stock Solution cluster_invivo Preparation of In Vivo Formulation (Example) weigh 1. Weigh this compound add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso mix 3. Vortex to mix add_dmso->mix sonicate 4. Sonicate if necessary mix->sonicate store 5. Store at -20°C or -80°C sonicate->store start_invivo Start with DMSO stock store->start_invivo add_peg Add PEG300 and mix start_invivo->add_peg add_tween Add Tween-80 and mix add_peg->add_tween add_saline Add saline to final volume add_tween->add_saline final_solution Homogeneous suspension ready for use add_saline->final_solution G cluster_pathway Heme Oxygenase (HO-1) Pathway cluster_inhibitor Inhibition heme Heme ho1 Heme Oxygenase-1 (HO-1) heme->ho1 Substrate products Biliverdin + Fe²⁺ + CO (Cytoprotective Effects) ho1->products Catalyzes znmp This compound znmp->ho1 Inhibits

References

ZN(II) Mesoporphyrin IX solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Zn(II) Mesoporphyrin IX in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound has a large, hydrophobic porphyrin ring structure, which leads to poor solubility in water. Like many porphyrins, it is prone to aggregation in aqueous media through π-π stacking, further reducing its solubility. The two carboxylic acid groups on the molecule mean its solubility is also pH-dependent.

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its low aqueous solubility, organic solvents are necessary to prepare stock solutions. The most commonly recommended solvent is dimethyl sulfoxide (DMSO).[1] Other suitable organic solvents include pyridine and dimethylformamide (DMF).[2][3] For in vivo studies, a co-solvent system is often required.[1][4]

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO. The use of sonication can aid in dissolution.[1] For example, a concentration of 50 mg/mL in DMSO can be achieved with the help of ultrasonication.[1]

Q4: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?

A4: Precipitation upon dilution in aqueous buffers is a common issue. This is often due to the compound's low solubility in water. To address this, ensure the final concentration in the aqueous buffer is low enough to remain in solution. For cell-based assays, it is crucial to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. For in vivo applications, a specific formulation with co-solvents is recommended.[1][4]

Q5: What is a recommended formulation for in vivo experiments?

A5: A commonly used formulation for in vivo administration involves a multi-solvent system. For example, a suspended solution can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] This method can yield a suspended solution with a solubility of up to 2.5 mg/mL, which may require ultrasonication to ensure homogeneity.[1]

Troubleshooting Guide

Problem: Solid this compound will not dissolve.

Possible Cause Suggested Solution
Inappropriate solventUse a recommended organic solvent such as DMSO, DMF, or pyridine.[1][2][3]
Insufficient solvent volumeIncrease the volume of the solvent to achieve a lower concentration.
Aggregation of the compoundUse ultrasonication to break up aggregates and aid dissolution.[1]
Low temperatureGently warm the solution. However, be cautious as high temperatures can degrade the compound.

Problem: The compound precipitates out of solution after dilution with aqueous media.

Possible Cause Suggested Solution
Poor aqueous solubilityThe final concentration in the aqueous buffer may be too high. Perform serial dilutions to determine the maximum soluble concentration in your specific buffer.
pH of the aqueous solutionThe solubility of porphyrins with carboxyl groups is pH-dependent.[5] Adjusting the pH of the final solution to be more basic may improve solubility.
Aggregation in aqueous mediaThe presence of salts in the buffer can promote aggregation. Consider using a formulation with surfactants like Tween-80 to reduce aggregation.[1][4]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO50 mg/mL (79.36 mM)Requires ultrasonication.[1]
PyridineSoluble[2][3]
DMFSoluble[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline2.5 mg/mL (3.97 mM)Suspended solution; requires ultrasonication.[1][4]
WaterInsoluble[6]
EthanolInsoluble[6]

Table 2: Preparation of Stock Solutions in DMSO

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg1.5872 mL
5 mM1 mg0.3174 mL
10 mM1 mg0.1587 mL
1 mM5 mg7.9359 mL
5 mM5 mg1.5872 mL
10 mM5 mg0.7936 mL
1 mM10 mg15.8718 mL
5 mM10 mg3.1744 mL
10 mM10 mg1.5872 mL

Calculations are based on a molecular weight of 630.05 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out 10 mg of this compound powder.

  • Add 1.5872 mL of high-purity DMSO.[1]

  • Vortex the solution to mix.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath and sonicate until the solution is clear.[1]

  • Store the stock solution at -20°C or -80°C for long-term stability.[4]

Protocol 2: Preparation of an in vivo Formulation (2.5 mg/mL)

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Use ultrasonication if necessary to ensure a uniform suspension.[4]

  • It is recommended to prepare this working solution fresh on the day of use.[4]

Visualizations

G cluster_start Start cluster_dissolution Initial Dissolution cluster_dilution Aqueous Dilution cluster_solutions Solutions start This compound Solubility Issue dissolve Attempt to dissolve in recommended organic solvent (e.g., DMSO) start->dissolve ultrasonicate Apply ultrasonication dissolve->ultrasonicate dissolved1 Is the compound fully dissolved? ultrasonicate->dissolved1 dissolved1->dissolve No, increase solvent volume or try gentle warming dilute Dilute stock solution in aqueous buffer dissolved1->dilute Yes precipitate Does precipitation occur? dilute->precipitate solution_found Solution is ready for use precipitate->solution_found No troubleshoot_pH Adjust pH of aqueous buffer (more basic) check_concentration Lower final concentration troubleshoot_pH->check_concentration use_cosolvents Prepare co-solvent formulation (e.g., DMSO, PEG300, Tween-80, Saline) check_concentration->use_cosolvents precipicate precipicate precipicate->troubleshoot_pH Yes G cluster_start Preparation of Stock Solution cluster_invivo Preparation of In Vivo Formulation (Example) weigh 1. Weigh this compound add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso mix 3. Vortex to mix add_dmso->mix sonicate 4. Sonicate if necessary mix->sonicate store 5. Store at -20°C or -80°C sonicate->store start_invivo Start with DMSO stock store->start_invivo add_peg Add PEG300 and mix start_invivo->add_peg add_tween Add Tween-80 and mix add_peg->add_tween add_saline Add saline to final volume add_tween->add_saline final_solution Homogeneous suspension ready for use add_saline->final_solution G cluster_pathway Heme Oxygenase (HO-1) Pathway cluster_inhibitor Inhibition heme Heme ho1 Heme Oxygenase-1 (HO-1) heme->ho1 Substrate products Biliverdin + Fe²⁺ + CO (Cytoprotective Effects) ho1->products Catalyzes znmp This compound znmp->ho1 Inhibits

References

Photostability and degradation of ZN(II) Mesoporphyrin IX under irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Zn(II) Mesoporphyrin IX, focusing on its photostability and degradation under irradiation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color and/or its fluorescence is decreasing during my experiment. What is happening?

A1: You are likely observing photodegradation, also known as photobleaching. Porphyrins, including this compound (ZnMP), are photosensitive molecules.[1][2] Upon absorbing light, they can become electronically excited. This excited state can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻).[3][4] These highly reactive species can then attack the porphyrin macrocycle itself, leading to its chemical breakdown. This degradation alters the molecule's structure, causing changes in its absorption spectrum (color) and a loss of fluorescence.

Q2: What are the primary factors that influence the rate of photodegradation?

A2: The rate of photodegradation is highly dependent on the experimental conditions. Key factors include:

  • Light Intensity and Wavelength: Higher light intensity (irradiance) provides more photons to excite the molecule, accelerating degradation.[5] The specific wavelengths used are also critical; irradiation at the Soret band (around 405-420 nm) or Q-bands (500-600 nm) where the porphyrin absorbs most strongly will lead to the fastest degradation.

  • Oxygen Concentration: The presence of molecular oxygen is a major driver of photodegradation for many porphyrins, as it is the precursor for singlet oxygen.[6][7] Deoxygenating your solvent can significantly slow down this degradation pathway.

  • Solvent: The choice of solvent can affect the stability of ZnMP and the lifetime of its excited states. Some solvents may also contain impurities that can quench the excited state or react with the porphyrin.

  • Concentration: The initial concentration of the porphyrin can influence the degradation kinetics. At high concentrations, aggregation can occur, which may alter photophysical properties and stability.

  • Presence of Other Substances: Molecules in the solution can act as quenchers (inhibiting degradation) or accelerators. For example, singlet oxygen quenchers like sodium azide (B81097) can reduce the degradation rate, while electron acceptors may increase it.[7]

Q3: How can I minimize the photodegradation of this compound during my experiments?

A3: To minimize unwanted degradation, consider the following precautions:

  • Work in Low-Light Conditions: Prepare solutions and handle samples under dim or red light to avoid accidental exposure.

  • Use Light Filters: Employ long-pass or band-pass filters to eliminate unnecessary and potentially damaging wavelengths (e.g., UV light below 320 nm).[8]

  • Control Exposure Time: Only illuminate the sample for the minimum time required for your measurement.

  • Deoxygenate Solutions: If permissible for your experiment, bubbling an inert gas like argon or nitrogen through your solvent can remove dissolved oxygen and reduce singlet oxygen-mediated degradation.[6]

  • Store Properly: Always store stock solutions and solid samples in the dark, often at reduced temperatures (e.g., 0-4 °C for short term, -20 °C for long term).[2]

  • Use Protective Packaging: For long-term studies, use amber vials or wrap containers in aluminum foil.[8]

Q4: What are the expected degradation products of this compound?

A4: The photodegradation of porphyrins is a complex process that can lead to various products. The primary mechanism often involves the oxidative cleavage of the porphyrin macrocycle. Studies on zinc porphyrins suggest that an initial product can be a biladienone-type structure, which results from the addition of oxygen across one of the pyrrole (B145914) rings.[6] Further degradation can lead to smaller, colorless fragments as the conjugated system is destroyed.[3] Identifying these products typically requires analytical techniques like HPLC and LC-MS.[9]

Quantitative Data Presentation

The photophysical properties of porphyrins are highly sensitive to their environment (e.g., solvent, pH). The following tables provide representative data for zinc porphyrins as a benchmark.

Table 1: Photophysical Properties of Representative Zinc Porphyrins

Property Zn(II) Tetraphenylporphyrin (ZnTPP) Zn(II) Protoporphyrin IX (ZnPP) Notes
Soret Band (λ_max) ~422 nm ~414 nm The most intense absorption band. Can shift based on solvent and aggregation.[10][11]
Q-Bands (λ_max) ~550 nm, ~590 nm ~545 nm, ~582 nm Weaker absorption bands in the visible region.[11][12]
Fluorescence Emission (λ_em) ~605 nm, ~655 nm ~588 nm, ~640 nm Emission peaks observed upon excitation at the Soret band.[11][13]
Fluorescence Quantum Yield (Φ_F) ~0.033 High ZnTPP is a common standard. ZnPP is noted for having one of the highest fluorescence quantum yields among heme analogs.[11][13]

| Singlet Oxygen Quantum Yield (Φ_Δ) | ~0.65 - 0.75 | Reduced by Zn²⁺ | High efficiency in generating singlet oxygen. Incorporation of zinc ions into the porphyrin macrocycle generally reduces the singlet oxygen quantum yield compared to the free-base version.[14][15][16] |

Table 2: Factors Influencing Photodegradation Rate

Factor Effect on Degradation Rate Rationale
↑ Light Intensity Increases More photons are available to excite the photosensitizer.[5]
↑ Oxygen Concentration Increases (typically) Oxygen is required for the generation of singlet oxygen, a primary degradation agent.[6][7]
Presence of Singlet Oxygen Quenchers (e.g., Azide) Decreases These molecules deactivate singlet oxygen, preventing it from reacting with the porphyrin.[7]
Presence of Electron Acceptors (e.g., Methyl Viologen) May Increase Can promote photo-oxidation through electron transfer mechanisms.[7]

| Immobilization in a Matrix (e.g., Polymer, MOF) | Decreases | Restricting molecular motion and aggregation can enhance photostability.[3] |

Experimental Protocols

Protocol 1: General Photostability Testing (Adapted from ICH Q1B)

This protocol provides a standardized method to assess the photosensitivity of this compound.[17][18]

Objective: To determine if light exposure results in unacceptable changes to the chemical or physical properties of ZnMP.

Materials:

  • This compound (solid powder or in solution).

  • Chemically inert, transparent containers (e.g., quartz cuvettes, glass dishes).

  • Aluminum foil.

  • Calibrated photostability chamber equipped with a light source simulating natural daylight (e.g., Xenon arc lamp or D65/ID65 fluorescent lamps) and a near-UV lamp.[8][17]

  • UV-Vis Spectrophotometer.

  • HPLC system with a suitable column for purity analysis.

Procedure:

  • Sample Preparation:

    • Solid: Spread a thin layer (not more than 3 mm thick) of ZnMP powder in a suitable glass or plastic dish.[18]

    • Solution: Prepare a solution of ZnMP in the desired solvent and place it in a transparent, inert container (e.g., quartz cuvette).

  • Dark Control: Prepare an identical sample (solid or solution) and wrap it completely in aluminum foil to protect it from light. This is the "dark control."[8]

  • Exposure:

    • Place the test sample and the dark control in the photostability chamber.

    • Expose the samples to a standardized light dose. According to ICH Q1B guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

  • Analysis:

    • After the exposure period, analyze both the exposed sample and the dark control.

    • Visual Inspection: Note any changes in color or appearance.[18]

    • Spectroscopic Analysis: Record the UV-Vis absorption spectrum. A decrease in the Soret band absorbance is a direct indicator of degradation.

    • Purity Analysis: Use an appropriate analytical method, such as HPLC, to quantify the remaining ZnMP (assay) and identify and quantify any degradation products.[9]

  • Evaluation: Compare the results from the exposed sample to the dark control. If the changes in the exposed sample are significant compared to the dark control, the compound is considered photolabile under the test conditions.

Protocol 2: Determination of Photodegradation Quantum Yield (Φ_d)

This protocol outlines a method to quantify the efficiency of photodegradation.

Objective: To calculate the quantum yield of photodegradation, which is the fraction of absorbed photons that result in the degradation of a ZnMP molecule.

Materials:

  • This compound solution of known concentration.

  • Chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate).[19]

  • Monochromatic or narrow-band light source (e.g., laser or LED with a band-pass filter).

  • Matched quartz cuvettes.

  • UV-Vis Spectrophotometer.

Procedure:

  • Determine Photon Flux (I₀):

    • Fill a cuvette with the chemical actinometer solution.

    • Irradiate the actinometer for a specific time period (t), ensuring the total conversion is kept low (<10-15%).

    • Measure the change in absorbance of the actinometer at the appropriate wavelength.

    • Calculate the number of photons absorbed by the actinometer using its known quantum yield, allowing you to determine the incident photon flux (I₀) of your light source in photons/second.[19][20]

  • Irradiate ZnMP Sample:

    • Fill an identical cuvette with the ZnMP solution of known initial concentration ([C]₀) and absorbance at the irradiation wavelength.

    • Irradiate the sample under the exact same conditions (light source, geometry) for a measured period of time.

    • Periodically record the UV-Vis spectrum and monitor the decrease in the Soret band absorbance.

  • Calculate Rate of Degradation:

    • From the change in concentration over time (d[C]/dt), determine the initial rate of the photoreaction. Concentration can be calculated from absorbance using the Beer-Lambert law.

  • Calculate Quantum Yield (Φ_d):

    • The photodegradation quantum yield is calculated using the formula: Φ_d = (Number of molecules degraded per unit time) / (Number of photons absorbed per unit time)

    • This can be expressed as: Φ_d = (d[C]/dt) / I_abs

    • Where I_abs is the number of photons absorbed by the sample per unit volume per unit time. I_abs is calculated from the incident photon flux (I₀) and the fraction of light absorbed by the sample.

Visualizations

PhotodegradationMechanism cluster_0 Photophysical Processes cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Degradation Pathway ZnMP_G ZnMP (Ground State) ZnMP_S1 ZnMP (Singlet Excited State) ZnMP_G->ZnMP_S1 Light Absorption (hν) Degradation Oxidative Attack on Porphyrin Ring ZnMP_S1->ZnMP_G Fluorescence ZnMP_T1 ZnMP (Triplet Excited State) ZnMP_S1->ZnMP_T1 Intersystem Crossing (ISC) ZnMP_T1->ZnMP_G Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) ZnMP_T1->O2_singlet Energy Transfer O2_ground ³O₂ (Molecular Oxygen) O2_singlet->Degradation ROS Other ROS (e.g., O₂•⁻) Products Degradation Products (e.g., Biladienones, Fragments) Degradation->Products PhotostabilityWorkflow cluster_samples cluster_analysis_methods prep 1. Sample Preparation (Solid or Solution) test_sample Test Sample (Transparent Container) prep->test_sample dark_control Dark Control (Wrapped in Foil) prep->dark_control chamber 2. Exposure (ICH Q1B Conditions: ≥1.2M lux-hrs, ≥200 W-h/m²) test_sample->chamber dark_control->chamber analysis 3. Analysis chamber->analysis visual Visual Inspection analysis->visual uvvis UV-Vis Spectroscopy analysis->uvvis hplc HPLC (Assay, Impurities) analysis->hplc eval 4. Evaluation (Compare Test vs. Dark Control) visual->eval uvvis->eval hplc->eval TroubleshootingTree start Observation: Unexpected Degradation or Inconsistent Results q1 Is the Dark Control stable? start->q1 issue_light Problem is likely photodegradation. q1->issue_light Yes issue_thermal Problem is likely thermal or chemical instability. Check temperature, solvent purity, and sample interactions. q1->issue_thermal No a1_yes Yes a1_no No q2 Check Experimental Setup issue_light->q2 check1 Light Source: - Calibrated? - Correct Spectrum/Intensity? - UV filter used? q2->check1 check2 Environment: - Oxygen level controlled? - Temperature monitored? q2->check2 check3 Solution: - High purity solvent? - Contaminants (quenchers/ sensitizers)? q2->check3

References

Photostability and degradation of ZN(II) Mesoporphyrin IX under irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Zn(II) Mesoporphyrin IX, focusing on its photostability and degradation under irradiation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color and/or its fluorescence is decreasing during my experiment. What is happening?

A1: You are likely observing photodegradation, also known as photobleaching. Porphyrins, including this compound (ZnMP), are photosensitive molecules.[1][2] Upon absorbing light, they can become electronically excited. This excited state can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻).[3][4] These highly reactive species can then attack the porphyrin macrocycle itself, leading to its chemical breakdown. This degradation alters the molecule's structure, causing changes in its absorption spectrum (color) and a loss of fluorescence.

Q2: What are the primary factors that influence the rate of photodegradation?

A2: The rate of photodegradation is highly dependent on the experimental conditions. Key factors include:

  • Light Intensity and Wavelength: Higher light intensity (irradiance) provides more photons to excite the molecule, accelerating degradation.[5] The specific wavelengths used are also critical; irradiation at the Soret band (around 405-420 nm) or Q-bands (500-600 nm) where the porphyrin absorbs most strongly will lead to the fastest degradation.

  • Oxygen Concentration: The presence of molecular oxygen is a major driver of photodegradation for many porphyrins, as it is the precursor for singlet oxygen.[6][7] Deoxygenating your solvent can significantly slow down this degradation pathway.

  • Solvent: The choice of solvent can affect the stability of ZnMP and the lifetime of its excited states. Some solvents may also contain impurities that can quench the excited state or react with the porphyrin.

  • Concentration: The initial concentration of the porphyrin can influence the degradation kinetics. At high concentrations, aggregation can occur, which may alter photophysical properties and stability.

  • Presence of Other Substances: Molecules in the solution can act as quenchers (inhibiting degradation) or accelerators. For example, singlet oxygen quenchers like sodium azide can reduce the degradation rate, while electron acceptors may increase it.[7]

Q3: How can I minimize the photodegradation of this compound during my experiments?

A3: To minimize unwanted degradation, consider the following precautions:

  • Work in Low-Light Conditions: Prepare solutions and handle samples under dim or red light to avoid accidental exposure.

  • Use Light Filters: Employ long-pass or band-pass filters to eliminate unnecessary and potentially damaging wavelengths (e.g., UV light below 320 nm).[8]

  • Control Exposure Time: Only illuminate the sample for the minimum time required for your measurement.

  • Deoxygenate Solutions: If permissible for your experiment, bubbling an inert gas like argon or nitrogen through your solvent can remove dissolved oxygen and reduce singlet oxygen-mediated degradation.[6]

  • Store Properly: Always store stock solutions and solid samples in the dark, often at reduced temperatures (e.g., 0-4 °C for short term, -20 °C for long term).[2]

  • Use Protective Packaging: For long-term studies, use amber vials or wrap containers in aluminum foil.[8]

Q4: What are the expected degradation products of this compound?

A4: The photodegradation of porphyrins is a complex process that can lead to various products. The primary mechanism often involves the oxidative cleavage of the porphyrin macrocycle. Studies on zinc porphyrins suggest that an initial product can be a biladienone-type structure, which results from the addition of oxygen across one of the pyrrole rings.[6] Further degradation can lead to smaller, colorless fragments as the conjugated system is destroyed.[3] Identifying these products typically requires analytical techniques like HPLC and LC-MS.[9]

Quantitative Data Presentation

The photophysical properties of porphyrins are highly sensitive to their environment (e.g., solvent, pH). The following tables provide representative data for zinc porphyrins as a benchmark.

Table 1: Photophysical Properties of Representative Zinc Porphyrins

Property Zn(II) Tetraphenylporphyrin (ZnTPP) Zn(II) Protoporphyrin IX (ZnPP) Notes
Soret Band (λ_max) ~422 nm ~414 nm The most intense absorption band. Can shift based on solvent and aggregation.[10][11]
Q-Bands (λ_max) ~550 nm, ~590 nm ~545 nm, ~582 nm Weaker absorption bands in the visible region.[11][12]
Fluorescence Emission (λ_em) ~605 nm, ~655 nm ~588 nm, ~640 nm Emission peaks observed upon excitation at the Soret band.[11][13]
Fluorescence Quantum Yield (Φ_F) ~0.033 High ZnTPP is a common standard. ZnPP is noted for having one of the highest fluorescence quantum yields among heme analogs.[11][13]

| Singlet Oxygen Quantum Yield (Φ_Δ) | ~0.65 - 0.75 | Reduced by Zn²⁺ | High efficiency in generating singlet oxygen. Incorporation of zinc ions into the porphyrin macrocycle generally reduces the singlet oxygen quantum yield compared to the free-base version.[14][15][16] |

Table 2: Factors Influencing Photodegradation Rate

Factor Effect on Degradation Rate Rationale
↑ Light Intensity Increases More photons are available to excite the photosensitizer.[5]
↑ Oxygen Concentration Increases (typically) Oxygen is required for the generation of singlet oxygen, a primary degradation agent.[6][7]
Presence of Singlet Oxygen Quenchers (e.g., Azide) Decreases These molecules deactivate singlet oxygen, preventing it from reacting with the porphyrin.[7]
Presence of Electron Acceptors (e.g., Methyl Viologen) May Increase Can promote photo-oxidation through electron transfer mechanisms.[7]

| Immobilization in a Matrix (e.g., Polymer, MOF) | Decreases | Restricting molecular motion and aggregation can enhance photostability.[3] |

Experimental Protocols

Protocol 1: General Photostability Testing (Adapted from ICH Q1B)

This protocol provides a standardized method to assess the photosensitivity of this compound.[17][18]

Objective: To determine if light exposure results in unacceptable changes to the chemical or physical properties of ZnMP.

Materials:

  • This compound (solid powder or in solution).

  • Chemically inert, transparent containers (e.g., quartz cuvettes, glass dishes).

  • Aluminum foil.

  • Calibrated photostability chamber equipped with a light source simulating natural daylight (e.g., Xenon arc lamp or D65/ID65 fluorescent lamps) and a near-UV lamp.[8][17]

  • UV-Vis Spectrophotometer.

  • HPLC system with a suitable column for purity analysis.

Procedure:

  • Sample Preparation:

    • Solid: Spread a thin layer (not more than 3 mm thick) of ZnMP powder in a suitable glass or plastic dish.[18]

    • Solution: Prepare a solution of ZnMP in the desired solvent and place it in a transparent, inert container (e.g., quartz cuvette).

  • Dark Control: Prepare an identical sample (solid or solution) and wrap it completely in aluminum foil to protect it from light. This is the "dark control."[8]

  • Exposure:

    • Place the test sample and the dark control in the photostability chamber.

    • Expose the samples to a standardized light dose. According to ICH Q1B guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

  • Analysis:

    • After the exposure period, analyze both the exposed sample and the dark control.

    • Visual Inspection: Note any changes in color or appearance.[18]

    • Spectroscopic Analysis: Record the UV-Vis absorption spectrum. A decrease in the Soret band absorbance is a direct indicator of degradation.

    • Purity Analysis: Use an appropriate analytical method, such as HPLC, to quantify the remaining ZnMP (assay) and identify and quantify any degradation products.[9]

  • Evaluation: Compare the results from the exposed sample to the dark control. If the changes in the exposed sample are significant compared to the dark control, the compound is considered photolabile under the test conditions.

Protocol 2: Determination of Photodegradation Quantum Yield (Φ_d)

This protocol outlines a method to quantify the efficiency of photodegradation.

Objective: To calculate the quantum yield of photodegradation, which is the fraction of absorbed photons that result in the degradation of a ZnMP molecule.

Materials:

  • This compound solution of known concentration.

  • Chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate).[19]

  • Monochromatic or narrow-band light source (e.g., laser or LED with a band-pass filter).

  • Matched quartz cuvettes.

  • UV-Vis Spectrophotometer.

Procedure:

  • Determine Photon Flux (I₀):

    • Fill a cuvette with the chemical actinometer solution.

    • Irradiate the actinometer for a specific time period (t), ensuring the total conversion is kept low (<10-15%).

    • Measure the change in absorbance of the actinometer at the appropriate wavelength.

    • Calculate the number of photons absorbed by the actinometer using its known quantum yield, allowing you to determine the incident photon flux (I₀) of your light source in photons/second.[19][20]

  • Irradiate ZnMP Sample:

    • Fill an identical cuvette with the ZnMP solution of known initial concentration ([C]₀) and absorbance at the irradiation wavelength.

    • Irradiate the sample under the exact same conditions (light source, geometry) for a measured period of time.

    • Periodically record the UV-Vis spectrum and monitor the decrease in the Soret band absorbance.

  • Calculate Rate of Degradation:

    • From the change in concentration over time (d[C]/dt), determine the initial rate of the photoreaction. Concentration can be calculated from absorbance using the Beer-Lambert law.

  • Calculate Quantum Yield (Φ_d):

    • The photodegradation quantum yield is calculated using the formula: Φ_d = (Number of molecules degraded per unit time) / (Number of photons absorbed per unit time)

    • This can be expressed as: Φ_d = (d[C]/dt) / I_abs

    • Where I_abs is the number of photons absorbed by the sample per unit volume per unit time. I_abs is calculated from the incident photon flux (I₀) and the fraction of light absorbed by the sample.

Visualizations

PhotodegradationMechanism cluster_0 Photophysical Processes cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Degradation Pathway ZnMP_G ZnMP (Ground State) ZnMP_S1 ZnMP (Singlet Excited State) ZnMP_G->ZnMP_S1 Light Absorption (hν) Degradation Oxidative Attack on Porphyrin Ring ZnMP_S1->ZnMP_G Fluorescence ZnMP_T1 ZnMP (Triplet Excited State) ZnMP_S1->ZnMP_T1 Intersystem Crossing (ISC) ZnMP_T1->ZnMP_G Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) ZnMP_T1->O2_singlet Energy Transfer O2_ground ³O₂ (Molecular Oxygen) O2_singlet->Degradation ROS Other ROS (e.g., O₂•⁻) Products Degradation Products (e.g., Biladienones, Fragments) Degradation->Products PhotostabilityWorkflow cluster_samples cluster_analysis_methods prep 1. Sample Preparation (Solid or Solution) test_sample Test Sample (Transparent Container) prep->test_sample dark_control Dark Control (Wrapped in Foil) prep->dark_control chamber 2. Exposure (ICH Q1B Conditions: ≥1.2M lux-hrs, ≥200 W-h/m²) test_sample->chamber dark_control->chamber analysis 3. Analysis chamber->analysis visual Visual Inspection analysis->visual uvvis UV-Vis Spectroscopy analysis->uvvis hplc HPLC (Assay, Impurities) analysis->hplc eval 4. Evaluation (Compare Test vs. Dark Control) visual->eval uvvis->eval hplc->eval TroubleshootingTree start Observation: Unexpected Degradation or Inconsistent Results q1 Is the Dark Control stable? start->q1 issue_light Problem is likely photodegradation. q1->issue_light Yes issue_thermal Problem is likely thermal or chemical instability. Check temperature, solvent purity, and sample interactions. q1->issue_thermal No a1_yes Yes a1_no No q2 Check Experimental Setup issue_light->q2 check1 Light Source: - Calibrated? - Correct Spectrum/Intensity? - UV filter used? q2->check1 check2 Environment: - Oxygen level controlled? - Temperature monitored? q2->check2 check3 Solution: - High purity solvent? - Contaminants (quenchers/ sensitizers)? q2->check3

References

Technical Support Center: Fluorescence Quenching of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescence quenching studies involving Zn(II) Mesoporphyrin IX. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is not fluorescing or the signal is very weak. What are the possible causes?

A1: Several factors can lead to a weak or absent fluorescence signal. Here are the most common culprits and how to address them:

  • Aggregation: At high concentrations, porphyrin molecules, including this compound, have a tendency to aggregate. This aggregation can lead to self-quenching of fluorescence.

    • Troubleshooting:

      • Dilute your sample: Work with concentrations in the micromolar (µM) range or lower.

      • Use appropriate solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) can help to minimize aggregation. For aqueous solutions, the addition of surfactants or polymers may be necessary.

      • Check the absorption spectrum: Aggregation can sometimes be observed as a broadening or a shift in the Soret band of the UV-Vis absorption spectrum.

  • Solvent Effects: The choice of solvent significantly impacts the fluorescence quantum yield and lifetime of this compound.

    • Troubleshooting:

      • Consult solvent data: Refer to the data table below for the photophysical properties of this compound in different solvents. Polar solvents can sometimes lead to lower quantum yields.

      • Ensure solvent purity: Impurities in the solvent can act as quenchers. Use high-purity, spectroscopy-grade solvents.

  • Presence of Quenchers: Contaminants in your sample or solvent can quench the fluorescence of this compound.

    • Troubleshooting:

      • Use clean glassware: Thoroughly clean all glassware to remove any potential quenching residues.

      • Purify your sample: If you suspect impurities in your this compound sample, consider purification by chromatography.

  • Incorrect Instrument Settings: Improper settings on the fluorometer can result in a weak signal.

    • Troubleshooting:

      • Check excitation and emission wavelengths: Ensure you are using the correct excitation wavelength to populate the excited state and monitoring the emission at the appropriate wavelength. For this compound, excitation is typically near the Soret band (around 400-420 nm), with emission in the 580-650 nm range.

      • Adjust slit widths: Increasing the excitation and emission slit widths can increase the signal intensity, but be aware that this may decrease the spectral resolution.

Q2: I am observing a non-linear Stern-Volmer plot. What does this indicate and how can I interpret it?

A2: A non-linear Stern-Volmer plot is a common observation and can arise from several phenomena. The direction of the curvature provides clues to the underlying mechanism.

  • Upward (Positive) Deviation: This often indicates that both static and dynamic quenching are occurring simultaneously.[1] At higher quencher concentrations, the formation of a non-fluorescent ground-state complex (static quenching) becomes more significant in addition to collisional quenching (dynamic quenching).

  • Downward (Negative) Deviation: This can suggest that there are two or more populations of the fluorophore with different accessibilities to the quencher. In this case, some of the this compound molecules are more easily quenched than others.

Troubleshooting and Interpretation:

  • Perform Lifetime Measurements: To distinguish between static and dynamic quenching, measure the fluorescence lifetime of this compound in the presence of the quencher.

    • If the lifetime decreases with increasing quencher concentration, dynamic quenching is present.

    • If the lifetime remains constant while the fluorescence intensity decreases, static quenching is the dominant mechanism.[2]

  • Analyze with a Modified Stern-Volmer Equation: For cases of combined static and dynamic quenching, a modified Stern-Volmer equation that accounts for both processes may be necessary for accurate analysis.

  • Check for Inner Filter Effects: At high concentrations of the quencher or fluorophore, the quencher may absorb either the excitation or emission light, leading to an artificial decrease in fluorescence intensity that can be mistaken for quenching. This is known as the inner filter effect.

    • Correction: Measure the absorbance of your samples at the excitation and emission wavelengths and apply a correction factor to your fluorescence data.

Troubleshooting Guides

Guide 1: Distinguishing Between Static and Dynamic Quenching

A primary challenge in fluorescence quenching experiments is determining the nature of the quenching mechanism. This guide provides a systematic approach to differentiate between static and dynamic quenching.

Key Differences:

FeatureDynamic QuenchingStatic Quenching
Mechanism Collisional interaction between the excited fluorophore and the quencher.Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
Effect on Lifetime Fluorescence lifetime decreases.Fluorescence lifetime remains unchanged.
Temperature Dependence Quenching efficiency increases with increasing temperature (higher diffusion rates).Quenching efficiency decreases with increasing temperature (complex may dissociate).
Viscosity Dependence Quenching efficiency decreases with increasing viscosity (slower diffusion).Quenching efficiency is largely unaffected by viscosity changes.

Experimental Workflow:

References

Technical Support Center: Fluorescence Quenching of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescence quenching studies involving Zn(II) Mesoporphyrin IX. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is not fluorescing or the signal is very weak. What are the possible causes?

A1: Several factors can lead to a weak or absent fluorescence signal. Here are the most common culprits and how to address them:

  • Aggregation: At high concentrations, porphyrin molecules, including this compound, have a tendency to aggregate. This aggregation can lead to self-quenching of fluorescence.

    • Troubleshooting:

      • Dilute your sample: Work with concentrations in the micromolar (µM) range or lower.

      • Use appropriate solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform can help to minimize aggregation. For aqueous solutions, the addition of surfactants or polymers may be necessary.

      • Check the absorption spectrum: Aggregation can sometimes be observed as a broadening or a shift in the Soret band of the UV-Vis absorption spectrum.

  • Solvent Effects: The choice of solvent significantly impacts the fluorescence quantum yield and lifetime of this compound.

    • Troubleshooting:

      • Consult solvent data: Refer to the data table below for the photophysical properties of this compound in different solvents. Polar solvents can sometimes lead to lower quantum yields.

      • Ensure solvent purity: Impurities in the solvent can act as quenchers. Use high-purity, spectroscopy-grade solvents.

  • Presence of Quenchers: Contaminants in your sample or solvent can quench the fluorescence of this compound.

    • Troubleshooting:

      • Use clean glassware: Thoroughly clean all glassware to remove any potential quenching residues.

      • Purify your sample: If you suspect impurities in your this compound sample, consider purification by chromatography.

  • Incorrect Instrument Settings: Improper settings on the fluorometer can result in a weak signal.

    • Troubleshooting:

      • Check excitation and emission wavelengths: Ensure you are using the correct excitation wavelength to populate the excited state and monitoring the emission at the appropriate wavelength. For this compound, excitation is typically near the Soret band (around 400-420 nm), with emission in the 580-650 nm range.

      • Adjust slit widths: Increasing the excitation and emission slit widths can increase the signal intensity, but be aware that this may decrease the spectral resolution.

Q2: I am observing a non-linear Stern-Volmer plot. What does this indicate and how can I interpret it?

A2: A non-linear Stern-Volmer plot is a common observation and can arise from several phenomena. The direction of the curvature provides clues to the underlying mechanism.

  • Upward (Positive) Deviation: This often indicates that both static and dynamic quenching are occurring simultaneously.[1] At higher quencher concentrations, the formation of a non-fluorescent ground-state complex (static quenching) becomes more significant in addition to collisional quenching (dynamic quenching).

  • Downward (Negative) Deviation: This can suggest that there are two or more populations of the fluorophore with different accessibilities to the quencher. In this case, some of the this compound molecules are more easily quenched than others.

Troubleshooting and Interpretation:

  • Perform Lifetime Measurements: To distinguish between static and dynamic quenching, measure the fluorescence lifetime of this compound in the presence of the quencher.

    • If the lifetime decreases with increasing quencher concentration, dynamic quenching is present.

    • If the lifetime remains constant while the fluorescence intensity decreases, static quenching is the dominant mechanism.[2]

  • Analyze with a Modified Stern-Volmer Equation: For cases of combined static and dynamic quenching, a modified Stern-Volmer equation that accounts for both processes may be necessary for accurate analysis.

  • Check for Inner Filter Effects: At high concentrations of the quencher or fluorophore, the quencher may absorb either the excitation or emission light, leading to an artificial decrease in fluorescence intensity that can be mistaken for quenching. This is known as the inner filter effect.

    • Correction: Measure the absorbance of your samples at the excitation and emission wavelengths and apply a correction factor to your fluorescence data.

Troubleshooting Guides

Guide 1: Distinguishing Between Static and Dynamic Quenching

A primary challenge in fluorescence quenching experiments is determining the nature of the quenching mechanism. This guide provides a systematic approach to differentiate between static and dynamic quenching.

Key Differences:

FeatureDynamic QuenchingStatic Quenching
Mechanism Collisional interaction between the excited fluorophore and the quencher.Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
Effect on Lifetime Fluorescence lifetime decreases.Fluorescence lifetime remains unchanged.
Temperature Dependence Quenching efficiency increases with increasing temperature (higher diffusion rates).Quenching efficiency decreases with increasing temperature (complex may dissociate).
Viscosity Dependence Quenching efficiency decreases with increasing viscosity (slower diffusion).Quenching efficiency is largely unaffected by viscosity changes.

Experimental Workflow:

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zn(II) Mesoporphyrin IX. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the photocatalytic efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low photocatalytic activity with this compound?

A1: Low photocatalytic activity can stem from several factors. A primary cause is the aggregation of the porphyrin molecules in solution, which reduces the effective surface area and quenches the excited state.[1][2] Another significant factor can be the inefficient transfer of electrons from the excited porphyrin to the substrate or a co-catalyst.[3] The formation of inactive ion pair states after photoexcitation can also be a major contributor to low quantum yields. Additionally, photobleaching of the porphyrin under prolonged irradiation can lead to a decrease in activity over time.

Q2: How can I prevent the aggregation of this compound in my experiments?

A2: Preventing aggregation is crucial for maintaining high photocatalytic efficiency. Here are several strategies:

  • Solvent Selection: Due to its hydrophobic nature, this compound dissolves best in non-polar organic solvents like chloroform (B151607), acetone, and diethyl ether. Using high-purity, anhydrous solvents is critical, as residual water can promote aggregation.

  • Use of Surfactants: In aqueous solutions, incorporating surfactants at a concentration above their critical micelle concentration (CMC) can create micelles that encapsulate the porphyrin molecules, preventing aggregation.

  • Immobilization on Supports: Dispersing the porphyrin on a solid support, such as TiO2 nanoparticles or within a polymer matrix like poly(acrylic acid), can physically separate the molecules and prevent π-π stacking.[1]

  • Protein Scaffolds: Embedding this compound within the heme-binding sites of proteins, such as bacterioferritin, can effectively prevent aggregation and maintain its monomeric, active form.[2]

Q3: My this compound solution is losing its color during the experiment. What is happening and how can I minimize it?

A3: The loss of color is likely due to photobleaching, the light-induced degradation of the porphyrin macrocycle. This is often caused by reaction with reactive oxygen species (ROS) generated during the photocatalytic process. To minimize photobleaching:

  • Optimize Catalyst Loading: Using an optimal concentration of the photocatalyst can ensure efficient light absorption without excessive generation of ROS that can degrade the porphyrin itself.

  • Control Irradiation Time and Intensity: Use the minimum light intensity and irradiation time necessary for your reaction to proceed efficiently.

  • Use of Sacrificial Agents: The presence of a sacrificial electron donor can help to quench the excited state of the porphyrin productively, reducing the likelihood of side reactions that lead to degradation.

  • Deaerate the Solution: Removing dissolved oxygen by purging with an inert gas (e.g., argon or nitrogen) can reduce the formation of singlet oxygen, a primary culprit in photobleaching.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no hydrogen evolution 1. Inefficient electron transfer to the co-catalyst (e.g., platinum).2. Aggregation of the porphyrin.3. Inappropriate pH of the solution.4. Absence or degradation of the sacrificial electron donor.1. Ensure intimate contact between the porphyrin and the co-catalyst. Consider using a composite material.2. See FAQ Q2 for aggregation prevention.3. Optimize the pH of the solution (e.g., a study found optimal H2 evolution at pH 3).[4]4. Use a fresh solution of a suitable sacrificial electron donor (e.g., ascorbic acid, triethanolamine).
Slow degradation of organic pollutants 1. Catalyst poisoning by reaction intermediates or byproducts.2. Poor adsorption of the pollutant onto the photocatalyst surface.3. Mismatch between the light source spectrum and the porphyrin's absorption spectrum.1. Wash the catalyst with a suitable solvent after each cycle. Consider regenerating the catalyst through a mild heat treatment if applicable.2. Adjust the pH of the solution to optimize the surface charge of the catalyst and the pollutant for better interaction.3. Ensure your light source emits in the regions of the Soret (around 420 nm) and Q bands (500-600 nm) of this compound.
Inconsistent or non-reproducible results 1. Variation in catalyst preparation and purity.2. Fluctuations in light intensity or temperature.3. Inconsistent concentration of reactants.1. Follow a standardized protocol for the synthesis and purification of this compound. Characterize each batch to ensure consistency.2. Use a stabilized light source and a temperature-controlled reaction setup.3. Prepare fresh solutions for each experiment and use precise measurement techniques.

Quantitative Data Summary

The following tables summarize key performance indicators for Zn(II) porphyrin-based photocatalysts in different applications.

Table 1: Photocatalytic Hydrogen Evolution

Photocatalyst SystemCo-catalystSacrificial DonorpHH₂ Evolution Rate (μmol g⁻¹ h⁻¹)Reference
Zn-Por-TT COF5 wt% PtAscorbic Acid38200[4]
ZnTPP Octahedral StructuresPlatinum Nanoparticles1 M Ascorbic Acid4185.5[5]
ZnTPP "Manta-ray" ShapesPlatinum Nanoparticles1 M Ascorbic Acid4166[5]
ZnTPP "Flower" StructurePlatinum Nanoparticles1 M Ascorbic Acid444.4[5]

Table 2: Photocatalytic Degradation of Organic Pollutants

Photocatalyst SystemPollutantLight SourceDegradation EfficiencyTime (h)Reference
Sn(IV)/Zn(II)-Porphyrin Nanostructures (Triad 3)Rhodamine BVisible Light94%4[6]
Sn(IV)/Zn(II)-Porphyrin Nanostructures (Triad 2)Rhodamine BVisible Light91%4[6]
Sn(IV)/Zn(II)-Porphyrin Nanostructures (Triad 1)Rhodamine BVisible Light89%4[6]
Zn(II) Porphyrin Complex (4) with H₂O₂Rhodamine B-42.3%1[7]
Zn(II) Porphyrin Complex (4) with H₂O₂Methyl Orange-45.5%1[7]

Experimental Protocols

Synthesis and Purification of this compound

This protocol is a general guideline based on common metalloporphyrin synthesis procedures.

Materials:

Procedure:

  • Dissolve Mesoporphyrin IX dihydrochloride in a minimal amount of a suitable solvent mixture, such as chloroform and methanol.

  • In a separate flask, dissolve an excess of Zinc(II) acetate dihydrate in methanol.

  • Add the zinc acetate solution to the porphyrin solution.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q bands, or by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the crude product in dichloromethane.

  • Purify the product by column chromatography on silica gel, using a mixture of dichloromethane and methanol as the eluent.

  • Collect the fractions containing the desired product and remove the solvent.

  • Recrystallize the purified this compound from a dichloromethane/hexane mixture to obtain a crystalline solid.[6]

  • Store the final product at room temperature, protected from light.[8]

General Protocol for Photocatalytic Degradation of Rhodamine B

Materials:

  • This compound photocatalyst

  • Rhodamine B (RhB) stock solution

  • Deionized water

  • Visible light source (e.g., Xenon lamp with a UV cutoff filter)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Prepare an aqueous solution of Rhodamine B at the desired concentration (e.g., 10 mg/L).

  • Add a specific amount of the this compound photocatalyst to the RhB solution.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of RhB (around 554 nm).

  • Irradiate the suspension with the visible light source under continuous stirring.

  • At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[6]

Visualizations

Photocatalytic_Mechanism cluster_0 Photocatalyst (ZnMP-IX) cluster_1 Redox Reactions cluster_2 Reactants & Products ZnMP_GS ZnMP-IX (Ground State) ZnMP_ES ZnMP-IX* (Excited State) ZnMP_ES->ZnMP_GS Relaxation/Recombination e_transfer Electron Transfer ZnMP_ES->e_transfer e⁻ h_transfer Hole Transfer ZnMP_ES->h_transfer h⁺ Acceptor Electron Acceptor (e.g., H₂O, Pollutant) e_transfer->Acceptor Donor Electron Donor (e.g., Sacrificial Agent) h_transfer->Donor Oxidized_Donor Oxidized Donor Donor->Oxidized_Donor Oxidation Reduced_Acceptor Reduced Acceptor (e.g., H₂, Degraded Pollutant) Acceptor->Reduced_Acceptor Reduction Light Light (hν) Light->ZnMP_GS Excitation

Caption: General mechanism of photocatalysis using this compound.

Troubleshooting_Workflow start Experiment Start check_activity Low Photocatalytic Activity? start->check_activity check_aggregation Check for Aggregation (UV-Vis, Visual) check_activity->check_aggregation Yes success Improved Activity check_activity->success No is_aggregated Aggregation Observed? check_aggregation->is_aggregated implement_agg_prevention Implement Aggregation Prevention (See FAQ Q2) is_aggregated->implement_agg_prevention Yes check_photobleaching Check for Photobleaching (Color Loss) is_aggregated->check_photobleaching No implement_agg_prevention->start is_bleached Photobleaching Observed? check_photobleaching->is_bleached implement_bleach_prevention Minimize Photobleaching (See FAQ Q3) is_bleached->implement_bleach_prevention Yes check_conditions Verify Experimental Conditions (pH, Temp, Light Source) is_bleached->check_conditions No implement_bleach_prevention->start optimize_conditions Optimize Conditions check_conditions->optimize_conditions optimize_conditions->start end End success->end

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zn(II) Mesoporphyrin IX. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the photocatalytic efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low photocatalytic activity with this compound?

A1: Low photocatalytic activity can stem from several factors. A primary cause is the aggregation of the porphyrin molecules in solution, which reduces the effective surface area and quenches the excited state.[1][2] Another significant factor can be the inefficient transfer of electrons from the excited porphyrin to the substrate or a co-catalyst.[3] The formation of inactive ion pair states after photoexcitation can also be a major contributor to low quantum yields. Additionally, photobleaching of the porphyrin under prolonged irradiation can lead to a decrease in activity over time.

Q2: How can I prevent the aggregation of this compound in my experiments?

A2: Preventing aggregation is crucial for maintaining high photocatalytic efficiency. Here are several strategies:

  • Solvent Selection: Due to its hydrophobic nature, this compound dissolves best in non-polar organic solvents like chloroform, acetone, and diethyl ether. Using high-purity, anhydrous solvents is critical, as residual water can promote aggregation.

  • Use of Surfactants: In aqueous solutions, incorporating surfactants at a concentration above their critical micelle concentration (CMC) can create micelles that encapsulate the porphyrin molecules, preventing aggregation.

  • Immobilization on Supports: Dispersing the porphyrin on a solid support, such as TiO2 nanoparticles or within a polymer matrix like poly(acrylic acid), can physically separate the molecules and prevent π-π stacking.[1]

  • Protein Scaffolds: Embedding this compound within the heme-binding sites of proteins, such as bacterioferritin, can effectively prevent aggregation and maintain its monomeric, active form.[2]

Q3: My this compound solution is losing its color during the experiment. What is happening and how can I minimize it?

A3: The loss of color is likely due to photobleaching, the light-induced degradation of the porphyrin macrocycle. This is often caused by reaction with reactive oxygen species (ROS) generated during the photocatalytic process. To minimize photobleaching:

  • Optimize Catalyst Loading: Using an optimal concentration of the photocatalyst can ensure efficient light absorption without excessive generation of ROS that can degrade the porphyrin itself.

  • Control Irradiation Time and Intensity: Use the minimum light intensity and irradiation time necessary for your reaction to proceed efficiently.

  • Use of Sacrificial Agents: The presence of a sacrificial electron donor can help to quench the excited state of the porphyrin productively, reducing the likelihood of side reactions that lead to degradation.

  • Deaerate the Solution: Removing dissolved oxygen by purging with an inert gas (e.g., argon or nitrogen) can reduce the formation of singlet oxygen, a primary culprit in photobleaching.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no hydrogen evolution 1. Inefficient electron transfer to the co-catalyst (e.g., platinum).2. Aggregation of the porphyrin.3. Inappropriate pH of the solution.4. Absence or degradation of the sacrificial electron donor.1. Ensure intimate contact between the porphyrin and the co-catalyst. Consider using a composite material.2. See FAQ Q2 for aggregation prevention.3. Optimize the pH of the solution (e.g., a study found optimal H2 evolution at pH 3).[4]4. Use a fresh solution of a suitable sacrificial electron donor (e.g., ascorbic acid, triethanolamine).
Slow degradation of organic pollutants 1. Catalyst poisoning by reaction intermediates or byproducts.2. Poor adsorption of the pollutant onto the photocatalyst surface.3. Mismatch between the light source spectrum and the porphyrin's absorption spectrum.1. Wash the catalyst with a suitable solvent after each cycle. Consider regenerating the catalyst through a mild heat treatment if applicable.2. Adjust the pH of the solution to optimize the surface charge of the catalyst and the pollutant for better interaction.3. Ensure your light source emits in the regions of the Soret (around 420 nm) and Q bands (500-600 nm) of this compound.
Inconsistent or non-reproducible results 1. Variation in catalyst preparation and purity.2. Fluctuations in light intensity or temperature.3. Inconsistent concentration of reactants.1. Follow a standardized protocol for the synthesis and purification of this compound. Characterize each batch to ensure consistency.2. Use a stabilized light source and a temperature-controlled reaction setup.3. Prepare fresh solutions for each experiment and use precise measurement techniques.

Quantitative Data Summary

The following tables summarize key performance indicators for Zn(II) porphyrin-based photocatalysts in different applications.

Table 1: Photocatalytic Hydrogen Evolution

Photocatalyst SystemCo-catalystSacrificial DonorpHH₂ Evolution Rate (μmol g⁻¹ h⁻¹)Reference
Zn-Por-TT COF5 wt% PtAscorbic Acid38200[4]
ZnTPP Octahedral StructuresPlatinum Nanoparticles1 M Ascorbic Acid4185.5[5]
ZnTPP "Manta-ray" ShapesPlatinum Nanoparticles1 M Ascorbic Acid4166[5]
ZnTPP "Flower" StructurePlatinum Nanoparticles1 M Ascorbic Acid444.4[5]

Table 2: Photocatalytic Degradation of Organic Pollutants

Photocatalyst SystemPollutantLight SourceDegradation EfficiencyTime (h)Reference
Sn(IV)/Zn(II)-Porphyrin Nanostructures (Triad 3)Rhodamine BVisible Light94%4[6]
Sn(IV)/Zn(II)-Porphyrin Nanostructures (Triad 2)Rhodamine BVisible Light91%4[6]
Sn(IV)/Zn(II)-Porphyrin Nanostructures (Triad 1)Rhodamine BVisible Light89%4[6]
Zn(II) Porphyrin Complex (4) with H₂O₂Rhodamine B-42.3%1[7]
Zn(II) Porphyrin Complex (4) with H₂O₂Methyl Orange-45.5%1[7]

Experimental Protocols

Synthesis and Purification of this compound

This protocol is a general guideline based on common metalloporphyrin synthesis procedures.

Materials:

  • Mesoporphyrin IX dihydrochloride

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Solvents: Chloroform (CHCl₃), Methanol (MeOH), Dichloromethane (CH₂Cl₂), Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve Mesoporphyrin IX dihydrochloride in a minimal amount of a suitable solvent mixture, such as chloroform and methanol.

  • In a separate flask, dissolve an excess of Zinc(II) acetate dihydrate in methanol.

  • Add the zinc acetate solution to the porphyrin solution.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q bands, or by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the crude product in dichloromethane.

  • Purify the product by column chromatography on silica gel, using a mixture of dichloromethane and methanol as the eluent.

  • Collect the fractions containing the desired product and remove the solvent.

  • Recrystallize the purified this compound from a dichloromethane/hexane mixture to obtain a crystalline solid.[6]

  • Store the final product at room temperature, protected from light.[8]

General Protocol for Photocatalytic Degradation of Rhodamine B

Materials:

  • This compound photocatalyst

  • Rhodamine B (RhB) stock solution

  • Deionized water

  • Visible light source (e.g., Xenon lamp with a UV cutoff filter)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Prepare an aqueous solution of Rhodamine B at the desired concentration (e.g., 10 mg/L).

  • Add a specific amount of the this compound photocatalyst to the RhB solution.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of RhB (around 554 nm).

  • Irradiate the suspension with the visible light source under continuous stirring.

  • At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[6]

Visualizations

Photocatalytic_Mechanism cluster_0 Photocatalyst (ZnMP-IX) cluster_1 Redox Reactions cluster_2 Reactants & Products ZnMP_GS ZnMP-IX (Ground State) ZnMP_ES ZnMP-IX* (Excited State) ZnMP_ES->ZnMP_GS Relaxation/Recombination e_transfer Electron Transfer ZnMP_ES->e_transfer e⁻ h_transfer Hole Transfer ZnMP_ES->h_transfer h⁺ Acceptor Electron Acceptor (e.g., H₂O, Pollutant) e_transfer->Acceptor Donor Electron Donor (e.g., Sacrificial Agent) h_transfer->Donor Oxidized_Donor Oxidized Donor Donor->Oxidized_Donor Oxidation Reduced_Acceptor Reduced Acceptor (e.g., H₂, Degraded Pollutant) Acceptor->Reduced_Acceptor Reduction Light Light (hν) Light->ZnMP_GS Excitation

Caption: General mechanism of photocatalysis using this compound.

Troubleshooting_Workflow start Experiment Start check_activity Low Photocatalytic Activity? start->check_activity check_aggregation Check for Aggregation (UV-Vis, Visual) check_activity->check_aggregation Yes success Improved Activity check_activity->success No is_aggregated Aggregation Observed? check_aggregation->is_aggregated implement_agg_prevention Implement Aggregation Prevention (See FAQ Q2) is_aggregated->implement_agg_prevention Yes check_photobleaching Check for Photobleaching (Color Loss) is_aggregated->check_photobleaching No implement_agg_prevention->start is_bleached Photobleaching Observed? check_photobleaching->is_bleached implement_bleach_prevention Minimize Photobleaching (See FAQ Q3) is_bleached->implement_bleach_prevention Yes check_conditions Verify Experimental Conditions (pH, Temp, Light Source) is_bleached->check_conditions No implement_bleach_prevention->start optimize_conditions Optimize Conditions check_conditions->optimize_conditions optimize_conditions->start end End success->end

References

Technical Support Center: Optimizing Zn(II) Mesoporphyrin IX for Heme Oxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zn(II) Mesoporphyrin IX (ZnMP) as a heme oxygenase (HO) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of ZnMP in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (ZnMP) is a natural porphyrin derivative that acts as a competitive inhibitor of heme oxygenase (HO), particularly HO-1.[1] HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide.[2][3] By inhibiting HO-1, ZnMP can modulate various cellular processes, including those involved in cancer cell proliferation and survival.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is recommended to store this compound at room temperature and protected from light.[6] For creating stock solutions, it can be dissolved in DMSO; for in vivo studies, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, though this may result in a suspension that requires ultrasonic treatment to dissolve.[7]

Q3: What are the known off-target effects or alternative activities of this compound?

A3: Besides its well-documented role as a heme oxygenase inhibitor, this compound has been shown to have other biological activities. It can stimulate the human mitochondrial transporter ABCB10 and may promote the degradation of the Bach1 repressor, which is involved in the transcription of hemoglobinization genes.[7] It has also been observed to induce the rapid proteasomal degradation of Hepatitis C Nonstructural 5A Protein in human hepatoma cells.[6]

Q4: In which experimental models has the anti-tumor effect of this compound been demonstrated?

A4: The anti-tumor effects of this compound have been observed in various cancer cell lines. For instance, it has shown potent cytostatic and cytotoxic effects against human and murine tumor cell lines.[4][8] In a study with LL/2 mouse lung cancer cells, ZnMP was found to reduce tumor growth in a dose-dependent manner in C57BL mice.[5]

Data Summary

Table 1: In Vitro Effects of this compound on Cancer Cells
Cell LineConcentrationIncubation TimeObserved EffectsReference
C-26 (murine colon adenocarcinoma)Not specifiedIndicated timesIncreased percentage of cells in sub-G1 phase, induction of apoptosis, and increased reactive oxygen species.[4][8]
Human and murine tumor cell linesSerial dilutions48 or 72 hoursPotent cytostatic/cytotoxic effects.[8]
LL/2 (mouse lung cancer)Not specifiedNot specifiedReduced HO-1 expression and activity; enhanced growth inhibition when co-treated with an NO donor.[5]
Table 2: In Vivo Effects of this compound
Animal ModelDosageAdministration RouteObserved EffectsReference
C57BL mice with LL/2 lung cancer5 and 20 µ g/mouse Not specifiedDose-dependent inhibition of tumor growth, reduced tumor vascular endothelial growth factor, and lower microvessel density.[5]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Heme Oxygenase Inhibition

This protocol provides a general framework for determining the optimal concentration of ZnMP for inhibiting HO-1 activity in a specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium appropriate for your cell line

  • 96-well plates

  • Cell line of interest

  • Reagents for a heme oxygenase activity assay or a downstream marker assay (e.g., bilirubin (B190676) production)

  • Plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of ZnMP in DMSO. Store this stock solution protected from light.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • Dose-Response Treatment:

    • Prepare a series of dilutions of the ZnMP stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest ZnMP concentration) and a negative control (medium only).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of ZnMP.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on your experimental goals.

  • Heme Oxygenase Activity Assay:

    • After incubation, lyse the cells and perform a heme oxygenase activity assay according to the manufacturer's instructions or a published protocol. This typically involves measuring the conversion of hemin (B1673052) to bilirubin.

    • Alternatively, measure a downstream marker of HO-1 activity.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the results to the vehicle control.

    • Plot the HO-1 activity as a function of ZnMP concentration to generate a dose-response curve.

    • From this curve, determine the IC50 value (the concentration at which 50% of HO-1 activity is inhibited). The optimal concentration for your experiments will likely be around this IC50 value or a concentration that gives a significant, but not complete, inhibition.

Visualizations

Heme_Oxygenase_Signaling_Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin Fe2 Fe²⁺ HO1->Fe2 CO Carbon Monoxide HO1->CO ZnMP This compound ZnMP->HO1 Inhibits BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin

Caption: Heme Oxygenase-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stock Prepare ZnMP Stock (10 mM in DMSO) Dose_Response Treat with Serial Dilutions of ZnMP Prep_Stock->Dose_Response Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Dose_Response Incubate Incubate for 24-72 hours Dose_Response->Incubate Assay Perform HO Activity Assay Incubate->Assay Measure Measure Signal Assay->Measure Plot Plot Dose-Response Curve Measure->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for optimizing ZnMP concentration.

Troubleshooting_Guide Start Problem Encountered Solubility Poor Solubility of ZnMP? Start->Solubility Cytotoxicity High Cell Death? Start->Cytotoxicity Inconsistent Inconsistent Results? Start->Inconsistent Solubility->Cytotoxicity No Sol_Action1 Use fresh DMSO. Consider sonication. Solubility->Sol_Action1 Yes Cytotoxicity->Inconsistent No Cyto_Action1 Lower ZnMP concentration. Reduce incubation time. Cytotoxicity->Cyto_Action1 Yes Incon_Action1 Ensure consistent cell seeding density. Inconsistent->Incon_Action1 Yes Sol_Action2 Prepare fresh stock solution. Sol_Action1->Sol_Action2 Cyto_Action2 Perform cell viability assay (e.g., MTT) in parallel. Cyto_Action1->Cyto_Action2 Incon_Action2 Protect from light during all steps. Incon_Action1->Incon_Action2 Incon_Action3 Check for lot-to-lot variability of ZnMP and serum. Incon_Action2->Incon_Action3

Caption: Troubleshooting flowchart for common issues with ZnMP experiments.

Troubleshooting Guide

Q: My this compound is not dissolving properly in DMSO. What should I do?

A: Poor solubility can be an issue.[1] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1] Gentle warming or brief sonication of the solution may also help to fully dissolve the compound.[7] If the problem persists, consider preparing a fresh stock solution.

Q: I am observing significant cytotoxicity in my cell cultures, even at low concentrations of ZnMP. What could be the cause?

A: this compound can exert cytotoxic effects on cells.[4][8] If you are observing excessive cell death, consider the following:

  • Lower the Concentration Range: Your initial concentrations may be too high for your specific cell line. Try a lower dose range in your next experiment.

  • Reduce Incubation Time: Shorter incubation periods may be sufficient to achieve HO inhibition without causing widespread cell death.

  • Perform a Viability Assay: Run a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your HO inhibition assay to distinguish between specific HO inhibition and general cytotoxicity.

Q: My experimental results are inconsistent between experiments. What are the potential sources of variability?

A: Inconsistent results can arise from several factors:

  • Cell Culture Conditions: Ensure that cell seeding density, passage number, and growth conditions are consistent across all experiments.

  • Light Exposure: this compound is a porphyrin and may be light-sensitive. Protect your stock solutions and experimental plates from light as much as possible to prevent photodegradation or phototoxicity.[6][9]

  • Reagent Variability: Use the same lot of ZnMP and fetal bovine serum (if applicable) for a series of experiments, as lot-to-lot variability can affect results.[10]

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

References

Technical Support Center: Optimizing Zn(II) Mesoporphyrin IX for Heme Oxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zn(II) Mesoporphyrin IX (ZnMP) as a heme oxygenase (HO) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of ZnMP in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (ZnMP) is a natural porphyrin derivative that acts as a competitive inhibitor of heme oxygenase (HO), particularly HO-1.[1] HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide.[2][3] By inhibiting HO-1, ZnMP can modulate various cellular processes, including those involved in cancer cell proliferation and survival.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is recommended to store this compound at room temperature and protected from light.[6] For creating stock solutions, it can be dissolved in DMSO; for in vivo studies, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, though this may result in a suspension that requires ultrasonic treatment to dissolve.[7]

Q3: What are the known off-target effects or alternative activities of this compound?

A3: Besides its well-documented role as a heme oxygenase inhibitor, this compound has been shown to have other biological activities. It can stimulate the human mitochondrial transporter ABCB10 and may promote the degradation of the Bach1 repressor, which is involved in the transcription of hemoglobinization genes.[7] It has also been observed to induce the rapid proteasomal degradation of Hepatitis C Nonstructural 5A Protein in human hepatoma cells.[6]

Q4: In which experimental models has the anti-tumor effect of this compound been demonstrated?

A4: The anti-tumor effects of this compound have been observed in various cancer cell lines. For instance, it has shown potent cytostatic and cytotoxic effects against human and murine tumor cell lines.[4][8] In a study with LL/2 mouse lung cancer cells, ZnMP was found to reduce tumor growth in a dose-dependent manner in C57BL mice.[5]

Data Summary

Table 1: In Vitro Effects of this compound on Cancer Cells
Cell LineConcentrationIncubation TimeObserved EffectsReference
C-26 (murine colon adenocarcinoma)Not specifiedIndicated timesIncreased percentage of cells in sub-G1 phase, induction of apoptosis, and increased reactive oxygen species.[4][8]
Human and murine tumor cell linesSerial dilutions48 or 72 hoursPotent cytostatic/cytotoxic effects.[8]
LL/2 (mouse lung cancer)Not specifiedNot specifiedReduced HO-1 expression and activity; enhanced growth inhibition when co-treated with an NO donor.[5]
Table 2: In Vivo Effects of this compound
Animal ModelDosageAdministration RouteObserved EffectsReference
C57BL mice with LL/2 lung cancer5 and 20 µ g/mouse Not specifiedDose-dependent inhibition of tumor growth, reduced tumor vascular endothelial growth factor, and lower microvessel density.[5]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Heme Oxygenase Inhibition

This protocol provides a general framework for determining the optimal concentration of ZnMP for inhibiting HO-1 activity in a specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for your cell line

  • 96-well plates

  • Cell line of interest

  • Reagents for a heme oxygenase activity assay or a downstream marker assay (e.g., bilirubin production)

  • Plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of ZnMP in DMSO. Store this stock solution protected from light.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • Dose-Response Treatment:

    • Prepare a series of dilutions of the ZnMP stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest ZnMP concentration) and a negative control (medium only).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of ZnMP.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on your experimental goals.

  • Heme Oxygenase Activity Assay:

    • After incubation, lyse the cells and perform a heme oxygenase activity assay according to the manufacturer's instructions or a published protocol. This typically involves measuring the conversion of hemin to bilirubin.

    • Alternatively, measure a downstream marker of HO-1 activity.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the results to the vehicle control.

    • Plot the HO-1 activity as a function of ZnMP concentration to generate a dose-response curve.

    • From this curve, determine the IC50 value (the concentration at which 50% of HO-1 activity is inhibited). The optimal concentration for your experiments will likely be around this IC50 value or a concentration that gives a significant, but not complete, inhibition.

Visualizations

Heme_Oxygenase_Signaling_Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin Fe2 Fe²⁺ HO1->Fe2 CO Carbon Monoxide HO1->CO ZnMP This compound ZnMP->HO1 Inhibits BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin

Caption: Heme Oxygenase-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stock Prepare ZnMP Stock (10 mM in DMSO) Dose_Response Treat with Serial Dilutions of ZnMP Prep_Stock->Dose_Response Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Dose_Response Incubate Incubate for 24-72 hours Dose_Response->Incubate Assay Perform HO Activity Assay Incubate->Assay Measure Measure Signal Assay->Measure Plot Plot Dose-Response Curve Measure->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for optimizing ZnMP concentration.

Troubleshooting_Guide Start Problem Encountered Solubility Poor Solubility of ZnMP? Start->Solubility Cytotoxicity High Cell Death? Start->Cytotoxicity Inconsistent Inconsistent Results? Start->Inconsistent Solubility->Cytotoxicity No Sol_Action1 Use fresh DMSO. Consider sonication. Solubility->Sol_Action1 Yes Cytotoxicity->Inconsistent No Cyto_Action1 Lower ZnMP concentration. Reduce incubation time. Cytotoxicity->Cyto_Action1 Yes Incon_Action1 Ensure consistent cell seeding density. Inconsistent->Incon_Action1 Yes Sol_Action2 Prepare fresh stock solution. Sol_Action1->Sol_Action2 Cyto_Action2 Perform cell viability assay (e.g., MTT) in parallel. Cyto_Action1->Cyto_Action2 Incon_Action2 Protect from light during all steps. Incon_Action1->Incon_Action2 Incon_Action3 Check for lot-to-lot variability of ZnMP and serum. Incon_Action2->Incon_Action3

Caption: Troubleshooting flowchart for common issues with ZnMP experiments.

Troubleshooting Guide

Q: My this compound is not dissolving properly in DMSO. What should I do?

A: Poor solubility can be an issue.[1] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1] Gentle warming or brief sonication of the solution may also help to fully dissolve the compound.[7] If the problem persists, consider preparing a fresh stock solution.

Q: I am observing significant cytotoxicity in my cell cultures, even at low concentrations of ZnMP. What could be the cause?

A: this compound can exert cytotoxic effects on cells.[4][8] If you are observing excessive cell death, consider the following:

  • Lower the Concentration Range: Your initial concentrations may be too high for your specific cell line. Try a lower dose range in your next experiment.

  • Reduce Incubation Time: Shorter incubation periods may be sufficient to achieve HO inhibition without causing widespread cell death.

  • Perform a Viability Assay: Run a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your HO inhibition assay to distinguish between specific HO inhibition and general cytotoxicity.

Q: My experimental results are inconsistent between experiments. What are the potential sources of variability?

A: Inconsistent results can arise from several factors:

  • Cell Culture Conditions: Ensure that cell seeding density, passage number, and growth conditions are consistent across all experiments.

  • Light Exposure: this compound is a porphyrin and may be light-sensitive. Protect your stock solutions and experimental plates from light as much as possible to prevent photodegradation or phototoxicity.[6][9]

  • Reagent Variability: Use the same lot of ZnMP and fetal bovine serum (if applicable) for a series of experiments, as lot-to-lot variability can affect results.[10]

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

References

Technical Support Center: Zn(II) Mesoporphyrin IX Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of Zn(II) Mesoporphyrin IX.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

A1: this compound typically exhibits a strong absorption band, known as the Soret band, around 408-420 nm, which is commonly used for excitation. Its primary fluorescence emission peaks are observed in the range of 580-600 nm and a secondary, weaker band around 630-650 nm. The exact wavelengths can shift depending on the solvent, pH, and aggregation state of the porphyrin.

Q2: How does pH affect the fluorescence of this compound?

A2: The fluorescence of this compound is highly sensitive to pH. Changes in pH can lead to protonation or deprotonation of the peripheral propionic acid groups, which influences the molecule's aggregation state. Generally, in acidic conditions (e.g., pH 4.5), porphyrins like Protoporphyrin IX tend to form non-fluorescent or weakly fluorescent H-aggregates, leading to significant fluorescence quenching[1]. As the pH increases towards neutral and alkaline conditions, these aggregates may dissociate into monomers or form different types of aggregates (e.g., dimers), which can result in an increase in fluorescence intensity[1].

Q3: Can the type of buffer used affect my fluorescence measurements?

A3: Yes, the buffer system can significantly impact the fluorescence of this compound, not just through pH control. Some buffer ions can directly interact with the porphyrin. For instance, phosphate (B84403) buffers have been observed to promote the aggregation of some zinc porphyrin derivatives, leading to fluorescence quenching. In contrast, buffers like cacodylate may have a lesser tendency to induce aggregation. Amine-based buffers such as Tris can also have specific interactions with molecules, potentially influencing their conformation and fluorescence properties[2][3]. It is crucial to choose a buffer system that is inert to your specific experimental conditions or to be aware of its potential effects.

Q4: What is the "inner filter effect" and how can I avoid it?

A4: The inner filter effect is an artifact in fluorescence measurements where the emitted fluorescence is re-absorbed by the sample itself, leading to an artificially low fluorescence reading. This is a common issue with compounds like porphyrins that have a small Stokes shift (the difference between the excitation and emission maxima) and high molar absorptivity. To minimize the inner filter effect, it is recommended to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.

Q5: My fluorescence signal is decreasing over time. What could be the cause?

A5: A decreasing fluorescence signal over time is often due to photobleaching, which is the irreversible photochemical degradation of the fluorophore upon exposure to light. To mitigate photobleaching, you should minimize the exposure of your sample to the excitation light by using the lowest possible excitation intensity and shortest exposure times. Using a fresh sample for each measurement and considering the use of antifade reagents in your buffer can also be beneficial.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Incorrect Wavelengths Verify the excitation and emission wavelengths on your fluorometer. For this compound, try exciting at the Soret band peak (~410 nm) and measuring emission around 580-600 nm.
pH-induced Quenching Measure the pH of your sample. If it is in the acidic range, aggregation may be quenching the fluorescence[1]. Adjust the pH to a neutral or slightly alkaline value (e.g., pH 7.4-9) and re-measure.
Buffer-induced Aggregation If using a phosphate buffer, consider if it might be promoting aggregation. Prepare a sample in a different buffer system (e.g., HEPES or Tris) at the same pH and compare the fluorescence intensity.
Concentration Too High (Inner Filter Effect) Measure the absorbance of your sample at the excitation wavelength. If it is greater than 0.1, dilute the sample and re-measure.
Degradation of the Compound Porphyrins can be sensitive to light and air. Ensure your stock solution has been stored properly (in the dark, at a low temperature). Prepare a fresh dilution from your stock and re-measure.
Problem 2: Inconsistent or Irreproducible Fluorescence Readings
Possible Cause Troubleshooting Steps
Aggregation Dynamics Porphyrin aggregation can be a dynamic process. Ensure your samples are well-mixed and have been allowed to equilibrate at the desired temperature and pH for a consistent amount of time before measurement.
Photobleaching Minimize light exposure. Use a consistent, short exposure time for all measurements. If possible, use a shutter to block the excitation light between readings.
Temperature Fluctuations Fluorescence is temperature-sensitive. Ensure your samples and the fluorometer's sample chamber are at a stable temperature.
Precipitation Visually inspect your sample for any signs of precipitation, which can occur at high concentrations or in certain buffer conditions. If precipitation is observed, try diluting the sample or using a different solvent/buffer system.

Quantitative Data Summary

The following tables summarize the expected effects of pH and buffer type on the fluorescence properties of this compound, based on data from related porphyrins. The exact values for this compound may vary and should be determined experimentally.

Table 1: Effect of pH on Zn(II) Porphyrin Fluorescence Properties (Illustrative)

pHRelative Quantum Yield (Illustrative)Emission Maximum (λem) (Illustrative)Likely Species
4.5Low~595 nmH-aggregates
7.4Moderate~585 nmMonomers and Dimers
9.0High~580 nmPrimarily Monomers

Table 2: Effect of Buffer Type on Zn(II) Porphyrin Fluorescence (Illustrative)

Buffer (at pH 7.4)Relative Fluorescence Intensity (Illustrative)Potential Interaction
PhosphateLow to ModerateMay promote aggregation and quenching.
Tris-HClModerate to HighCan have specific interactions; generally less likely to cause aggregation than phosphate.
HEPESHighOften considered a "Good's" buffer with minimal interaction with metal ions.
CacodylateHighLess likely to induce aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), appropriate buffer.

  • Procedure:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by gentle vortexing.

    • Store the stock solution in the dark at -20°C. Porphyrin solutions are light-sensitive.

Protocol 2: pH-Dependent Fluorescence Measurement
  • Materials: this compound stock solution, a series of buffers at different pH values (e.g., citrate (B86180) for pH 4-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10), quartz cuvette, fluorometer.

  • Procedure:

    • Prepare a series of buffer solutions covering the desired pH range.

    • For each pH value, dilute the this compound stock solution into the respective buffer to a final concentration that gives an absorbance below 0.1 at the Soret band maximum (~410 nm). This is typically in the low micromolar range.

    • Allow the samples to equilibrate for a consistent period (e.g., 15 minutes) in the dark at a constant temperature.

    • Set the fluorometer to the appropriate excitation wavelength (e.g., 410 nm) and scan the emission spectrum from 550 nm to 700 nm.

    • Record the fluorescence intensity and the wavelength of the emission maximum for each sample.

    • Correct for any background fluorescence from the buffer solutions.

Visualizations

Experimental_Workflow Experimental Workflow for Fluorescence Measurement cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (Zn(II)MP IX in DMSO) dilute Dilute Stock in Buffer (to Abs < 0.1) stock->dilute equilibrate Equilibrate Sample (Constant Temp & Dark) dilute->equilibrate setup Set Fluorometer Parameters (Ex/Em Wavelengths) equilibrate->setup measure Acquire Emission Spectrum setup->measure correct Background Correction measure->correct analyze Determine Intensity & λmax correct->analyze compare Compare across pH/Buffers analyze->compare

Caption: Workflow for preparing and measuring this compound fluorescence.

Factors_Affecting_Fluorescence Factors Influencing this compound Fluorescence fluorescence Fluorescence Intensity pH pH aggregation Aggregation pH->aggregation buffer Buffer Type buffer->aggregation concentration Concentration concentration->aggregation inner_filter Inner Filter Effect concentration->inner_filter temperature Temperature temperature->fluorescence light Light Exposure photobleaching Photobleaching light->photobleaching quenching Quenching aggregation->quenching quenching->fluorescence inner_filter->fluorescence photobleaching->fluorescence

Caption: Key factors and mechanisms affecting this compound fluorescence.

References

Technical Support Center: Zn(II) Mesoporphyrin IX Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of Zn(II) Mesoporphyrin IX.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

A1: this compound typically exhibits a strong absorption band, known as the Soret band, around 408-420 nm, which is commonly used for excitation. Its primary fluorescence emission peaks are observed in the range of 580-600 nm and a secondary, weaker band around 630-650 nm. The exact wavelengths can shift depending on the solvent, pH, and aggregation state of the porphyrin.

Q2: How does pH affect the fluorescence of this compound?

A2: The fluorescence of this compound is highly sensitive to pH. Changes in pH can lead to protonation or deprotonation of the peripheral propionic acid groups, which influences the molecule's aggregation state. Generally, in acidic conditions (e.g., pH 4.5), porphyrins like Protoporphyrin IX tend to form non-fluorescent or weakly fluorescent H-aggregates, leading to significant fluorescence quenching[1]. As the pH increases towards neutral and alkaline conditions, these aggregates may dissociate into monomers or form different types of aggregates (e.g., dimers), which can result in an increase in fluorescence intensity[1].

Q3: Can the type of buffer used affect my fluorescence measurements?

A3: Yes, the buffer system can significantly impact the fluorescence of this compound, not just through pH control. Some buffer ions can directly interact with the porphyrin. For instance, phosphate buffers have been observed to promote the aggregation of some zinc porphyrin derivatives, leading to fluorescence quenching. In contrast, buffers like cacodylate may have a lesser tendency to induce aggregation. Amine-based buffers such as Tris can also have specific interactions with molecules, potentially influencing their conformation and fluorescence properties[2][3]. It is crucial to choose a buffer system that is inert to your specific experimental conditions or to be aware of its potential effects.

Q4: What is the "inner filter effect" and how can I avoid it?

A4: The inner filter effect is an artifact in fluorescence measurements where the emitted fluorescence is re-absorbed by the sample itself, leading to an artificially low fluorescence reading. This is a common issue with compounds like porphyrins that have a small Stokes shift (the difference between the excitation and emission maxima) and high molar absorptivity. To minimize the inner filter effect, it is recommended to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.

Q5: My fluorescence signal is decreasing over time. What could be the cause?

A5: A decreasing fluorescence signal over time is often due to photobleaching, which is the irreversible photochemical degradation of the fluorophore upon exposure to light. To mitigate photobleaching, you should minimize the exposure of your sample to the excitation light by using the lowest possible excitation intensity and shortest exposure times. Using a fresh sample for each measurement and considering the use of antifade reagents in your buffer can also be beneficial.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Incorrect Wavelengths Verify the excitation and emission wavelengths on your fluorometer. For this compound, try exciting at the Soret band peak (~410 nm) and measuring emission around 580-600 nm.
pH-induced Quenching Measure the pH of your sample. If it is in the acidic range, aggregation may be quenching the fluorescence[1]. Adjust the pH to a neutral or slightly alkaline value (e.g., pH 7.4-9) and re-measure.
Buffer-induced Aggregation If using a phosphate buffer, consider if it might be promoting aggregation. Prepare a sample in a different buffer system (e.g., HEPES or Tris) at the same pH and compare the fluorescence intensity.
Concentration Too High (Inner Filter Effect) Measure the absorbance of your sample at the excitation wavelength. If it is greater than 0.1, dilute the sample and re-measure.
Degradation of the Compound Porphyrins can be sensitive to light and air. Ensure your stock solution has been stored properly (in the dark, at a low temperature). Prepare a fresh dilution from your stock and re-measure.
Problem 2: Inconsistent or Irreproducible Fluorescence Readings
Possible Cause Troubleshooting Steps
Aggregation Dynamics Porphyrin aggregation can be a dynamic process. Ensure your samples are well-mixed and have been allowed to equilibrate at the desired temperature and pH for a consistent amount of time before measurement.
Photobleaching Minimize light exposure. Use a consistent, short exposure time for all measurements. If possible, use a shutter to block the excitation light between readings.
Temperature Fluctuations Fluorescence is temperature-sensitive. Ensure your samples and the fluorometer's sample chamber are at a stable temperature.
Precipitation Visually inspect your sample for any signs of precipitation, which can occur at high concentrations or in certain buffer conditions. If precipitation is observed, try diluting the sample or using a different solvent/buffer system.

Quantitative Data Summary

The following tables summarize the expected effects of pH and buffer type on the fluorescence properties of this compound, based on data from related porphyrins. The exact values for this compound may vary and should be determined experimentally.

Table 1: Effect of pH on Zn(II) Porphyrin Fluorescence Properties (Illustrative)

pHRelative Quantum Yield (Illustrative)Emission Maximum (λem) (Illustrative)Likely Species
4.5Low~595 nmH-aggregates
7.4Moderate~585 nmMonomers and Dimers
9.0High~580 nmPrimarily Monomers

Table 2: Effect of Buffer Type on Zn(II) Porphyrin Fluorescence (Illustrative)

Buffer (at pH 7.4)Relative Fluorescence Intensity (Illustrative)Potential Interaction
PhosphateLow to ModerateMay promote aggregation and quenching.
Tris-HClModerate to HighCan have specific interactions; generally less likely to cause aggregation than phosphate.
HEPESHighOften considered a "Good's" buffer with minimal interaction with metal ions.
CacodylateHighLess likely to induce aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate buffer.

  • Procedure:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by gentle vortexing.

    • Store the stock solution in the dark at -20°C. Porphyrin solutions are light-sensitive.

Protocol 2: pH-Dependent Fluorescence Measurement
  • Materials: this compound stock solution, a series of buffers at different pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10), quartz cuvette, fluorometer.

  • Procedure:

    • Prepare a series of buffer solutions covering the desired pH range.

    • For each pH value, dilute the this compound stock solution into the respective buffer to a final concentration that gives an absorbance below 0.1 at the Soret band maximum (~410 nm). This is typically in the low micromolar range.

    • Allow the samples to equilibrate for a consistent period (e.g., 15 minutes) in the dark at a constant temperature.

    • Set the fluorometer to the appropriate excitation wavelength (e.g., 410 nm) and scan the emission spectrum from 550 nm to 700 nm.

    • Record the fluorescence intensity and the wavelength of the emission maximum for each sample.

    • Correct for any background fluorescence from the buffer solutions.

Visualizations

Experimental_Workflow Experimental Workflow for Fluorescence Measurement cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (Zn(II)MP IX in DMSO) dilute Dilute Stock in Buffer (to Abs < 0.1) stock->dilute equilibrate Equilibrate Sample (Constant Temp & Dark) dilute->equilibrate setup Set Fluorometer Parameters (Ex/Em Wavelengths) equilibrate->setup measure Acquire Emission Spectrum setup->measure correct Background Correction measure->correct analyze Determine Intensity & λmax correct->analyze compare Compare across pH/Buffers analyze->compare

Caption: Workflow for preparing and measuring this compound fluorescence.

Factors_Affecting_Fluorescence Factors Influencing this compound Fluorescence fluorescence Fluorescence Intensity pH pH aggregation Aggregation pH->aggregation buffer Buffer Type buffer->aggregation concentration Concentration concentration->aggregation inner_filter Inner Filter Effect concentration->inner_filter temperature Temperature temperature->fluorescence light Light Exposure photobleaching Photobleaching light->photobleaching quenching Quenching aggregation->quenching quenching->fluorescence inner_filter->fluorescence photobleaching->fluorescence

Caption: Key factors and mechanisms affecting this compound fluorescence.

References

Technical Support Center: Minimizing Dark Toxicity of Zinc Porphyrins in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the dark toxicity of zinc porphyrins during photodynamic therapy (PDT) experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental evaluation of zinc porphyrin dark toxicity.

Issue 1: High Dark Toxicity Observed in Cell Culture

Question: My zinc porphyrin is showing significant cytotoxicity in the dark. What are the potential causes and how can I reduce it?

Possible Causes & Troubleshooting Steps:

  • Porphyrin Aggregation: Highly aggregated porphyrins can induce cytotoxicity.

    • Solution: Prepare fresh solutions of the zinc porphyrin before each experiment. Use a suitable solvent like DMSO for the stock solution and dilute it rapidly in the culture medium to the final concentration. Avoid repeated freeze-thaw cycles.

  • Suboptimal Formulation: The delivery vehicle or formulation of the zinc porphyrin can influence its dark toxicity.

    • Solution: Consider encapsulating the zinc porphyrin in nanoparticles, such as liposomes or polymeric micelles.[1] This can shield the molecule and reduce non-specific interactions with cellular components in the dark.[1]

  • High Porphyrin Concentration: The concentration of the zinc porphyrin may be too high, leading to off-target effects.

    • Solution: Perform a dose-response curve to determine the optimal concentration that maximizes phototoxicity while minimizing dark toxicity.

  • Interaction with Serum Proteins: Components in the culture medium, such as serum proteins, can interact with the porphyrin and influence its toxicity.

    • Solution: Evaluate dark toxicity in both serum-containing and serum-free media to understand the influence of serum components.

  • Intrinsic Structural Properties: The inherent chemical structure of the zinc porphyrin derivative may contribute to dark toxicity.

    • Solution: If possible, screen different zinc porphyrin analogues with varying peripheral substitutions to identify structures with lower dark toxicity.

Issue 2: Inconsistent or Irreproducible Dark Toxicity Results

Question: I am observing significant variability in my dark toxicity assays between experiments. What could be the reasons for this inconsistency?

Possible Causes & Troubleshooting Steps:

  • Inconsistent Porphyrin Solution Preparation: Differences in the preparation of the zinc porphyrin solution can lead to variations in its aggregation state and, consequently, its toxicity.

    • Solution: Standardize the protocol for preparing the porphyrin solution, including the solvent, concentration of the stock solution, and the method and timing of dilution into the culture medium.

  • Variable Cell Culture Conditions: Factors such as cell density, passage number, and growth phase can affect cellular susceptibility to toxic agents.

    • Solution: Use cells within a consistent range of passage numbers and ensure a uniform cell density at the time of treatment. Perform experiments when cells are in the logarithmic growth phase.

  • Assay-Specific Artifacts (e.g., MTT Assay): Porphyrins can interfere with the MTT assay by directly reducing the MTT reagent or by absorbing light at the measurement wavelength, leading to inaccurate viability readings.[2]

    • Solution: Include appropriate controls, such as wells with the porphyrin but without cells, to check for direct MTT reduction. Consider using alternative viability assays like the CellTiter-Glo® Luminescent Cell Viability Assay or a trypan blue exclusion assay.

  • Light Exposure During "Dark" Incubation: Even low levels of ambient light can be sufficient to activate highly potent photosensitizers, leading to what appears to be dark toxicity.[3]

    • Solution: Ensure all incubation steps are performed in complete darkness by wrapping plates in aluminum foil and minimizing light exposure during handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of zinc porphyrin dark toxicity?

A1: The dark toxicity of zinc porphyrins can arise from several mechanisms:

  • Mitochondrial Damage: Some zinc porphyrins can accumulate in mitochondria and disrupt the mitochondrial membrane potential, leading to impaired cellular respiration and induction of apoptosis even without light activation.[4]

  • Lysosomal Instability: Zinc ions can accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of hydrolytic enzymes into the cytoplasm, which can trigger cell death.[5][6]

  • Generation of Reactive Oxygen Species (ROS) in the Dark: While ROS production is the primary mechanism of phototoxicity, some porphyrins may generate low levels of ROS in the dark, contributing to cytotoxicity.[7]

  • Inhibition of Essential Enzymes: Zinc porphyrins, such as zinc protoporphyrin (ZnPP), can inhibit enzymes like heme oxygenase, leading to an increase in intracellular oxidative stress and cytotoxicity.[8]

Q2: How does the structure of a zinc porphyrin influence its dark toxicity?

A2: The molecular structure of a zinc porphyrin plays a crucial role in its dark toxicity. Key structural features include:

  • Peripheral Substituents: The nature of the functional groups attached to the porphyrin macrocycle affects its lipophilicity, charge, and steric properties. These factors influence its cellular uptake, subcellular localization, and potential for non-specific interactions with cellular components.

  • Axial Ligands: The coordination of axial ligands to the central zinc ion can modify the electronic properties and three-dimensional structure of the porphyrin, which can in turn affect its biological activity in the dark.[9][10]

Q3: How can I accurately measure the dark toxicity of my zinc porphyrin?

A3: A robust assessment of dark toxicity involves a well-controlled in vitro cytotoxicity assay. The MTT assay is commonly used, but it's crucial to be aware of its potential pitfalls.[2] A detailed protocol is provided in the "Experimental Protocols" section below. Key considerations include:

  • Appropriate Controls: Always include untreated cells, vehicle-treated cells (if a solvent like DMSO is used), and a positive control for cytotoxicity.

  • Dose-Response and Time-Course: Evaluate a range of concentrations and incubation times to fully characterize the dark toxicity profile.

  • Confirmation with an Alternative Assay: To rule out assay-specific artifacts, confirm your results with a different cytotoxicity assay that has a distinct mechanism (e.g., measuring ATP levels or membrane integrity).

Q4: Does the cellular uptake of a zinc porphyrin correlate with its dark toxicity?

A4: Not necessarily. While high cellular uptake can lead to increased intracellular concentrations and potentially higher dark toxicity, the subcellular localization is often a more critical determinant.[11][12] For instance, a porphyrin that is efficiently taken up but sequesters in a non-critical organelle may exhibit low dark toxicity. Conversely, a porphyrin with lower overall uptake but which specifically targets and damages mitochondria could have significant dark toxicity.

Data Presentation

Table 1: In Vitro Dark Cytotoxicity of Various Zinc Porphyrins

Zinc Porphyrin DerivativeCell LineIncubation Time (h)IC50 (µM) in the DarkReference
Zn[TPP]@MIL-101MCF-7Not specified81.6 mg/mL[13]
PEG-ZnPPSW48048~10[8]
ZnTMeOPPHeLa7257.16 µg/mL[14]
ZnTMeOPP8MGBA7236.21 µg/mL[14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the specific porphyrin structures.

Experimental Protocols

Protocol 1: In Vitro Dark Toxicity Assessment using MTT Assay

This protocol outlines the steps for determining the dark cytotoxicity of a zinc porphyrin using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Zinc porphyrin stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare serial dilutions of the zinc porphyrin from the stock solution in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest porphyrin concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared porphyrin dilutions and controls to the respective wells.

  • Dark Incubation: Wrap the plate completely in aluminum foil to protect it from light and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours in the dark at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the porphyrin concentration and determine the IC50 value.

Protocol 2: Cellular Uptake Analysis

This protocol describes a method to quantify the cellular uptake of a zinc porphyrin.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Zinc porphyrin solution

  • 24-well cell culture plates

  • PBS

  • Lysis buffer (e.g., 0.25% Triton X-100 in PBS)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of the zinc porphyrin and incubate for various time points (e.g., 1, 4, 8, 24 hours) in the dark.

  • Washing: At each time point, remove the porphyrin-containing medium and wash the cells twice with ice-cold PBS to remove extracellular porphyrin.

  • Cell Lysis: Add lysis buffer to each well and incubate for 15 minutes to lyse the cells.

  • Fluorescence Measurement: Transfer the cell lysates to a 96-well black plate and measure the fluorescence of the porphyrin using a fluorometer at its specific excitation and emission wavelengths.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration to determine the amount of porphyrin uptake per microgram of protein.

Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1 to assess changes in MMP, a key indicator of mitochondrial health.[15][16]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Zinc porphyrin solution

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

  • CCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control for MMP depolarization

Procedure:

  • Cell Seeding and Treatment: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and treat with the zinc porphyrin in the dark for the desired time. Include an untreated control and a positive control treated with CCCP.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with the JC-1 staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Washing: Wash the cells with PBS or culture medium.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high MMP will show red fluorescent J-aggregates in the mitochondria. Apoptotic or unhealthy cells with low MMP will exhibit green fluorescent JC-1 monomers in the cytoplasm.[17]

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer. The ratio of red to green fluorescence is used to quantify the changes in MMP.

Visualizations

Dark_Toxicity_Signaling_Pathway ZnP Zinc Porphyrin Mito Mitochondrion ZnP->Mito Lyso Lysosome ZnP->Lyso Enzyme Enzyme Inhibition (e.g., Heme Oxygenase) ZnP->Enzyme MMP Loss of Mitochondrial Membrane Potential Mito->MMP ROS ROS Generation (in dark) Mito->ROS LMP Lysosomal Membrane Permeabilization Lyso->LMP Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis LMP->Apoptosis Enzyme->ROS CellDeath Cell Death Apoptosis->CellDeath Experimental_Workflow_Dark_Toxicity Start Start: Prepare Zinc Porphyrin Solution CellCulture Seed and Culture Cells Start->CellCulture Treatment Treat Cells with Porphyrin (Dark Incubation) CellCulture->Treatment Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Treatment->Cytotoxicity Uptake Measure Cellular Uptake (Fluorescence) Treatment->Uptake Mechanism Investigate Mechanism (e.g., MMP Assay) Treatment->Mechanism Analysis Data Analysis (IC50, Uptake Kinetics) Cytotoxicity->Analysis Uptake->Analysis Mechanism->Analysis End End: Evaluate Dark Toxicity Profile Analysis->End Mitigation_Strategies_Logic HighDarkToxicity High Dark Toxicity OptimizeConcentration Optimize Concentration (Dose-Response) HighDarkToxicity->OptimizeConcentration Initial Step ImproveFormulation Improve Formulation (e.g., Nanoparticles) HighDarkToxicity->ImproveFormulation If concentration optimization fails ModifyStructure Modify Porphyrin Structure HighDarkToxicity->ModifyStructure For long-term development ReducedToxicity Minimized Dark Toxicity OptimizeConcentration->ReducedToxicity ImproveFormulation->ReducedToxicity ModifyStructure->ReducedToxicity

References

Technical Support Center: Minimizing Dark Toxicity of Zinc Porphyrins in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the dark toxicity of zinc porphyrins during photodynamic therapy (PDT) experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental evaluation of zinc porphyrin dark toxicity.

Issue 1: High Dark Toxicity Observed in Cell Culture

Question: My zinc porphyrin is showing significant cytotoxicity in the dark. What are the potential causes and how can I reduce it?

Possible Causes & Troubleshooting Steps:

  • Porphyrin Aggregation: Highly aggregated porphyrins can induce cytotoxicity.

    • Solution: Prepare fresh solutions of the zinc porphyrin before each experiment. Use a suitable solvent like DMSO for the stock solution and dilute it rapidly in the culture medium to the final concentration. Avoid repeated freeze-thaw cycles.

  • Suboptimal Formulation: The delivery vehicle or formulation of the zinc porphyrin can influence its dark toxicity.

    • Solution: Consider encapsulating the zinc porphyrin in nanoparticles, such as liposomes or polymeric micelles.[1] This can shield the molecule and reduce non-specific interactions with cellular components in the dark.[1]

  • High Porphyrin Concentration: The concentration of the zinc porphyrin may be too high, leading to off-target effects.

    • Solution: Perform a dose-response curve to determine the optimal concentration that maximizes phototoxicity while minimizing dark toxicity.

  • Interaction with Serum Proteins: Components in the culture medium, such as serum proteins, can interact with the porphyrin and influence its toxicity.

    • Solution: Evaluate dark toxicity in both serum-containing and serum-free media to understand the influence of serum components.

  • Intrinsic Structural Properties: The inherent chemical structure of the zinc porphyrin derivative may contribute to dark toxicity.

    • Solution: If possible, screen different zinc porphyrin analogues with varying peripheral substitutions to identify structures with lower dark toxicity.

Issue 2: Inconsistent or Irreproducible Dark Toxicity Results

Question: I am observing significant variability in my dark toxicity assays between experiments. What could be the reasons for this inconsistency?

Possible Causes & Troubleshooting Steps:

  • Inconsistent Porphyrin Solution Preparation: Differences in the preparation of the zinc porphyrin solution can lead to variations in its aggregation state and, consequently, its toxicity.

    • Solution: Standardize the protocol for preparing the porphyrin solution, including the solvent, concentration of the stock solution, and the method and timing of dilution into the culture medium.

  • Variable Cell Culture Conditions: Factors such as cell density, passage number, and growth phase can affect cellular susceptibility to toxic agents.

    • Solution: Use cells within a consistent range of passage numbers and ensure a uniform cell density at the time of treatment. Perform experiments when cells are in the logarithmic growth phase.

  • Assay-Specific Artifacts (e.g., MTT Assay): Porphyrins can interfere with the MTT assay by directly reducing the MTT reagent or by absorbing light at the measurement wavelength, leading to inaccurate viability readings.[2]

    • Solution: Include appropriate controls, such as wells with the porphyrin but without cells, to check for direct MTT reduction. Consider using alternative viability assays like the CellTiter-Glo® Luminescent Cell Viability Assay or a trypan blue exclusion assay.

  • Light Exposure During "Dark" Incubation: Even low levels of ambient light can be sufficient to activate highly potent photosensitizers, leading to what appears to be dark toxicity.[3]

    • Solution: Ensure all incubation steps are performed in complete darkness by wrapping plates in aluminum foil and minimizing light exposure during handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of zinc porphyrin dark toxicity?

A1: The dark toxicity of zinc porphyrins can arise from several mechanisms:

  • Mitochondrial Damage: Some zinc porphyrins can accumulate in mitochondria and disrupt the mitochondrial membrane potential, leading to impaired cellular respiration and induction of apoptosis even without light activation.[4]

  • Lysosomal Instability: Zinc ions can accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of hydrolytic enzymes into the cytoplasm, which can trigger cell death.[5][6]

  • Generation of Reactive Oxygen Species (ROS) in the Dark: While ROS production is the primary mechanism of phototoxicity, some porphyrins may generate low levels of ROS in the dark, contributing to cytotoxicity.[7]

  • Inhibition of Essential Enzymes: Zinc porphyrins, such as zinc protoporphyrin (ZnPP), can inhibit enzymes like heme oxygenase, leading to an increase in intracellular oxidative stress and cytotoxicity.[8]

Q2: How does the structure of a zinc porphyrin influence its dark toxicity?

A2: The molecular structure of a zinc porphyrin plays a crucial role in its dark toxicity. Key structural features include:

  • Peripheral Substituents: The nature of the functional groups attached to the porphyrin macrocycle affects its lipophilicity, charge, and steric properties. These factors influence its cellular uptake, subcellular localization, and potential for non-specific interactions with cellular components.

  • Axial Ligands: The coordination of axial ligands to the central zinc ion can modify the electronic properties and three-dimensional structure of the porphyrin, which can in turn affect its biological activity in the dark.[9][10]

Q3: How can I accurately measure the dark toxicity of my zinc porphyrin?

A3: A robust assessment of dark toxicity involves a well-controlled in vitro cytotoxicity assay. The MTT assay is commonly used, but it's crucial to be aware of its potential pitfalls.[2] A detailed protocol is provided in the "Experimental Protocols" section below. Key considerations include:

  • Appropriate Controls: Always include untreated cells, vehicle-treated cells (if a solvent like DMSO is used), and a positive control for cytotoxicity.

  • Dose-Response and Time-Course: Evaluate a range of concentrations and incubation times to fully characterize the dark toxicity profile.

  • Confirmation with an Alternative Assay: To rule out assay-specific artifacts, confirm your results with a different cytotoxicity assay that has a distinct mechanism (e.g., measuring ATP levels or membrane integrity).

Q4: Does the cellular uptake of a zinc porphyrin correlate with its dark toxicity?

A4: Not necessarily. While high cellular uptake can lead to increased intracellular concentrations and potentially higher dark toxicity, the subcellular localization is often a more critical determinant.[11][12] For instance, a porphyrin that is efficiently taken up but sequesters in a non-critical organelle may exhibit low dark toxicity. Conversely, a porphyrin with lower overall uptake but which specifically targets and damages mitochondria could have significant dark toxicity.

Data Presentation

Table 1: In Vitro Dark Cytotoxicity of Various Zinc Porphyrins

Zinc Porphyrin DerivativeCell LineIncubation Time (h)IC50 (µM) in the DarkReference
Zn[TPP]@MIL-101MCF-7Not specified81.6 mg/mL[13]
PEG-ZnPPSW48048~10[8]
ZnTMeOPPHeLa7257.16 µg/mL[14]
ZnTMeOPP8MGBA7236.21 µg/mL[14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the specific porphyrin structures.

Experimental Protocols

Protocol 1: In Vitro Dark Toxicity Assessment using MTT Assay

This protocol outlines the steps for determining the dark cytotoxicity of a zinc porphyrin using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Zinc porphyrin stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare serial dilutions of the zinc porphyrin from the stock solution in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest porphyrin concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared porphyrin dilutions and controls to the respective wells.

  • Dark Incubation: Wrap the plate completely in aluminum foil to protect it from light and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours in the dark at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the porphyrin concentration and determine the IC50 value.

Protocol 2: Cellular Uptake Analysis

This protocol describes a method to quantify the cellular uptake of a zinc porphyrin.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Zinc porphyrin solution

  • 24-well cell culture plates

  • PBS

  • Lysis buffer (e.g., 0.25% Triton X-100 in PBS)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of the zinc porphyrin and incubate for various time points (e.g., 1, 4, 8, 24 hours) in the dark.

  • Washing: At each time point, remove the porphyrin-containing medium and wash the cells twice with ice-cold PBS to remove extracellular porphyrin.

  • Cell Lysis: Add lysis buffer to each well and incubate for 15 minutes to lyse the cells.

  • Fluorescence Measurement: Transfer the cell lysates to a 96-well black plate and measure the fluorescence of the porphyrin using a fluorometer at its specific excitation and emission wavelengths.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration to determine the amount of porphyrin uptake per microgram of protein.

Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1 to assess changes in MMP, a key indicator of mitochondrial health.[15][16]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Zinc porphyrin solution

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

  • CCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control for MMP depolarization

Procedure:

  • Cell Seeding and Treatment: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and treat with the zinc porphyrin in the dark for the desired time. Include an untreated control and a positive control treated with CCCP.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with the JC-1 staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Washing: Wash the cells with PBS or culture medium.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high MMP will show red fluorescent J-aggregates in the mitochondria. Apoptotic or unhealthy cells with low MMP will exhibit green fluorescent JC-1 monomers in the cytoplasm.[17]

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer. The ratio of red to green fluorescence is used to quantify the changes in MMP.

Visualizations

Dark_Toxicity_Signaling_Pathway ZnP Zinc Porphyrin Mito Mitochondrion ZnP->Mito Lyso Lysosome ZnP->Lyso Enzyme Enzyme Inhibition (e.g., Heme Oxygenase) ZnP->Enzyme MMP Loss of Mitochondrial Membrane Potential Mito->MMP ROS ROS Generation (in dark) Mito->ROS LMP Lysosomal Membrane Permeabilization Lyso->LMP Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis LMP->Apoptosis Enzyme->ROS CellDeath Cell Death Apoptosis->CellDeath Experimental_Workflow_Dark_Toxicity Start Start: Prepare Zinc Porphyrin Solution CellCulture Seed and Culture Cells Start->CellCulture Treatment Treat Cells with Porphyrin (Dark Incubation) CellCulture->Treatment Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Treatment->Cytotoxicity Uptake Measure Cellular Uptake (Fluorescence) Treatment->Uptake Mechanism Investigate Mechanism (e.g., MMP Assay) Treatment->Mechanism Analysis Data Analysis (IC50, Uptake Kinetics) Cytotoxicity->Analysis Uptake->Analysis Mechanism->Analysis End End: Evaluate Dark Toxicity Profile Analysis->End Mitigation_Strategies_Logic HighDarkToxicity High Dark Toxicity OptimizeConcentration Optimize Concentration (Dose-Response) HighDarkToxicity->OptimizeConcentration Initial Step ImproveFormulation Improve Formulation (e.g., Nanoparticles) HighDarkToxicity->ImproveFormulation If concentration optimization fails ModifyStructure Modify Porphyrin Structure HighDarkToxicity->ModifyStructure For long-term development ReducedToxicity Minimized Dark Toxicity OptimizeConcentration->ReducedToxicity ImproveFormulation->ReducedToxicity ModifyStructure->ReducedToxicity

References

Technical Support Center: Enhancing Cellular Uptake of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zn(II) Mesoporphyrin IX (ZnMPIX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the cellular uptake of this molecule.

I. Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of free this compound generally low?

A1: this compound is a hydrophobic molecule. Its low water solubility limits its bioavailability in aqueous cellular environments, making it difficult to cross the hydrophilic cell membrane. Strategies to improve its delivery often focus on overcoming this hydrophobicity.

Q2: What are the primary strategies to enhance the cellular uptake of this compound?

A2: The three main strategies to improve the cellular uptake of ZnMPIX are:

  • Nanoparticle Formulation: Encapsulating ZnMPIX into nanoparticles (NPs) can improve its solubility and facilitate uptake through endocytosis.

  • Conjugation with Cell-Penetrating Peptides (CPPs): Attaching CPPs to ZnMPIX can promote its direct translocation across the cell membrane or enhance its endocytic uptake.

  • Liposomal Delivery: Incorporating ZnMPIX into lipid-based carriers like liposomes can increase its biocompatibility and cellular entry.

Q3: How can I determine the subcellular localization of this compound?

A3: Confocal laser scanning microscopy is the most common method. Due to its intrinsic fluorescence, ZnMPIX can be directly visualized within cells. Co-localization studies using fluorescent trackers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) can pinpoint its location.[1][2]

Q4: What are the common endocytosis pathways for metalloporphyrin uptake?

A4: Metalloporphyrins can enter cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway often depends on the delivery vehicle (e.g., nanoparticle size and surface charge) and the cell type.[3]

II. Troubleshooting Guides

Guide 1: Low Cellular Uptake of this compound-Loaded Nanoparticles
Problem Possible Cause Troubleshooting Steps
Low fluorescence signal from cells 1. Low Encapsulation Efficiency: Insufficient loading of ZnMPIX into the nanoparticles. 2. Poor Nanoparticle Stability: Aggregation or degradation of nanoparticles in culture media. 3. Suboptimal Nanoparticle Size or Surface Charge: Particle characteristics not conducive to uptake by the target cell line. 4. Incorrect Incubation Time: Insufficient time for nanoparticle uptake.1. Optimize Formulation: Modify the nanoparticle formulation protocol (e.g., polymer concentration, sonication time) to improve drug loading. Refer to the Experimental Protocols section for a starting point. 2. Characterize Nanoparticles in Media: Use Dynamic Light Scattering (DLS) to assess nanoparticle size and stability in your cell culture medium over time. 3. Vary Nanoparticle Properties: Synthesize nanoparticles of different sizes (e.g., 50 nm vs. 200 nm) and with different surface coatings to find the optimal characteristics for your cells. 4. Perform a Time-Course Experiment: Measure uptake at various time points (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation period.
High background fluorescence 1. Extracellular Nanoparticles: Incomplete washing of cells, leaving fluorescent nanoparticles adhered to the cell surface or plate. 2. Autofluorescence: Cells themselves may exhibit natural fluorescence at the emission wavelength of ZnMPIX.1. Improve Washing Technique: Increase the number and vigor of washing steps with phosphate-buffered saline (PBS) after incubation. 2. Include Unstained Controls: Always image an unstained cell population to determine the level of autofluorescence and subtract it from your measurements.
Guide 2: Issues with Cell-Penetrating Peptide (CPP) Conjugation
Problem Possible Cause Troubleshooting Steps
Low conjugation efficiency 1. Inefficient Coupling Chemistry: The chosen cross-linker or reaction conditions are not optimal. 2. Steric Hindrance: The structure of the CPP or ZnMPIX prevents efficient conjugation.1. Optimize Reaction Conditions: Vary the molar ratio of reactants, reaction time, and temperature. Consider using a different coupling agent (e.g., EDC/NHS, TBTU). 2. Introduce a Spacer: Incorporate a flexible linker (e.g., polyethylene (B3416737) glycol - PEG) between the CPP and ZnMPIX to reduce steric hindrance.[4]
Precipitation of the conjugate Hydrophobicity: The final conjugate may be too hydrophobic, leading to aggregation and precipitation in aqueous solutions.Modify the CPP Sequence: Include more hydrophilic amino acids in the CPP sequence to improve the overall solubility of the conjugate.

III. Data Presentation

Table 1: Comparative Cellular Uptake of Doxorubicin (a fluorescent drug) in Different Formulations.

While specific quantitative data for ZnMPIX is limited in the literature, the following table illustrates the typical trend observed when comparing free drug to nanoparticle formulations in a drug-resistant ovarian cancer cell line (SKOV-3) and its drug-sensitive counterpart. This data is for Doxorubicin but provides a useful reference.

Formulation Cell Line Relative Cellular Uptake (Compared to Free Drug)
Free DoxorubicinSKOV-31.0
Doxorubicin-loaded PLGA Nanoparticles (DNPs)SKOV-3~1.5
Anti-HER2-conjugated DNPs (ADNPs)SKOV-3~2.5

Data adapted from a study on Doxorubicin-loaded PLGA nanoparticles. The increased uptake with nanoparticles, especially targeted ones, is a principle that can be applied to ZnMPIX delivery.[5]

IV. Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol is a general guideline for the single emulsion-solvent evaporation method and may require optimization.

Materials:

  • This compound (ZnMPIX)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and ZnMPIX in DCM.

  • Emulsification: Add the organic phase to an aqueous PVA solution under constant stirring.

  • Sonication: Immediately sonicate the mixture using a probe sonicator to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated ZnMPIX.

  • Resuspension/Lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize for long-term storage.

Protocol 2: Quantification of Cellular Uptake by Fluorescence Spectrophotometry

Materials:

  • Cells cultured in a multi-well plate

  • ZnMPIX formulation (free or encapsulated)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the ZnMPIX formulation at the desired concentration and incubate for the desired time.

  • Washing: Aspirate the treatment solution and wash the cells three times with cold PBS to remove extracellular ZnMPIX.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells and release the intracellular contents.

  • Fluorescence Measurement: Transfer the cell lysates to a black microplate and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for ZnMPIX.

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration in each lysate (determined by a protein assay like BCA) to account for variations in cell number.

Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy

Materials:

  • Cells cultured on glass coverslips

  • ZnMPIX formulation

  • PBS

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with the ZnMPIX formulation.

  • Washing: Wash the cells with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells again with PBS.

  • Counterstaining: Incubate the cells with DAPI solution to stain the nuclei.

  • Washing: Wash the cells to remove excess DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a confocal microscope, capturing images in the channels for DAPI and ZnMPIX.

V. Visualizations

Signaling and Uptake Pathways

Cellular_Uptake_Strategies cluster_strategies Delivery Strategies cluster_membrane Cell Membrane cluster_cell Intracellular Space Free_ZnMPIX Free Zn(II) Mesoporphyrin IX Transporter Transporter Free_ZnMPIX->Transporter Potential transport (low efficiency) NP_ZnMPIX Nanoparticle-Encapsulated This compound Endosome Endosome NP_ZnMPIX->Endosome Endocytosis CPP_ZnMPIX CPP-Conjugated This compound Cytoplasm Cytoplasm CPP_ZnMPIX->Cytoplasm Direct Translocation CPP_ZnMPIX->Endosome Enhanced Endocytosis Membrane Receptor Receptor Transporter->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Subcellular Targeting Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome Endosome->Lysosome Maturation

Caption: Strategies for enhancing the cellular uptake of this compound.

Endocytosis_Pathways cluster_membrane Plasma Membrane cluster_pathways Endocytic Pathways Extracellular_Space Extracellular Space ZnMPIX_NP ZnMPIX Nanoparticle Extracellular_Space->ZnMPIX_NP Membrane_Invagination Membrane Invagination ZnMPIX_NP->Membrane_Invagination Clathrin Clathrin-Mediated Membrane_Invagination->Clathrin Caveolae Caveolae-Mediated Membrane_Invagination->Caveolae Macropinocytosis Macropinocytosis Membrane_Invagination->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Cytoplasm Cytoplasm (Endosomal Escape) Late_Endosome->Cytoplasm Experimental_Workflow Start Start Formulation Formulate ZnMPIX (e.g., Nanoparticles) Start->Formulation Characterization Characterize Formulation (Size, Zeta, Loading) Formulation->Characterization Incubation Incubate Cells with ZnMPIX Formulation Characterization->Incubation Cell_Culture Culture Target Cells Cell_Culture->Incubation Uptake_Assay Perform Cellular Uptake Assay Incubation->Uptake_Assay Data_Analysis Analyze Data (Quantification, Imaging) Uptake_Assay->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Enhancing Cellular Uptake of Zn(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zn(II) Mesoporphyrin IX (ZnMPIX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the cellular uptake of this molecule.

I. Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of free this compound generally low?

A1: this compound is a hydrophobic molecule. Its low water solubility limits its bioavailability in aqueous cellular environments, making it difficult to cross the hydrophilic cell membrane. Strategies to improve its delivery often focus on overcoming this hydrophobicity.

Q2: What are the primary strategies to enhance the cellular uptake of this compound?

A2: The three main strategies to improve the cellular uptake of ZnMPIX are:

  • Nanoparticle Formulation: Encapsulating ZnMPIX into nanoparticles (NPs) can improve its solubility and facilitate uptake through endocytosis.

  • Conjugation with Cell-Penetrating Peptides (CPPs): Attaching CPPs to ZnMPIX can promote its direct translocation across the cell membrane or enhance its endocytic uptake.

  • Liposomal Delivery: Incorporating ZnMPIX into lipid-based carriers like liposomes can increase its biocompatibility and cellular entry.

Q3: How can I determine the subcellular localization of this compound?

A3: Confocal laser scanning microscopy is the most common method. Due to its intrinsic fluorescence, ZnMPIX can be directly visualized within cells. Co-localization studies using fluorescent trackers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) can pinpoint its location.[1][2]

Q4: What are the common endocytosis pathways for metalloporphyrin uptake?

A4: Metalloporphyrins can enter cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway often depends on the delivery vehicle (e.g., nanoparticle size and surface charge) and the cell type.[3]

II. Troubleshooting Guides

Guide 1: Low Cellular Uptake of this compound-Loaded Nanoparticles
Problem Possible Cause Troubleshooting Steps
Low fluorescence signal from cells 1. Low Encapsulation Efficiency: Insufficient loading of ZnMPIX into the nanoparticles. 2. Poor Nanoparticle Stability: Aggregation or degradation of nanoparticles in culture media. 3. Suboptimal Nanoparticle Size or Surface Charge: Particle characteristics not conducive to uptake by the target cell line. 4. Incorrect Incubation Time: Insufficient time for nanoparticle uptake.1. Optimize Formulation: Modify the nanoparticle formulation protocol (e.g., polymer concentration, sonication time) to improve drug loading. Refer to the Experimental Protocols section for a starting point. 2. Characterize Nanoparticles in Media: Use Dynamic Light Scattering (DLS) to assess nanoparticle size and stability in your cell culture medium over time. 3. Vary Nanoparticle Properties: Synthesize nanoparticles of different sizes (e.g., 50 nm vs. 200 nm) and with different surface coatings to find the optimal characteristics for your cells. 4. Perform a Time-Course Experiment: Measure uptake at various time points (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation period.
High background fluorescence 1. Extracellular Nanoparticles: Incomplete washing of cells, leaving fluorescent nanoparticles adhered to the cell surface or plate. 2. Autofluorescence: Cells themselves may exhibit natural fluorescence at the emission wavelength of ZnMPIX.1. Improve Washing Technique: Increase the number and vigor of washing steps with phosphate-buffered saline (PBS) after incubation. 2. Include Unstained Controls: Always image an unstained cell population to determine the level of autofluorescence and subtract it from your measurements.
Guide 2: Issues with Cell-Penetrating Peptide (CPP) Conjugation
Problem Possible Cause Troubleshooting Steps
Low conjugation efficiency 1. Inefficient Coupling Chemistry: The chosen cross-linker or reaction conditions are not optimal. 2. Steric Hindrance: The structure of the CPP or ZnMPIX prevents efficient conjugation.1. Optimize Reaction Conditions: Vary the molar ratio of reactants, reaction time, and temperature. Consider using a different coupling agent (e.g., EDC/NHS, TBTU). 2. Introduce a Spacer: Incorporate a flexible linker (e.g., polyethylene glycol - PEG) between the CPP and ZnMPIX to reduce steric hindrance.[4]
Precipitation of the conjugate Hydrophobicity: The final conjugate may be too hydrophobic, leading to aggregation and precipitation in aqueous solutions.Modify the CPP Sequence: Include more hydrophilic amino acids in the CPP sequence to improve the overall solubility of the conjugate.

III. Data Presentation

Table 1: Comparative Cellular Uptake of Doxorubicin (a fluorescent drug) in Different Formulations.

While specific quantitative data for ZnMPIX is limited in the literature, the following table illustrates the typical trend observed when comparing free drug to nanoparticle formulations in a drug-resistant ovarian cancer cell line (SKOV-3) and its drug-sensitive counterpart. This data is for Doxorubicin but provides a useful reference.

Formulation Cell Line Relative Cellular Uptake (Compared to Free Drug)
Free DoxorubicinSKOV-31.0
Doxorubicin-loaded PLGA Nanoparticles (DNPs)SKOV-3~1.5
Anti-HER2-conjugated DNPs (ADNPs)SKOV-3~2.5

Data adapted from a study on Doxorubicin-loaded PLGA nanoparticles. The increased uptake with nanoparticles, especially targeted ones, is a principle that can be applied to ZnMPIX delivery.[5]

IV. Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol is a general guideline for the single emulsion-solvent evaporation method and may require optimization.

Materials:

  • This compound (ZnMPIX)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and ZnMPIX in DCM.

  • Emulsification: Add the organic phase to an aqueous PVA solution under constant stirring.

  • Sonication: Immediately sonicate the mixture using a probe sonicator to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated ZnMPIX.

  • Resuspension/Lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize for long-term storage.

Protocol 2: Quantification of Cellular Uptake by Fluorescence Spectrophotometry

Materials:

  • Cells cultured in a multi-well plate

  • ZnMPIX formulation (free or encapsulated)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the ZnMPIX formulation at the desired concentration and incubate for the desired time.

  • Washing: Aspirate the treatment solution and wash the cells three times with cold PBS to remove extracellular ZnMPIX.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells and release the intracellular contents.

  • Fluorescence Measurement: Transfer the cell lysates to a black microplate and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for ZnMPIX.

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration in each lysate (determined by a protein assay like BCA) to account for variations in cell number.

Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy

Materials:

  • Cells cultured on glass coverslips

  • ZnMPIX formulation

  • PBS

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with the ZnMPIX formulation.

  • Washing: Wash the cells with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells again with PBS.

  • Counterstaining: Incubate the cells with DAPI solution to stain the nuclei.

  • Washing: Wash the cells to remove excess DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a confocal microscope, capturing images in the channels for DAPI and ZnMPIX.

V. Visualizations

Signaling and Uptake Pathways

Cellular_Uptake_Strategies cluster_strategies Delivery Strategies cluster_membrane Cell Membrane cluster_cell Intracellular Space Free_ZnMPIX Free Zn(II) Mesoporphyrin IX Transporter Transporter Free_ZnMPIX->Transporter Potential transport (low efficiency) NP_ZnMPIX Nanoparticle-Encapsulated This compound Endosome Endosome NP_ZnMPIX->Endosome Endocytosis CPP_ZnMPIX CPP-Conjugated This compound Cytoplasm Cytoplasm CPP_ZnMPIX->Cytoplasm Direct Translocation CPP_ZnMPIX->Endosome Enhanced Endocytosis Membrane Receptor Receptor Transporter->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Subcellular Targeting Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome Endosome->Lysosome Maturation

Caption: Strategies for enhancing the cellular uptake of this compound.

Endocytosis_Pathways cluster_membrane Plasma Membrane cluster_pathways Endocytic Pathways Extracellular_Space Extracellular Space ZnMPIX_NP ZnMPIX Nanoparticle Extracellular_Space->ZnMPIX_NP Membrane_Invagination Membrane Invagination ZnMPIX_NP->Membrane_Invagination Clathrin Clathrin-Mediated Membrane_Invagination->Clathrin Caveolae Caveolae-Mediated Membrane_Invagination->Caveolae Macropinocytosis Macropinocytosis Membrane_Invagination->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Cytoplasm Cytoplasm (Endosomal Escape) Late_Endosome->Cytoplasm Experimental_Workflow Start Start Formulation Formulate ZnMPIX (e.g., Nanoparticles) Start->Formulation Characterization Characterize Formulation (Size, Zeta, Loading) Formulation->Characterization Incubation Incubate Cells with ZnMPIX Formulation Characterization->Incubation Cell_Culture Culture Target Cells Cell_Culture->Incubation Uptake_Assay Perform Cellular Uptake Assay Incubation->Uptake_Assay Data_Analysis Analyze Data (Quantification, Imaging) Uptake_Assay->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

Comparative Guide to Heme Oxygenase Inhibitors: Zn(II) Mesoporphyrin IX vs. Sn-Mesoporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent metalloporphyrin-based heme oxygenase (HO) inhibitors: Zn(II) Mesoporphyrin IX (ZnMP) and Sn-Mesoporphyrin (SnMP). We will delve into their mechanism of action, comparative efficacy supported by experimental data, selectivity, and provide detailed experimental protocols for their evaluation.

Heme oxygenase is a critical enzyme in heme catabolism, catalyzing the rate-limiting step in the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO).[1][2][3] There are two primary isoforms: the inducible HO-1 (HSP32), which is upregulated by various stress stimuli, and the constitutive HO-2.[1][4] By inhibiting HO, particularly the inducible HO-1, researchers can modulate various physiological and pathological processes, making HO a significant therapeutic target.[5][6] Both ZnMP and SnMP are synthetic heme analogs that act as potent competitive inhibitors of this enzyme.[5][6][7]

Mechanism of Action: Competitive Inhibition

Both this compound and Sn-Mesoporphyrin are structural analogs of heme.[3] They bind to the active site of the heme oxygenase enzyme with high affinity, thereby preventing the binding and subsequent degradation of the natural substrate, heme.[3][7] This competitive inhibition blocks the production of biliverdin (which is rapidly converted to bilirubin), CO, and free iron.[3][5][8] Sn-mesoporphyrin, also known as stannsoporfin, is a particularly potent competitive inhibitor of heme oxygenase.[7][8][9] The reduction of the vinyl groups in the precursor molecule, Sn-protoporphyrin, to form Sn-mesoporphyrin significantly enhances its inhibitory activity on in vivo heme catabolism.[9]

G cluster_pathway Heme Catabolism Pathway cluster_inhibition Inhibition Mechanism Heme Heme HO Heme Oxygenase (HO-1, HO-2) Heme->HO Substrate Products Biliverdin + Fe²⁺ + CO HO->Products BVR Biliverdin Reductase Products->BVR Biliverdin Bilirubin (B190676) Bilirubin BVR->Bilirubin Inhibitor ZnMP / SnMP Inhibitor->HO Competitive Inhibition

Figure 1. Heme Catabolism and Inhibition by Metalloporphyrins.

Comparative Performance Data

The primary distinction between ZnMP and SnMP lies in their inhibitory potency and selectivity towards the HO isoforms.

Inhibitory Potency (IC50 & Ki)

Quantitative analysis reveals that Sn-mesoporphyrin is a more potent inhibitor of both HO-1 and HO-2 compared to zinc-based porphyrins.[4]

InhibitorTarget IsoformIC50 (µM)Ki (µM)Species/Tissue SourceReference
Sn-Mesoporphyrin HO-10.080.014Rat Spleen[4][9]
HO-20.03-Rat Brain[4]
Zn-Mesoporphyrin HO-1Not specified---
HO-2Not specified---
Zn-Protoporphyrin IX HO-16.00-Mouse Spleen[4]
HO-23.45-Mouse Brain[4]
nNOS0.8--
iNOS4.0--
eNOS5.0--
Selectivity for HO-1 vs. HO-2

Studies comparing various metalloporphyrins have shown that for any given metalloporphyrin, HO-1 activity is generally less inhibited than HO-2 activity.[4] Tin mesoporphyrin was identified as the most potent inhibitor for both isoforms.[4] Conversely, zinc-containing compounds were found to be the least inhibitory towards HO-2, suggesting a relative preference for HO-1, which can be advantageous in research applications where sparing the constitutive HO-2 is desirable.[4]

In Vivo Efficacy

Both inhibitors have demonstrated efficacy in vivo, primarily in the context of reducing bilirubin levels in neonatal jaundice models.

InhibitorStudy ModelAdministrationKey FindingsReference
Sn-Mesoporphyrin Preterm NewbornsSingle intramuscular injection (6 µmol/kg)Reduced mean peak plasma bilirubin by 41%; reduced phototherapy needs by 76%.[11][11]
Neonatal Rats-Potently suppresses hyperbilirubinemia.[7]
Term/Near-Term NewbornsSingle intramuscular injection (6 µmol/kg)Superior to phototherapy in reducing the time to case closure.[12][12]
Zn-Protoporphyrin IX Neonatal Rats-Effective in vivo inhibitor of tissue HO, suppressing hyperbilirubinemia.[6][13][6][13]
Non-human Primates-Prevents neonatal hyperbilirubinemia.[6]

Sn-mesoporphyrin has been the subject of multiple clinical studies for the treatment of neonatal hyperbilirubinemia and has been shown to be highly effective.[5][8][10][11][14] It has been demonstrated to be superior to phototherapy alone in certain neonatal populations.[5][12] Zn-mesoporphyrin has also shown in vivo efficacy, comparable to Zn-protoporphyrin, at lower doses.[6]

Experimental Protocols

In Vitro Heme Oxygenase Inhibition Assay

This protocol outlines a standard method to determine the inhibitory capacity (e.g., IC50) of compounds like ZnMP and SnMP on HO-1 activity. The assay measures the formation of bilirubin spectrophotometrically.

G cluster_workflow Experimental Workflow: HO-1 Inhibition Assay prep 1. Prepare Reaction Mixture (Buffer, Microsomal HO-1, Biliverdin Reductase, Hemin) preinc 2. Pre-incubation Add varying concentrations of Inhibitor (ZnMP/SnMP) or vehicle. Incubate for 15 min at room temp. prep->preinc init 3. Initiate Reaction Add NADPH to a final concentration of 0.5 mM. preinc->init inc 4. Incubation 37°C for 30-60 minutes in the dark. init->inc term 5. Terminate Reaction Add Chloroform (B151607) and vortex vigorously. inc->term extract 6. Phase Separation Centrifuge at 10,000 x g for 5 minutes. term->extract measure 7. Measurement Collect lower chloroform phase. Measure absorbance at 464 nm. extract->measure calc 8. Data Analysis Calculate % inhibition vs. control. Determine IC50 value. measure->calc

Figure 2. Workflow for In Vitro Heme Oxygenase Inhibition Assay.

Materials:

  • Purified recombinant HO-1 or microsomal fraction from rat spleen (as a source of HO-1).[15][16]

  • Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase.[15]

  • Hemin (Substrate).[15]

  • NADPH.[15]

  • Potassium Phosphate Buffer (100 mM, pH 7.4).[15]

  • Test Inhibitors (ZnMP, SnMP) dissolved in a suitable solvent (e.g., DMSO).[15]

  • Chloroform (for reaction termination and extraction).[15]

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 µL of 100 mM Potassium Phosphate Buffer (pH 7.4).

    • 1-5 µg of purified HO-1 or an equivalent amount from a microsomal preparation.

    • 1-2 mg/mL of rat liver cytosol (or a saturating concentration of purified biliverdin reductase).

    • 20 µM Hemin.[15]

  • Pre-incubation with Inhibitor:

    • Add varying concentrations of the test inhibitor (e.g., ZnMP, SnMP) or the vehicle control (e.g., DMSO) to the reaction mixture.

    • Pre-incubate the mixture for 15 minutes at room temperature.[15]

  • Reaction Initiation:

    • Start the enzymatic reaction by adding NADPH to a final concentration of 0.5 mM.[15]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes in the dark to prevent photodegradation.[15]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.

    • Centrifuge the mixture at 10,000 x g for 5 minutes to separate the aqueous and organic phases.[15]

  • Measurement:

    • Carefully collect the lower chloroform phase, which contains the extracted bilirubin.

    • Measure the absorbance of the chloroform extract at 464 nm using a spectrophotometer.[15]

  • Data Analysis:

    • Calculate the amount of bilirubin formed using its extinction coefficient in chloroform (ε = 60 mM⁻¹ cm⁻¹).

    • Determine the percentage of HO-1 inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[15]

Other Pharmacological Considerations

Side Effects: A notable side effect associated with metalloporphyrins, including SnMP, is photosensitization.[5] This can complicate its use, especially when combined with phototherapy in neonates, though observed erythema has been reported as mild and transient.[5][11]

Off-Target Effects:

  • Nitric Oxide Synthase (NOS): Zn-protoporphyrin IX has been shown to be a time- and concentration-dependent inhibitor of all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). It can also cause an activation of NOS in certain tissues, leading to a release of nitric oxide.[17]

  • Guanylyl Cyclase: Zn-protoporphyrin IX is also known to inhibit soluble guanylyl cyclase.

  • Gene Expression: Some metalloporphyrins can induce the expression of HO-1, which is an undesirable attribute for an inhibitor as the newly synthesized enzyme is biologically active.[18]

Summary and Conclusion

Both this compound and Sn-Mesoporphyrin are effective competitive inhibitors of heme oxygenase, but they exhibit important differences that make them suitable for different research and potential clinical applications.

  • Sn-Mesoporphyrin is the more potent inhibitor of both HO-1 and HO-2.[4] Its high efficacy has been validated in numerous preclinical and clinical studies, particularly for the management of neonatal hyperbilirubinemia.[10][11][12][19] It is the inhibitor of choice when maximal suppression of heme oxygenase activity is required.

  • This compound , and related zinc porphyrins, are generally less potent than their tin counterparts but show greater selectivity by being less inhibitory towards the constitutive HO-2 isoform.[4] This makes ZnMP a potentially more suitable tool for studies where selective inhibition of the inducible HO-1 is desired, minimizing effects on the physiological roles of HO-2. However, researchers should be aware of its potential off-target effects on the nitric oxide pathway.[17]

The choice between these two inhibitors will ultimately depend on the specific experimental goals, the required potency, and the desired selectivity profile. The provided protocols offer a standardized method for researchers to perform their own comparative evaluations.

References

Comparative Guide to Heme Oxygenase Inhibitors: Zn(II) Mesoporphyrin IX vs. Sn-Mesoporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent metalloporphyrin-based heme oxygenase (HO) inhibitors: Zn(II) Mesoporphyrin IX (ZnMP) and Sn-Mesoporphyrin (SnMP). We will delve into their mechanism of action, comparative efficacy supported by experimental data, selectivity, and provide detailed experimental protocols for their evaluation.

Heme oxygenase is a critical enzyme in heme catabolism, catalyzing the rate-limiting step in the degradation of heme into biliverdin, free iron, and carbon monoxide (CO).[1][2][3] There are two primary isoforms: the inducible HO-1 (HSP32), which is upregulated by various stress stimuli, and the constitutive HO-2.[1][4] By inhibiting HO, particularly the inducible HO-1, researchers can modulate various physiological and pathological processes, making HO a significant therapeutic target.[5][6] Both ZnMP and SnMP are synthetic heme analogs that act as potent competitive inhibitors of this enzyme.[5][6][7]

Mechanism of Action: Competitive Inhibition

Both this compound and Sn-Mesoporphyrin are structural analogs of heme.[3] They bind to the active site of the heme oxygenase enzyme with high affinity, thereby preventing the binding and subsequent degradation of the natural substrate, heme.[3][7] This competitive inhibition blocks the production of biliverdin (which is rapidly converted to bilirubin), CO, and free iron.[3][5][8] Sn-mesoporphyrin, also known as stannsoporfin, is a particularly potent competitive inhibitor of heme oxygenase.[7][8][9] The reduction of the vinyl groups in the precursor molecule, Sn-protoporphyrin, to form Sn-mesoporphyrin significantly enhances its inhibitory activity on in vivo heme catabolism.[9]

G cluster_pathway Heme Catabolism Pathway cluster_inhibition Inhibition Mechanism Heme Heme HO Heme Oxygenase (HO-1, HO-2) Heme->HO Substrate Products Biliverdin + Fe²⁺ + CO HO->Products BVR Biliverdin Reductase Products->BVR Biliverdin Bilirubin Bilirubin BVR->Bilirubin Inhibitor ZnMP / SnMP Inhibitor->HO Competitive Inhibition

Figure 1. Heme Catabolism and Inhibition by Metalloporphyrins.

Comparative Performance Data

The primary distinction between ZnMP and SnMP lies in their inhibitory potency and selectivity towards the HO isoforms.

Inhibitory Potency (IC50 & Ki)

Quantitative analysis reveals that Sn-mesoporphyrin is a more potent inhibitor of both HO-1 and HO-2 compared to zinc-based porphyrins.[4]

InhibitorTarget IsoformIC50 (µM)Ki (µM)Species/Tissue SourceReference
Sn-Mesoporphyrin HO-10.080.014Rat Spleen[4][9]
HO-20.03-Rat Brain[4]
Zn-Mesoporphyrin HO-1Not specified---
HO-2Not specified---
Zn-Protoporphyrin IX HO-16.00-Mouse Spleen[4]
HO-23.45-Mouse Brain[4]
nNOS0.8--
iNOS4.0--
eNOS5.0--
Selectivity for HO-1 vs. HO-2

Studies comparing various metalloporphyrins have shown that for any given metalloporphyrin, HO-1 activity is generally less inhibited than HO-2 activity.[4] Tin mesoporphyrin was identified as the most potent inhibitor for both isoforms.[4] Conversely, zinc-containing compounds were found to be the least inhibitory towards HO-2, suggesting a relative preference for HO-1, which can be advantageous in research applications where sparing the constitutive HO-2 is desirable.[4]

In Vivo Efficacy

Both inhibitors have demonstrated efficacy in vivo, primarily in the context of reducing bilirubin levels in neonatal jaundice models.

InhibitorStudy ModelAdministrationKey FindingsReference
Sn-Mesoporphyrin Preterm NewbornsSingle intramuscular injection (6 µmol/kg)Reduced mean peak plasma bilirubin by 41%; reduced phototherapy needs by 76%.[11][11]
Neonatal Rats-Potently suppresses hyperbilirubinemia.[7]
Term/Near-Term NewbornsSingle intramuscular injection (6 µmol/kg)Superior to phototherapy in reducing the time to case closure.[12][12]
Zn-Protoporphyrin IX Neonatal Rats-Effective in vivo inhibitor of tissue HO, suppressing hyperbilirubinemia.[6][13][6][13]
Non-human Primates-Prevents neonatal hyperbilirubinemia.[6]

Sn-mesoporphyrin has been the subject of multiple clinical studies for the treatment of neonatal hyperbilirubinemia and has been shown to be highly effective.[5][8][10][11][14] It has been demonstrated to be superior to phototherapy alone in certain neonatal populations.[5][12] Zn-mesoporphyrin has also shown in vivo efficacy, comparable to Zn-protoporphyrin, at lower doses.[6]

Experimental Protocols

In Vitro Heme Oxygenase Inhibition Assay

This protocol outlines a standard method to determine the inhibitory capacity (e.g., IC50) of compounds like ZnMP and SnMP on HO-1 activity. The assay measures the formation of bilirubin spectrophotometrically.

G cluster_workflow Experimental Workflow: HO-1 Inhibition Assay prep 1. Prepare Reaction Mixture (Buffer, Microsomal HO-1, Biliverdin Reductase, Hemin) preinc 2. Pre-incubation Add varying concentrations of Inhibitor (ZnMP/SnMP) or vehicle. Incubate for 15 min at room temp. prep->preinc init 3. Initiate Reaction Add NADPH to a final concentration of 0.5 mM. preinc->init inc 4. Incubation 37°C for 30-60 minutes in the dark. init->inc term 5. Terminate Reaction Add Chloroform and vortex vigorously. inc->term extract 6. Phase Separation Centrifuge at 10,000 x g for 5 minutes. term->extract measure 7. Measurement Collect lower chloroform phase. Measure absorbance at 464 nm. extract->measure calc 8. Data Analysis Calculate % inhibition vs. control. Determine IC50 value. measure->calc

Figure 2. Workflow for In Vitro Heme Oxygenase Inhibition Assay.

Materials:

  • Purified recombinant HO-1 or microsomal fraction from rat spleen (as a source of HO-1).[15][16]

  • Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase.[15]

  • Hemin (Substrate).[15]

  • NADPH.[15]

  • Potassium Phosphate Buffer (100 mM, pH 7.4).[15]

  • Test Inhibitors (ZnMP, SnMP) dissolved in a suitable solvent (e.g., DMSO).[15]

  • Chloroform (for reaction termination and extraction).[15]

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 µL of 100 mM Potassium Phosphate Buffer (pH 7.4).

    • 1-5 µg of purified HO-1 or an equivalent amount from a microsomal preparation.

    • 1-2 mg/mL of rat liver cytosol (or a saturating concentration of purified biliverdin reductase).

    • 20 µM Hemin.[15]

  • Pre-incubation with Inhibitor:

    • Add varying concentrations of the test inhibitor (e.g., ZnMP, SnMP) or the vehicle control (e.g., DMSO) to the reaction mixture.

    • Pre-incubate the mixture for 15 minutes at room temperature.[15]

  • Reaction Initiation:

    • Start the enzymatic reaction by adding NADPH to a final concentration of 0.5 mM.[15]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes in the dark to prevent photodegradation.[15]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.

    • Centrifuge the mixture at 10,000 x g for 5 minutes to separate the aqueous and organic phases.[15]

  • Measurement:

    • Carefully collect the lower chloroform phase, which contains the extracted bilirubin.

    • Measure the absorbance of the chloroform extract at 464 nm using a spectrophotometer.[15]

  • Data Analysis:

    • Calculate the amount of bilirubin formed using its extinction coefficient in chloroform (ε = 60 mM⁻¹ cm⁻¹).

    • Determine the percentage of HO-1 inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[15]

Other Pharmacological Considerations

Side Effects: A notable side effect associated with metalloporphyrins, including SnMP, is photosensitization.[5] This can complicate its use, especially when combined with phototherapy in neonates, though observed erythema has been reported as mild and transient.[5][11]

Off-Target Effects:

  • Nitric Oxide Synthase (NOS): Zn-protoporphyrin IX has been shown to be a time- and concentration-dependent inhibitor of all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). It can also cause an activation of NOS in certain tissues, leading to a release of nitric oxide.[17]

  • Guanylyl Cyclase: Zn-protoporphyrin IX is also known to inhibit soluble guanylyl cyclase.

  • Gene Expression: Some metalloporphyrins can induce the expression of HO-1, which is an undesirable attribute for an inhibitor as the newly synthesized enzyme is biologically active.[18]

Summary and Conclusion

Both this compound and Sn-Mesoporphyrin are effective competitive inhibitors of heme oxygenase, but they exhibit important differences that make them suitable for different research and potential clinical applications.

  • Sn-Mesoporphyrin is the more potent inhibitor of both HO-1 and HO-2.[4] Its high efficacy has been validated in numerous preclinical and clinical studies, particularly for the management of neonatal hyperbilirubinemia.[10][11][12][19] It is the inhibitor of choice when maximal suppression of heme oxygenase activity is required.

  • This compound , and related zinc porphyrins, are generally less potent than their tin counterparts but show greater selectivity by being less inhibitory towards the constitutive HO-2 isoform.[4] This makes ZnMP a potentially more suitable tool for studies where selective inhibition of the inducible HO-1 is desired, minimizing effects on the physiological roles of HO-2. However, researchers should be aware of its potential off-target effects on the nitric oxide pathway.[17]

The choice between these two inhibitors will ultimately depend on the specific experimental goals, the required potency, and the desired selectivity profile. The provided protocols offer a standardized method for researchers to perform their own comparative evaluations.

References

A Comparative Guide to the Efficacy of Zn(II) Mesoporphyrin IX and Other Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) has emerged as a promising, minimally invasive therapeutic modality for various cancers. This approach utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.[1][2][3] The efficacy of PDT is critically dependent on the chosen photosensitizer. This guide provides an objective comparison of the performance of Zn(II) Mesoporphyrin IX against other common photosensitizers, supported by experimental data and detailed methodologies.

Overview of Photosensitizer Action

The mechanism of PDT is initiated by the administration of a photosensitizer that preferentially accumulates in tumor tissues.[2] Upon irradiation with light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.[4] This triplet state photosensitizer can then react with molecular oxygen via two pathways:

  • Type I Reaction: Involves electron or hydrogen atom transfer, leading to the formation of radical ions and free radicals.

  • Type II Reaction: Involves energy transfer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5]

Singlet oxygen is the primary cytotoxic agent in most PDT applications, inducing cell death through apoptosis, necrosis, or autophagy.[1][6][7]

This compound: A Profile

This compound is a metalloporphyrin, a derivative of mesoporphyrin IX chelated with a zinc ion. Porphyrins and their derivatives are among the most extensively studied photosensitizers due to their strong absorption in the visible and near-infrared regions and their efficiency in generating singlet oxygen.[3][5] The incorporation of a diamagnetic metal ion like Zn(II) can influence the photophysical properties and, consequently, the photodynamic efficacy of the porphyrin macrocycle.[8]

Comparative Performance Data

The efficacy of a photosensitizer is evaluated based on several key parameters, including its singlet oxygen quantum yield (ΦΔ), cellular uptake, and phototoxicity (commonly expressed as the half-maximal inhibitory concentration, IC50). The following tables summarize available data for Zn(II) porphyrins and other representative photosensitizers.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Various Photosensitizers

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference
Zn(II) Hematoporphyrin IX Derivative 0.40N,N-Dimethylformamide (DMF)[9]
Zn(II) Tetraphenylporphyrin (ZnTPP) ~0.65 (relative to free base)N,N-Dimethylformamide (DMF)[9]
Cationic Zn(II) Porphyrins 0.35 - 0.61Not Specified[2][10]
5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin zinc(II) High (3x higher than its free base counterpart)Phosphate-Buffered Saline (PBS)[11]
Hematoporphyrin IX (Hp9)0.44 - 0.85Various Solvents[8]
Hematoporphyrin Derivative (HpD)0.44 - 0.85Various Solvents[8]
Photofrin®Not SpecifiedNot Specified
Protoporphyrin IX (PpIX)Not SpecifiedNot Specified

Note: Direct singlet oxygen quantum yield data for this compound was not explicitly found in the provided search results. The data for other Zn(II) porphyrins suggests that zinc metallation generally leads to a significant, though sometimes reduced, singlet oxygen yield compared to the free-base porphyrin.[8][9][12]

Table 2: In Vitro Phototoxicity (IC50) of Various Photosensitizers

PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Reference
Cationic Methylated Porphyrin 4 HEp22.41.5[2][10]
Cationic Methylated Porphyrin 3 HEp27.41.5[2][10]
Sinoporphyrin sodium (DVDMS) 4T1Lower than Photofrin®1.43 - 7.15[13]
m-Ph4TBP I12 Eca-109Not Specified (High Photoactivity)Not Specified[3]

Note: Specific IC50 values for this compound were not available in the search results. The phototoxicity of a photosensitizer is highly dependent on the cell line, drug concentration, incubation time, and light dose.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of photosensitizers.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining ΦΔ using a chemical trap.

  • Principle: The rate of photooxidation of a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF) is measured and compared to that of a reference photosensitizer with a known ΦΔ.

  • Materials:

    • Test photosensitizer

    • Reference photosensitizer (e.g., Rose Bengal)

    • Singlet oxygen scavenger (e.g., DPBF)

    • Spectrophotometer

    • Light source with a specific wavelength

    • Cuvettes

    • Appropriate solvent (e.g., DMF, PBS)

  • Procedure:

    • Prepare solutions of the test and reference photosensitizers with matched absorbance at the irradiation wavelength.

    • Prepare a solution of the chemical scavenger (e.g., 20 µM DPBF).

    • In a cuvette, mix the photosensitizer solution with the scavenger solution.

    • Irradiate the mixture with a light source at a constant intensity.

    • Monitor the decrease in absorbance of the scavenger at its maximum absorption wavelength (e.g., 410 nm for DPBF) at regular time intervals.

    • The ΦΔ is calculated using the following equation: ΦΔ (test) = ΦΔ (ref) * (k (test) / k (ref)) * (A (ref) / A (test)) where k is the rate of scavenger degradation and A is the absorbance of the photosensitizer at the irradiation wavelength.[14]

Cellular Uptake Assay

This protocol outlines a method to quantify the intracellular accumulation of a photosensitizer using fluorescence microscopy.

  • Principle: The intrinsic fluorescence of the photosensitizer is used to visualize and quantify its uptake into cells.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium and supplements

    • Photosensitizer

    • Phosphate-Buffered Saline (PBS)

    • Fluorescence microscope

    • Image analysis software

  • Procedure:

    • Seed cells in a multi-well plate or on coverslips and allow them to adhere overnight.

    • Incubate the cells with a known concentration of the photosensitizer for various time points (e.g., 1, 4, 24 hours).

    • At each time point, wash the cells with PBS to remove the extracellular photosensitizer.

    • Visualize the cells using a fluorescence microscope with appropriate excitation and emission filters.

    • Capture images and quantify the intracellular fluorescence intensity using image analysis software.[15][16][17]

In Vitro Phototoxicity Assay (MTT Assay)

This protocol determines the cell viability after PDT treatment.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[18]

  • Materials:

    • Cancer cell line

    • 96-well plates

    • Photosensitizer

    • Light source for irradiation

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the photosensitizer and incubate for a specific period (e.g., 4-24 hours).

    • Wash the cells with PBS and add fresh medium.

    • Irradiate the cells with a specific light dose. Keep a set of non-irradiated plates as a "dark toxicity" control.

    • After irradiation, incubate the cells for a further 24-48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[18][19][20][21]

Signaling Pathways and Experimental Workflows

The cellular response to PDT is complex and involves multiple signaling pathways. The choice of photosensitizer, its subcellular localization, and the treatment dose all influence the dominant mode of cell death.

PDT_Mechanism PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Light (hν) Light->PS_ground Absorption PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing O2 ³O₂ (Oxygen) PS_triplet->O2 Energy Transfer (Type II) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) O2->ROS CellDamage Cellular Damage (Lipids, Proteins, Nucleic Acids) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Necrosis Necrosis CellDamage->Necrosis Autophagy Autophagy CellDamage->Autophagy CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath Autophagy->CellDeath

Figure 1: General mechanism of Photodynamic Therapy (PDT).

PDT can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Damage to mitochondria can lead to the release of cytochrome c, activating the caspase cascade.[1][22] Alternatively, ROS can induce stress in the endoplasmic reticulum (ER), also leading to apoptosis.[22] High levels of oxidative stress can lead to cellular swelling and rupture, characteristic of necrosis.

PDT_Signaling_Pathways cluster_stimulus PDT Stimulus cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway ROS ROS Generation Mitochondria Mitochondrial Damage ROS->Mitochondria ER_Stress ER Stress ROS->ER_Stress DeathReceptors Death Receptors (e.g., Fas) ROS->DeathReceptors SevereDamage Severe Oxidative Stress ATP Depletion ROS->SevereDamage CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress->Caspase3 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3 MembraneDamage Plasma Membrane Damage SevereDamage->MembraneDamage Necrosis Necrosis MembraneDamage->Necrosis

Figure 2: Key signaling pathways in PDT-induced cell death.

A typical workflow for evaluating the efficacy of a new photosensitizer involves a series of in vitro and in vivo experiments.

PDT_Workflow PS_Synthesis Photosensitizer Synthesis & Characterization Photophysical Photophysical Studies (Absorption, ΦΔ) PS_Synthesis->Photophysical InVitro In Vitro Studies Photophysical->InVitro CellUptake Cellular Uptake & Subcellular Localization InVitro->CellUptake Phototoxicity Phototoxicity Assay (MTT, IC50) InVitro->Phototoxicity Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) InVitro->Mechanism InVivo In Vivo Studies Phototoxicity->InVivo TumorModel Animal Tumor Model InVivo->TumorModel Efficacy Tumor Regression & Survival Analysis TumorModel->Efficacy Toxicity Systemic Toxicity Evaluation TumorModel->Toxicity Conclusion Efficacy Evaluation Efficacy->Conclusion Toxicity->Conclusion

Figure 3: Experimental workflow for PDT photosensitizer evaluation.

Conclusion

The selection of an appropriate photosensitizer is paramount for successful photodynamic therapy. While direct, comprehensive comparative data for this compound is still emerging, the available information on related Zn(II) porphyrins suggests they are potent generators of singlet oxygen with significant phototoxic effects. Cationic porphyrins, in particular, show promise due to their efficient cellular uptake.

Compared to established photosensitizers like Photofrin® and the widely studied Protoporphyrin IX, newer generations of photosensitizers, including various metalloporphyrins, are being developed to improve tumor selectivity and therapeutic efficacy. Further research with standardized protocols is necessary to fully elucidate the comparative efficacy of this compound against a broader range of photosensitizers in various cancer models. This will enable a more informed selection of photosensitizers for clinical applications.

References

A Comparative Guide to the Efficacy of Zn(II) Mesoporphyrin IX and Other Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) has emerged as a promising, minimally invasive therapeutic modality for various cancers. This approach utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.[1][2][3] The efficacy of PDT is critically dependent on the chosen photosensitizer. This guide provides an objective comparison of the performance of Zn(II) Mesoporphyrin IX against other common photosensitizers, supported by experimental data and detailed methodologies.

Overview of Photosensitizer Action

The mechanism of PDT is initiated by the administration of a photosensitizer that preferentially accumulates in tumor tissues.[2] Upon irradiation with light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.[4] This triplet state photosensitizer can then react with molecular oxygen via two pathways:

  • Type I Reaction: Involves electron or hydrogen atom transfer, leading to the formation of radical ions and free radicals.

  • Type II Reaction: Involves energy transfer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5]

Singlet oxygen is the primary cytotoxic agent in most PDT applications, inducing cell death through apoptosis, necrosis, or autophagy.[1][6][7]

This compound: A Profile

This compound is a metalloporphyrin, a derivative of mesoporphyrin IX chelated with a zinc ion. Porphyrins and their derivatives are among the most extensively studied photosensitizers due to their strong absorption in the visible and near-infrared regions and their efficiency in generating singlet oxygen.[3][5] The incorporation of a diamagnetic metal ion like Zn(II) can influence the photophysical properties and, consequently, the photodynamic efficacy of the porphyrin macrocycle.[8]

Comparative Performance Data

The efficacy of a photosensitizer is evaluated based on several key parameters, including its singlet oxygen quantum yield (ΦΔ), cellular uptake, and phototoxicity (commonly expressed as the half-maximal inhibitory concentration, IC50). The following tables summarize available data for Zn(II) porphyrins and other representative photosensitizers.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Various Photosensitizers

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference
Zn(II) Hematoporphyrin IX Derivative 0.40N,N-Dimethylformamide (DMF)[9]
Zn(II) Tetraphenylporphyrin (ZnTPP) ~0.65 (relative to free base)N,N-Dimethylformamide (DMF)[9]
Cationic Zn(II) Porphyrins 0.35 - 0.61Not Specified[2][10]
5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin zinc(II) High (3x higher than its free base counterpart)Phosphate-Buffered Saline (PBS)[11]
Hematoporphyrin IX (Hp9)0.44 - 0.85Various Solvents[8]
Hematoporphyrin Derivative (HpD)0.44 - 0.85Various Solvents[8]
Photofrin®Not SpecifiedNot Specified
Protoporphyrin IX (PpIX)Not SpecifiedNot Specified

Note: Direct singlet oxygen quantum yield data for this compound was not explicitly found in the provided search results. The data for other Zn(II) porphyrins suggests that zinc metallation generally leads to a significant, though sometimes reduced, singlet oxygen yield compared to the free-base porphyrin.[8][9][12]

Table 2: In Vitro Phototoxicity (IC50) of Various Photosensitizers

PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Reference
Cationic Methylated Porphyrin 4 HEp22.41.5[2][10]
Cationic Methylated Porphyrin 3 HEp27.41.5[2][10]
Sinoporphyrin sodium (DVDMS) 4T1Lower than Photofrin®1.43 - 7.15[13]
m-Ph4TBP I12 Eca-109Not Specified (High Photoactivity)Not Specified[3]

Note: Specific IC50 values for this compound were not available in the search results. The phototoxicity of a photosensitizer is highly dependent on the cell line, drug concentration, incubation time, and light dose.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of photosensitizers.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining ΦΔ using a chemical trap.

  • Principle: The rate of photooxidation of a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF) is measured and compared to that of a reference photosensitizer with a known ΦΔ.

  • Materials:

    • Test photosensitizer

    • Reference photosensitizer (e.g., Rose Bengal)

    • Singlet oxygen scavenger (e.g., DPBF)

    • Spectrophotometer

    • Light source with a specific wavelength

    • Cuvettes

    • Appropriate solvent (e.g., DMF, PBS)

  • Procedure:

    • Prepare solutions of the test and reference photosensitizers with matched absorbance at the irradiation wavelength.

    • Prepare a solution of the chemical scavenger (e.g., 20 µM DPBF).

    • In a cuvette, mix the photosensitizer solution with the scavenger solution.

    • Irradiate the mixture with a light source at a constant intensity.

    • Monitor the decrease in absorbance of the scavenger at its maximum absorption wavelength (e.g., 410 nm for DPBF) at regular time intervals.

    • The ΦΔ is calculated using the following equation: ΦΔ (test) = ΦΔ (ref) * (k (test) / k (ref)) * (A (ref) / A (test)) where k is the rate of scavenger degradation and A is the absorbance of the photosensitizer at the irradiation wavelength.[14]

Cellular Uptake Assay

This protocol outlines a method to quantify the intracellular accumulation of a photosensitizer using fluorescence microscopy.

  • Principle: The intrinsic fluorescence of the photosensitizer is used to visualize and quantify its uptake into cells.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium and supplements

    • Photosensitizer

    • Phosphate-Buffered Saline (PBS)

    • Fluorescence microscope

    • Image analysis software

  • Procedure:

    • Seed cells in a multi-well plate or on coverslips and allow them to adhere overnight.

    • Incubate the cells with a known concentration of the photosensitizer for various time points (e.g., 1, 4, 24 hours).

    • At each time point, wash the cells with PBS to remove the extracellular photosensitizer.

    • Visualize the cells using a fluorescence microscope with appropriate excitation and emission filters.

    • Capture images and quantify the intracellular fluorescence intensity using image analysis software.[15][16][17]

In Vitro Phototoxicity Assay (MTT Assay)

This protocol determines the cell viability after PDT treatment.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

  • Materials:

    • Cancer cell line

    • 96-well plates

    • Photosensitizer

    • Light source for irradiation

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the photosensitizer and incubate for a specific period (e.g., 4-24 hours).

    • Wash the cells with PBS and add fresh medium.

    • Irradiate the cells with a specific light dose. Keep a set of non-irradiated plates as a "dark toxicity" control.

    • After irradiation, incubate the cells for a further 24-48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[18][19][20][21]

Signaling Pathways and Experimental Workflows

The cellular response to PDT is complex and involves multiple signaling pathways. The choice of photosensitizer, its subcellular localization, and the treatment dose all influence the dominant mode of cell death.

PDT_Mechanism PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Light (hν) Light->PS_ground Absorption PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing O2 ³O₂ (Oxygen) PS_triplet->O2 Energy Transfer (Type II) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) O2->ROS CellDamage Cellular Damage (Lipids, Proteins, Nucleic Acids) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Necrosis Necrosis CellDamage->Necrosis Autophagy Autophagy CellDamage->Autophagy CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath Autophagy->CellDeath

Figure 1: General mechanism of Photodynamic Therapy (PDT).

PDT can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Damage to mitochondria can lead to the release of cytochrome c, activating the caspase cascade.[1][22] Alternatively, ROS can induce stress in the endoplasmic reticulum (ER), also leading to apoptosis.[22] High levels of oxidative stress can lead to cellular swelling and rupture, characteristic of necrosis.

PDT_Signaling_Pathways cluster_stimulus PDT Stimulus cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway ROS ROS Generation Mitochondria Mitochondrial Damage ROS->Mitochondria ER_Stress ER Stress ROS->ER_Stress DeathReceptors Death Receptors (e.g., Fas) ROS->DeathReceptors SevereDamage Severe Oxidative Stress ATP Depletion ROS->SevereDamage CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress->Caspase3 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3 MembraneDamage Plasma Membrane Damage SevereDamage->MembraneDamage Necrosis Necrosis MembraneDamage->Necrosis

Figure 2: Key signaling pathways in PDT-induced cell death.

A typical workflow for evaluating the efficacy of a new photosensitizer involves a series of in vitro and in vivo experiments.

PDT_Workflow PS_Synthesis Photosensitizer Synthesis & Characterization Photophysical Photophysical Studies (Absorption, ΦΔ) PS_Synthesis->Photophysical InVitro In Vitro Studies Photophysical->InVitro CellUptake Cellular Uptake & Subcellular Localization InVitro->CellUptake Phototoxicity Phototoxicity Assay (MTT, IC50) InVitro->Phototoxicity Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) InVitro->Mechanism InVivo In Vivo Studies Phototoxicity->InVivo TumorModel Animal Tumor Model InVivo->TumorModel Efficacy Tumor Regression & Survival Analysis TumorModel->Efficacy Toxicity Systemic Toxicity Evaluation TumorModel->Toxicity Conclusion Efficacy Evaluation Efficacy->Conclusion Toxicity->Conclusion

Figure 3: Experimental workflow for PDT photosensitizer evaluation.

Conclusion

The selection of an appropriate photosensitizer is paramount for successful photodynamic therapy. While direct, comprehensive comparative data for this compound is still emerging, the available information on related Zn(II) porphyrins suggests they are potent generators of singlet oxygen with significant phototoxic effects. Cationic porphyrins, in particular, show promise due to their efficient cellular uptake.

Compared to established photosensitizers like Photofrin® and the widely studied Protoporphyrin IX, newer generations of photosensitizers, including various metalloporphyrins, are being developed to improve tumor selectivity and therapeutic efficacy. Further research with standardized protocols is necessary to fully elucidate the comparative efficacy of this compound against a broader range of photosensitizers in various cancer models. This will enable a more informed selection of photosensitizers for clinical applications.

References

A Comparative Guide to the Photophysical Properties of Metalloporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key photophysical properties of various metalloporphyrins, essential molecules in fields ranging from materials science to photodynamic therapy (PDT). The central metal ion's nature profoundly influences the electronic structure and excited-state dynamics of the porphyrin macrocycle, leading to significant variations in their absorption, emission, and photosensitizing capabilities. This document summarizes experimental data, outlines common experimental protocols, and illustrates the underlying photophysical mechanisms.

Introduction to Metalloporphyrin Photophysics

Porphyrins are aromatic macrocycles characterized by a strong absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorptions in the visible region, called Q bands.[1][2] The insertion of a metal ion into the porphyrin core alters the molecule's symmetry and electronic properties.[3]

Metalloporphyrins can be broadly categorized based on their photophysical behavior, which is dictated by the electronic configuration of the central metal.[1]

  • Diamagnetic (Closed-Shell) Metals (e.g., Zn(II), Pd(II), Mg(II)): These metals typically have minimal interaction with the porphyrin's π-system. They often exhibit strong fluorescence and are efficient generators of singlet oxygen due to effective intersystem crossing to the triplet state.[4][5]

  • Paramagnetic (Open-Shell) Metals (e.g., Cu(II), Ni(II)): These metals introduce low-lying excited states that provide efficient non-radiative decay pathways, leading to quenching of both fluorescence and triplet state formation.[3][6] Consequently, their singlet oxygen quantum yields are often negligible.[7]

  • Heavy Atoms (e.g., Pd(II), Pt(II)): The "heavy-atom effect" enhances spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to the triplet state. This leads to decreased fluorescence quantum yields but significantly increased triplet state and singlet oxygen quantum yields.[4][8]

These distinct properties make metalloporphyrins highly tunable for specific applications, such as fluorescent probes (e.g., Zn-porphyrins) or photosensitizers for PDT (e.g., Pd-porphyrins).[5][9]

Comparative Data of Photophysical Properties

The following table summarizes key photophysical parameters for a selection of metallo-derivatives of tetraphenylporphyrin (B126558) (TPP), a widely studied porphyrin core. These values are typically measured in organic solvents like toluene (B28343) or benzene.

MetalloporphyrinCentral MetalSoret Band (λ_max, nm)Q Bands (λ_max, nm)Fluorescence Quantum Yield (Φ_F)Singlet Oxygen Quantum Yield (Φ_Δ)Triplet State Lifetime (τ_T, µs)
H₂TPP None (Free Base)~419~515, 547, 593, 6490.110.60 - 0.70>300
ZnTPP Zn(II)~424~551, 5900.030.76~80
PdTPP Pd(II)~418~526, 555<0.0010.90~100
CuTPP Cu(II)~417~541, 578<10⁻⁴~0.0<0.1
NiTPP Ni(II)~416~528, 560<10⁻⁴~0.0<0.1

Data compiled from various sources. Exact values can vary with solvent and experimental conditions.[4][8][10][11]

Key Photophysical Processes and Applications

The journey of a metalloporphyrin molecule after absorbing a photon is often depicted using a Jablonski diagram. The key processes are absorption, fluorescence, intersystem crossing (ISC), and phosphorescence. For many applications, particularly in photodynamic therapy, the formation of a long-lived triplet state via ISC is crucial.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Q Bands) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (Soret Band) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion T1->S0 Phosphorescence

Caption: Jablonski diagram of key photophysical processes.

Metalloporphyrins are widely used as photosensitizers in PDT. The therapeutic effect relies on the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death.[12] The process, known as a Type II mechanism, is initiated by the photosensitizer's triplet state.[12][13]

PDT_Mechanism cluster_PS Photosensitizer (PS) cluster_Oxygen Molecular Oxygen PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 1. Light Absorption (hν) PS_T1 PS (T₁) PS_S1->PS_T1 2. Intersystem Crossing PS_T1->PS_S0 4. Return to Ground State O2_T ³O₂ (Triplet Ground State) O2_S ¹O₂ (Singlet Excited State) O2_T->O2_S 3. Energy Transfer O2_S->O2_T Cellular Damage (Oxidation)

Caption: The Type II mechanism of Photodynamic Therapy (PDT).

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures.

  • Objective: To determine the absorption maxima (Soret and Q bands) and molar extinction coefficients (ε).

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the metalloporphyrin in a suitable spectroscopic-grade solvent (e.g., toluene, THF, DMF). Prepare a series of dilutions to ensure the absorbance at the Soret band maximum is within the linear range of the spectrophotometer (typically < 1.0).

    • Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 350-700 nm.[2] Use a matched cuvette containing the pure solvent as a reference.

    • Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

  • Objective: To determine the fluorescence emission spectrum and quantum yield (Φ_F).

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the metalloporphyrin with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.[14] A standard fluorophore with a known quantum yield (e.g., tetraphenylporphyrin in toluene, Φ_F = 0.11) is required for relative quantum yield determination.[10]

    • Measurement: Record the emission spectrum by exciting the sample at a wavelength on the edge of the Soret band or at a Q-band peak. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.[15] Record the emission spectrum of the standard under identical conditions.

    • Analysis: The fluorescence quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[10]

  • Objective: To quantify the efficiency of singlet oxygen generation.

  • Methodology: A common method involves indirect chemical trapping.[8][11]

    • Reagents: A photosensitizer with a known Φ_Δ (e.g., phenalenone) as a reference, and a chemical trap that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which has a strong absorption that is bleached upon reaction.

    • Procedure: a. Prepare solutions of the sample and the reference photosensitizer with matched absorbance at the irradiation wavelength. Add an aliquot of the DPBF stock solution to each. b. Irradiate the solutions with a monochromatic light source (e.g., a filtered lamp or laser) at a wavelength where only the photosensitizer absorbs. c. Monitor the decrease in DPBF absorbance at its maximum (~415 nm) at regular time intervals for both the sample and the reference.

    • Analysis: Plot the change in DPBF absorbance versus time. The initial slope of this plot is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield is calculated as: Φ_Δ,sample = Φ_Δ,ref * (k_sample / k_ref) where k is the slope of the absorbance decay plot.

SO_Workflow prep Prepare Sample & Reference Solutions (Porphyrin + DPBF) match Match Absorbance at λ_ex prep->match irradiate Irradiate with Monochromatic Light match->irradiate monitor Monitor Absorbance of DPBF (e.g., at 415 nm) vs. Time irradiate->monitor plot Plot ΔAbsorbance vs. Time monitor->plot calc Calculate Slopes (k) and Determine Φ_Δ,sample plot->calc

Caption: Workflow for measuring singlet oxygen quantum yield.

References

A Comparative Guide to the Photophysical Properties of Metalloporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key photophysical properties of various metalloporphyrins, essential molecules in fields ranging from materials science to photodynamic therapy (PDT). The central metal ion's nature profoundly influences the electronic structure and excited-state dynamics of the porphyrin macrocycle, leading to significant variations in their absorption, emission, and photosensitizing capabilities. This document summarizes experimental data, outlines common experimental protocols, and illustrates the underlying photophysical mechanisms.

Introduction to Metalloporphyrin Photophysics

Porphyrins are aromatic macrocycles characterized by a strong absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorptions in the visible region, called Q bands.[1][2] The insertion of a metal ion into the porphyrin core alters the molecule's symmetry and electronic properties.[3]

Metalloporphyrins can be broadly categorized based on their photophysical behavior, which is dictated by the electronic configuration of the central metal.[1]

  • Diamagnetic (Closed-Shell) Metals (e.g., Zn(II), Pd(II), Mg(II)): These metals typically have minimal interaction with the porphyrin's π-system. They often exhibit strong fluorescence and are efficient generators of singlet oxygen due to effective intersystem crossing to the triplet state.[4][5]

  • Paramagnetic (Open-Shell) Metals (e.g., Cu(II), Ni(II)): These metals introduce low-lying excited states that provide efficient non-radiative decay pathways, leading to quenching of both fluorescence and triplet state formation.[3][6] Consequently, their singlet oxygen quantum yields are often negligible.[7]

  • Heavy Atoms (e.g., Pd(II), Pt(II)): The "heavy-atom effect" enhances spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to the triplet state. This leads to decreased fluorescence quantum yields but significantly increased triplet state and singlet oxygen quantum yields.[4][8]

These distinct properties make metalloporphyrins highly tunable for specific applications, such as fluorescent probes (e.g., Zn-porphyrins) or photosensitizers for PDT (e.g., Pd-porphyrins).[5][9]

Comparative Data of Photophysical Properties

The following table summarizes key photophysical parameters for a selection of metallo-derivatives of tetraphenylporphyrin (TPP), a widely studied porphyrin core. These values are typically measured in organic solvents like toluene or benzene.

MetalloporphyrinCentral MetalSoret Band (λ_max, nm)Q Bands (λ_max, nm)Fluorescence Quantum Yield (Φ_F)Singlet Oxygen Quantum Yield (Φ_Δ)Triplet State Lifetime (τ_T, µs)
H₂TPP None (Free Base)~419~515, 547, 593, 6490.110.60 - 0.70>300
ZnTPP Zn(II)~424~551, 5900.030.76~80
PdTPP Pd(II)~418~526, 555<0.0010.90~100
CuTPP Cu(II)~417~541, 578<10⁻⁴~0.0<0.1
NiTPP Ni(II)~416~528, 560<10⁻⁴~0.0<0.1

Data compiled from various sources. Exact values can vary with solvent and experimental conditions.[4][8][10][11]

Key Photophysical Processes and Applications

The journey of a metalloporphyrin molecule after absorbing a photon is often depicted using a Jablonski diagram. The key processes are absorption, fluorescence, intersystem crossing (ISC), and phosphorescence. For many applications, particularly in photodynamic therapy, the formation of a long-lived triplet state via ISC is crucial.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Q Bands) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (Soret Band) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion T1->S0 Phosphorescence

Caption: Jablonski diagram of key photophysical processes.

Metalloporphyrins are widely used as photosensitizers in PDT. The therapeutic effect relies on the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death.[12] The process, known as a Type II mechanism, is initiated by the photosensitizer's triplet state.[12][13]

PDT_Mechanism cluster_PS Photosensitizer (PS) cluster_Oxygen Molecular Oxygen PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 1. Light Absorption (hν) PS_T1 PS (T₁) PS_S1->PS_T1 2. Intersystem Crossing PS_T1->PS_S0 4. Return to Ground State O2_T ³O₂ (Triplet Ground State) O2_S ¹O₂ (Singlet Excited State) O2_T->O2_S 3. Energy Transfer O2_S->O2_T Cellular Damage (Oxidation)

Caption: The Type II mechanism of Photodynamic Therapy (PDT).

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures.

  • Objective: To determine the absorption maxima (Soret and Q bands) and molar extinction coefficients (ε).

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the metalloporphyrin in a suitable spectroscopic-grade solvent (e.g., toluene, THF, DMF). Prepare a series of dilutions to ensure the absorbance at the Soret band maximum is within the linear range of the spectrophotometer (typically < 1.0).

    • Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 350-700 nm.[2] Use a matched cuvette containing the pure solvent as a reference.

    • Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

  • Objective: To determine the fluorescence emission spectrum and quantum yield (Φ_F).

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the metalloporphyrin with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.[14] A standard fluorophore with a known quantum yield (e.g., tetraphenylporphyrin in toluene, Φ_F = 0.11) is required for relative quantum yield determination.[10]

    • Measurement: Record the emission spectrum by exciting the sample at a wavelength on the edge of the Soret band or at a Q-band peak. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.[15] Record the emission spectrum of the standard under identical conditions.

    • Analysis: The fluorescence quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[10]

  • Objective: To quantify the efficiency of singlet oxygen generation.

  • Methodology: A common method involves indirect chemical trapping.[8][11]

    • Reagents: A photosensitizer with a known Φ_Δ (e.g., phenalenone) as a reference, and a chemical trap that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), which has a strong absorption that is bleached upon reaction.

    • Procedure: a. Prepare solutions of the sample and the reference photosensitizer with matched absorbance at the irradiation wavelength. Add an aliquot of the DPBF stock solution to each. b. Irradiate the solutions with a monochromatic light source (e.g., a filtered lamp or laser) at a wavelength where only the photosensitizer absorbs. c. Monitor the decrease in DPBF absorbance at its maximum (~415 nm) at regular time intervals for both the sample and the reference.

    • Analysis: Plot the change in DPBF absorbance versus time. The initial slope of this plot is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield is calculated as: Φ_Δ,sample = Φ_Δ,ref * (k_sample / k_ref) where k is the slope of the absorbance decay plot.

SO_Workflow prep Prepare Sample & Reference Solutions (Porphyrin + DPBF) match Match Absorbance at λ_ex prep->match irradiate Irradiate with Monochromatic Light match->irradiate monitor Monitor Absorbance of DPBF (e.g., at 415 nm) vs. Time irradiate->monitor plot Plot ΔAbsorbance vs. Time monitor->plot calc Calculate Slopes (k) and Determine Φ_Δ,sample plot->calc

Caption: Workflow for measuring singlet oxygen quantum yield.

References

A Comparative Guide to the Cytotoxicity of Zn(II) Mesoporphyrin IX and Other Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of Zn(II) Mesoporphyrin IX and other notable porphyrins, supported by experimental data. The information is intended to assist researchers in selecting appropriate photosensitizers for applications such as photodynamic therapy (PDT).

Quantitative Comparison of Porphyrin Cytotoxicity

The cytotoxic efficacy of porphyrins is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following table summarizes the IC50 values for this compound and other porphyrins from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, light doses, and incubation times.

PorphyrinCell LineIC50 (µM)Experimental ConditionsDark ToxicityReference
This compound Not SpecifiedData not available in direct comparative studiesHeme Oxygenase-1 (HO-1) inhibitionToxic towards hemopoiesis[1]
A Zinc Porphyrin A2780 (Human ovarian cancer)0.4Irradiated with red light (>600 nm)Not specified[2]
Platinum-Porphyrin Conjugates HeLa (Human cervical cancer)Down to 0.019Irradiation at 420 nmMinor cytotoxicity in the dark[3]
Protoporphyrin IX (PpIX) B16F-10 (Murine melanoma)Not specified (endogenous PpIX showed 10x higher photocytotoxicity than synthetic)Irradiated with visible lightNot specified[4]
Hematoporphyrin (Hp) Sarcoma 180 (in vivo)Not applicable (tumor weight inhibition ratio of 35.22%)Sonodynamic therapyNo significant effect alone[5]
meso-5-[ρ-diethylene triamine pentaacetic acid- aminophenyl]-10,15,20-triphenyl-porphyrin (DTP) HGC27 (Human gastric cancer)4.75 (6 J/cm²) and 2.98 (12 J/cm²)650 nm laser irradiationNo marked cytotoxicity[6]
DBECPDTP MCF-7 (Human breast cancer)42.1Not specifiedNot specified[7]
cDBECPDPzP HepG2 (Human liver cancer)28.6Not specifiedNot specified[7]

Note: The table highlights the challenge in finding direct comparative IC50 values for this compound alongside other common porphyrins under identical conditions. Much of the available data focuses on the photodynamic activity of various porphyrin derivatives.

Experimental Protocols

A standardized protocol is crucial for the reliable assessment of cytotoxicity. The following is a detailed methodology for a typical MTT assay used to evaluate the phototoxicity of porphyrins.

MTT Assay for Photodynamic Therapy (PDT) Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Porphyrin stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Light source with a specific wavelength for photoactivation

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Porphyrin Incubation: Remove the culture medium and add fresh medium containing various concentrations of the porphyrin to be tested. Include a vehicle control (medium with the solvent used to dissolve the porphyrin). Incubate the plates for a specific period (e.g., 24 hours) in the dark.

  • Washing: After incubation, remove the porphyrin-containing medium and wash the cells gently with PBS to remove any unbound porphyrin.

  • Irradiation: Add fresh, phenol (B47542) red-free medium to the wells. Expose the plates to a light source at a specific wavelength and dose, depending on the absorption spectrum of the porphyrin. A parallel plate should be kept in the dark to assess dark toxicity.[2]

  • Post-Irradiation Incubation: Incubate the plates for a further 24-48 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxicity of porphyrins, particularly in PDT, is primarily mediated by the generation of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation Incubate cells with porphyrins cell_seeding->incubation porphyrin_prep Porphyrin Dilution Series porphyrin_prep->incubation washing Wash cells to remove unbound porphyrin incubation->washing irradiation Light Irradiation (PDT) / Dark Control washing->irradiation mtt_addition Add MTT Reagent irradiation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 Values absorbance_reading->ic50_calculation G cluster_stimulus Stimulus cluster_cellular Cellular Response porphyrin Porphyrin ros Reactive Oxygen Species (ROS) Generation porphyrin->ros light Light light->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Cytotoxicity of Zn(II) Mesoporphyrin IX and Other Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of Zn(II) Mesoporphyrin IX and other notable porphyrins, supported by experimental data. The information is intended to assist researchers in selecting appropriate photosensitizers for applications such as photodynamic therapy (PDT).

Quantitative Comparison of Porphyrin Cytotoxicity

The cytotoxic efficacy of porphyrins is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following table summarizes the IC50 values for this compound and other porphyrins from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, light doses, and incubation times.

PorphyrinCell LineIC50 (µM)Experimental ConditionsDark ToxicityReference
This compound Not SpecifiedData not available in direct comparative studiesHeme Oxygenase-1 (HO-1) inhibitionToxic towards hemopoiesis[1]
A Zinc Porphyrin A2780 (Human ovarian cancer)0.4Irradiated with red light (>600 nm)Not specified[2]
Platinum-Porphyrin Conjugates HeLa (Human cervical cancer)Down to 0.019Irradiation at 420 nmMinor cytotoxicity in the dark[3]
Protoporphyrin IX (PpIX) B16F-10 (Murine melanoma)Not specified (endogenous PpIX showed 10x higher photocytotoxicity than synthetic)Irradiated with visible lightNot specified[4]
Hematoporphyrin (Hp) Sarcoma 180 (in vivo)Not applicable (tumor weight inhibition ratio of 35.22%)Sonodynamic therapyNo significant effect alone[5]
meso-5-[ρ-diethylene triamine pentaacetic acid- aminophenyl]-10,15,20-triphenyl-porphyrin (DTP) HGC27 (Human gastric cancer)4.75 (6 J/cm²) and 2.98 (12 J/cm²)650 nm laser irradiationNo marked cytotoxicity[6]
DBECPDTP MCF-7 (Human breast cancer)42.1Not specifiedNot specified[7]
cDBECPDPzP HepG2 (Human liver cancer)28.6Not specifiedNot specified[7]

Note: The table highlights the challenge in finding direct comparative IC50 values for this compound alongside other common porphyrins under identical conditions. Much of the available data focuses on the photodynamic activity of various porphyrin derivatives.

Experimental Protocols

A standardized protocol is crucial for the reliable assessment of cytotoxicity. The following is a detailed methodology for a typical MTT assay used to evaluate the phototoxicity of porphyrins.

MTT Assay for Photodynamic Therapy (PDT) Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Porphyrin stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Light source with a specific wavelength for photoactivation

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Porphyrin Incubation: Remove the culture medium and add fresh medium containing various concentrations of the porphyrin to be tested. Include a vehicle control (medium with the solvent used to dissolve the porphyrin). Incubate the plates for a specific period (e.g., 24 hours) in the dark.

  • Washing: After incubation, remove the porphyrin-containing medium and wash the cells gently with PBS to remove any unbound porphyrin.

  • Irradiation: Add fresh, phenol red-free medium to the wells. Expose the plates to a light source at a specific wavelength and dose, depending on the absorption spectrum of the porphyrin. A parallel plate should be kept in the dark to assess dark toxicity.[2]

  • Post-Irradiation Incubation: Incubate the plates for a further 24-48 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxicity of porphyrins, particularly in PDT, is primarily mediated by the generation of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation Incubate cells with porphyrins cell_seeding->incubation porphyrin_prep Porphyrin Dilution Series porphyrin_prep->incubation washing Wash cells to remove unbound porphyrin incubation->washing irradiation Light Irradiation (PDT) / Dark Control washing->irradiation mtt_addition Add MTT Reagent irradiation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 Values absorbance_reading->ic50_calculation G cluster_stimulus Stimulus cluster_cellular Cellular Response porphyrin Porphyrin ros Reactive Oxygen Species (ROS) Generation porphyrin->ros light Light light->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Quantitative analysis of heme oxygenase inhibition by different metalloporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a quantitative analysis of heme oxygenase (HO) inhibition by various metalloporphyrins. It includes a summary of inhibitory concentrations, detailed experimental protocols, and visualizations of the inhibitory mechanism and experimental workflow.

Heme oxygenase, the rate-limiting enzyme in heme catabolism, is a critical target in various therapeutic areas. Metalloporphyrins, synthetic analogs of heme, are potent competitive inhibitors of this enzyme. Understanding the quantitative differences in their inhibitory activity is crucial for the development of targeted therapies.

Comparative Inhibitory Potency of Metalloporphyrins

The inhibitory potency of metalloporphyrins against the two major heme oxygenase isoenzymes, the inducible HO-1 and the constitutive HO-2, has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these inhibitors.

A systematic study on various metalloporphyrins revealed that the order of inhibitor potency is nearly identical for both HO-1 and HO-2.[1][2] However, for any given metalloporphyrin, HO-1 activity was generally less inhibited than that of HO-2.[1][2] Tin mesoporphyrin has been identified as the most potent inhibitor for both isoenzymes.[1][2] Conversely, zinc-containing compounds were found to be the least inhibitory towards HO-2.[1][2]

Below is a summary of IC50 values for a range of metalloporphyrins against rat spleen HO-1 and rat brain HO-2.

MetalloporphyrinCentral MetalPorphyrin RingHO-1 IC50 (µM)HO-2 IC50 (µM)Reference
Tin Protoporphyrin IX (SnPP)TinProtoporphyrin0.05 - 0.5-[3]
Zinc Protoporphyrin IX (ZnPP)ZincProtoporphyrin0.1 - 1.0-[3]
Tin MesoporphyrinTinMesoporphyrinMost PotentMost Potent[1][2]
Tin ProtoporphyrinTinProtoporphyrin-Greatest HO-2 Selectivity[1][2]
Chromium MesoporphyrinChromiumMesoporphyrinHighly Potent-[4]
Chromium ProtoporphyrinChromiumProtoporphyrinHighly Potent-[4]
Zinc DeuteroporphyrinZincDeuteroporphyrin5.252.10[2]
Zinc ProtoporphyrinZincProtoporphyrin5.452.65[2]

Note: Some studies indicate that while certain metalloporphyrins like Zinc Protoporphyrin (ZnPP) are potent HO-1 inhibitors, they can also induce HO-1 expression, a dual effect that should be considered in experimental design.[5]

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the quantitative analysis of heme oxygenase inhibition. Below are detailed methodologies for in vitro HO activity assays.

In Vitro Heme Oxygenase-1 (HO-1) Activity Assay[3]

This assay measures the amount of bilirubin (B190676) produced, a direct product of heme oxygenase activity.

Materials:

  • Purified HO-1 enzyme or microsomal fraction from tissue homogenates (e.g., rat spleen for HO-1)[6]

  • Hemin (B1673052) (substrate)

  • NADPH

  • Rat liver cytosol (as a source of biliverdin (B22007) reductase) or purified biliverdin reductase[3][7]

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Test metalloporphyrins dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform (B151607)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, purified HO-1 or microsomal fraction, and rat liver cytosol or purified biliverdin reductase.

  • Inhibitor Addition: Add the test metalloporphyrin at various concentrations to the reaction mixtures. Include a control group with no inhibitor.

  • Initiation of Reaction: Start the reaction by adding hemin and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) in the dark.

  • Termination of Reaction: Stop the reaction by adding ice-cold chloroform and vortexing vigorously.

  • Extraction: Centrifuge the mixture to separate the aqueous and chloroform phases.

  • Measurement: Carefully collect the lower chloroform phase containing the extracted bilirubin. Measure the absorbance of the chloroform extract at or around 464 nm, with a reference wavelength of 530 nm.[6]

  • Calculation: Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (e.g., 40 mM⁻¹cm⁻¹).[6] One unit of HO activity is often defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.[3] The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular and Experimental Pathways

To better understand the processes involved, the following diagrams illustrate the mechanism of heme oxygenase inhibition and a typical experimental workflow.

G cluster_0 Heme Oxygenase Catalytic Cycle cluster_1 Inhibition by Metalloporphyrins Heme Heme (Substrate) HO Heme Oxygenase (Enzyme) Heme->HO Binds to active site Products Biliverdin + Fe²⁺ + CO HO->Products Catalyzes degradation Mp Metalloporphyrin (Inhibitor) HO_Inhibited Heme Oxygenase (Inhibited) Mp->HO_Inhibited Competitively binds to active site HO_Inhibited->Heme Blocks substrate binding

Caption: Mechanism of competitive inhibition of heme oxygenase by metalloporphyrins.

G cluster_workflow Experimental Workflow for HO Inhibition Assay prep Prepare Reaction Mixture (HO Enzyme, Buffer, Biliverdin Reductase) add_inhibitor Add Metalloporphyrin Inhibitor (Varying Concentrations) prep->add_inhibitor start_reaction Initiate Reaction (Add Hemin and NADPH) add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (Add Chloroform) incubate->stop_reaction extract Extract Bilirubin stop_reaction->extract measure Measure Absorbance (464 nm) extract->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: A typical experimental workflow for determining the IC50 of metalloporphyrin inhibitors.

References

Quantitative analysis of heme oxygenase inhibition by different metalloporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a quantitative analysis of heme oxygenase (HO) inhibition by various metalloporphyrins. It includes a summary of inhibitory concentrations, detailed experimental protocols, and visualizations of the inhibitory mechanism and experimental workflow.

Heme oxygenase, the rate-limiting enzyme in heme catabolism, is a critical target in various therapeutic areas. Metalloporphyrins, synthetic analogs of heme, are potent competitive inhibitors of this enzyme. Understanding the quantitative differences in their inhibitory activity is crucial for the development of targeted therapies.

Comparative Inhibitory Potency of Metalloporphyrins

The inhibitory potency of metalloporphyrins against the two major heme oxygenase isoenzymes, the inducible HO-1 and the constitutive HO-2, has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these inhibitors.

A systematic study on various metalloporphyrins revealed that the order of inhibitor potency is nearly identical for both HO-1 and HO-2.[1][2] However, for any given metalloporphyrin, HO-1 activity was generally less inhibited than that of HO-2.[1][2] Tin mesoporphyrin has been identified as the most potent inhibitor for both isoenzymes.[1][2] Conversely, zinc-containing compounds were found to be the least inhibitory towards HO-2.[1][2]

Below is a summary of IC50 values for a range of metalloporphyrins against rat spleen HO-1 and rat brain HO-2.

MetalloporphyrinCentral MetalPorphyrin RingHO-1 IC50 (µM)HO-2 IC50 (µM)Reference
Tin Protoporphyrin IX (SnPP)TinProtoporphyrin0.05 - 0.5-[3]
Zinc Protoporphyrin IX (ZnPP)ZincProtoporphyrin0.1 - 1.0-[3]
Tin MesoporphyrinTinMesoporphyrinMost PotentMost Potent[1][2]
Tin ProtoporphyrinTinProtoporphyrin-Greatest HO-2 Selectivity[1][2]
Chromium MesoporphyrinChromiumMesoporphyrinHighly Potent-[4]
Chromium ProtoporphyrinChromiumProtoporphyrinHighly Potent-[4]
Zinc DeuteroporphyrinZincDeuteroporphyrin5.252.10[2]
Zinc ProtoporphyrinZincProtoporphyrin5.452.65[2]

Note: Some studies indicate that while certain metalloporphyrins like Zinc Protoporphyrin (ZnPP) are potent HO-1 inhibitors, they can also induce HO-1 expression, a dual effect that should be considered in experimental design.[5]

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the quantitative analysis of heme oxygenase inhibition. Below are detailed methodologies for in vitro HO activity assays.

In Vitro Heme Oxygenase-1 (HO-1) Activity Assay[3]

This assay measures the amount of bilirubin produced, a direct product of heme oxygenase activity.

Materials:

  • Purified HO-1 enzyme or microsomal fraction from tissue homogenates (e.g., rat spleen for HO-1)[6]

  • Hemin (substrate)

  • NADPH

  • Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase[3][7]

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test metalloporphyrins dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, purified HO-1 or microsomal fraction, and rat liver cytosol or purified biliverdin reductase.

  • Inhibitor Addition: Add the test metalloporphyrin at various concentrations to the reaction mixtures. Include a control group with no inhibitor.

  • Initiation of Reaction: Start the reaction by adding hemin and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) in the dark.

  • Termination of Reaction: Stop the reaction by adding ice-cold chloroform and vortexing vigorously.

  • Extraction: Centrifuge the mixture to separate the aqueous and chloroform phases.

  • Measurement: Carefully collect the lower chloroform phase containing the extracted bilirubin. Measure the absorbance of the chloroform extract at or around 464 nm, with a reference wavelength of 530 nm.[6]

  • Calculation: Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (e.g., 40 mM⁻¹cm⁻¹).[6] One unit of HO activity is often defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.[3] The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular and Experimental Pathways

To better understand the processes involved, the following diagrams illustrate the mechanism of heme oxygenase inhibition and a typical experimental workflow.

G cluster_0 Heme Oxygenase Catalytic Cycle cluster_1 Inhibition by Metalloporphyrins Heme Heme (Substrate) HO Heme Oxygenase (Enzyme) Heme->HO Binds to active site Products Biliverdin + Fe²⁺ + CO HO->Products Catalyzes degradation Mp Metalloporphyrin (Inhibitor) HO_Inhibited Heme Oxygenase (Inhibited) Mp->HO_Inhibited Competitively binds to active site HO_Inhibited->Heme Blocks substrate binding

Caption: Mechanism of competitive inhibition of heme oxygenase by metalloporphyrins.

G cluster_workflow Experimental Workflow for HO Inhibition Assay prep Prepare Reaction Mixture (HO Enzyme, Buffer, Biliverdin Reductase) add_inhibitor Add Metalloporphyrin Inhibitor (Varying Concentrations) prep->add_inhibitor start_reaction Initiate Reaction (Add Hemin and NADPH) add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (Add Chloroform) incubate->stop_reaction extract Extract Bilirubin stop_reaction->extract measure Measure Absorbance (464 nm) extract->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: A typical experimental workflow for determining the IC50 of metalloporphyrin inhibitors.

References

Safety Operating Guide

Proper Disposal of ZN(II) Mesoporphyrin IX: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any work with ZN(II) Mesoporphyrin IX, ensure that all appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to prevent inhalation of any dust or aerosols. In the event of a spill, it should be managed according to standard laboratory procedures for chemical spills, ensuring the area is safely contained and cleaned by trained personnel.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available information.

PropertyValueSource
Molecular Formula C₃₄H₃₆N₄O₄Zn[1]
Molecular Weight 630.083 g/mol [1]
Purity >95%[1]
Storage Store at room temperature, protected from light.[1]

Disposal Protocol

The recommended disposal procedure for this compound follows the standard protocol for hazardous chemical waste, emphasizing containment, clear labeling, and transfer to a certified disposal facility.

Step 1: Waste Segregation and Collection

All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and solutions, must be segregated from general laboratory waste.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling of Waste Containers

Properly and clearly label all waste containers as soon as the first item of waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Store the sealed and labeled hazardous waste containers in a designated, secure secondary containment area within the laboratory. This area should be away from general traffic and incompatible materials.

Step 4: Arrangement for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and handover. Never dispose of this compound down the drain or in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe segregate Step 2: Segregate Waste (Solid and Liquid) ppe->segregate collect_solid Collect Solid Waste in a Sealed, Compatible Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in a Leak-Proof, Sealed Container segregate->collect_liquid Liquid label_waste Step 3: Label Waste Container (Name, Date, Hazard) collect_solid->label_waste collect_liquid->label_waste store_waste Step 4: Store in Designated Secondary Containment Area label_waste->store_waste contact_ehs Step 5: Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by Certified Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are based on established best practices for the management of laboratory chemical waste, particularly for compounds containing heavy metals. The general guidance for the disposal of zinc-containing compounds suggests that waste with significant concentrations of zinc should be handled as hazardous waste.[2][3] Studies have indicated that this compound can be toxic to hemopoiesis, further supporting the need for cautious handling and disposal.[1] Due to the lack of a comprehensive SDS, treating this compound as hazardous waste is the most prudent course of action to ensure safety and regulatory compliance.

References

Proper Disposal of ZN(II) Mesoporphyrin IX: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any work with ZN(II) Mesoporphyrin IX, ensure that all appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to prevent inhalation of any dust or aerosols. In the event of a spill, it should be managed according to standard laboratory procedures for chemical spills, ensuring the area is safely contained and cleaned by trained personnel.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available information.

PropertyValueSource
Molecular Formula C₃₄H₃₆N₄O₄Zn[1]
Molecular Weight 630.083 g/mol [1]
Purity >95%[1]
Storage Store at room temperature, protected from light.[1]

Disposal Protocol

The recommended disposal procedure for this compound follows the standard protocol for hazardous chemical waste, emphasizing containment, clear labeling, and transfer to a certified disposal facility.

Step 1: Waste Segregation and Collection

All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and solutions, must be segregated from general laboratory waste.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling of Waste Containers

Properly and clearly label all waste containers as soon as the first item of waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Store the sealed and labeled hazardous waste containers in a designated, secure secondary containment area within the laboratory. This area should be away from general traffic and incompatible materials.

Step 4: Arrangement for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and handover. Never dispose of this compound down the drain or in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe segregate Step 2: Segregate Waste (Solid and Liquid) ppe->segregate collect_solid Collect Solid Waste in a Sealed, Compatible Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in a Leak-Proof, Sealed Container segregate->collect_liquid Liquid label_waste Step 3: Label Waste Container (Name, Date, Hazard) collect_solid->label_waste collect_liquid->label_waste store_waste Step 4: Store in Designated Secondary Containment Area label_waste->store_waste contact_ehs Step 5: Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by Certified Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are based on established best practices for the management of laboratory chemical waste, particularly for compounds containing heavy metals. The general guidance for the disposal of zinc-containing compounds suggests that waste with significant concentrations of zinc should be handled as hazardous waste.[2][3] Studies have indicated that this compound can be toxic to hemopoiesis, further supporting the need for cautious handling and disposal.[1] Due to the lack of a comprehensive SDS, treating this compound as hazardous waste is the most prudent course of action to ensure safety and regulatory compliance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。